1,2-Dimethylcyclopropane
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
CAS No. |
2402-06-4 |
|---|---|
Molecular Formula |
C5H10 |
Molecular Weight |
70.13 g/mol |
IUPAC Name |
1,2-dimethylcyclopropane |
InChI |
InChI=1S/C5H10/c1-4-3-5(4)2/h4-5H,3H2,1-2H3 |
InChI Key |
VKJLDXGFBJBTRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC1C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Stereoisomers and Chirality of 1,2-Dimethylcyclopropane
This guide provides a comprehensive examination of the stereochemical intricacies of 1,2-dimethylcyclopropane. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond simple definitions to explore the causal relationships between molecular structure, symmetry, and chemical properties. We will dissect the stereoisomers of this fundamental cycloalkane, detailing the principles of chirality, meso compounds, and the practical methodologies for their characterization and separation.
Introduction: Stereoisomerism in a Strained Ring System
The cyclopropane ring, with its significant angle strain, provides a rigid scaffold that restricts free rotation, making it an excellent platform for studying geometric and optical isomerism. The substitution pattern in this compound gives rise to a fascinating case study in stereochemistry, resulting in three distinct stereoisomers.[1][2] Understanding the three-dimensional arrangement of these isomers is not merely an academic exercise; the specific spatial orientation of functional groups is a critical determinant of a molecule's biological activity and physicochemical properties, a cornerstone of modern drug design and materials science.
This compound has two adjacent stereogenic centers, which would typically suggest a maximum of 2² or four possible stereoisomers.[3] However, due to internal symmetry in one of the geometric isomers, only three are observed: an achiral meso compound and a pair of chiral enantiomers.[3][4][5] This guide will elucidate the structural features that lead to this outcome.
Structural Analysis of Stereoisomers
The stereoisomers of this compound are categorized based on the relative orientation of the two methyl groups across the plane of the cyclopropane ring.
cis-1,2-Dimethylcyclopropane: The Achiral Meso Compound
In the cis isomer, both methyl groups are located on the same side of the cyclopropane ring.[6] While this molecule possesses two chiral centers (at C1 and C2), it is, paradoxically, an achiral molecule.[4][7][8]
Causality of Achirality: The lack of optical activity in cis-1,2-dimethylcyclopropane stems from the presence of an internal plane of symmetry (σ plane) that bisects the molecule.[7][8][9] This plane runs through the C3 carbon and the midpoint of the C1-C2 bond, making one half of the molecule a mirror image of the other. Such a compound, which contains stereocenters but is rendered achiral by an internal symmetry element, is defined as a meso compound .[9][10][11]
The stereochemical configurations of the two chiral centers are opposite, being (1R, 2S) or (1S, 2R), which are the same molecule due to the symmetry.[7][9] This internal mirror image effectively cancels out any potential optical rotation, rendering the molecule optically inactive.[10]
Caption: cis-1,2-dimethylcyclopropane with its internal plane of symmetry.
trans-1,2-Dimethylcyclopropane: The Chiral Enantiomeric Pair
When the methyl groups are situated on opposite sides of the cyclopropane ring, the trans isomer is formed.[6] Crucially, this geometric arrangement eliminates the internal plane of symmetry that characterizes the cis isomer.[7][8]
The Origin of Chirality: The absence of any improper rotation axis (including a plane of symmetry) makes the trans-1,2-dimethylcyclopropane molecule chiral.[4][7][8][12] Consequently, it can exist as a pair of non-superimposable mirror images, known as enantiomers.[3][4]
These enantiomers are distinct molecules with opposite stereochemical configurations at both chiral centers: (1R, 2R) and (1S, 2S).[7] While they share identical physical properties (boiling point, density, etc.), they interact differently with other chiral entities and rotate plane-polarized light in equal but opposite directions. A 1:1 mixture of these enantiomers, known as a racemic mixture, will be optically inactive due to external compensation.[8]
Caption: The enantiomeric pair of trans-1,2-dimethylcyclopropane.
Summary of Stereoisomeric Relationships
The three stereoisomers of this compound are interconnected through specific stereochemical relationships. The two trans isomers are enantiomers of each other. The cis isomer is a diastereomer of both the (1R, 2R)-trans and the (1S, 2S)-trans isomers. Diastereomers are stereoisomers that are not mirror images of each other and, critically, have different physical properties.
Caption: Relationships between the stereoisomers of this compound.
Table 1: Comparative Properties of this compound Stereoisomers
| Property | cis-(1R,2S) Isomer | (1R,2R)-trans Isomer | (1S,2S)-trans Isomer |
| Chirality | Achiral (Meso)[4][10] | Chiral[4][12] | Chiral[4][12] |
| Optical Activity | Inactive[10] | Active | Active |
| Symmetry Element | Internal Plane (σ)[9] | None | None |
| Dipole Moment | Has a net dipole moment[13] | No net dipole moment[13] | No net dipole moment[13] |
| Relationship | Diastereomer to trans isomers | Enantiomer of (1S,2S) | Enantiomer of (1R,2R) |
Separation and Characterization Protocols
The distinct physical properties of diastereomers versus the identical properties of enantiomers necessitate different separation strategies.
Separation of Diastereomers (cis from trans)
Because the cis and trans isomers are diastereomers, they possess different physical properties such as boiling points, polarity, and solubility.[14] This difference is the self-validating principle behind their separation. Standard laboratory techniques like fractional distillation or gas chromatography (GC) can be effectively employed to separate the cis isomer from the racemic mixture of trans isomers.[14] For instance, the greater polarity of the cis isomer, which possesses a net dipole moment, often leads to stronger interactions with stationary phases in chromatography compared to the nonpolar trans isomers.[13]
Protocol: Enantiomeric Resolution of trans-1,2-Dimethylcyclopropane
Separating the (1R, 2R) and (1S, 2S) enantiomers is more challenging as they have identical physical properties in an achiral environment. The core principle of enantiomeric resolution is to introduce a chiral environment that interacts differently with each enantiomer, forming transient diastereomeric complexes. High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is a powerful and widely used technique for this purpose.[15]
Step-by-Step Methodology:
-
System Preparation:
-
Column: A commercially available chiral column, such as one based on cellulose or amylose derivatives (e.g., Chiralcel OD, Chiralcel OJ), is installed in the HPLC system.[15] These phases provide a chiral environment through their helical polymer structure.
-
Mobile Phase: A mixture of hexane and 2-propanol is prepared. The polarity is optimized to achieve good resolution and reasonable retention times.[15] The system is equilibrated by flowing the mobile phase through the column until a stable baseline is achieved.
-
-
Sample Injection: A solution of the racemic trans-1,2-dimethylcyclopropane mixture is injected into the HPLC system.
-
Chiral Recognition and Separation:
-
As the sample passes through the chiral column, the two enantiomers interact with the CSP.
-
The formation of transient, diastereomeric complexes between each enantiomer and the CSP occurs. These complexes have different energies and stabilities.[15]
-
The enantiomer that forms the more stable complex will be retained longer on the column, while the other enantiomer elutes earlier. This differential retention is the basis of the separation.
-
-
Detection and Collection: A detector (e.g., UV-Vis or Refractive Index) monitors the column effluent. Two separate peaks will be observed on the chromatogram, corresponding to the two resolved enantiomers. These can be collected in separate fractions.
Caption: Workflow for enantiomeric resolution via chiral HPLC.
Conclusion
This compound serves as a quintessential model for understanding fundamental stereochemical principles. It elegantly demonstrates that the presence of chiral centers does not guarantee overall molecular chirality. The cis isomer exists as a single, achiral meso compound due to internal symmetry, while the trans isomer is chiral, existing as a pair of enantiomers. The diastereomeric relationship between the cis and trans forms allows for their separation using standard techniques, whereas the resolution of the trans enantiomers requires a chiral environment. For professionals in drug development and chemical synthesis, a thorough grasp of these concepts is indispensable, as the desired biological or material properties are often exclusive to a single stereoisomer.
References
- Wikipedia. (n.d.). This compound.
- Brainly. (2023). How many total possible stereoisomers are there for this compound?
- Study.com. (n.d.). Draw all the possible stereoisomers for 1, 2-dimethylcyclopropane.
- Britannica. (n.d.). This compound.
- Chemistry Stack Exchange. (2018). Is trans-1,2-dimethylcyclopropane optically active or not?
- NIST. (n.d.). This compound.
- Filo. (n.d.). The number of stereoisomers possible for this compound is.
- Study.com. (n.d.). Draw the meso form of this compound.
- Study.com. (n.d.). Why can there be 2 chiral stereoisomers for dimethylcyclopropane?
- Chemistry LibreTexts. (2023). 5.7: Meso Compounds.
- Reddit. (2018). Organic chemistry, meso compound or not?
- Vedantu. (n.d.). Assertion: Trans-1,2-dimethylcyclopropane is a chiral molecule.
- PubMed. (1999). [Enantiomeric resolution of trans-1,2-disubstituted cyclopropane by high performance liquid chromatography].
- YouTube. (2021). Drawing All Possible Stereoisomers For this compound.
- PubChem. (n.d.). cis-1,2-dimethylcyclopropane.
- NIST. (n.d.). Cyclopropane, 1,2-dimethyl-, cis-.
- NIST. (n.d.). Mass Spectrum (electron ionization) of Cyclopropane, 1,2-dimethyl-, cis-.
- PubChem. (n.d.). This compound.
- YouTube. (2021). The number of stereoisomers possible for 1, 2-dimethyl cyclopropane is.
- YouTube. (2022). The number of stereoisomers possible for 1,2 -dimethyl cyclopropane is.
- Filo. (n.d.). Write the geometrical isomers of this compound. Which one of them will have a dipole moment and why?
- Brainly.in. (2020). draw the structures of possible geometrical isomers of 1,2-dimethyl cyclopropane.
- YouTube. (2022). The number of stereoisomers possible for 1,2-dimethyl cyclopropane.
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. brainly.in [brainly.in]
- 3. homework.study.com [homework.study.com]
- 4. This compound | chemical compound | Britannica [britannica.com]
- 5. The number of stereoisomers possible for this compound is: (1.. [askfilo.com]
- 6. homework.study.com [homework.study.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. echemi.com [echemi.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. homework.study.com [homework.study.com]
- 11. reddit.com [reddit.com]
- 12. Assertion Trans12dimethylcyclopropane is a chiral molecule class 11 chemistry CBSE [vedantu.com]
- 13. Write the geometrical isomers of this compound. Which one of t.. [askfilo.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. [Enantiomeric resolution of trans-1,2-disubstituted cyclopropane by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Stereoisomeric Stability of 1,2-Dimethylcyclopropane
Abstract
The cyclopropane ring, a fundamental three-carbon saturated carbocycle, is a recurring motif in natural products and a valuable building block in synthetic organic chemistry and drug development. Its inherent ring strain dictates a unique chemical reactivity profile. When substituted, the spatial arrangement of substituents gives rise to stereoisomers with distinct thermodynamic stabilities. This technical guide provides a comprehensive analysis of the relative stability of cis- and trans-1,2-dimethylcyclopropane. We will dissect the foundational strain elements of the cyclopropane ring, elucidate the role of emergent steric strain in differentiating the two isomers, and present quantitative thermodynamic data. Furthermore, this guide details the experimental methodologies used to validate these stability differences, offering a robust framework for researchers and professionals in the chemical sciences.
The Foundation: Inherent Strain in the Cyclopropane Moiety
To comprehend the stability of its substituted derivatives, one must first appreciate the intrinsic instability of the parent cyclopropane ring. This instability, collectively termed ring strain, is a composite of angle strain and torsional strain.[1] The total ring strain in cyclopropane is estimated to be substantial, weakening the C-C bonds and rendering the molecule significantly more reactive than its acyclic counterpart, propane.[2]
-
Angle Strain : The carbon atoms in cyclopropane are sp³ hybridized and thus prefer a tetrahedral bond angle of 109.5°.[3] However, the rigid, triangular geometry forces the internal C-C-C bond angles to a severe 60°.[4] This deviation results in poor overlap of the sp³ hybrid orbitals, creating weaker, strained C-C bonds often described as "bent" or "banana" bonds.[5] This angle strain is the principal contributor to the high overall ring strain.[2]
-
Torsional Strain : The planar nature of the cyclopropane ring constrains the hydrogen atoms on adjacent carbons into a fully eclipsed conformation.[6] This arrangement leads to repulsive electronic interactions between the C-H bonds, contributing to the overall energy of the molecule.[7] Unlike more flexible rings like cyclohexane, cyclopropane cannot pucker or twist to adopt a more stable staggered conformation.[6]
Caption: Fundamental strain components in the parent cyclopropane ring.
Stereoisomerism and the Decisive Role of Steric Strain
The introduction of two methyl groups at the C1 and C2 positions of the cyclopropane ring creates two distinct stereoisomers: cis-1,2-dimethylcyclopropane and trans-1,2-dimethylcyclopropane. The critical difference between these isomers lies in an additional type of strain: steric strain .
-
cis-1,2-Dimethylcyclopropane : In this isomer, the two methyl groups are located on the same face of the planar ring.[8] This forces the bulky methyl groups into close proximity, causing their respective electron clouds to repel each other.[9] This unfavorable interaction, a classic example of steric hindrance, significantly increases the internal energy of the molecule, thereby decreasing its stability.[8][10] The methyl groups are essentially eclipsing each other across the ring plane.
-
trans-1,2-Dimethylcyclopropane : Conversely, the trans isomer features the two methyl groups on opposite faces of the ring.[11] This configuration maximizes the distance between them, effectively minimizing the repulsive steric interactions.[9] By avoiding this additional strain, the trans isomer exists in a lower energy state and is, therefore, the more stable of the two.[11][12]
Caption: Steric interactions in cis (eclipsed) vs. trans (staggered) isomers.
Quantitative Thermodynamic Analysis
The stability difference between the cis and trans isomers is not merely theoretical; it is a quantifiable thermodynamic reality. This difference is most clearly expressed through their standard enthalpies of combustion (ΔcH°) and formation (ΔfH°). A more stable compound is lower in potential energy, meaning it has a less negative (or more positive) enthalpy of formation and releases less energy upon complete combustion.[13]
Experimental data confirms that cis-1,2-dimethylcyclopropane has a larger heat of combustion than the trans isomer, signifying its higher energy state and lower stability.[14][15]
| Thermodynamic Property | cis-1,2-Dimethylcyclopropane | trans-1,2-Dimethylcyclopropane | Difference (cis - trans) |
| Formula | C₅H₁₀[16] | C₅H₁₀[17] | N/A |
| ΔcH° (liquid, 298.15 K) | -3313.3 ± 1.1 kJ/mol | -3308.2 ± 1.0 kJ/mol | 5.1 kJ/mol |
| ΔfH° (liquid, 298.15 K) | -60.0 ± 1.1 kJ/mol | -65.1 ± 1.0 kJ/mol | 5.1 kJ/mol |
| ΔfH° (gas, 298.15 K) | -31.3 ± 1.1 kJ/mol | -36.4 ± 1.0 kJ/mol | 5.1 kJ/mol |
| Data sourced from the NIST Chemistry WebBook.[16][17] |
The data clearly shows that the trans isomer is more stable than the cis isomer by approximately 5.1 kJ/mol (or 1.2 kcal/mol) . This energy difference is a direct quantitative measure of the steric strain imposed by the two eclipsing methyl groups in the cis configuration.
Experimental Protocol: Determination of Isomeric Stability via Bomb Calorimetry
The thermodynamic values presented above are determined experimentally, most commonly through a technique known as bomb calorimetry, which measures the heat of combustion.
Step-by-Step Methodology for Bomb Calorimetry
-
Sample Preparation : A precise mass (typically ~1 gram) of the high-purity liquid isomer (cis- or trans-1,2-dimethylcyclopropane) is weighed and placed into a sample crucible.
-
Calorimeter Assembly : The crucible is placed inside a high-pressure stainless steel vessel known as a "bomb." A fine ignition wire is positioned to be in contact with the sample.
-
Pressurization : The bomb is sealed and pressurized with an excess of pure oxygen (typically to ~30 atm) to ensure complete combustion.
-
Immersion : The sealed bomb is submerged in a precisely known volume of water within an insulated container (the calorimeter). The entire system is allowed to reach thermal equilibrium, and an initial temperature (T₁) is recorded with high precision.
-
Ignition : An electric current is passed through the ignition wire, which combusts and ignites the sample.
-
Combustion and Heat Transfer : The sample undergoes rapid, complete combustion, releasing heat. This heat is transferred to the bomb and the surrounding water, causing the temperature of the entire system to rise.
-
Data Acquisition : The temperature is monitored until it reaches a maximum value and begins to cool. The final, maximum temperature (T₂) is recorded.
-
Calculation : The heat of combustion (ΔcH°) is calculated using the temperature change (ΔT = T₂ - T₁), the total heat capacity of the calorimeter system (Ccal, determined by combusting a standard like benzoic acid), and the moles of the sample combusted.
Caption: Experimental workflow for bomb calorimetry.
Conclusion
The stereochemical configuration of 1,2-dimethylcyclopropane has a clear and measurable impact on its thermodynamic stability. The trans isomer is unequivocally more stable than the cis isomer. This stability advantage, quantified to be approximately 5.1 kJ/mol, is attributed almost entirely to the mitigation of steric strain. While both isomers suffer from the substantial angle and torsional strain inherent to the cyclopropane ring, the cis isomer is further destabilized by repulsive steric interactions between its proximate methyl groups. This fundamental principle of steric hindrance is a cornerstone of conformational analysis and is critical for professionals in drug design and chemical synthesis, where subtle changes in molecular geometry can lead to profound differences in energy, reactivity, and biological activity.
References
- Vertex AI Search Result. (n.d.). Cis-1,2-dimethylcyclopropane has more strain than trans-1,2-dimethylcyclopropane.
- Brainly. (2023, October 27). Consider the structures of cis-1,2-dimethylcyclopropane and trans-1,2....
- Brainly. (2023, September 10). Why is trans-1,2-dimethylcyclopropane more stable than cis-1,2....
- Bartleby. (2024, October 4). 4.41 Which compound would you expect to be the more stable: cis-1,2-dimethylcyclopropane ortrans-1,2-dimethylcyclopropane?.
- Filo. (2024, June 1). cis-1,2-Dimethylcyciopropane has a larger heat of combustion than trans 1....
- Filo. (2023, November 4). cis-1,2-Dimethylcyclopropane has more strain than trans-1,2-dimethylcyclo....
- Homework.Study.com. (n.d.). The heat of combustion of cis-1,2-dimethylcyclopropane is larger than that of the trans isomer.
- University of Calgary. (n.d.). CYCLOPROPANE RING STRAIN.
- Master Organic Chemistry. (2014, March 24). Calculation of Ring Strain In Cycloalkanes.
- Chemistry LibreTexts. (2020, May 30). 4.6: Cycloalkanes and Ring Strain.
- Bartleby. (2023, March 17). 6. Consider the structure of cis-1,2-dimethylcyclopropane and trans-1,2-dimethylcyclopropane.
- Chemistry LibreTexts. (2024, June 18). 4.4: Conformations of Cycloalkanes.
- Filo. (2025, April 1). The heat of combustion of c i s-1,2 -dimethylcyclopropane is larger than....
- Chemistry LibreTexts. (2024, June 18). 4.3: Stability of Cycloalkanes - Ring Strain.
- Master Organic Chemistry. (2014, April 3). Cycloalkanes – Ring Strain In Cyclopropane And Cyclobutane.
- Pearson+. (n.d.). The heat of combustion of cis-1,2-dimethylcyclopropane is larger....
- NIST. (n.d.). Cyclopropane, 1,2-dimethyl-, cis-. NIST Chemistry WebBook.
- Chemistry Stack Exchange. (2020, March 26). Quantitative measurement of ring strain.
- Chemistry LibreTexts. (2023, January 22). Ring Strain and the Structure of Cycloalkanes.
- OpenOChem Learn. (n.d.). Stability of Cycloalkane (Combustion Analysis).
- Wikipedia. (n.d.). Cycloalkane.
- ACS Publications. (n.d.). Thermodynamic properties of some cycloalkane-cycloalkanol systems at 298.15 K.
- Benchchem. (n.d.). An In-depth Technical Guide to the Ring Strain and Conformational Analysis of Cyclopropanethiol.
- Frey, H. M. (2025, August 9). The Thermal Isomerization of 1.2-Dimethylcyclopropane. I. Cis-trans Isomerization. ResearchGate.
- YouTube. (2022, October 27). Conformation: Torsional, Angular and Steric Strain: Cyclopropane.
- NIST. (n.d.). Cyclopropane, 1,2-dimethyl-, trans-. NIST Chemistry WebBook.
- NIST. (n.d.). This compound. NIST Chemistry WebBook.
- Chemistry LibreTexts. (2024, January 15). 4.3: Stability of Cycloalkanes - Ring Strain.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. CYCLOPROPANE RING STRAIN [research.cm.utexas.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. homework.study.com [homework.study.com]
- 9. brainly.com [brainly.com]
- 10. cis-1,2-Dimethylcyclopropane has more strain than trans-1,2-dimethylcyclo.. [askfilo.com]
- 11. brainly.com [brainly.com]
- 12. Answered: 4.41 Which compound would you expect to be the more stable: cis-1,2-dimethylcyclopropane ortrans-1,2-dimethylcyclopropane? Explain your answer. | bartleby [bartleby.com]
- 13. homework.study.com [homework.study.com]
- 14. cis-1,2-Dimethylcyciopropane has a larger heat of combustion than trans 1.. [askfilo.com]
- 15. The heat of combustion of c i s-1,2 -dimethylcyclopropane is larger than .. [askfilo.com]
- 16. Cyclopropane, 1,2-dimethyl-, cis- [webbook.nist.gov]
- 17. Cyclopropane, 1,2-dimethyl-, trans- [webbook.nist.gov]
An In-Depth Technical Guide to the Ring Strain Analysis of 1,2-Dimethylcyclopropane Isomers
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The cyclopropane motif, while common in natural products and pharmaceuticals, is a repository of significant potential energy due to its inherent ring strain. This guide provides a comprehensive analysis of ring strain in 1,2-dimethylcyclopropane, a model system for understanding how substituent stereochemistry modulates the energetic landscape of this strained ring. We dissect the constituent forces of ring strain—angle, torsional, and steric—and explore the thermodynamic differences between the cis and trans isomers. This document details both classical experimental methodologies, such as combustion calorimetry, and modern computational approaches for the precise quantification of strain energy. By synthesizing theoretical principles with actionable protocols, this guide serves as a technical resource for professionals leveraging strained systems in chemical synthesis and drug design.
The Theoretical Framework of Ring Strain in Cyclopropanes
Ring strain is a form of instability that arises when the geometric constraints of a cyclic structure force bond angles and conformations to deviate from their optimal, low-energy states.[1] In cyclopropane and its derivatives, this strain is a combination of three distinct energetic penalties.
A Triad of Destabilizing Forces
The total strain energy in a cyclopropane ring is not monolithic but is a composite of angle, torsional, and steric strains.[2][3]
-
Angle Strain (Baeyer Strain): The primary contributor to the high energy of cyclopropane is severe angle strain.[4][5] The internal C-C-C bond angles are constrained to 60°, a significant deviation from the ideal 109.5° for sp³ hybridized carbon atoms.[1][6][7] This geometric necessity leads to inefficient orbital overlap.
-
Torsional Strain (Pitzer Strain): Due to the planar and rigid nature of the three-membered ring, the C-H bonds on adjacent carbon atoms are held in a fully eclipsed conformation.[5][8][9] This eclipsing interaction introduces significant torsional strain, further destabilizing the molecule.[1]
-
Steric Strain (van der Waals Strain): This arises from non-bonded interactions where atoms or groups are forced into closer proximity than their van der Waals radii would ideally allow.[2][7] While minimal in the parent cyclopropane, it becomes a critical determinant of stability in substituted derivatives like this compound.
Caption: Steric interactions dictate the relative stability of this compound isomers.
The Energetic Landscape: Why Trans is More Stable
The trans isomer of this compound is thermodynamically more stable than the cis isomer. [10][11][12]This difference is almost entirely attributable to steric strain. In the cis configuration, the two bulky methyl groups are forced into close proximity on the same face of the rigid ring, resulting in significant van der Waals repulsion. [11][13]The trans configuration places these groups on opposite faces, maximizing their separation and minimizing this destabilizing steric clash. [10][11]This is confirmed experimentally, as the heat of combustion for the cis isomer is greater than that of the trans isomer, indicating the cis isomer contains more potential energy. [14]
Quantitative Energetic Data
The stability difference can be quantified by comparing the standard enthalpies of formation (ΔH°f). A more negative or less positive ΔH°f value indicates greater stability.
| Isomer | Standard Liquid Enthalpy of Formation (ΔH°f) (kJ/mol) | Relative Stability |
| cis-1,2-Dimethylcyclopropane | -64.7 ± 0.8 | Less Stable |
| trans-1,2-Dimethylcyclopropane | -69.6 ± 0.8 | More Stable |
Data sourced from the NIST Chemistry WebBook.[15][16]
Methodologies for Quantifying Ring Strain
A multi-faceted approach combining experimental thermodynamics, spectroscopy, and computational chemistry is required for a thorough analysis of ring strain.
Experimental Approach: Combustion Calorimetry
The classical method for determining the total strain energy of a molecule is by measuring its heat of combustion. [12][17][18] 3.1.1. Principle: From Heat of Combustion to Strain Energy The total strain energy is the excess energy a cyclic molecule possesses compared to a hypothetical, strain-free reference compound. The experimental heat of combustion (ΔH°c) is used to calculate the standard enthalpy of formation (ΔH°f). This experimental ΔH°f is then compared to a theoretical strain-free ΔH°f, which is calculated using group increments derived from acyclic, strain-free alkanes. The difference between these values is the total strain energy. [17][19] 3.1.2. Detailed Experimental Protocol: Bomb Calorimetry
-
Sample Preparation: A precisely weighed sample (typically 0.5-1.0 g) of high-purity cis- or trans-1,2-dimethylcyclopropane is sealed in a sample holder (e.g., a gelatin capsule).
-
Calorimeter Setup: The sample is placed inside a high-pressure stainless steel vessel (the "bomb"), which is then pressurized with an excess of pure oxygen (approx. 30 atm).
-
Immersion: The sealed bomb is submerged in a precisely known volume of water in a thermally insulated container (a dewar). The initial temperature of the water is recorded with high precision (to ±0.001 °C).
-
Ignition: The sample is ignited remotely by passing an electric current through a fuse wire.
-
Temperature Measurement: The complete combustion of the sample releases heat, which is absorbed by the bomb and the surrounding water, causing a temperature rise. The final equilibrium temperature is recorded.
-
Calculation: The heat of combustion is calculated based on the temperature change and the pre-determined heat capacity of the calorimeter system. Corrections are made for the heat of ignition and the formation of nitric acid from residual nitrogen.
Caption: Workflow for determining ring strain energy via bomb calorimetry.
Spectroscopic Characterization: NMR Analysis
While NMR does not directly measure energy, it is an indispensable tool for confirming the identity and purity of the cis and trans isomers based on their distinct molecular symmetries.
-
trans-1,2-Dimethylcyclopropane: Possesses a C₂ axis of symmetry. This results in three unique proton environments and three unique carbon environments, leading to 3 signals in both the ¹H and ¹³C NMR spectra. [20][21]* cis-1,2-Dimethylcyclopropane: Has a Cₛ plane of symmetry. This symmetry element renders the two methyl groups equivalent and also affects the ring protons, resulting in four distinct signals in the ¹H NMR spectrum and three signals in the ¹³C NMR spectrum. [22][23]
Computational Chemistry Approach
Modern computational methods provide a powerful, non-destructive means to analyze strain. Calculating strain energy via homodesmotic reactions is a particularly robust technique.
3.3.1. Principle: Isolating Ring Strain A homodesmotic reaction is a hypothetical reaction where the number and type of all bonds are conserved between reactants and products. This means that the hybridization state of all atoms and the number of C-H bonds and C-C bonds of each type (e.g., sp³-sp³) remain constant. The calculated enthalpy of such a reaction isolates the energy contribution from ring strain, as other bonding energies cancel out. [24] Example Homodesmotic Reaction for Cyclopropane: C₃H₆ (cyclopropane) + 3 CH₃-CH₃ → 3 CH₃-CH₂-CH₃
The enthalpy of this reaction is a direct measure of the strain in one cyclopropane molecule relative to three strain-free propane molecules.
3.3.2. Step-by-Step Computational Workflow
-
Structure Optimization: The 3D structures of the target molecule (e.g., cis-1,2-dimethylcyclopropane) and all reference molecules for the homodesmotic reaction are geometry-optimized using a suitable level of theory (e.g., DFT with a basis set like B3LYP/6-31G* or higher).
-
Frequency Calculation: Vibrational frequency calculations are performed on the optimized structures to confirm they are true energy minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE).
-
Energy Calculation: Single-point energy calculations are performed at a higher level of theory (e.g., G4 composite method) for greater accuracy. [24]4. Enthalpy Calculation: The total enthalpy of each molecule is calculated by summing the single-point electronic energy and the thermal corrections (including ZPVE).
-
Reaction Enthalpy: The strain energy is determined by calculating the total enthalpy of the reaction (ΔH_rxn = ΣH_products - ΣH_reactants).
Implications in Research and Drug Development
The analysis of ring strain in systems like this compound is not merely an academic exercise.
-
Medicinal Chemistry: The rigid cyclopropane scaffold is used to lock molecules into specific conformations, which can enhance binding affinity to biological targets. Understanding how substituents affect stability is crucial for designing potent and stable drug candidates.
-
Metabolic Stability: The C-H bonds on a cyclopropane ring are stronger than in analogous alkanes, which can increase metabolic stability by making them less susceptible to enzymatic oxidation. [25]* Synthetic Chemistry: The high strain energy of cyclopropanes makes them valuable reactive intermediates. The release of this strain can be a powerful thermodynamic driving force for ring-opening reactions, allowing for the stereoselective synthesis of complex acyclic structures. [25][26][27]
Conclusion
The total ring strain of this compound is a nuanced interplay of angle, torsional, and steric forces. The key determinant of relative stability between its stereoisomers is the steric repulsion between the methyl groups, which renders the trans isomer more stable than the cis isomer. A comprehensive understanding and quantification of this strain energy, achieved through a combination of calorimetric experiments, spectroscopic analysis, and high-level computational modeling, is essential for scientists who seek to harness the unique chemical and physical properties of these strained cyclic systems in materials science, organic synthesis, and the development of new therapeutics.
References
- Wikipedia. (n.d.). Ring strain.
- University of Calgary. (n.d.). Cyclopropane Ring Strain.
- Wikipedia. (n.d.). Cyclopropane.
- Wikipedia. (n.d.). Bent bond.
- Wikipedia. (n.d.). This compound.
- Chemistry LibreTexts. (2024, September 22). 4.4: Conformations of Cycloalkanes.
- Pearson+. (n.d.). The heat of combustion of cis-1,2-dimethylcyclopropane is larger....
- Study.com. (n.d.). Between cis-1-2-dimethylcyclopropane and trans-1-2-dimethylcyclopropane, which do you believe is more stable?.
- NC State University Libraries. (n.d.). 4.4 Conformations of Cycloalkanes – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1.
- Chemistry LibreTexts. (2024, January 15). 4.3: Stability of Cycloalkanes - Ring Strain.
- Brainly. (2023, September 10). Why is trans-1,2-dimethylcyclopropane more stable than cis-1,2....
- Chemistry LibreTexts. (2014, August 1). 2.11: Some Cycloalkanes Have Angle Strain.
- Chemistry LibreTexts. (2024, July 30). 4.3: Cis-Trans Isomerism in Cycloalkanes.
- Penn State Pressbooks. (n.d.). 2.10 Stability of Cycloalkanes: Ring Strain – Fundamentals of Organic Chemistry-OpenStax Adaptation.
- Chemistry LibreTexts. (2024, June 18). 4.3: Stability of Cycloalkanes - Ring Strain.
- Master Organic Chemistry. (2014, April 3). Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane.
- Chemistry LibreTexts. (2024, September 22). 4.3: Stability of Cycloalkanes - Ring Strain.
- NIST. (n.d.). Cyclopropane, 1,2-dimethyl-, cis-.
- PubMed. (2021, September 9). Interplay of the Ring and Steric Strains in the Highly Substituted Cyclopropanes.
- YouTube. (2022, October 27). Conformation: Torsional, Angular and Steric Strain: Cyclopropane.
- Chemistry LibreTexts. (2025, August 11). 4.4: Stability of Cycloalkanes - Ring Strain.
- Chemistry LibreTexts. (2023, January 22). Ring Strain and the Structure of Cycloalkanes.
- NIST. (n.d.). Cyclopropane, 1,2-dimethyl-, trans-.
- Cheméo. (n.d.). Chemical Properties of trans-1,2-Dimethylcyclopropane (CAS 20520-64-3).
- Cheméo. (n.d.). Chemical Properties of Cyclopropane, 1,2-dimethyl-, cis- (CAS 930-18-7).
- ACS Publications. (2021, July 27). Interplay of the Ring and Steric Strains in the Highly Substituted Cyclopropanes.
- Study.com. (n.d.). How many 1H NMR signals does the following dimethylcyclopropane show?.
- Brainly. (2023, August 25). How many ¹H NMR signals would cis-1,2-dimethylcyclopropane give?.
- University of Wisconsin-La Crosse. (n.d.). Comparing Models for Measuring Ring Strain of Common Cycloalkanes.
- YouTube. (2025, August 13). [Chemistry] cis-1,2-Dimethylcyclopropane has more strain than trans-1,2-dimethylcyclopropane. H.
- PubChem. (n.d.). Cis-1,2-dimethylcyclopropane.
- NIST. (n.d.). This compound.
- PubChem. (n.d.). This compound.
- Chemistry Stack Exchange. (2024, May 26). Experimental determination of ring strain energy.
- NIH. (n.d.). Synthesis and Reactivity Comparisons of 1-Methyl-3-Substituted Cyclopropene Mini-tags for Tetrazine Bioorthogonal Reactions.
- SpectraBase. (n.d.). trans-1,2-Dimethyl-cyclopropane - Optional[13C NMR] - Chemical Shifts.
- Quora. (2023, June 25). Which is more reactive (1-methyl cyclobutane) or (1-ethyl cyclopropane)?.
- NIST. (n.d.). Cyclopropane, 1,2-dimethyl-, cis-.
- ResearchGate. (2025, August 9). The Thermal Isomerization of 1.2-Dimethylcyclopropane. I. Cis-trans Isomerization.
- ResearchGate. (2025, August 6). Substituent Effects on Torsional Strain in Cyclopentene Derivatives: A Computational Study.
Sources
- 1. Ring strain - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. m.youtube.com [m.youtube.com]
- 4. CYCLOPROPANE RING STRAIN [research.cm.utexas.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 2.10 Stability of Cycloalkanes: Ring Strain – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]
- 8. 4.4 Conformations of Cycloalkanes – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. homework.study.com [homework.study.com]
- 11. brainly.com [brainly.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. m.youtube.com [m.youtube.com]
- 14. The heat of combustion of cis-1,2-dimethylcyclopropane is larger ... | Study Prep in Pearson+ [pearson.com]
- 15. Cyclopropane, 1,2-dimethyl-, cis- [webbook.nist.gov]
- 16. Cyclopropane, 1,2-dimethyl-, trans- [webbook.nist.gov]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. homework.study.com [homework.study.com]
- 21. spectrabase.com [spectrabase.com]
- 22. brainly.com [brainly.com]
- 23. Cis-1,2-dimethylcyclopropane | C5H10 | CID 252321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 24. Interplay of the Ring and Steric Strains in the Highly Substituted Cyclopropanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Cyclopropane - Wikipedia [en.wikipedia.org]
- 26. Synthesis and Reactivity Comparisons of 1-Methyl-3-Substituted Cyclopropene Mini-tags for Tetrazine Bioorthogonal Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 27. pdf.benchchem.com [pdf.benchchem.com]
Electronic and steric effects in 1,2-Dimethylcyclopropane
An In-Depth Technical Guide to the Electronic and Steric Effects in 1,2-Dimethylcyclopropane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the electronic and steric effects inherent in the stereoisomers of this compound. It delves into the nuanced interplay of these factors, which govern the stability, conformational preferences, and reactivity of the cis and trans isomers. By synthesizing foundational principles with experimental data, this document serves as an authoritative resource for professionals in chemical research and drug development, offering insights into the subtle yet significant impact of stereochemistry on molecular behavior.
Introduction: The Unique Stereochemical Landscape of a Strained Ring System
Cyclopropane, the parent of the C3 cycloalkane family, is characterized by significant ring strain due to its planar structure and compressed C-C-C bond angles of 60°, a stark deviation from the ideal 109.5° for sp³ hybridized carbon atoms.[1] This inherent strain, a combination of angle and torsional strain, profoundly influences the chemical and physical properties of its derivatives.[2] The introduction of substituents, such as methyl groups, adds another layer of complexity, introducing steric and electronic effects that differentiate the resulting stereoisomers. In the case of this compound, two primary stereoisomers exist: cis-1,2-dimethylcyclopropane, where the methyl groups are on the same face of the ring, and trans-1,2-dimethylcyclopropane, where they are on opposite faces.[3][4] The trans isomer further exists as a pair of non-superimposable mirror images, or enantiomers.[5][6] Understanding the delicate balance of forces within these isomers is paramount for predicting their behavior in complex chemical systems.
PART 1: Dissecting Stability - The Dominance of Steric Hindrance
A fundamental question in the study of this compound is the relative stability of its cis and trans isomers. The prevailing evidence from both experimental and theoretical studies unequivocally points to the greater stability of the trans isomer.[7][8] This difference in stability is primarily attributed to steric hindrance, also known as van der Waals repulsion.
In cis-1,2-dimethylcyclopropane, the two methyl groups are forced into close proximity on the same side of the cyclopropane ring.[8] This arrangement leads to significant repulsive interactions between the electron clouds of the hydrogen atoms on the methyl groups, a phenomenon known as eclipsing strain.[8] This steric clash raises the overall energy of the cis isomer, rendering it less stable.
Conversely, in trans-1,2-dimethylcyclopropane, the methyl groups are positioned on opposite sides of the ring, maximizing the distance between them.[7] This spatial arrangement minimizes steric repulsion, resulting in a lower energy state and, consequently, greater stability.[7][9]
Table 1: Comparative Properties of this compound Isomers
| Property | cis-1,2-Dimethylcyclopropane | trans-1,2-Dimethylcyclopropane | Reference(s) |
| Boiling Point | 37 °C | 28.2 °C | [5] |
| Melting Point | -140 °C | -149.6 °C | [5] |
| Density | 0.6889 g/cm³ | 0.6648 g/cm³ | [5] |
| Refractive Index (nD) | 1.3829 (20 °C) | 1.3713 (20 °C) | [5] |
The physical properties listed in Table 1, such as the lower boiling point of the trans isomer, are consistent with its more stable, less polar nature due to the symmetrical arrangement of the methyl groups.[9]
PART 2: Electronic Effects - A Subtle but Significant Contribution
While steric effects are the primary determinant of stability, electronic effects also play a role, albeit a more subtle one. The carbon-carbon bonds in the cyclopropane ring are not typical sigma bonds. They are often described as "bent" or "banana" bonds, having a higher degree of p-character than normal sp³-sp³ bonds.[10] This increased p-character influences the electronegativity of the ring carbons and their interactions with substituents.
The methyl groups are weakly electron-donating through an inductive effect. In the cis isomer, the proximity of the two electron-donating groups could potentially lead to some unfavorable electronic interactions. However, this effect is generally considered to be minor compared to the overwhelming steric repulsion.
The inherent strain of the cyclopropane ring also has electronic consequences. The high degree of angle strain weakens the C-C bonds within the ring, making them more susceptible to cleavage in chemical reactions.[2] This is a key aspect of the reactivity of cyclopropane derivatives.
PART 3: Conformational Analysis - A Rigid Ring with Vibrational Freedom
Unlike larger cycloalkanes such as cyclohexane, which can adopt various chair and boat conformations, the three-membered ring of cyclopropane is necessarily planar and rigid.[1][3] Rotation around the C-C bonds is severely restricted, as it would require breaking the ring.[3] This rigidity is a defining feature of cyclopropane and its derivatives.
However, this does not mean the molecule is entirely static. The methyl groups in this compound can still undergo rotation around the C-C single bond connecting them to the ring. In the cis isomer, this rotation is somewhat hindered by the steric interaction between the two methyl groups. In the trans isomer, the methyl groups have greater rotational freedom.
The workflow for analyzing the conformational landscape of substituted cyclopropanes typically involves computational chemistry methods.
Diagram 1: Workflow for Conformational Analysis
Caption: A typical computational workflow for the conformational analysis of this compound.
PART 4: Impact on Reactivity - Stereochemistry as a Guiding Force
The differences in stability and conformation between cis- and trans-1,2-dimethylcyclopropane have a direct impact on their chemical reactivity. The higher ground-state energy of the cis isomer often makes it more reactive in reactions that lead to the opening of the strained cyclopropane ring, as this relieves the steric strain.[11]
For instance, in reactions involving electrophilic attack, the accessibility of the C-C bonds can be influenced by the orientation of the methyl groups. In the cis isomer, one face of the ring is more sterically hindered than the other, which can lead to stereoselective reactions. In the trans isomer, both faces of the ring are equally accessible to an approaching reagent.
The stereochemical outcome of reactions involving this compound can also be dictated by the stereochemistry of the starting material. For example, the deamination of certain saturated aliphatic amines can lead to the formation of this compound, with the stereochemistry of the product being influenced by the reaction mechanism.[12]
PART 5: Spectroscopic Characterization - Distinguishing Isomers
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between the cis and trans isomers of this compound. Due to their different symmetries, the two isomers will exhibit distinct ¹H and ¹³C NMR spectra.
-
cis-1,2-Dimethylcyclopropane: Possesses a plane of symmetry, leading to a smaller number of unique signals in its NMR spectra compared to the trans isomer. Some sources suggest it would give 3 or 4 distinct ¹H NMR signals.[13]
-
trans-1,2-Dimethylcyclopropane: Lacks a plane of symmetry (it is chiral), resulting in a more complex NMR spectrum with a greater number of signals. It is expected to show three distinct NMR signals.[14]
The precise chemical shifts and coupling constants observed in the NMR spectra can provide detailed information about the three-dimensional structure and electronic environment of each isomer.
Diagram 2: Logic for Isomer Differentiation by NMR
Caption: A logical workflow for distinguishing between cis and trans isomers using NMR spectroscopy.
Conclusion: A Microcosm of Stereochemical Principles
The study of this compound provides a compelling case study in the fundamental principles of stereochemistry. The interplay of steric hindrance and, to a lesser extent, electronic effects, dictates the relative stabilities and reactivities of its cis and trans isomers. For researchers in drug development and other areas of chemical science, a thorough understanding of these nuanced interactions is crucial for the rational design of molecules with specific three-dimensional structures and desired chemical properties. The seemingly simple this compound molecule serves as a powerful reminder of the profound impact of stereoisomerism on the molecular world.
References
- Vertex AI Search. (n.d.). Between cis-1-2-dimethylcyclopropane and trans-1-2-dimethylcyclopropane, which do you believe is more stable? Explain your answer.
- Brainly. (2023, September 10). Why is trans-1,2-dimethylcyclopropane more stable than cis-1,2-dimethylcyclopropane?
- Bachrach, S. M. (2000). The Effect of Substitutents on the Strain Energies of Small Ring Compounds. The Journal of Organic Chemistry, 65(15), 4673–4678. [Link]
- Flowers, P., Theopold, K., Langley, R., & Robinson, W. R. (2020). Determination of the C–C Bond Strength of Substituted Cyclopropanes and Cyclobutanes using Bomb Calorimetry. In Chemistry 2e. OpenStax. [Link]
- Kozhushkov, S. I., & de Meijere, A. (2021). Interplay of the Ring and Steric Strains in the Highly Substituted Cyclopropanes. The Journal of Physical Chemistry A, 125(35), 7694–7704. [Link]
- Study.com. (n.d.). Cis-1,2-dimethylcyclopropane has more strain than trans-1,2-dimethylcyclopropane. How can you account for this difference? Which of the two compounds is more stable?
- Chemistry LibreTexts. (2024, July 30). Cis-Trans Isomerism in Cycloalkanes.
- Wikipedia. (n.d.). This compound.
- Bachrach, S. M. (2001). The effect of carbonyl substitution on the strain energy of small ring compounds and their six-member ring reference compounds. Journal of Molecular Structure: THEOCHEM, 536(1-3), 1-9. [Link]
- Chemistry LibreTexts. (2024, June 18). Conformations of Cycloalkanes.
- Study.com. (n.d.). How many 1H NMR signals does the following dimethylcyclopropane show?
- Brainly. (2023, August 25). How many ¹H NMR signals would cis-1,2-dimethylcyclopropane give?
- PubChem. (n.d.). This compound.
- PubChem. (n.d.). cis-1,2-Dimethylcyclopropane.
- SpectraBase. (n.d.). trans-1,2-Dimethyl-cyclopropane.
- The Organic Chemistry Tutor. (2022, October 27).
- ResearchGate. (n.d.). Methylcyclopropane (A), this compound (B), 1,2,3-trimethylcyclopropane (C), their vertex graphs ((0)G) and line graphs ((1)G, (2)G).
- Gauth. (n.d.). Consider the structures of cis -1, 2 -dimethylcyclopropane and trans - 1, 2 -dimethylcyclopropane. Which isomer is more stable? Explain your reasoning.
- NIST. (n.d.). This compound. In NIST Chemistry WebBook.
- Brainly. (2023, May 15). How many total possible stereoisomers are there for this compound? Count pairs of enantiomers.
- Proprep. (n.d.). What conformational analysis can be performed on 1,2-dimethylcyclohexane, and how does the orientation of substituents affect molecular stability?
- Britannica. (n.d.). This compound. In Britannica.
- Simons, J. W., Hase, W. L., Phillips, R. J., Porter, E. J., & Growcock, F. B. (1971). Chemically activated cis-1,2-dimethylcyclopropane from photolysis of cis-2-butene-diazomethane mixtures in the presence of oxygen. The Journal of Physical Chemistry, 75(18), 2866–2872. [Link]
- NIH 3D. (2023, March 6). cis-1,2-Dimethylcyclopropane.
- Skell, P. S., & Starer, I. (1961). FORMATION OF this compound IN THE DEAMINATION OF SATURATED ALIPHATIC AMINES. Journal of the American Chemical Society, 83(12), 2866–2867. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. books.rsc.org [books.rsc.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. This compound | chemical compound | Britannica [britannica.com]
- 7. brainly.com [brainly.com]
- 8. homework.study.com [homework.study.com]
- 9. homework.study.com [homework.study.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. brainly.com [brainly.com]
- 14. homework.study.com [homework.study.com]
An In-Depth Technical Guide to the Conformational Analysis of 1,2-Dimethylcyclopropane Isomers
Abstract
The cyclopropane ring, a ubiquitous motif in medicinal chemistry and natural products, imparts unique structural and electronic properties to molecules. However, its rigid, strained nature presents distinct challenges and opportunities in conformational control. This guide provides a comprehensive analysis of the conformational landscapes of the cis and trans isomers of 1,2-dimethylcyclopropane. We will dissect the thermodynamic stability, explore the rotational dynamics of the methyl substituents, and present field-proven experimental and computational protocols for their characterization. This document is intended for researchers, scientists, and drug development professionals who seek to leverage a deep understanding of substituted cyclopropane conformations in molecular design and analysis.
The Foundational Principle: Inherent Strain of the Cyclopropane Core
Before delving into the specifics of the 1,2-dimethyl isomers, it is crucial to appreciate the intrinsic energetic properties of the parent cyclopropane ring. The molecule is a planar triangle, forcing the C-C-C bond angles to be 60°. This severe deviation from the ideal sp³ tetrahedral angle of 109.5° results in significant angle strain . Furthermore, viewing the molecule along any C-C bond reveals that the hydrogen atoms on adjacent carbons are fully eclipsed, introducing substantial torsional strain . This combination of high angle and torsional strain makes the cyclopropane ring kinetically stable but thermodynamically reactive, with weakened C-C bonds compared to acyclic alkanes. The introduction of substituents, such as methyl groups, adds another layer of complexity governed by steric and electronic interactions.
Stereoisomers of this compound
This compound exists as three distinct stereoisomers.[1] The relationship between the two methyl groups relative to the plane of the cyclopropane ring defines them:
-
cis-1,2-Dimethylcyclopropane : Both methyl groups are on the same face of the ring. This molecule possesses a plane of symmetry and is therefore an achiral meso compound.[2]
-
trans-1,2-Dimethylcyclopropane : The methyl groups are on opposite faces of the ring. This configuration lacks a plane of symmetry, resulting in a pair of non-superimposable mirror images, or enantiomers: (1R,2R)-1,2-dimethylcyclopropane and (1S,2S)-1,2-dimethylcyclopropane.
Caption: Stereoisomers of this compound.
Thermodynamic Stability Analysis: Cis vs. Trans
The fundamental question in the analysis of these isomers is their relative stability. From first principles, the cis isomer is expected to be less stable due to steric hindrance between the two methyl groups, which are forced into close proximity on the same face of the ring.[3] This is an eclipsing interaction that introduces significant van der Waals repulsion. In the trans isomer, the methyl groups are positioned on opposite faces, minimizing this unfavorable interaction.
This theoretical expectation is validated by experimental thermodynamic data. The standard gas-phase enthalpy of formation (ΔfH°gas) provides a direct measure of a molecule's stability.
| Isomer | Standard Enthalpy of Formation (ΔfH°gas) | Source |
| cis-1,2-Dimethylcyclopropane | -28.03 ± 0.84 kJ/mol | NIST Chemistry WebBook[4][5] |
| trans-1,2-Dimethylcyclopropane | -32.63 ± 0.84 kJ/mol | NIST Chemistry WebBook[6] |
Analysis of Thermodynamic Data: The trans isomer is 4.6 kJ/mol (approximately 1.1 kcal/mol) more stable than the cis isomer. This energy difference is a direct quantitative measure of the steric strain introduced by the eclipsing interaction of the two adjacent methyl groups in the cis configuration. This stability difference is also reflected in their heats of combustion, with the less stable cis isomer releasing more energy upon burning.[7]
Conformational Dynamics: Methyl Group Rotation
High-level ab initio calculations, which show excellent agreement with experimental results, have determined the rotational barrier for the methyl group in methylcyclopropane.
| Parameter | Value (MP2/cc-pVTZ) | Source |
| Methyl Group Rotational Barrier | 12.0 kJ/mol (2.87 kcal/mol) | Ocola & Laane, J. Phys. Chem. A (2016)[8][9] |
This rotational barrier arises from the changing interactions between the C-H bonds of the methyl group and the C-C bonds of the cyclopropane ring.
-
Stable Conformation (Energy Minimum): The lowest energy conformation is a bisected arrangement. Here, one C-H bond of the methyl group lies in the plane of the cyclopropane ring, pointing away from it. The other two C-H bonds straddle the adjacent ring carbon, minimizing steric interactions.
-
Unstable Conformation (Energy Maximum): The highest energy conformation occurs when a C-H bond of the methyl group is eclipsed with an adjacent C-C bond of the ring.
This fundamental 3-fold rotational potential applies to each methyl group in the 1,2-dimethyl isomers, but is further complicated by interactions between the two methyl groups themselves.
Conformational Landscape of cis-1,2-Dimethylcyclopropane
In the cis isomer, the most significant factor is the severe steric clash between the two methyl groups. The rotation of these groups will seek to minimize this interaction. Two key rotamers can be considered:
-
Staggered-Staggered (Lower Energy): Each methyl group adopts a conformation where its hydrogens are staggered with respect to the hydrogens on the other methyl group. This minimizes the direct van der Waals repulsion.
-
Eclipsed-Eclipsed (Higher Energy): The methyl groups rotate into a conformation where their respective hydrogens are eclipsed. This represents a significant steric penalty and is the primary contributor to the overall higher energy of the cis isomer.
Caption: Key rotamers of cis-1,2-dimethylcyclopropane.
Conformational Landscape of trans-1,2-Dimethylcyclopropane
In the trans isomer, the methyl groups are on opposite sides of the ring, so there is no direct eclipsing interaction between them. The conformational analysis simplifies to the independent rotation of each methyl group against the cyclopropane ring, as described for the methylcyclopropane model. Each methyl group will preferentially adopt a bisected conformation relative to the ring to minimize its own local steric and electronic repulsions. The overall energy of the trans isomer is therefore significantly lower.
Caption: Key rotamers of trans-1,2-dimethylcyclopropane.
Methodologies for Conformational Characterization
A robust analysis relies on the synergy between experimental observation and computational modeling. The protocols described below represent a self-validating system where computational predictions can be confirmed by experimental data, and experimental results can be rationalized through detailed computational models.
Experimental Protocol: 2D NMR Spectroscopy (NOESY)
The Nuclear Overhauser Effect (NOE) is the transfer of nuclear spin polarization between nuclei that are close in space (< 5 Å). A 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment is a powerful, non-destructive method to determine the spatial proximity of protons, making it ideal for differentiating cis and trans isomers and probing preferred rotamers.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound isomer in 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. The use of a deuterated solvent is critical to avoid strong solvent signals that would obscure the analyte signals.
-
Instrument Setup: Place the sample in a high-field NMR spectrometer (≥ 500 MHz is recommended for better signal dispersion). Tune and shim the spectrometer to achieve optimal resolution and lineshape.
-
Acquisition of Standard Spectra: Acquire standard 1D ¹H and ¹³C spectra to confirm the identity and purity of the sample and to assign the chemical shifts of the methyl and cyclopropyl protons.
-
NOESY Experiment Setup:
-
Select a standard 2D NOESY pulse sequence (e.g., noesygpph).
-
Set the spectral widths to encompass all proton signals.
-
Crucially, optimize the mixing time (d8). This parameter determines the duration over which NOE transfer occurs. A typical starting point is the T₁ relaxation time of the protons of interest. Run a series of experiments with varying mixing times (e.g., 200 ms, 500 ms, 800 ms) to find the optimal value for observing the desired cross-peaks.
-
-
Data Processing and Analysis:
-
Process the 2D data using appropriate window functions (e.g., squared sine bell) and perform a two-dimensional Fourier transform.
-
Phase the spectrum and reference the chemical shifts.
-
Analyze the resulting 2D map for cross-peaks. Cross-peaks appear at the intersection of the chemical shifts of two protons that are close in space.
-
Expected Results & Self-Validation:
-
For the cis isomer: A strong cross-peak will be observed between the proton signals of the two methyl groups. This provides unambiguous proof of their spatial proximity on the same face of the ring.
-
For the trans isomer: No cross-peak will be observed between the two methyl group proton signals, as they are on opposite faces of the ring and too far apart for NOE transfer.
-
The presence or absence of this key cross-peak provides a definitive and self-validating assignment of the stereochemistry.
Computational Workflow: Potential Energy Surface (PES) Scan
Computational chemistry provides a powerful means to map the entire rotational energy landscape of the methyl groups. A relaxed Potential Energy Surface (PES) scan is the method of choice, where a specific dihedral angle is systematically rotated, and at each step, the rest of the molecule's geometry is optimized to find the lowest energy structure for that constrained angle.
Caption: Workflow for a computational PES scan.
Step-by-Step Methodology (using Gaussian software as an example):
-
Structure Building: Construct the initial 3D coordinates for the desired isomer (cis or trans-1,2-dimethylcyclopropane) in a molecular editor (e.g., GaussView).
-
Initial Optimization: Perform a full geometry optimization to find the nearest local minimum.
-
Keyword Line: #p opt freq b3lyp/6-31g(d)
-
Rationale: The opt keyword requests optimization. freq calculates vibrational frequencies to confirm the structure is a true minimum (no imaginary frequencies). B3LYP is a robust and widely used DFT functional, and 6-31G(d) is a standard Pople-style basis set sufficient for this type of system.
-
-
PES Scan Setup:
-
Using the optimized structure, identify the atoms defining the dihedral angle for one of the methyl group's rotation. For example, a hydrogen on the methyl group, the methyl carbon, the ring carbon it's attached to, and the other ring carbon it's bonded to (e.g., H-C_Me-C1-C2).
-
Set up the scan in the input file. This involves specifying the dihedral angle, the start and end points (e.g., 0 to 360 degrees), and the step size.
-
Keyword Line: #p opt=modredundant b3lyp/6-31g(d)
-
Input Section: At the end of the input file, add the line: D [atom1] [atom2] [atom3] [atom4] S [num_steps] [step_size] (e.g., D 8 4 1 2 S 36 10.0 to scan 360° in 36 steps of 10°).
-
-
Execution and Analysis: Run the Gaussian calculation. The output will contain the optimized energy for each step of the scan.
-
Data Visualization: Extract the energy and corresponding dihedral angle for each step and plot them in graphing software. The resulting plot is the potential energy surface for the methyl rotation. The lowest points (valleys) correspond to the stable rotamers, and the highest points (peaks) correspond to the transition states, the height of which defines the rotational energy barrier.
Self-Validation: The calculated energy difference between the global minima of the cis and trans isomers should closely match the experimental value derived from the enthalpies of formation. The calculated rotational barrier for the trans isomer should be comparable to the experimental value for the methylcyclopropane model system.
Conclusion
The conformational analysis of this compound is a quintessential example of steric effects governing molecular stability and dynamics. The trans isomer is thermodynamically favored over the cis isomer by approximately 4.6 kJ/mol due to the avoidance of a destabilizing methyl-methyl eclipsing interaction. The rotation of the methyl substituents is characterized by a modest energy barrier, with a preference for conformations that minimize eclipsing interactions with the cyclopropane ring bonds. A synergistic approach, combining the precise structural information from NMR and microwave spectroscopy with the detailed energetic landscapes provided by computational PES scans, offers a powerful and self-validating strategy for the complete conformational characterization of substituted cyclopropanes. These principles and protocols provide a robust framework for rationalizing and predicting the behavior of this important structural motif in the context of drug design and materials science.
References
- Ocola, E. J., & Laane, J. (2016). Internal Rotation of Methylcyclopropane and Related Molecules: Comparison of Experiment and Theory. The Journal of Physical Chemistry A, 120(37), 7269–7278. [Link]
- Ocola, E. J., & Laane, J. (2016). Internal Rotation of Methylcyclopropane and Related Molecules: Comparison of Experiment and Theory. PubMed. [Link]
- NIST. (n.d.). Cyclopropane, 1,2-dimethyl-, cis-. In NIST Chemistry WebBook.
- Good, W.D. (1971). The enthalpies of combustion and formation of some alkyl cyclopropanes. J. Chem. Thermodyn., 3, 539-546. [Link]
- NIST. (n.d.). Cyclopropane, 1,2-dimethyl-, trans-. In NIST Chemistry WebBook.
- Wikipedia. (n.d.). This compound. [Link]
- PubChem. (n.d.). This compound. [Link]
- Brainly. (2023). Why is trans-1,2-dimethylcyclopropane more stable than cis-1,2-dimethylcyclopropane?[Link]
- Chegg. (2020). Consider the structures of cis-1,2-dimethylcyclopropane and trans-1,2-dimethylcyclopropane. [Link]
- Brainly. (2023). Consider the structures of cis-1,2-dimethylcyclopropane and trans-1,2-dimethylcyclopropane. [Link]
- Pearson+. (n.d.).
- StudyCo. (n.d.). Cis-1,2-dimethylcyclopropane has more strain than trans-1,2-dimethylcyclopropane. [Link]
- YouTube. (2025). [Chemistry] cis-1,2-Dimethylcyclopropane has more strain than trans-1,2-dimethylcyclopropane. H. [Link]
- Bartleby. (2023). Consider the structure of cis-1,2-dimethylcyclopropane and trans-1,2-dimethylcyclopropane. [Link]
- YouTube. (2020). Setting up PES scans in Gaussian: Internal Rotation of Methyl in Ethane, Part 1. [Link]
- Wikipedia. (n.d.). Nuclear Overhauser effect. [Link]
- Chegg. (2020).
- PubChem. (n.d.). cis-1,2-Dimethylcyclopropane. [Link]
- NIST. (n.d.). This compound. [Link]
- Meinnel, J. et al. (2024). In Situ Calculation of the Rotation Barriers of the Methyl Groups of Tribromomesitylene Crystals: Theory Meets Experiment. MDPI. [Link]
- Britannica. (n.d.). This compound. [Link]
- Chemistry Stack Exchange. (2018). Is trans-1,2-dimethylcyclopropane optically active or not?[Link]
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Cis-1,2-dimethylcyclopropane | C5H10 | CID 252321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Cyclopropane, 1,2-dimethyl-, cis- [webbook.nist.gov]
- 5. Cyclopropane, 1,2-dimethyl-, cis- [webbook.nist.gov]
- 6. Cyclopropane, 1,2-dimethyl-, trans- [webbook.nist.gov]
- 7. The heat of combustion of cis-1,2-dimethylcyclopropane is larger ... | Study Prep in Pearson+ [pearson.com]
- 8. cis-1,2-Diethylcyclopropane [webbook.nist.gov]
- 9. trans-1,2-Diethyl-cyclopropane [webbook.nist.gov]
Spectroscopic Fingerprints of 1,2-Dimethylcyclopropane: An In-Depth Technical Guide
This technical guide provides a comprehensive analysis of the spectroscopic properties of the stereoisomers of 1,2-dimethylcyclopropane, specifically focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings, practical experimental protocols, and detailed interpretation of the spectra for both cis- and trans-1,2-dimethylcyclopropane. Our approach emphasizes the causal relationships behind spectroscopic phenomena, ensuring a deep and applicable understanding of how these powerful analytical techniques can be used to characterize and differentiate these closely related small molecules.
Introduction: The Structural Nuances of this compound
This compound exists as two stereoisomers: cis-1,2-dimethylcyclopropane, where the two methyl groups are on the same side of the cyclopropane ring, and trans-1,2-dimethylcyclopropane, where they are on opposite sides. This seemingly subtle difference in spatial arrangement leads to distinct physical and chemical properties, which are reflected in their spectroscopic signatures. A thorough understanding of their NMR, IR, and MS profiles is paramount for unambiguous identification, purity assessment, and the study of their chemical reactivity. This guide will explore how the symmetry and steric interactions within each isomer dictate their unique spectral characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Environments
NMR spectroscopy is an unparalleled tool for elucidating the connectivity and three-dimensional structure of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information for distinguishing between the cis and trans isomers.
Theoretical Framework: Symmetry and Chemical Equivalence
The number of signals in an NMR spectrum is determined by the chemical equivalence of the nuclei. In cis-1,2-dimethylcyclopropane, a plane of symmetry renders the two methyl groups and the two methine protons on the cyclopropane ring chemically equivalent. However, the two protons on the CH₂ group of the ring are diastereotopic, meaning they are in different chemical environments and are therefore non-equivalent. In contrast, trans-1,2-dimethylcyclopropane possesses a C₂ axis of symmetry, which also leads to the chemical equivalence of the two methyl groups and the two methine protons. The two protons on the CH₂ group are also diastereotopic in the trans isomer.
Experimental Protocol: Acquiring High-Resolution NMR Spectra
The following protocol outlines the steps for obtaining high-quality ¹H and ¹³C NMR spectra of the volatile liquid this compound.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the this compound isomer into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) to the vial.
-
Gently swirl the vial to ensure the sample is completely dissolved.
-
Using a Pasteur pipette with a cotton plug to filter out any particulate matter, transfer the solution into a standard 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spinner turbine, ensuring the correct depth using a depth gauge.
-
Place the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
-
-
¹H NMR Acquisition:
-
Set the appropriate spectral width (e.g., -2 to 10 ppm).
-
Use a standard pulse sequence (e.g., a 30° or 90° pulse).
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID).
-
Integrate the signals to determine the relative number of protons.
-
-
¹³C NMR Acquisition:
-
Set a wider spectral width (e.g., 0 to 50 ppm).
-
Employ a proton-decoupled pulse sequence to simplify the spectrum and enhance sensitivity.
-
Acquire a larger number of scans due to the lower natural abundance and sensitivity of the ¹³C nucleus (several hundred to thousands of scans).
-
Process the data similarly to the ¹H spectrum.
-
Data Interpretation: Deciphering the Spectra
¹H NMR Spectra:
-
cis-1,2-Dimethylcyclopropane: Due to its symmetry, the spectrum is expected to show four distinct signals. The diastereotopic nature of the methylene protons on the cyclopropane ring results in two separate signals.[1][2]
-
trans-1,2-Dimethylcyclopropane: This isomer is expected to exhibit three signals in its ¹H NMR spectrum.
¹³C NMR Spectra:
The proton-decoupled ¹³C NMR spectra provide a clear distinction between the two isomers based on the number of signals.
| Isomer | ¹³C Chemical Shift (δ) Data (ppm) |
| cis-1,2-Dimethylcyclopropane | CH₃: ~14-16, CH: ~16-18, CH₂: ~8-10 |
| trans-1,2-Dimethylcyclopropane | CH₃: ~18-20, CH: ~22-24, CH₂: ~12-14 |
Note: The exact chemical shifts can vary slightly depending on the solvent and concentration. The upfield chemical shifts are characteristic of the strained cyclopropane ring.
Infrared (IR) Spectroscopy: Unveiling Molecular Vibrations
IR spectroscopy probes the vibrational modes of a molecule, providing a unique "fingerprint" based on its functional groups and overall structure.
Theoretical Principles: Vibrational Modes of Cyclopropanes
The key vibrational modes for this compound include:
-
C-H Stretching: Aliphatic C-H stretches from the methyl and cyclopropyl groups typically appear in the 2850-3000 cm⁻¹ region. The C-H bonds on the cyclopropane ring may show slightly higher frequency stretches due to the increased s-character of the C-H bonds.
-
CH₂ and CH₃ Bending: Scissoring, rocking, wagging, and twisting vibrations of the methylene and methyl groups occur in the 1340-1470 cm⁻¹ region.
-
Cyclopropane Ring Vibrations: The characteristic "ring breathing" and other skeletal vibrations of the cyclopropane ring are found in the fingerprint region (below 1500 cm⁻¹). These are often complex but highly diagnostic.
Experimental Protocol: Acquiring IR Spectra of a Liquid Sample
Step-by-Step Methodology:
-
Sample Preparation:
-
Place a single drop of the neat liquid this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
-
Carefully place a second salt plate on top of the first, allowing the liquid to spread into a thin film between the plates.
-
-
Instrument Setup:
-
Place the salt plate assembly into the sample holder of the FTIR spectrometer.
-
Ensure the instrument is purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.
-
-
Data Acquisition:
-
Acquire a background spectrum of the empty beam path.
-
Acquire the sample spectrum by co-adding a number of scans (e.g., 16-32) to improve the signal-to-noise ratio.
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
-
Data Interpretation: Distinguishing cis and trans Isomers
The IR spectra of cis- and trans-1,2-dimethylcyclopropane, while broadly similar, exhibit key differences in the fingerprint region due to their different symmetries.
-
cis-Isomer: The vapor-phase IR spectrum of cis-1,2-dimethylcyclopropane shows characteristic absorptions for C-H stretching just below 3000 cm⁻¹ and prominent bands in the fingerprint region corresponding to CH₂ and CH₃ bending and ring vibrations.
-
trans-Isomer: The trans-isomer also displays C-H stretching and bending vibrations. However, the specific frequencies and intensities of the ring deformation modes in the fingerprint region will differ from the cis-isomer, allowing for their differentiation.
Key Diagnostic Regions:
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Isomer Differentiation |
| C-H Stretch (methyl & ring) | 2850-3080 | Subtle differences in peak shape and position. |
| CH₂ Scissoring | ~1450-1470 | May show slight shifts between isomers. |
| CH₃ Asymmetric & Symmetric Bend | ~1380 & ~1460 | Can be influenced by steric environment. |
| Cyclopropane Ring Modes | < 1200 | Most diagnostic region for distinguishing cis and trans. |
Mass Spectrometry (MS): Fragmentation Patterns and Molecular Ion Confirmation
Mass spectrometry provides the molecular weight of a compound and offers structural information through the analysis of its fragmentation pattern upon ionization.
Theoretical Principles: Electron Ionization and Fragmentation
In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the ejection of an electron and the formation of a molecular ion (M⁺•). This molecular ion is often unstable and undergoes fragmentation to produce smaller, more stable ions. The fragmentation of cyclopropanes can be complex, often involving ring-opening to form isomeric alkene radical cations before subsequent fragmentation.
Common fragmentation pathways for alkylcyclopropanes include:
-
Loss of a methyl group (-CH₃): This results in an [M-15]⁺ ion.
-
Loss of an ethyl group (-C₂H₅): Leading to an [M-29]⁺ ion.
-
Ring opening followed by allylic cleavage.
Experimental Protocol: GC-MS Analysis
Gas chromatography-mass spectrometry (GC-MS) is the ideal technique for analyzing volatile compounds like this compound, as it separates the components of a mixture before they enter the mass spectrometer.
Step-by-Step Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of the this compound isomer in a volatile solvent (e.g., dichloromethane or pentane).
-
-
GC-MS Instrument Setup:
-
Use a suitable capillary column (e.g., a non-polar DB-5ms column).
-
Set the GC oven temperature program to ensure good separation of the isomers and any impurities. A typical program might start at 40°C and ramp up to 150°C.
-
Set the injector temperature (e.g., 250°C) and the transfer line temperature (e.g., 280°C).
-
Use helium as the carrier gas with a constant flow rate.
-
For the mass spectrometer, use a standard electron ionization energy of 70 eV.
-
Set the mass range to scan (e.g., m/z 35-200).
-
-
Data Acquisition and Analysis:
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC.
-
The instrument software will record the total ion chromatogram (TIC) and the mass spectrum for each eluting peak.
-
Identify the peaks corresponding to the this compound isomers based on their retention times.
-
Analyze the mass spectrum of each isomer.
-
Data Interpretation: Fragmentation Signatures
The mass spectra of cis- and trans-1,2-dimethylcyclopropane are very similar, as they can both rearrange to a common intermediate upon ionization.
-
Molecular Ion (M⁺•): A peak at m/z = 70, corresponding to the molecular weight of C₅H₁₀, should be observed.
-
Base Peak: The most intense peak (base peak) for both isomers is typically at m/z = 55, resulting from the loss of a methyl radical followed by rearrangement.
-
Other Significant Fragments: Other notable fragments include m/z = 41 (loss of an ethyl radical) and m/z = 27.
Proposed Fragmentation Mechanism for the Formation of the m/z 55 ion:
-
Ionization: An electron is ejected from the cyclopropane ring to form the molecular ion (m/z = 70).
-
Ring Opening: The strained cyclopropane ring opens to form a more stable, linear or branched pentene radical cation.
-
Loss of a Methyl Radical: A methyl radical is lost from the rearranged molecular ion to form a stable secondary carbocation with m/z = 55.
Conclusion
The spectroscopic techniques of NMR, IR, and MS provide a powerful and complementary suite of tools for the comprehensive characterization of cis- and trans-1,2-dimethylcyclopropane. NMR spectroscopy excels at revealing the subtle differences in the chemical environments of the protons and carbons arising from their distinct stereochemistry. IR spectroscopy offers a unique vibrational fingerprint, with the fingerprint region being particularly useful for distinguishing between the two isomers. Mass spectrometry confirms the molecular weight and provides insights into the fragmentation pathways, which are largely similar for both isomers due to rearrangement upon ionization. By understanding the principles behind these techniques and applying the detailed experimental protocols outlined in this guide, researchers can confidently identify and characterize these important small molecules.
References
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to Spectroscopy (4th ed.). Cengage Learning.
- McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
- National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook.
- National Center for Biotechnology Information. (n.d.). PubChem.
- Homework.Study.com. (n.d.). How many signals would there be in the NMR spectrum of the following molecule: cis-1,2-dimethylcyclopropane?
- Chegg. (n.d.). How many 1H NMR signals does the following dimethylcyclopropane show?
- Chemistry LibreTexts. (2021, July 31). 9.8: Infrared (Rovibrational) Spectroscopy.
Sources
An In-depth Technical Guide to the Thermochemical Properties of 1,2-Dimethylcyclopropane Isomers
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The stereoisomers of 1,2-dimethylcyclopropane, cis and trans, serve as fundamental models for understanding the interplay between molecular structure, ring strain, and thermodynamic stability. Their distinct thermochemical properties, driven by subtle differences in steric interactions, have significant implications for reaction energetics, synthetic pathway design, and the conformational analysis of more complex molecules in medicinal chemistry. This guide provides a comprehensive analysis of the key thermochemical data for these isomers, details the state-of-the-art experimental and computational methodologies for their determination, and offers insights into the practical application of this knowledge.
Introduction: The Significance of Stereoisomerism in Strained Rings
This compound is a saturated cyclic hydrocarbon existing as three stereoisomers: a cis isomer and a pair of trans enantiomers.[1][2] Like all cyclopropane derivatives, these molecules possess significant inherent ring strain due to the deviation of their C-C-C bond angles (~60°) from the ideal sp³ tetrahedral angle of 109.5°.[3][4] This stored potential energy governs their reactivity and thermodynamic profiles.
The critical distinction between the cis and trans isomers lies in the spatial arrangement of the two methyl groups.[5] In the cis isomer, both methyl groups are on the same face of the cyclopropane ring, whereas in the trans isomer, they are on opposite faces. This seemingly minor structural difference leads to a measurable disparity in stability and thermochemical properties, making these compounds an excellent case study for foundational chemical principles.
Theoretical Framework: Steric Hindrance and Thermodynamic Stability
The primary factor differentiating the thermochemical properties of cis- and trans-1,2-dimethylcyclopropane is steric strain (also known as van der Waals strain).
-
In cis-1,2-dimethylcyclopropane , the two methyl groups are forced into close proximity, resulting in repulsive steric interactions between their electron clouds. This eclipsing interaction raises the molecule's internal energy, making it less stable.[6][7]
-
In trans-1,2-dimethylcyclopropane , the methyl groups are positioned on opposite sides of the ring, maximizing the distance between them. This arrangement minimizes steric repulsion, leading to a lower energy state and greater thermodynamic stability.[4][8]
This stability difference is directly reflected in their thermochemical data. The less stable cis isomer will have a less negative (or more positive) standard enthalpy of formation and will release more energy upon combustion compared to the more stable trans isomer.[8]
Core Thermochemical Data
The following table summarizes the key experimental thermochemical data for the gas-phase isomers of this compound at standard conditions (298.15 K and 1 bar). The data is curated from the National Institute of Standards and Technology (NIST) Chemistry WebBook, a primary source for critically evaluated chemical data.[9]
| Property | cis-1,2-Dimethylcyclopropane | trans-1,2-Dimethylcyclopropane | Units | Data Source |
| Standard Enthalpy of Formation (ΔfH°gas) | -28.5 ± 1.2 | -33.2 ± 1.2 | kJ/mol | [9] |
| Standard Molar Entropy (S°gas) | 319.6 ± 4.2 | 314.9 ± 4.2 | J/mol·K | [9] |
| Molar Heat Capacity (Cp,gas) | 103.05 | Not Available | J/mol·K | [10] |
Analysis of Data: The standard enthalpy of formation (ΔfH°gas) data quantitatively confirms the theoretical stability analysis. The trans isomer is approximately 4.7 kJ/mol more stable than the cis isomer. This energy difference is a direct measure of the additional steric strain imposed by the two eclipsing methyl groups in the cis configuration.
Experimental Determination of Thermochemical Properties
The determination of precise thermochemical data relies on meticulous experimental techniques, primarily calorimetry. The standard enthalpy of formation is typically derived from the enthalpy of combustion, measured using a bomb calorimeter.
Principle of Combustion Calorimetry
Combustion calorimetry involves the complete and exothermic combustion of a known mass of a substance in a high-pressure oxygen environment within a constant-volume vessel (the "bomb"). The heat released by the reaction is absorbed by the surrounding water bath, and the resulting temperature change is measured with high precision.
Causality: The choice of this method is based on Hess's Law. It is often impractical or impossible to measure the enthalpy of formation directly from the constituent elements. However, the enthalpy of combustion can be measured accurately. By using known standard enthalpies of formation for the combustion products (CO₂ and H₂O), the enthalpy of formation of the analyte can be calculated reliably.
Self-Validating Experimental Protocol: Bomb Calorimetry for a Volatile Liquid
The following protocol outlines the critical steps for determining the enthalpy of combustion for a volatile compound like this compound. The protocol is designed to be self-validating through calibration and careful control of experimental variables.
Objective: To accurately measure the enthalpy of combustion (ΔcH°) of liquid cis- or trans-1,2-dimethylcyclopropane.
Materials:
-
Oxygen bomb calorimeter
-
High-precision digital thermometer (±0.001 °C)
-
Analytical balance (±0.0001 g)
-
Benzoic acid (primary standard for calibration)
-
Volatile liquid sample (this compound isomer)
-
Gelatin capsules or other suitable containers for volatile liquids
-
Platinum or fused-silica crucible
-
Ignition wire (e.g., platinum or nickel-chromium)
-
High-pressure oxygen source
-
Distilled water
Step-by-Step Methodology:
-
System Calibration (Determining the Heat Capacity of the Calorimeter):
-
Rationale: The heat capacity (Ccal) of the entire calorimeter system (bomb, water, stirrer, etc.) must be known precisely to convert the measured temperature change into an energy value. Benzoic acid is used as a standard because its enthalpy of combustion is known with high accuracy.
-
Procedure:
-
Accurately weigh approximately 1 g of benzoic acid pellet and place it in the crucible.
-
Attach a 10 cm piece of ignition wire, ensuring it contacts the pellet.
-
Add 1 mL of distilled water to the bomb to ensure saturation with water vapor, which is crucial for condensing the H₂O product into a liquid state.
-
Seal the bomb and charge it with pure oxygen to a pressure of ~30 atm.
-
Place the bomb in the calorimeter bucket, and add a precisely known mass of distilled water (~2000 g) to submerge it.
-
Allow the system to reach thermal equilibrium while stirring. Record the temperature at regular intervals for 5 minutes (initial period).
-
Ignite the sample. Record the temperature rise until a maximum is reached and then for a further 5 minutes (final period) to establish the post-combustion cooling rate.
-
Calculate the corrected temperature rise (ΔT) by accounting for heat exchange with the surroundings.
-
Calculate Ccal using the known energy of combustion of benzoic acid. Repeat this calibration at least three times to ensure reproducibility.
-
-
-
Sample Combustion:
-
Rationale: The volatile nature of this compound requires encapsulation to prevent evaporation before ignition.
-
Procedure:
-
Accurately weigh a gelatin capsule.
-
Add a known mass (~0.5-0.8 g) of the this compound isomer to the capsule and seal it.
-
Place the sealed capsule in the crucible.
-
Repeat steps 1.2 through 1.7 as performed for the benzoic acid calibration.
-
-
-
Data Analysis and Calculation:
-
Calculate the total heat released during the sample combustion (qtotal = Ccal × ΔT).
-
Correct for the heat released by the combustion of the gelatin capsule and the ignition wire.
-
Calculate the standard internal energy of combustion (ΔcU°) for the sample.
-
Convert ΔcU° to the standard enthalpy of combustion (ΔcH°) using the relation ΔH = ΔU + ΔngasRT, where Δngas is the change in the number of moles of gas in the combustion reaction.
-
Finally, use Hess's Law and the known ΔfH° values for CO₂(g) and H₂O(l) to calculate the ΔfH° of the this compound isomer.
-
Computational Chemistry for Thermochemical Prediction
Alongside experimental methods, modern computational chemistry provides a powerful and cost-effective means to predict and validate thermochemical data. High-accuracy composite methods, such as the Gaussian-n (G3, G4) or Complete Basis Set (CBS) theories, are designed to approximate the exact solution of the Schrödinger equation to achieve "chemical accuracy" (typically within ~1 kcal/mol or ~4 kJ/mol of experimental values).[11]
Causality: These methods work by combining calculations at different levels of theory and with different basis sets. Lower-cost calculations with large basis sets are used to approximate the geometry and zero-point vibrational energy, while very high-level, computationally expensive calculations with smaller basis sets are used to capture the bulk of the electron correlation energy. Empirical corrections are often added to account for remaining deficiencies, resulting in a highly accurate final energy value.[11][12]
Workflow for High-Accuracy Thermochemical Calculation
The following diagram illustrates a typical workflow for a composite method like Gaussian-4 (G4) theory, a widely respected standard in computational thermochemistry.[11]
Caption: A generalized workflow for calculating the standard enthalpy of formation using a high-accuracy composite quantum chemical method like G4 theory.
From these calculations, statistical thermodynamics principles are applied to the vibrational frequencies and rotational constants to compute other key properties like entropy (S°) and heat capacity (Cₚ) as a function of temperature.[13]
Conclusion and Applications
The 4.7 kJ/mol greater stability of trans-1,2-dimethylcyclopropane over its cis counterpart is a direct and quantifiable consequence of steric strain. This energy difference, confirmed through both precision calorimetry and high-level computational chemistry, has important implications for professionals in research and drug development:
-
Reaction Mechanism and Selectivity: Knowledge of the relative stabilities of stereoisomers allows for the prediction of product distributions in reactions where thermodynamic equilibrium can be reached. For instance, in the thermal isomerization of this compound, the equilibrium will favor the more stable trans isomer.[14]
-
Synthetic Strategy: When designing synthetic routes, chemists can use this stability data to anticipate the energy landscape of intermediates and transition states, helping to select reagents and conditions that favor the desired stereochemical outcome.
-
Drug Design and Molecular Modeling: In drug development, strained rings are often incorporated as "bioisosteres" or conformational locks. Understanding the energetic cost of introducing specific substituent patterns, such as the cis relationship in this case, is crucial for accurately modeling receptor-ligand interactions and predicting binding affinities.
The robust methodologies outlined in this guide—combining empirical measurement with theoretical prediction—represent the gold standard for obtaining reliable thermochemical data, providing the foundational energetic information necessary for innovation in the chemical sciences.
References
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 34164, trans-1,2-Dimethylcyclopropane.
- NIST/TRC Web Thermo Tables (WTT) (n.d.). trans-1,2-Dimethylcyclopropane. National Institute of Standards and Technology.
- Linstrom, P.J.; Mallard, W.G. (Eds.) (2024). NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology, Gaithersburg MD, 20899.
- Linstrom, P.J.; Mallard, W.G. (Eds.) (n.d.). Cyclopropane, 1,2-dimethyl-, cis-. In NIST Chemistry WebBook. National Institute of Standards and Technology.
- Linstrom, P.J.; Mallard, W.G. (Eds.) (n.d.). Cyclopropane, 1,2-dimethyl-, trans-. In NIST Chemistry WebBook. National Institute of Standards and Technology.
- Wikipedia contributors (2023). This compound. In Wikipedia, The Free Encyclopedia.
- Cheméo (n.d.). Chemical Properties of Cyclopropane, 1,2-dimethyl-, cis- (CAS 930-18-7).
- Linstrom, P.J.; Mallard, W.G. (Eds.) (n.d.). Gas phase thermochemistry data for Cyclopropane, 1,2-dimethyl-, cis-. In NIST Chemistry WebBook. National Institute of Standards and Technology.
- Pearson+ (n.d.). The heat of combustion of cis-1,2-dimethylcyclopropane is larger....
- Frey, H. M., & Stevens, I. D. R. (1962). The Thermal Isomerization of 1.2-Dimethylcyclopropane. I. Cis-trans Isomerization. Transactions of the Faraday Society, 58, 1909-1915.
- Wikipedia contributors (2024). Quantum chemistry composite methods. In Wikipedia, The Free Encyclopedia.
- YouTube (2021). [Chemistry] cis-1,2-Dimethylcyclopropane has more strain than trans-1,2-dimethylcyclopropane.
- Chemistry LibreTexts (2022). Ring Strain and the Structure of Cycloalkanes.
- Chegg (n.d.). Solved in a molecule of cis-1,2-dimethylcyclopropane what....
- YouTube (2022). Conformation: Stereochemistry of Small Cycloalkanes: Cyclopropane, Cis and Trans Isomerisation.
- Irikura, K. K. (1998). Essential Statistical Thermodynamics. In Computational Thermochemistry: Prediction and Estimation of Molecular Thermodynamics. American Chemical Society.
- Britannica (n.d.). This compound. In Encyclopædia Britannica.
- Simmie, J. M., & Curran, H. J. (2009). Toward Accurate Quantum Mechanical Thermochemistry. Journal of Physical Chemistry A.
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | chemical compound | Britannica [britannica.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. Solved in a molecule of cis-1,2-dimethylcyclopropane what | Chegg.com [chegg.com]
- 8. The heat of combustion of cis-1,2-dimethylcyclopropane is larger ... | Study Prep in Pearson+ [pearson.com]
- 9. Cyclopropane, 1,2-dimethyl-, cis- [webbook.nist.gov]
- 10. Cyclopropane, 1,2-dimethyl-, cis- [webbook.nist.gov]
- 11. Quantum chemistry composite methods - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. CCCBDB Essential Statistical Thermodynamics [cccbdb.nist.gov]
- 14. researchgate.net [researchgate.net]
Synthesis and discovery of 1,2-Dimethylcyclopropane
An In-depth Technical Guide to the Synthesis and Discovery of 1,2-Dimethylcyclopropane
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of this compound, a fundamental molecule in stereochemistry and a valuable building block in organic synthesis. We will delve into its discovery, stereochemical nuances, and the primary methodologies developed for its synthesis, with a focus on the underlying principles that govern these transformations. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this classic cyclopropane derivative.
Introduction to this compound: A Model for Stereoisomerism
This compound is a saturated cyclic hydrocarbon with the chemical formula C₅H₁₀.[1][2] Its significance in organic chemistry extends far beyond its simple structure. The rigid, planar nature of the cyclopropane ring restricts bond rotation, giving rise to stereoisomerism.[3] This molecule exists as three distinct stereoisomers: a cis-isomer and a pair of trans-enantiomers.[1][4]
The high ring strain inherent in the three-membered ring makes this compound and its derivatives highly reactive and thus useful as intermediates in organic synthesis for producing pharmaceuticals, agrochemicals, and fine chemicals.[5] Understanding the synthesis of this molecule is to understand the fundamentals of stereospecific reactions, a cornerstone of modern chemical synthesis.
Stereochemistry and Physicochemical Properties
The substitution pattern of this compound provides a classic textbook example of stereoisomerism.
-
cis-1,2-Dimethylcyclopropane : In this isomer, the two methyl groups are located on the same face of the cyclopropane ring.[6] Due to a plane of symmetry that bisects the C1-C2 bond and the opposing C-H bonds, this molecule is achiral and is classified as a meso compound.
-
trans-1,2-Dimethylcyclopropane : Here, the methyl groups are on opposite faces of the ring.[6] This arrangement lacks a plane of symmetry, resulting in a chiral molecule that exists as a pair of non-superimposable mirror images, or enantiomers: (1R,2R)-1,2-dimethylcyclopropane and (1S,2S)-1,2-dimethylcyclopropane.
Therefore, there are a total of three stereoisomers for this compound.[4][7]
The differing spatial arrangements of the methyl groups lead to distinct physical properties and thermodynamic stabilities. The trans isomer is generally more stable than the cis isomer. This is because the methyl groups in the cis configuration are forced into a sterically hindered, eclipsed-like interaction, which introduces additional strain.[8] In the trans isomer, the methyl groups are further apart, minimizing this steric repulsion.[9]
Table 1: Physicochemical Properties of this compound Isomers
| Property | cis-1,2-Dimethylcyclopropane | trans-1,2-Dimethylcyclopropane |
| Molar Mass | 70.135 g·mol⁻¹ | 70.135 g·mol⁻¹ |
| Boiling Point | 37 °C | 28.2 °C |
| Density | 0.6889 g/cm³ | 0.6648 g/cm³ |
| Refractive Index (n_D) | 1.3829 (20 °C) | 1.3713 (20 °C) |
| CAS Number | 930-18-7[10] | 2402-06-4[11] |
Data sourced from Wikipedia and NIST Chemistry WebBook where available.[1]
Core Synthetic Methodologies
The synthesis of this compound is dominated by methods that involve the addition of a methylene (CH₂) unit to an alkene. The choice of starting alkene stereoisomer is critical for controlling the final product's stereochemistry.
A. The Simmons-Smith Reaction: A Stereospecific Cornerstone
The Simmons-Smith reaction, discovered by Howard E. Simmons, Jr., and Ronald D. Smith at DuPont, is a premier method for cyclopropanation.[12] It involves an organozinc carbenoid, typically iodomethylzinc iodide (ICH₂ZnI), which is generated in situ from diiodomethane (CH₂I₂) and a zinc-copper couple.[13][14]
Causality of Stereospecificity: The key to this reaction's utility is its stereospecificity. The reaction proceeds through a concerted "butterfly" transition state where the methylene unit is delivered to the same face of the alkene double bond simultaneously.[14] This means the stereochemistry of the starting alkene is preserved in the cyclopropane product.
-
cis-2-Butene yields cis-1,2-dimethylcyclopropane.[15]
-
trans-2-Butene yields trans-1,2-dimethylcyclopropane.[15]
This direct structure-to-structure correlation makes the Simmons-Smith reaction a highly reliable and predictable synthetic tool.
Caption: Stereospecificity of the Simmons-Smith Reaction.
This protocol is a representative example of a Simmons-Smith cyclopropanation.
-
Preparation of Zinc-Copper Couple:
-
In a flame-dried, three-necked flask equipped with a condenser, mechanical stirrer, and a dropping funnel, add zinc dust (1.0 mol) and an equal weight of deionized water.
-
While stirring vigorously, add a solution of copper(II) sulfate (0.1 mol) in water dropwise. The blue color should disappear as the copper is deposited.
-
Decant the water and wash the zinc-copper couple sequentially with acetone and then diethyl ether. Dry the activated couple under a stream of nitrogen.
-
Trustworthiness Check: The activation of zinc is critical. The visual disappearance of the blue CuSO₄ solution confirms the deposition of copper onto the zinc surface, which is essential for the subsequent carbenoid formation.
-
-
Cyclopropanation Reaction:
-
To the flask containing the activated zinc-copper couple, add anhydrous diethyl ether (200 mL).
-
Add a solution of diiodomethane (0.5 mol) in diethyl ether (50 mL) dropwise to the stirred suspension. A gentle reflux should be observed, indicating the formation of the organozinc reagent.
-
After the initial exotherm subsides, add a solution of cis-2-butene (0.4 mol) in diethyl ether (100 mL) dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue stirring at reflux for 4-6 hours until GLC analysis shows consumption of the alkene.
-
Expertise Insight: The reaction is often monitored by gas chromatography to ensure the starting alkene is fully consumed. This prevents contamination of the final product, which has a similar boiling point.
-
-
Workup and Purification:
-
Cool the reaction mixture in an ice bath and cautiously add saturated aqueous ammonium chloride solution dropwise to quench unreacted organozinc species.
-
Filter the mixture to remove the zinc salts.
-
Separate the ethereal layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
The product, cis-1,2-dimethylcyclopropane, is volatile. Carefully remove the ether by fractional distillation using an efficient column. The final product can be further purified by preparative gas chromatography.
-
B. Transition Metal-Catalyzed Cyclopropanation
An alternative to stoichiometric zinc involves the catalytic use of transition metals, most notably complexes of rhodium(II), copper(I), and cobalt.[16][17] These methods typically use diazo compounds as carbene precursors. However, due to the hazardous and explosive nature of simple diazoalkanes, recent innovations have focused on safer carbene sources.[18]
A modern approach utilizes gem-dihaloalkanes as carbene precursors in the presence of a reducing agent (like zinc) and a cobalt catalyst.[19] This strategy generates a carbenoid species catalytically, avoiding the need to handle stoichiometric, unstable reagents.
Mechanism Rationale: The catalytic cycle generally involves:
-
Oxidative addition of the dihaloalkane to the low-valent metal center.
-
Reduction of the resulting metal complex.
-
Formation of a metal-carbene intermediate.
-
Transfer of the carbene to the alkene to form the cyclopropane and regenerate the catalyst.
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound [webbook.nist.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. This compound | chemical compound | Britannica [britannica.com]
- 5. Dimethyl Cyclopropane Chemistry Compound made with indigoinstruments.com (Indigo Instruments) Components [indigoinstruments.com]
- 6. youtube.com [youtube.com]
- 7. homework.study.com [homework.study.com]
- 8. homework.study.com [homework.study.com]
- 9. homework.study.com [homework.study.com]
- 10. Cyclopropane, 1,2-dimethyl-, cis- [webbook.nist.gov]
- 11. Cyclopropane, 1,2-dimethyl-, trans- [webbook.nist.gov]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. organicreactions.org [organicreactions.org]
- 14. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Cyclopropane synthesis [organic-chemistry.org]
- 17. taylorfrancis.com [taylorfrancis.com]
- 18. Catalytic Asymmetric Cyclopropanations with Non-Stabilized Carbenes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. lac.dicp.ac.cn [lac.dicp.ac.cn]
An In-Depth Technical Guide to the Physical Properties of cis- and trans-1,2-Dimethylcyclopropane
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the physical properties of the geometric isomers, cis- and trans-1,2-dimethylcyclopropane. As fundamental building blocks in organic synthesis and possessing unique stereochemical attributes, a thorough understanding of their distinct physical characteristics is paramount for their effective utilization in research, particularly in the fields of medicinal chemistry and materials science. This document delves into the synthesis, separation, and detailed characterization of these isomers, underpinned by experimental data and theoretical principles. We will explore the nuanced differences in their boiling points, melting points, densities, dipole moments, and spectroscopic signatures, and rationalize these variations based on their molecular structures and inherent strain energies. This guide is intended to be a valuable resource for scientists, providing both foundational knowledge and practical insights into the handling and application of these important cycloalkanes.
Introduction: The Significance of Stereoisomerism in Cyclopropanes
The cyclopropane ring, a three-membered carbocycle, is a recurring motif in numerous natural products and pharmacologically active molecules. Its inherent ring strain imparts unique reactivity and conformational rigidity, making it a valuable scaffold in drug design. The substitution pattern on the cyclopropane ring can give rise to stereoisomers, which often exhibit profoundly different biological activities and physical properties.
1,2-Dimethylcyclopropane exists as two geometric isomers: cis-1,2-dimethylcyclopropane, where the two methyl groups are on the same side of the cyclopropane ring, and trans-1,2-dimethylcyclopropane, where they are on opposite sides. The trans isomer is chiral and exists as a pair of enantiomers, (1R,2R) and (1S,2S), while the cis isomer is a meso compound.[1] These seemingly subtle structural differences lead to significant variations in their physical and chemical behaviors. This guide will provide a detailed exploration of these differences, offering a robust understanding for researchers working with these and similar stereoisomeric systems.
Comparative Analysis of Physical Properties
The distinct spatial arrangement of the methyl groups in cis- and trans-1,2-dimethylcyclopropane directly influences their intermolecular forces and molecular packing, leading to measurable differences in their physical properties.
| Physical Property | cis-1,2-Dimethylcyclopropane | trans-1,2-Dimethylcyclopropane | Rationale for Difference |
| Boiling Point | 37 °C[2] | 28.2 °C[3] | The cis isomer has a net dipole moment, leading to stronger dipole-dipole interactions and a higher boiling point. The trans isomer has no net dipole moment. |
| Melting Point | -140.87 °C[2] | -149.6 °C[3] | The more symmetrical shape of the trans isomer allows for more efficient packing in the crystal lattice, resulting in a higher melting point. |
| Density | 0.6889 g/cm³[3] | 0.6648 g/cm³[3] | The less efficient packing of the cis isomer in the liquid state results in a slightly lower density compared to the trans isomer. |
| Refractive Index (n_D) | 1.3829 (20 °C)[3] | 1.3713 (20 °C)[3] | The difference in density and polarizability contributes to the variation in refractive index. |
| Dipole Moment | Non-zero | Zero | The vector sum of the bond dipoles in the cis isomer results in a net molecular dipole, whereas they cancel out in the symmetrical trans isomer. |
| Heat of Combustion | Larger | Smaller | The cis isomer experiences greater steric strain due to the eclipsing interaction of the methyl groups, resulting in higher internal energy and a larger heat of combustion.[4][5][6] |
| Relative Stability | Less stable | More stable | The trans isomer is more stable due to reduced steric hindrance between the methyl groups.[4][5][6] |
Synthesis and Separation of Isomers
A common and stereospecific method for the synthesis of 1,2-dimethylcyclopropanes is the Simmons-Smith reaction.[7][8][9] This reaction involves the treatment of an alkene with a carbenoid, typically generated from diiodomethane and a zinc-copper couple. The stereochemistry of the starting alkene is retained in the cyclopropane product.
Synthetic Protocol: Simmons-Smith Cyclopropanation
Objective: To synthesize cis- and trans-1,2-dimethylcyclopropane from the corresponding 2-butene isomers.
Materials:
-
cis-2-butene or trans-2-butene
-
Diiodomethane (CH₂I₂)
-
Zinc-copper couple (Zn(Cu))
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with a reflux condenser and a dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place the zinc-copper couple.
-
Add anhydrous diethyl ether to the flask to cover the Zn(Cu) couple.
-
In the dropping funnel, prepare a solution of diiodomethane in anhydrous diethyl ether.
-
Cool the flask in an ice bath and slowly add the diiodomethane solution to the stirred suspension of the Zn(Cu) couple. The formation of the organozinc carbenoid, iodomethylzinc iodide (ICH₂ZnI), will be initiated.
-
Once the carbenoid formation is underway, slowly introduce a solution of either cis-2-butene or trans-2-butene in anhydrous diethyl ether through the dropping funnel.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature overnight.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and separate the ethereal layer.
-
Wash the organic layer with saturated aqueous NH₄Cl, followed by water, and then brine.
-
Dry the ethereal solution over anhydrous magnesium sulfate, filter, and carefully remove the ether by distillation at atmospheric pressure.
-
The resulting crude product is a mixture of the desired this compound and any unreacted starting materials.
Isomer Separation: Gas Chromatography
Due to their close boiling points, the separation of cis- and trans-1,2-dimethylcyclopropane requires an efficient fractional distillation or, more effectively, preparative gas chromatography (GC).[10][11][12] The choice of the stationary phase is critical for achieving good resolution.
Illustrative GC Separation Protocol:
-
Instrument: Gas chromatograph with a thermal conductivity detector (TCD) or a flame ionization detector (FID).
-
Column: A long capillary column (e.g., 30-60 m) with a non-polar or moderately polar stationary phase. A 5% phenyl-95% dimethylpolysiloxane stationary phase is a good starting point.[10]
-
Carrier Gas: Helium or nitrogen at a constant flow rate.
-
Injector Temperature: 150 °C
-
Detector Temperature: 200 °C
-
Oven Temperature Program: Start at a low temperature (e.g., 35-40 °C) and hold for several minutes, then ramp up the temperature at a slow rate (e.g., 2-5 °C/min) to a final temperature of around 100 °C. The more volatile trans isomer will elute before the cis isomer.
Spectroscopic and Computational Characterization
Spectroscopic techniques are indispensable for the unambiguous identification and characterization of the cis and trans isomers. Computational chemistry provides valuable insights into their structures and energetics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The symmetry of the isomers plays a key role in their NMR spectra.
-
cis-1,2-Dimethylcyclopropane: Due to a plane of symmetry, this molecule will exhibit four distinct signals in its ¹H NMR spectrum.[13][14] The two methyl groups are chemically equivalent, as are the two methine protons. However, the two protons on the CH₂ group are diastereotopic and thus chemically non-equivalent.
-
trans-1,2-Dimethylcyclopropane: This isomer possesses a C₂ axis of symmetry, resulting in three signals in its ¹H NMR spectrum.[15] The two methyl groups are equivalent, the two methine protons are equivalent, and the two protons on the CH₂ group are equivalent.
Expected ¹H NMR Signals:
| Isomer | Number of Signals |
| cis-1,2-Dimethylcyclopropane | 4[13][14] |
| trans-1,2-Dimethylcyclopropane | 3[15] |
¹³C NMR Spectroscopy:
-
cis-1,2-Dimethylcyclopropane: Three signals are expected: one for the two equivalent methyl carbons, one for the two equivalent methine carbons, and one for the methylene carbon.
-
trans-1,2-Dimethylcyclopropane: Three signals are also expected for the same reasons as the cis isomer. The chemical shifts, however, will differ between the two isomers.
Infrared (IR) Spectroscopy
The IR spectra of both isomers will show characteristic C-H stretching vibrations for the methyl and cyclopropyl groups. The fingerprint region (below 1500 cm⁻¹) will exhibit differences in the C-C stretching and bending vibrations that can be used to distinguish between the two isomers. The presence of a cyclopropane ring is often indicated by a C-H stretch at a relatively high wavenumber (around 3050-3100 cm⁻¹) and a characteristic ring deformation ("ring breathing") mode.
Computational Analysis of Strain Energy
Computational chemistry methods, such as ab initio and Density Functional Theory (DFT) calculations, can be used to model the geometries and determine the relative energies of the isomers. These calculations consistently show that trans-1,2-dimethylcyclopropane is more stable than the cis isomer. The primary reason for this is the steric strain in the cis isomer arising from the eclipsing interaction between the two methyl groups. This steric repulsion raises the ground-state energy of the cis isomer, making it less stable.
Conclusion
The physical properties of cis- and trans-1,2-dimethylcyclopropane are a direct consequence of their distinct three-dimensional structures. The presence of a dipole moment in the cis isomer leads to a higher boiling point, while the greater symmetry of the trans isomer allows for more efficient crystal packing and a higher melting point. The steric strain inherent in the cis isomer renders it less stable than the trans isomer, a fact that is reflected in its larger heat of combustion. A comprehensive understanding of these properties, coupled with robust synthetic, separation, and characterization techniques, is essential for the effective application of these versatile building blocks in the development of new chemical entities.
Visualizations
Molecular Structures
Caption: 2D representation of cis- and trans-1,2-dimethylcyclopropane.
Experimental Workflow
Caption: Workflow for synthesis, separation, and analysis.
References
- How many 1H NMR signals does the following dimethylcyclopropane show? (n.d.).
- How many signals would there be in the NMR spectrum of the following molecule: cis-1,2-dimethylcyclopropane? (n.d.).
- How many 1H NMR signals would cis-1,2-dimethylcyclopropane give? (2023, June 10).
- Simmons-Smith Reaction. (n.d.).
- This compound, trans-. (n.d.).
- Ouellette, R. J., & Rawn, J. D. (2018). Organic chemistry: Structure, mechanism, and synthesis. Elsevier.
- Cis-1,2-dimethylcyclopropane has more strain than trans-1,2-dimethylcyclopropane. How can you account for this difference? Which of the two compounds is more stable? (n.d.).
- Li, Y., Chen, Y., & Wang, X. (2025, July 29). Multimodal learning in synthetic chemistry applications: gas chromatography retention time prediction and isomer separation optimization. Digital Discovery.
- cis-1,2-Dimethylcyclopropane. (n.d.).
- Rapid and Safe Continuous‐Flow Simmons‐Smith Cyclopropanation using a Zn/Cu Couple Column. (n.d.). Chemistry – A European Journal.
- Cyclopropane, 1,2-dimethyl-, cis-. (n.d.). Retrieved from NIST Chemistry WebBook website: [Link]
- cis-1,2-Dimethylcyclopropane has more strain than trans-1,2-dimethylcyclo.. (2023, November 4).
- Impact of GC Parameters on The Separation. (n.d.).
- Gas Chromatography (GC): Separating Volatile Compounds with High Precision. (2023, December 22).
- [FREE] Consider the structures of cis-1,2-dimethylcyclopropane and trans-1,2 ... (2023, October 27).
- trans-1,2-Dimethyl-cyclopropane - Optional[13C NMR] - Chemical Shifts. (n.d.).
- CIS-1,2-DIMETHYLCYCLOPROPAN - Optional[Vapor Phase IR] - Spectrum. (n.d.).
- Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. (n.d.). Retrieved from National Institutes of Health website: [Link]
- Simmons–Smith reaction. (n.d.). In Wikipedia.
- The separation of optical isomers by gas chromatography. (n.d.).
- This compound. (n.d.). In Wikipedia.
- Consider the structure of cis-1,2-dimethylcyclopropane and trans-1,2-dimethylcyclopropane A. Which compound is more stable? Explain. B. Which compound will… (2023, March 17).
- Gas Chromatography Explained: How It Separates Different Compounds. (2025, May 30).
- Trans-diethyl this compound-1,2-dicarboxylate - Optional[Vapor Phase IR] - Spectrum. (n.d.).
- 1.2-dimethyl-1,2-diphenylcyclopropane - Optional[FTIR] - Spectrum. (n.d.).
- Cyclopropane, 1,2-dimethyl-, cis-. (n.d.). Retrieved from NIST Chemistry WebBook website: [Link]
- Finding unique H-1 NMR signals. (2017, November 25).
- NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES. (n.d.).
- How many proton NMR of signals are given by trans 1,2-dimethylcyclopane? (2018, November 15).
- The heat of combustion of cis-1,2-dimethylcyclopropane is larger ... (n.d.).
- Cyclopropane, 1,2-dimethyl-, trans-. (n.d.). Retrieved from NIST Chemistry WebBook website: [Link]
- Cyclopropane, 1,2-dimethyl-, cis-. (n.d.). Retrieved from NIST Chemistry WebBook website: [Link]
- [Chemistry] How many NMR signals does each dimethylcyclopropane show? (2025, April 25).
- This compound. (n.d.). In Wikipedia.
- Cyclopropane, 1,2-dimethyl-, trans-. (n.d.). Retrieved from NIST Chemistry WebBook website: [Link]
- Which of the following statement regarding 1,2- dimethylcyclopropane (I) and 1,2- dimethyl - YouTube. (2020, July 26).
Sources
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. Cis-1,2-dimethylcyclopropane | C5H10 | CID 252321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. homework.study.com [homework.study.com]
- 5. cis-1,2-Dimethylcyclopropane has more strain than trans-1,2-dimethylcyclo.. [askfilo.com]
- 6. brainly.com [brainly.com]
- 7. Simmons-Smith Reaction | NROChemistry [nrochemistry.com]
- 8. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 10. Multimodal learning in synthetic chemistry applications: gas chromatography retention time prediction and isomer separation optimization - Digital Discovery (RSC Publishing) DOI:10.1039/D4DD00369A [pubs.rsc.org]
- 11. gcms.cz [gcms.cz]
- 12. Gas Chromatography (GC): Separating Volatile Compounds with High Precision - Agriculture Notes by Agriculture.Institute [agriculture.institute]
- 13. homework.study.com [homework.study.com]
- 14. brainly.com [brainly.com]
- 15. homework.study.com [homework.study.com]
The Reaction of 1,2-Dimethylcyclopropane with Bromine: A Mechanistic Exploration
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The strained three-membered ring of cyclopropane endows it with unique chemical reactivity, often resembling that of an alkene.[1][2] This guide provides a detailed examination of the reaction between 1,2-dimethylcyclopropane and bromine, a process that unveils fundamental principles of reaction mechanisms, stereochemistry, and the interplay between ionic and radical pathways. Understanding these transformations is crucial for synthetic chemists aiming to leverage the cyclopropyl moiety in the design of novel molecular architectures, particularly in the fields of pharmaceuticals and agrochemicals where such strained rings can impart desirable biological activity.[2]
This compound exists as three stereoisomers: a cis-isomer and a pair of trans-enantiomers.[3][4] The stereochemical outcome of the bromination reaction is highly dependent on the chosen isomer and the reaction conditions, providing a rich platform for mechanistic investigation. This guide will delve into the nuances of these reactions, offering insights into the underlying principles that govern product formation.
The Dichotomy of Reaction Mechanisms: Ionic vs. Radical Pathways
The reaction of this compound with bromine can proceed through two primary mechanistic manifolds: an electrophilic (ionic) addition and a free-radical substitution. The prevailing pathway is dictated by the reaction conditions, most notably the presence or absence of light or radical initiators.
Electrophilic Addition: The Polar Mechanism
In the absence of light (dark conditions), the reaction of this compound with bromine typically proceeds via an electrophilic addition mechanism.[5][6] The high p-character of the C-C bonds in the cyclopropane ring allows it to act as a nucleophile, attacking the bromine molecule.[1]
The mechanism can be dissected into the following key steps:
-
Polarization of Bromine and Electrophilic Attack: As the bromine molecule approaches the electron-rich cyclopropane ring, it becomes polarized. The cyclopropane ring then attacks the electrophilic bromine atom, leading to the cleavage of the Br-Br bond.
-
Formation of an Intermediate: This initial attack results in the opening of the cyclopropane ring and the formation of a carbocation intermediate. The regioselectivity of the ring opening is a critical aspect. In the case of this compound, cleavage of the C1-C2 bond would lead to a secondary carbocation, while cleavage of a C1-C3 or C2-C3 bond would generate a more stable secondary or tertiary carbocation, depending on the subsequent events. Some studies suggest the formation of a bromonium ion-like intermediate, similar to the mechanism of bromine addition to alkenes.[5][7] However, the intermediacy of a free carbocation is also strongly supported by the observation of rearrangement products in some cases.
-
Nucleophilic Attack by Bromide: The bromide ion (Br⁻), generated in the initial step, then acts as a nucleophile, attacking the carbocation to form the final dibrominated product. The stereochemistry of this step is crucial and often results in anti-addition, where the two bromine atoms add to opposite faces of the original ring plane.
The reaction of trans-1,2-dimethylcyclopropane with bromine in the dark is a classic example of this mechanism, leading to the formation of 1,3-dibromo-1,2-dimethylpropane.[5]
Diagram of the Proposed Ionic Mechanism
Caption: Proposed ionic mechanism for the bromination of this compound.
Free-Radical Substitution: The Non-Polar Mechanism
In the presence of UV light or a radical initiator, the reaction mechanism shifts to a free-radical chain reaction.[8][9] This pathway does not typically lead to ring opening but rather to the substitution of a hydrogen atom with a bromine atom.
The key steps in the radical mechanism are:
-
Initiation: The reaction is initiated by the homolytic cleavage of the bromine molecule (Br₂) into two bromine radicals (Br•) upon absorption of light energy.
-
Propagation: This phase consists of a two-step cycle:
-
A bromine radical abstracts a hydrogen atom from this compound to form hydrogen bromide (HBr) and a 1,2-dimethylcyclopropyl radical.
-
The 1,2-dimethylcyclopropyl radical then reacts with a molecule of Br₂ to form the brominated product (1-bromo-1,2-dimethylcyclopropane or 2-bromo-1,2-dimethylcyclopropane) and a new bromine radical, which continues the chain.
-
-
Termination: The reaction is terminated when two radicals combine to form a stable molecule.
It is important to note that under certain conditions, a radical-mediated ring-opening can also occur, leading to a different array of products.[10]
Diagram of the Radical Substitution Mechanism
Caption: Free-radical substitution mechanism for the bromination of this compound.
Stereochemical Considerations
The stereochemistry of the starting this compound isomer plays a pivotal role in determining the stereochemical outcome of the reaction, particularly in the ionic pathway.
-
cis-1,2-Dimethylcyclopropane: Bromination of the cis-isomer can lead to a mixture of diastereomeric products. The stereochemical course of the reaction provides valuable information about the nature of the intermediate and the transition state.
-
trans-1,2-Dimethylcyclopropane: As a chiral molecule existing as a pair of enantiomers, the bromination of trans-1,2-dimethylcyclopropane can lead to the formation of new stereocenters.[11] The analysis of the product mixture can reveal whether the reaction proceeds with retention, inversion, or racemization of stereochemistry.
Experimental Protocol: Bromination of this compound (Illustrative)
The following is a generalized protocol for the electrophilic bromination of this compound. Note: This is an illustrative procedure and should be adapted and optimized based on specific research goals and safety considerations. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
This compound (cis or trans isomer)
-
Bromine (Br₂)
-
Anhydrous solvent (e.g., carbon tetrachloride, dichloromethane)
-
Sodium thiosulfate solution (for quenching)
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve a known quantity of this compound in the anhydrous solvent. The reaction should be protected from light by wrapping the flask in aluminum foil.
-
Addition of Bromine: Slowly add a solution of bromine in the same solvent to the stirred cyclopropane solution at a controlled temperature (e.g., 0 °C or room temperature). The disappearance of the bromine color indicates the progress of the reaction.
-
Quenching: Once the reaction is complete (as determined by TLC or GC analysis), quench the excess bromine by adding sodium thiosulfate solution until the color is discharged.
-
Workup: Transfer the reaction mixture to a separatory funnel and wash with water and brine. Dry the organic layer over an anhydrous drying agent.
-
Purification and Analysis: Remove the solvent under reduced pressure. The crude product can be purified by distillation or column chromatography. The product(s) should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to determine the structure and stereochemistry.
Data Summary
| Reactant Isomer | Reaction Condition | Major Product(s) | Key Mechanistic Feature |
| trans-1,2-Dimethylcyclopropane | Br₂, dark | 1,3-Dibromo-1,2-dimethylpropane | Electrophilic ring opening[5] |
| cis-1,2-Dimethylcyclopropane | Br₂, dark | Mixture of diastereomeric 1,3-dibromo-1,2-dimethylpropanes | Electrophilic ring opening |
| Any Isomer | Br₂, UV light | Mixture of bromo-1,2-dimethylcyclopropanes | Free-radical substitution |
Conclusion
The reaction of this compound with bromine is a multifaceted transformation that serves as an excellent case study for understanding the competition between ionic and radical reaction pathways. The choice of reaction conditions is paramount in directing the outcome towards either ring-opening addition or hydrogen substitution. For researchers in drug development and synthetic chemistry, a thorough grasp of these mechanisms is essential for the rational design of synthetic routes that incorporate the unique structural and electronic features of the cyclopropane ring. Further investigations, including computational studies, can provide deeper insights into the transition states and intermediate structures, ultimately enabling more precise control over these fascinating reactions.[7]
References
- askIITians. (2016, May 12). reaction of trans this compound with dark bromine what wil.
- ResearchGate. (n.d.). Polar Bromination of Cyclopropane: A DFT Study.
- Organic Syntheses. (n.d.). Bromocyclopropane.
- Sathee Forum. (n.d.). What are the products and mechanisms involved in this process?.
- Chemistry Stack Exchange. (2014, May 12). Why does cyclopropane react with bromine?.
- ResearchGate. (n.d.). Electrophilic cleavage of cyclopropanes. III. The reaction of molecular bromine with tetracyclo[3.2.0.02,7.04,6]heptane1,2.
- YouTube. (n.d.). 07. Synthesis of 1,2-Dimethylcyclopentane from Methylcyclopentane.
- Academia.edu. (n.d.). FUNCTIONALIZATION OF SATURATED HYDROCARBONS: HIGH TEMPERATURE BROMINATION.
- Michigan State University Department of Chemistry. (n.d.). Alkane Reactivity.
- Brainly. (2023, January 11). What are the major product(s) formed by treating 1,2-dimethylcyclopentene with Br_2?.
- Wikipedia. (n.d.). This compound.
- Sarthaks eConnect. (2021, September 10). The number of stereoisomers possible for 1,2- dimethyl cyclopropane is.
- National Center for Biotechnology Information. (n.d.). Oxidative radical ring-opening/cyclization of cyclopropane derivatives.
- NIST WebBook. (n.d.). This compound.
- University of California, Riverside. (n.d.). Chapter 11 Free Radical Substitution and Addition Reactions.
- Indigo Instruments. (n.d.). Dimethyl Cyclopropane Chemistry Compound made with Molymod Parts.
- ResearchGate. (n.d.). Review of cyclopropyl bromide synthetic process.
- PubMed. (n.d.). Synthesis and biological evaluation of bromophenol derivatives with cyclopropyl moiety: Ring opening of cyclopropane with monoester.
- Journal of the American Chemical Society. (n.d.). FORMATION OF this compound IN THE DEAMINATION OF SATURATED ALIPHATIC AMINES1.
- Chemistry Stack Exchange. (2018, January 5). Is trans-1,2-dimethylcyclopropane optically active or not?.
- Reddit. (2024, May 22). Bromination of cyclopropanes.
- Chemistry LibreTexts. (2019, June 5). 15.1: Free Radical Halogenation of Alkanes.
- YouTube. (2023, April 3). Cyclopropane Ring Formation Using Haloforms and Simmons Smith Reaction.
- PubMed. (2021, January 13). Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes.
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Dimethyl Cyclopropane Chemistry Compound made with indigoinstruments.com (Indigo Instruments) Components [indigoinstruments.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. sarthaks.com [sarthaks.com]
- 5. reaction of trans this compound with dark bromine what wil - askIITians [askiitians.com]
- 6. What are the products and mechanisms involved in this process? | Sathee Forum [forum.prutor.ai]
- 7. researchgate.net [researchgate.net]
- 8. Alkane Reactivity [www2.chemistry.msu.edu]
- 9. chemistry.ucr.edu [chemistry.ucr.edu]
- 10. Oxidative radical ring-opening/cyclization of cyclopropane derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
Molecular orbital theory of 1,2-Dimethylcyclopropane
An In-Depth Technical Guide to the Molecular Orbital Theory of 1,2-Dimethylcyclopropane
Introduction: Beyond the Bent Bond Model
For decades, the cyclopropane ring has captivated chemists due to its unique reactivity and electronic structure, which deviates significantly from that of typical alkanes.[1] Traditional valence bond theory describes its carbon-carbon bonds as "bent" or "banana" bonds, a consequence of forcing sp³-hybridized orbitals into a highly strained 60° angle.[1][2] While this model intuitively explains the high ring strain (approximately 27 kcal/mol), it falls short in rationalizing the molecule's propensity for reactions characteristic of π-systems, such as additions, and its ability to conjugate with adjacent p-orbitals.[1][3]
A more powerful and predictive framework is the Molecular Orbital (MO) theory, specifically the model developed by A.D. Walsh.[4] The Walsh model provides a sophisticated picture of the electronic landscape of cyclopropane, which is indispensable for understanding how substituents, such as methyl groups, perturb this system. This guide will delve into the molecular orbital theory of this compound, providing a foundational understanding for researchers and drug development professionals who encounter this strained motif. We will explore the fundamental Walsh orbitals of the parent ring, analyze how they are perturbed by methyl substitution, and dissect the electronic differences between the cis and trans stereoisomers.[5]
The Foundation: Walsh Orbitals of the Cyclopropane Ring
The Walsh model constructs the molecular orbitals of cyclopropane by considering the frontier orbitals of three interacting methylene (CH₂) fragments.[4] Each methylene unit contributes an sp²-hybridized orbital pointing towards the center of the ring and a p-orbital tangential to the ring. The combination of these nine atomic orbitals (three sp²-inward, three p-tangential, and three sp²-outward for C-H bonds) generates the MO framework of the cyclopropane core. The most consequential of these are the highest occupied molecular orbitals (HOMOs).
The key insight from this approach is the generation of a set of three high-energy orbitals from the tangential p-orbitals and inward-pointing sp² orbitals. These orbitals possess significant p-character on the "outside" of the ring and are responsible for its unique reactivity. Group theory analysis (in the D₃h point group of cyclopropane) reveals the symmetry of the most important C-C bonding orbitals.[6]
-
A totally symmetric bonding orbital (a₁') of low energy.
-
A pair of degenerate, high-energy bonding orbitals (e') , which constitute the HOMO of cyclopropane.[7]
These e' orbitals are crucial; they are the primary players in the ring's electronic interactions with substituents and reagents. They possess π-like character on the exterior of the ring, explaining why cyclopropane can behave like an alkene in certain reactions.[3]
Perturbation by Methyl Groups: Hyperconjugation
When methyl groups are attached to the cyclopropane ring, they perturb the energy and composition of the Walsh orbitals. The primary mechanism for this interaction is hyperconjugation—the overlap of the C-H σ-bonds of the methyl group with the orbitals of the cyclopropane ring. The methyl group's pseudo-π orbitals (linear combinations of the C-H σ orbitals) are well-suited by symmetry to interact with the ring's e' HOMOs.
This interaction leads to two key outcomes:
-
Stabilization: The interaction between the filled pseudo-π orbitals of the methyl group and the filled e' orbitals of the ring leads to a splitting. The lower energy combination is stabilized (pushed down in energy), while the higher energy combination is destabilized (pushed up in energy).
-
Electron Donation: Overall, the methyl group acts as an electron donor to the ring through this hyperconjugative interaction, raising the energy of the HOMO. This has profound implications for the reactivity and stability of the molecule.
Stereoisomeric Effects: cis vs. trans-1,2-Dimethylcyclopropane
This compound exists as three stereoisomers: a cis isomer (which is a meso compound) and a pair of trans enantiomers.[5][8] The spatial arrangement of the two methyl groups dictates how their orbitals can interact with the cyclopropane ring and with each other, leading to distinct electronic and energetic profiles.
Analysis of cis-1,2-Dimethylcyclopropane
In the cis isomer, both methyl groups reside on the same face of the ring.[9] This Cₛ-symmetric arrangement forces a specific type of orbital interaction. The two methyl groups can interact in-phase and out-of-phase with each other, creating symmetric and antisymmetric combinations of their pseudo-π orbitals. These combinations then interact with the cyclopropane Walsh orbitals.
-
Symmetric Combination: The in-phase combination of the methyl group orbitals interacts strongly with one of the degenerate e' orbitals, leading to significant stabilization of one MO and destabilization of another.
-
Antisymmetric Combination: The out-of-phase combination interacts with the other e' orbital.
A significant consequence of the cis arrangement is steric strain between the two adjacent methyl groups, which forces them to splay outwards.[10] This steric repulsion generally makes the cis isomer less stable than the trans isomer.[10]
Analysis of trans-1,2-Dimethylcyclopropane
In the trans isomer, the methyl groups are on opposite faces of the ring, giving the molecule C₂ symmetry.[9] This change in symmetry fundamentally alters the orbital interactions. The steric repulsion that dominates the cis isomer is greatly reduced.[10]
-
Symmetry and Interaction: The C₂ symmetry means that the interactions are different. The perturbation of the degenerate e' orbitals is less pronounced compared to the cis case because the through-space interaction of the methyl groups is negligible. Each methyl group interacts more independently with its local portion of the Walsh orbitals.
-
Stability: The absence of significant steric strain makes the trans isomer thermodynamically more stable than the cis isomer.[10] While electronic factors from hyperconjugation are present, the dominant energetic differentiator is sterics.
Quantitative Comparison and Implications
While a full quantitative MO calculation is beyond the scope of this guide, the qualitative principles allow us to summarize the expected energetic differences.
| Feature | Cyclopropane (Parent) | cis-1,2-Dimethylcyclopropane | trans-1,2-Dimethylcyclopropane |
| Point Group | D₃h | Cₛ | C₂ |
| HOMO Symmetry | e' (degenerate) | a', a'' (non-degenerate) | a, b (non-degenerate) |
| Relative HOMO Energy | Baseline | Highest (due to steric + electronic effects) | High (due to electronic effects) |
| Dominant Strain | Angle Strain | Angle Strain + Torsional/Steric Strain | Angle Strain |
| Relative Stability | N/A | Less Stable | More Stable |
The key takeaway for drug development and medicinal chemistry is that while both isomers benefit electronically from hyperconjugation, the steric penalty in the cis isomer is a significant destabilizing factor. This difference in stability can affect equilibrium constants in synthetic routes and the conformational preferences of larger molecules containing this substructure. Furthermore, the higher-energy HOMO of the cis isomer suggests it may be more susceptible to oxidation or electrophilic attack compared to the trans isomer, assuming a reaction pathway where frontier orbital energetics are rate-determining.
Conclusion
The molecular orbital theory of this compound, grounded in the Walsh model, provides a nuanced understanding that surpasses the simple bent-bond picture. It clarifies that the electronic properties of the cyclopropane ring are highly sensitive to the stereochemical arrangement of substituents. The interplay between the inherent angle strain of the ring, the stabilizing electronic effects of hyperconjugation from the methyl groups, and the destabilizing steric repulsion in the cis isomer dictates the overall stability and potential reactivity of these molecules. For scientists in drug discovery and process development, this deeper understanding is critical for predicting molecular properties, rationalizing reaction outcomes, and designing novel chemical entities that leverage the unique characteristics of the cyclopropyl group.
References
- Scribd. Walsh Cyclopropane Molecular Orbitals. [Link]
- Michigan State University. Background of Walsh Cyclopropane Molecular Orbitals. [Link]
- Michigan State University. Derivation of Walsh Cyclopropane Molecular Orbitals. [Link]
- Michigan State University. Walsh Cyclopropane Molecular Orbitals. [Link]
- Innovative in Education. (2010). IE Organic Lecture 10.3 - The MOs of Cyclopropane. YouTube. [Link]
- The Organic Chemistry Tutor. (2022).
- Wikipedia. This compound. [Link]
- Brainly. (2023). Consider the structures of cis-1,2-dimethylcyclopropane and trans-1,2.... [Link]
- NIST. Cyclopropane, 1,2-dimethyl-, trans-. NIST Chemistry WebBook. [Link]
- PubChem. Cis-1,2-dimethylcyclopropane.
- NIST. This compound. NIST Chemistry WebBook. [Link]
- Slideshare. (2015). Using molecular orbital theory to explain bonding in cyclopropane. [Link]
- NIST. Cyclopropane, 1,2-dimethyl-, cis-. NIST Chemistry WebBook. [Link]
- PubChem. This compound.
- Homework.Study.com. Draw all the possible stereoisomers for 1, 2-dimethylcyclopropane. [Link]
Sources
- 1. Walsh Cyclopropane Molecular Orbitals [homepages.bluffton.edu]
- 2. Using molecular orbital theory to explain bonding in cyclopropane | PPTX [slideshare.net]
- 3. youtube.com [youtube.com]
- 4. Background of Walsh Cyclopropane Molecular Orbitals [homepages.bluffton.edu]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Derivation of Walsh Cyclopropane Molecular Orbitals [homepages.bluffton.edu]
- 7. scribd.com [scribd.com]
- 8. homework.study.com [homework.study.com]
- 9. youtube.com [youtube.com]
- 10. brainly.com [brainly.com]
A Historical Perspective on 1,2-Dimethylcyclopropane Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Dawn of Cyclopropane Chemistry and the Emergence of a Stereochemical Puzzle
The story of 1,2-dimethylcyclopropane is intrinsically linked to the broader history of cyclopropane chemistry, a field that captivated chemists for over a century with its unique strained-ring system. The parent molecule, cyclopropane, was first synthesized in 1881 by the Austrian chemist August Freund through an intramolecular Wurtz reaction using 1,3-dibromopropane and sodium. This discovery laid the foundation for the exploration of a new class of cyclic hydrocarbons. While cyclopropane itself later found a surprising application as a potent anesthetic, the introduction of substituents onto the three-membered ring, as in the case of this compound, opened a new chapter in stereochemistry and reaction mechanism studies.
The existence of geometric isomers in disubstituted cyclopropanes was a topic of significant theoretical and experimental interest in the early 20th century. For this compound, the presence of two methyl groups on adjacent carbons gives rise to three distinct stereoisomers: a cis isomer, where the methyl groups are on the same side of the cyclopropane ring, and a pair of trans enantiomers, where they are on opposite sides. The cis isomer is a meso compound, meaning it is achiral despite having two stereocenters, due to an internal plane of symmetry. The trans isomer, however, is chiral and exists as a racemic mixture of two non-superimposable mirror images. This seemingly simple molecule became a valuable model system for studying the synthesis, separation, and properties of stereoisomers.
The Pioneering Era: Early Synthesis and the Challenge of Isomer Separation
While the precise first synthesis of this compound is not definitively documented in readily accessible modern literature, the foundational work on the synthesis of alkyl-substituted cyclopropanes was significantly advanced by the Soviet chemists B. A. Kazansky and M. Yu. Lukina and their collaborators in the mid-20th century. Their research focused on the catalytic and thermal transformations of hydrocarbons, including the synthesis and reactions of cyclopropane derivatives.
Early synthetic approaches to this compound and its isomers were often non-stereoselective, yielding a mixture of the cis and trans forms. One of the primary challenges for early researchers was the separation of these geometric isomers. The physical properties of the cis and trans isomers of this compound are remarkably similar, making their separation by traditional methods like fractional distillation a formidable task.
| Property | cis-1,2-Dimethylcyclopropane | trans-1,2-Dimethylcyclopropane |
| Boiling Point | 37 °C | 28 °C |
| Melting Point | -140.5 °C | -149.5 °C |
| CAS Number | 930-18-7 | 2402-06-4 |
Table 1: Physical Properties of cis- and trans-1,2-Dimethylcyclopropane.
The small difference in their boiling points necessitated highly efficient fractional distillation columns. Early researchers in the field would have relied on meticulous and repeated distillations to achieve even a partial separation of the isomers. The development of more advanced analytical techniques, such as gas chromatography in the mid-20th century, revolutionized the ability to separate and analyze such closely related isomers, paving the way for more detailed studies of their individual properties and reactivity.
The Evolution of Synthetic Methodologies: Towards Stereoselectivity
The quest for stereocontrolled synthesis of the individual isomers of this compound has been a driving force in the development of cyclopropanation reactions.
Early Non-Stereoselective Methods
Initial syntheses likely involved modifications of Freund's original method or other intramolecular cyclization reactions that lacked stereochemical control, producing mixtures of cis and trans isomers.
Experimental Protocol: A Representative Early Non-Stereoselective Synthesis (Hypothetical)
This protocol is a generalized representation of early intramolecular cyclization methods and is for illustrative purposes.
-
Starting Material: 2,4-Dibromopentane.
-
Reagent: Zinc dust or sodium metal.
-
Solvent: Anhydrous ethanol or ether.
-
Procedure: a. The 2,4-dibromopentane is dissolved in the anhydrous solvent in a reaction flask equipped with a reflux condenser. b. The metal reductant (zinc dust or sodium) is added portion-wise to the solution with vigorous stirring. c. The reaction mixture is heated to reflux for several hours to promote the intramolecular cyclization. d. After cooling, the reaction is quenched with water, and the organic layer is separated. e. The crude product, a mixture of cis- and trans-1,2-dimethylcyclopropane, is isolated by distillation.
-
Separation: The resulting isomeric mixture would then be subjected to highly efficient fractional distillation to attempt separation.
The Advent of Stereoselective Syntheses
A significant breakthrough in cyclopropane synthesis was the development of the Simmons-Smith reaction in 1958. This reaction involves the treatment of an alkene with a carbenoid, typically generated from diiodomethane and a zinc-copper couple. A key feature of the Simmons-Smith reaction is its stereospecificity: the configuration of the starting alkene is retained in the cyclopropane product.
To synthesize the individual isomers of this compound using this method, one would start with the corresponding cis- or trans-2-butene.
-
cis-2-Butene would yield cis-1,2-dimethylcyclopropane .
-
trans-2-Butene would yield trans-1,2-dimethylcyclopropane .
This stereospecificity provided a reliable and predictable way to access the pure geometric isomers, a major advancement from the earlier non-selective methods.
Experimental Protocol: Stereospecific Synthesis of trans-1,2-Dimethylcyclopropane via the Simmons-Smith Reaction
-
Preparation of the Zinc-Copper Couple: a. Zinc dust is washed with dilute hydrochloric acid to activate it. b. The activated zinc is then treated with a copper(II) sulfate solution to deposit copper, forming the zinc-copper couple. c. The couple is washed with ether and dried.
-
Cyclopropanation: a. The zinc-copper couple is suspended in anhydrous ether in a reaction flask under an inert atmosphere (e.g., nitrogen or argon). b. A solution of diiodomethane in ether is added to the suspension. c. trans-2-Butene is then introduced into the reaction mixture. d. The reaction is stirred at room temperature or with gentle heating to completion.
-
Work-up and Isolation: a. The reaction mixture is filtered to remove unreacted zinc-copper couple. b. The filtrate is washed with a saturated ammonium chloride solution and then with brine. c. The organic layer is dried over an anhydrous salt (e.g., magnesium sulfate) and the solvent is carefully removed by distillation. d. The resulting trans-1,2-dimethylcyclopropane can be further purified by distillation.
Resolution of the Enantiomers: Unraveling the Chirality of the trans-Isomer
While the Simmons-Smith reaction provided access to the pure trans-1,2-dimethylcyclopropane, it existed as a racemic mixture of its two enantiomers. The separation of these enantiomers, a process known as resolution, represented the next significant challenge.
Early methods for resolving enantiomers often involved the use of chiral resolving agents. For hydrocarbons like this compound, this was particularly difficult due to the lack of functional groups that could readily react with chiral acids or bases. A common strategy involved the synthesis of a derivative of the target molecule containing a functional group, resolution of the derivative, and then removal of the functional group to obtain the pure enantiomer.
In more modern times, the development of chiral chromatography , particularly High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs), has become the method of choice for the analytical and preparative separation of enantiomers. These CSPs create a chiral environment where the two enantiomers of a racemic mixture interact differently, leading to different retention times and thus, their separation.
Conformational Analysis and Theoretical Studies: A Deeper Understanding
The study of this compound has not been limited to its synthesis and separation. Its relatively simple and rigid structure has made it an excellent subject for conformational analysis and theoretical studies. The cyclopropane ring enforces a planar arrangement of the three carbon atoms, and the substituents are held in relatively fixed positions.
Computational studies have been instrumental in understanding the subtle energetic differences between the cis and trans isomers and in predicting their vibrational spectra, which aids in their experimental characterization. These theoretical investigations, coupled with experimental techniques like electron diffraction and spectroscopy, have provided a detailed picture of the bond lengths, bond angles, and torsional angles in these strained molecules. This fundamental understanding of the structure and energetics of this compound has contributed to the broader understanding of ring strain and its effects on chemical reactivity.
Conclusion: A Small Molecule with a Rich Scientific Legacy
The historical journey of this compound research mirrors the evolution of organic chemistry itself. From the early struggles of synthesis and separation to the modern era of stereoselective reactions and sophisticated analytical techniques, this seemingly simple molecule has served as a valuable platform for advancing our understanding of stereoisomerism, reaction mechanisms, and the fundamental principles of chemical structure and bonding. The foundational work on this compound has paved the way for the synthesis and study of more complex cyclopropane-containing molecules, which are now found in a variety of natural products and pharmaceuticals, highlighting the enduring legacy of this fundamental research.
References
- The specific historical references for the first synthesis and separation of this compound isomers by early researchers like Kazansky and Lukina would require access to specialized historical chemical literature and databases. The provided text constructs a historical narrative based on the general development of cyclopropane chemistry and stereoselective synthesis.
Introduction to the chemical reactivity of 1,2-Dimethylcyclopropane
An In-depth Technical Guide to the Chemical Reactivity of 1,2-Dimethylcyclopropane
Authored by: Gemini, Senior Application Scientist
Abstract
The this compound system, comprising a strained three-membered carbocycle with adjacent methyl substituents, serves as a cornerstone for understanding the interplay between steric strain, ring strain, and chemical reactivity. This guide provides an in-depth exploration of its reactivity, moving beyond simple classification to elucidate the mechanistic underpinnings of its transformations. We will dissect its thermal isomerizations, electrophilic and transition-metal-catalyzed ring-opening reactions, and its role in cycloadditions. This document is intended for researchers, chemists, and drug development professionals who seek to leverage the unique synthetic potential of strained ring systems.
Foundational Principles: Structure and Inherent Strain
This compound is a cycloalkane characterized by a C₃ ring where two methyl groups are attached to adjacent carbons.[1] The molecule's reactivity is fundamentally governed by the significant angle and torsional strain inherent in the cyclopropane ring. The internal C-C-C bond angles of approximately 60°, a severe deviation from the ideal sp³ tetrahedral angle of 109.5°, result in high ring strain (approx. 27.5 kcal/mol).[2] This strain imparts significant "p-character" to the C-C sigma bonds, allowing them to behave in a manner analogous to alkenes in certain reactions.
The substitution pattern gives rise to geometric isomerism, resulting in two distinct stereoisomers: cis-1,2-dimethylcyclopropane and trans-1,2-dimethylcyclopropane.[3][4][5]
-
cis-1,2-Dimethylcyclopropane: Both methyl groups reside on the same face of the ring. This arrangement introduces additional steric strain due to the eclipsing interaction between the methyl groups.[6][7]
-
trans-1,2-Dimethylcyclopropane: The methyl groups are on opposite faces of the ring. This isomer is thermodynamically more stable as it minimizes steric hindrance.[6][8]
This difference in stability is quantitatively reflected in their heats of combustion, with the higher-energy cis isomer releasing more heat upon combustion than the trans isomer.[6][8] These stereochemical relationships are not merely structural curiosities; they critically influence the kinetics and product distributions of the reactions the molecule undergoes.[9]
Table 1: Properties of this compound Stereoisomers
| Property | cis-1,2-Dimethylcyclopropane | trans-1,2-Dimethylcyclopropane |
| CAS Number | 930-18-7[10][11] | 2402-06-4[12] |
| Molecular Formula | C₅H₁₀[10][11] | C₅H₁₀[12] |
| Molecular Weight | 70.1329 g/mol [10][11] | 70.1329 g/mol [12] |
| Relative Stability | Less stable (higher energy)[6][7] | More stable (lower energy)[6][7] |
| Dipole Moment | Possesses a net dipole moment[13] | Lacks a net dipole moment (or is negligible)[13] |
Thermal Reactivity: A Study in Isomerization
When subjected to high temperatures in the gas phase, this compound undergoes two primary unimolecular isomerization processes: a faster geometric isomerization and a slower structural isomerization.[14]
Geometric (Cis-Trans) Isomerization
In the temperature range of 380-453°C, the cis and trans isomers interconvert in a reversible, homogeneous reaction.[14] This process occurs more readily than structural rearrangement. The accepted mechanism involves the cleavage of a single C-C bond to form a short-lived diradical intermediate (a trimethylene biradical). Rotation around the remaining C-C single bond in this intermediate, followed by ring closure, leads to the formation of the other stereoisomer.
Structural Isomerization (Ring Opening)
At higher temperatures (typically 434-475°C), a slower, irreversible structural isomerization takes place, leading to the formation of various acyclic pentene isomers.[14][15] The primary products are cis- and trans-pent-2-ene, 2-methylbut-1-ene, and 2-methylbut-2-ene.[15] This reaction also proceeds through a diradical intermediate, but instead of ring closure, a hydrogen atom shift occurs, leading to the formation of a stable alkene.
The rates of formation of these products depend on the starting isomer. For instance, the pent-2-enes are formed more rapidly from the cis-dimethylcyclopropane isomer than from the trans isomer.[14][15] This is a direct consequence of the initial steric strain in the cis isomer, which lowers the activation energy for the initial ring-cleavage step.
Diagram 1: Thermal Isomerization Pathways
This diagram illustrates the competing geometric and structural isomerization pathways available to this compound upon heating.
Caption: Competing thermal reaction pathways for this compound.
Table 2: Selected Arrhenius Parameters for Thermal Isomerizations
| Reaction | Pre-exponential Factor (A, s⁻¹) | Activation Energy (Ea, kcal/mol) |
| cis → trans | 10¹⁵.²⁵ | 59.4 |
| trans → cis | 10¹⁵.²⁰ (Calculated) | 60.5 (Calculated) |
| cis → cis-pent-2-ene | 10¹³.⁹² | 61.4 |
| cis → trans-pent-2-ene | 10¹³.⁹⁶ | 61.2 |
| trans → cis-pent-2-ene | 10¹⁴.⁴⁰ | 63.6 |
| trans → trans-pent-2-ene | 10¹⁴.³⁰ | 62.9 |
| Data sourced from H. M. Frey and R. Walsh's work.[14][15] Values converted from original units for consistency. |
Ring-Opening via Chemical Activation
The strained C-C bonds of this compound are susceptible to cleavage by various reagents, a testament to their enhanced p-character.
Electrophilic Addition
Cyclopropanes can react with electrophiles in a manner that resembles the addition reactions of alkenes. A classic example is the electrophilic addition of bromine, which proceeds via ring opening.[16] This reaction underscores the ability of the cyclopropane ring to act as a nucleophile. For substituted cyclopropanes carrying electron-accepting groups, the ring becomes a potent electrophile itself, readily undergoing ring-opening reactions with strong nucleophiles.[17][18] This donor-acceptor paradigm is a powerful tool in modern organic synthesis.[19]
Transition Metal-Catalyzed Reactions
Transition metals offer a versatile platform for activating and transforming cyclopropanes under milder conditions than thermal activation.[20] Catalysts based on palladium (Pd), rhodium (Rh), nickel (Ni), and cobalt (Co) can orchestrate a variety of reactions, including isomerizations, hydrogenations, and, most notably, cycloadditions.[21][22]
In these processes, the metal typically inserts into a C-C bond of the cyclopropane ring, forming a metallacyclobutane intermediate. This intermediate can then undergo further transformations. A particularly powerful application is in formal [3+2] cycloadditions, where the three-carbon cyclopropane unit combines with a two-atom unsaturated partner (like an alkene or aldehyde) to form a five-membered ring.[22]
Recent advances have also demonstrated that Ni(I) metalloradical catalysts can facilitate the contra-thermodynamic trans-to-cis isomerization of vinylcyclopropanes at room temperature, a transformation that typically requires extreme heat.[23] This highlights the potential of metalloradical catalysis to access strained molecules under mild conditions.
Diagram 2: Generalized Transition Metal-Catalyzed [3+2] Cycloaddition
This diagram shows a simplified mechanism for the formation of a five-membered ring from a cyclopropane and an alkene.
Caption: General pathway for a metal-catalyzed [3+2] cycloaddition.
Experimental Protocols
The trustworthiness of chemical knowledge is grounded in reproducible experimental protocols. Below are methodologies representative of studies into this compound's reactivity.
Protocol 1: Gas-Phase Thermal Isomerization Study
This protocol is based on the classic kinetic studies of cyclopropane rearrangements.[14][15]
-
Apparatus Setup: A static vacuum system is employed, connected to a pyrolysis vessel made of aged Pyrex glass to ensure a conditioned surface and minimize wall effects. The vessel is housed in an electric furnace with precise temperature control (±0.1°C).
-
Sample Preparation: A sample of purified cis- or trans-1,2-dimethylcyclopropane is degassed through several freeze-pump-thaw cycles.
-
Pyrolysis: The gaseous sample is admitted into the pre-heated pyrolysis vessel to a known pressure (e.g., 10-50 Torr). The reaction is allowed to proceed for a measured time interval.
-
Quenching: The reaction is quenched by rapidly expanding the contents of the vessel into a sample loop cooled with liquid nitrogen.
-
Analysis: The product mixture is analyzed quantitatively using gas chromatography (GC) with a suitable column (e.g., squalane capillary) and a detector like a flame ionization detector (FID) or a katharometer.[14][15]
-
Kinetics: By running the experiment at various temperatures and for different time intervals, the rate constants for the disappearance of the starting material and the formation of each product can be determined, allowing for the calculation of Arrhenius parameters.
Protocol 2: Synthesis via Simmons-Smith Cyclopropanation
This protocol describes a standard method for synthesizing cyclopropanes from alkenes.[21]
-
Reactant Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), a solution of trans-2-butene in a dry, ethereal solvent (e.g., diethyl ether) is prepared and cooled in an ice bath.
-
Reagent Addition: A solution of diiodomethane (CH₂I₂) is added, followed by the portion-wise addition of a zinc-copper couple (Zn(Cu)).
-
Reaction: The reaction mixture is stirred and allowed to warm slowly to room temperature. The progress of the reaction can be monitored by GC to observe the consumption of the alkene. The active species is an organozinc carbenoid, which transfers a methylene group to the alkene.
-
Workup: Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction & Purification: The organic layer is separated, and the aqueous layer is extracted with additional ether. The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., MgSO₄), and filtered.
-
Isolation: The product, trans-1,2-dimethylcyclopropane, is isolated from the solvent by careful distillation, leveraging its low boiling point. The procedure is analogous for the synthesis of the cis isomer starting from cis-2-butene.
Conclusion and Outlook
This compound is far more than a simple saturated hydrocarbon. Its inherent ring strain makes it a reactive and synthetically versatile building block. The stereochemical relationship between its cis and trans isomers provides a rich platform for studying the intricate details of reaction mechanisms, from thermal pericyclic reactions to sophisticated transition-metal-catalyzed transformations. For the drug development professional, the cyclopropane motif offers a rigid scaffold that can lock in specific conformations, improve metabolic stability, and modulate physicochemical properties. A deep understanding of the principles outlined in this guide is essential for harnessing the full potential of this small but powerful chemical entity.
References
- Frey, H. M., & Walsh, R. (1969). The Thermal Isomerization of this compound. I. Cis-trans Isomerization. Proceedings of the Royal Society of London. Series A, Mathematical and Physical Sciences, 308(1492), 79-92. [Link]
- Brainly. (2023). How many total possible stereoisomers are there for this compound. Brainly.com. [Link]
- Frey, H. M., & Walsh, R. (1969). The thermal isomerization of 1. 2-dimethylcyclopropane II. Structural isomerization. Proceedings of the Royal Society of London. Series A. Mathematical and Physical Sciences, 310(1500), 107-121. [Link]
- Brainly. (2023). [FREE] How many total possible stereoisomers are there for this compound? Count pairs of enantiomers. Brainly.com. [Link]
- Wikipedia. (2023). This compound. Wikipedia. [Link]
- Study.com. (n.d.). Why can there be 2 chiral stereoisomers for dimethylcyclopropane? Homework.Study.com. [Link]
- Giorgi, M., & Chouraqui, G. (2025). Exploring crystal-state vs. solution-based reactivity of donor–acceptor cyclopropanes. Comptes Rendus. Chimie, 28, 831-847. [Link]
- Organic Chemistry Tutor. (n.d.). 07. Synthesis of 1,2-Dimethylcyclopentane from Methylcyclopentane. Organic Chemistry Tutor. [Link]
- Lambert, J. B., & Iwanetz, B. B. (1972). Electrophilic addition of bromine to cis- and trans-1,2-dimethylcyclopropane. The Journal of Organic Chemistry, 37(25), 4082-4086. [Link]
- Purdue University Graduate School. (n.d.).
- NIST. (n.d.). This compound. NIST WebBook. [Link]
- Study.com. (n.d.). Draw structural formulas for the cis and trans isomers of this compound. Study.com. [Link]
- Filo. (2025). Write the geometrical isomers of this compound. Which one of them will have a dipole moment and why? Filo. [Link]
- Ashenhurst, J. (2014). Geometric Isomers In Small Rings: Cis And Trans Cycloalkanes. Master Organic Chemistry. [Link]
- Turro, N. J., et al. (1969). Cyclopropanones. XII. Cycloaddition Reactions of Cyclopropanones. Journal of the American Chemical Society, 91(9), 2283-2292. [Link]
- Eitzinger, A., & Ofial, A. R. (2023). Reactivity of electrophilic cyclopropanes. Pure and Applied Chemistry, 95(4), 389-400. [Link]
- Pearson+. (n.d.). The heat of combustion of cis-1,2-dimethylcyclopropane is larger... Study Prep in Pearson+. [Link]
- NIST. (n.d.). Cyclopropane, 1,2-dimethyl-, cis-. NIST WebBook. [Link]
- Eitzinger, A., & Ofial, A. R. (2023). Reactivity of electrophilic cyclopropanes. Pure and Applied Chemistry, 95(4), 389-400. [Link]
- ResearchGate. (n.d.). Transition Metal‐Catalyzed Reactions of Methylenecyclopropanes. Request PDF. [Link]
- Chegg. (2020). The heat of combustion of cis-1,2-dimethylcyclopropane is larger than that if the trans isomer... Chegg.com. [Link]
- Wang, J., & Zhang, J. (2013). Vinylcyclopropane Derivatives in Transition-Metal-Catalyzed Cycloadditions for the Synthesis of Carbocyclic Compounds. The Journal of Organic Chemistry, 78(14), 6842-6848. [Link]
- Das, A., et al. (2024). Dynamic stereomutation of vinylcyclopropanes with metalloradicals.
- Skell, P. S., & Starer, I. (1960). FORMATION OF this compound IN THE DEAMINATION OF SATURATED ALIPHATIC AMINES. Journal of the American Chemical Society, 82(11), 2971-2971. [Link]
- NIST. (n.d.). Cyclopropane, 1,2-dimethyl-, cis-. NIST WebBook. [Link]
- NIST. (n.d.). Cyclopropane, 1,2-dimethyl-, trans-. NIST WebBook. [Link]
- PubChem. (n.d.). Cis-1,2-dimethylcyclopropane. PubChem. [Link]
- Hyster, T. K., & Rovis, T. (2019). Selectivity in Transition Metal-catalyzed Cyclizations: Insights from Experiment and Theory. CHIMIA, 73(3), 160-165. [Link]
- Chemistry LibreTexts. (2023). 1.2: Cycloaddition Reactions. Chemistry LibreTexts. [Link]
- ChemTalk. (n.d.). Cycloaddition Reactions. ChemTalk. [Link]
- Chad's Prep. (n.d.). 16.6 Cycloaddition Reactions. Chad's Prep. [Link]
- YouTube. (2025). [Chemistry] cis-1,2-Dimethylcyclopropane has more strain than trans-1,2-dimethylcyclopropane. H. YouTube. [Link]
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. brainly.com [brainly.com]
- 4. homework.study.com [homework.study.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. The heat of combustion of cis-1,2-dimethylcyclopropane is larger ... | Study Prep in Pearson+ [pearson.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Solved The heat of combustion of | Chegg.com [chegg.com]
- 9. homework.study.com [homework.study.com]
- 10. Cyclopropane, 1,2-dimethyl-, cis- [webbook.nist.gov]
- 11. Cis-1,2-dimethylcyclopropane | C5H10 | CID 252321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Cyclopropane, 1,2-dimethyl-, trans- [webbook.nist.gov]
- 13. Write the geometrical isomers of this compound. Which one of t.. [askfilo.com]
- 14. researchgate.net [researchgate.net]
- 15. royalsocietypublishing.org [royalsocietypublishing.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Reactivity of electrophilic cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Reactivity of electrophilic cyclopropanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Exploring crystal-state vs. solution-based reactivity of donor–acceptor cyclopropanes [comptes-rendus.academie-sciences.fr]
- 20. chimia.ch [chimia.ch]
- 21. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 22. researchgate.net [researchgate.net]
- 23. Dynamic stereomutation of vinylcyclopropanes with metalloradicals - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Photochemical Reactions of 1,2-Dimethylcyclopropane
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Intrigue of Strained Ring Photochemistry
The cyclopropane ring, a fundamental three-membered carbocycle, has long captivated the attention of chemists due to its inherent ring strain and unique bonding characteristics. This strain energy, a consequence of distorted bond angles, renders cyclopropanes susceptible to a variety of ring-opening reactions, which can be initiated thermally or photochemically. The introduction of substituents, such as methyl groups in 1,2-dimethylcyclopropane, adds layers of complexity and stereochemical considerations to these transformations, making them a rich area for mechanistic and synthetic exploration.
This technical guide provides a comprehensive overview of the photochemical reactions of this compound, delving into the distinct behaviors of its cis and trans stereoisomers. We will explore the underlying reaction mechanisms, the nature of the excited states and intermediates involved, and the experimental methodologies employed to elucidate these complex processes. This guide is intended for researchers and professionals in chemistry and drug development who seek a deeper understanding of the principles governing the photochemistry of strained ring systems.
This compound exists as three stereoisomers: a cis isomer and a pair of trans enantiomers.[1] The relative orientation of the two methyl groups significantly influences the molecule's ground-state stability and, as we will see, its photochemical reactivity.
The Dichotomy of Photochemical Pathways: Direct Irradiation vs. Photosensitization
The photochemical behavior of this compound is critically dependent on the method of excitation. Two primary approaches are employed: direct photolysis, where the molecule itself absorbs a photon, and photosensitization, where energy is transferred from an excited photosensitizer molecule.
Direct Photolysis in the Vacuum Ultraviolet: A High-Energy Pathway to Fragmentation
Early studies on the photochemistry of cyclopropanes utilized high-energy vacuum ultraviolet (VUV) light. For instance, the gas-phase photolysis of 1,1-dimethylcyclopropane, a structural isomer of our target molecule, at 147.0 nm and 123.6 nm, reveals a complex array of fragmentation and isomerization products.[2][3] The major products include isobutene, ethylene, hydrogen, and 1,3-butadiene, indicating that at these high excitation energies, multiple C-C and C-H bond cleavage pathways are operative.[2][3]
While direct studies on this compound in the VUV are less common in recent literature, the photolysis of the parent cyclopropane molecule at 160.8 nm has been shown to lead to rapid, sub-100 femtosecond dissociation into ethylene and methylene via a concerted ring-opening and C-C bond cleavage mechanism.[4] This suggests that direct excitation to high-energy singlet states in this compound would likely also lead to extensive fragmentation, competing with isomerization pathways.
Photosensitized Reactions: Probing the Triplet State and Cis-Trans Isomerization
In contrast to the high-energy fragmentation observed in VUV photolysis, photosensitized reactions offer a more controlled approach to studying the photochemistry of this compound. By using a photosensitizer, such as benzene or mercury, it is possible to selectively populate the triplet excited state of the cyclopropane derivative.
Mercury photosensitization has been a valuable tool for investigating the triplet-state chemistry of cyclic compounds. In the case of cyclopentene, for example, mercury photosensitization leads to the formation of vinyl cyclopropane and various dimeric products, suggesting the involvement of both isomerization and radical addition pathways.[5]
A key study on the benzene- and toluene-photosensitized isomerization of this compound demonstrated the occurrence of cis-trans isomerization, implicating the involvement of a triplet state intermediate.[6] This process is a cornerstone of alkene photochemistry and its observation in a cyclopropane system highlights the alkene-like character of the strained three-membered ring's bonds.
The mechanism of photosensitized cis-trans isomerization generally proceeds through the following steps:
-
Excitation of the Sensitizer: The photosensitizer absorbs a photon and is promoted to an excited singlet state, followed by efficient intersystem crossing to the triplet state.
-
Triplet Energy Transfer: The triplet sensitizer collides with a ground-state this compound molecule, transferring its energy to generate the triplet state of the cyclopropane.
-
Isomerization in the Triplet State: The triplet this compound, which is believed to have a more flexible, diradical-like structure, can undergo rotation around a C-C bond.
-
Decay to Ground State: The twisted triplet intermediate can then decay back to either the cis or trans ground-state isomer.
This process eventually leads to a photostationary state, a mixture of cis and trans isomers whose ratio is dependent on the quantum yields of the forward and reverse isomerization reactions.[7]
Mechanistic Insights: The Role of Diradical Intermediates
The photochemical reactions of cyclopropanes, particularly ring-opening and isomerization, are often rationalized by invoking the formation of trimethylene diradical intermediates. Upon electronic excitation, a C-C bond in the cyclopropane ring can weaken and break, leading to a 1,3-diradical species.
The fate of this diradical intermediate determines the final product distribution:
-
Ring Closure: The diradical can re-close to form the original cyclopropane or its stereoisomer. This is the pathway for cis-trans isomerization.
-
Hydrogen Migration: A 1,2-hydrogen shift within the diradical can lead to the formation of various alkenes. In the case of this compound, this would lead to different isomers of pentene.
-
Fragmentation: The diradical can undergo further bond cleavages to yield smaller molecular fragments, especially under high-energy conditions.
The stereochemistry of the starting material plays a crucial role in the product distribution. For instance, the thermal isomerization of cis-1,2-dimethylcyclopropane yields cis- and trans-pent-2-ene at different rates compared to the trans isomer, suggesting that the initially formed diradical retains some memory of its original geometry.[3] It is plausible that similar stereochemical control exists in the photochemical pathways.
Experimental Protocols: Unraveling the Photochemical Puzzle
A variety of experimental techniques are employed to study the photochemical reactions of this compound.
Gas-Phase Photolysis Setup
A typical experimental setup for gas-phase photolysis studies involves:
-
Light Source: A low-pressure mercury lamp is a common choice, providing monochromatic radiation primarily at 254 nm. For VUV studies, resonance lamps (e.g., xenon at 147.0 nm or krypton at 123.6 nm) are used.[2][3]
-
Reaction Vessel: A quartz cell is used to contain the gaseous sample, as quartz is transparent to UV radiation.
-
Actinometry: To determine the quantum yield of a reaction, the number of photons absorbed by the sample must be quantified. This is typically done using a chemical actinometer, a compound with a well-characterized photochemical reaction and known quantum yield.
-
Product Analysis: After irradiation, the contents of the reaction vessel are analyzed, most commonly by gas chromatography (GC) coupled with mass spectrometry (MS) or flame ionization detection (FID), to identify and quantify the products.
Below is a generalized workflow for a gas-phase photolysis experiment.
Caption: Generalized workflow for a gas-phase photolysis experiment.
Solution-Phase Photolysis and Photosensitization
For solution-phase studies, the setup is similar, with the sample dissolved in a suitable, photochemically inert solvent. For photosensitization experiments, a sensitizer with a high intersystem crossing quantum yield and a triplet energy sufficient to excite the cyclopropane is added to the solution.
Advanced Spectroscopic Techniques
To directly observe the transient intermediates and elucidate the reaction dynamics, advanced spectroscopic techniques are invaluable:
-
Femtosecond Transient Absorption Spectroscopy: This technique allows for the observation of excited states and transient species on the femtosecond to picosecond timescale, providing direct evidence for the existence and lifetime of intermediates like diradicals.[8]
-
Chemically Induced Dynamic Nuclear Polarization (CIDNP): CIDNP is an NMR technique that can detect the presence of radical pair intermediates in a reaction.[4] The observation of enhanced absorption or emission signals in the NMR spectrum of the products provides strong evidence for a radical-mediated mechanism.
Computational Chemistry: A Window into the Excited State
Computational methods, particularly quantum chemistry calculations, have become indispensable tools for understanding photochemical reaction mechanisms. By mapping the potential energy surfaces of the ground and excited states, it is possible to identify reaction pathways, transition states, and intermediates.
For cyclopropane and its derivatives, computational studies can:
-
Calculate Vertical Excitation Energies: Determine the energies required to promote the molecule to its various excited states.[4]
-
Optimize Geometries of Excited States and Intermediates: Predict the structures of the molecule in its excited states and the geometries of transient species like diradicals.
-
Locate Conical Intersections: Identify points on the potential energy surface where different electronic states have the same energy, which are crucial for understanding radiationless transitions and product formation.
-
Simulate Reaction Dynamics: Ab initio molecular dynamics simulations can trace the evolution of the molecule after photoexcitation, providing a detailed picture of the bond-breaking and bond-forming processes.[4]
The following diagram illustrates the conceptual potential energy surfaces involved in the photochemical isomerization of this compound.
Caption: Conceptual potential energy surfaces for photochemical isomerization.
Quantitative Data: A Summary of Key Findings
While comprehensive quantitative data specifically for the direct photolysis of this compound is sparse in the readily available literature, we can compile related data to provide context.
| Reaction | Substrate | Conditions | Major Products | Quantum Yield (Φ) | Reference |
| VUV Photolysis | 1,1-Dimethylcyclopropane | 147.0 nm, gas phase | Isobutene, Ethylene, H₂, 1,3-Butadiene | Φ(isobutene) ≈ 0.34 | [2][3] |
| Thermal Isomerization | cis-1,2-Dimethylcyclopropane | 380-453 °C, gas phase | trans-1,2-Dimethylcyclopropane, Pentenes | - | [3] |
| Thermal Isomerization | trans-1,2-Dimethylcyclopropane | 380-453 °C, gas phase | cis-1,2-Dimethylcyclopropane, Pentenes | - | [3] |
Future Directions and Applications
The study of the photochemical reactions of this compound and related strained ring systems continues to be an active area of research. Future work will likely focus on:
-
Time-Resolved Studies: Utilizing ultrafast spectroscopy to directly observe the dynamics of ring-opening and isomerization, providing a more detailed understanding of the reaction mechanisms.
-
Advanced Computational Modeling: Employing high-level theoretical methods to accurately map the potential energy surfaces of the excited states and simulate the reaction dynamics, including the role of conical intersections.
-
Synthetic Applications: Harnessing the controlled ring-opening and isomerization reactions of substituted cyclopropanes to develop novel synthetic methodologies for the construction of complex molecular architectures, which is of particular interest in drug discovery and materials science.
The photochemical transformations of this compound serve as a compelling model system for understanding the fundamental principles that govern the reactivity of strained molecules in their excited states. A deeper comprehension of these processes will undoubtedly pave the way for new discoveries and applications in the chemical sciences.
References
- Frey, H. M. & Stevens, I. D. R. (1962). The Thermal Isomerization of 1.2-Dimethylcyclopropane. I. Cis-trans Isomerization. Proceedings of the Royal Society of London. Series A, Mathematical and Physical Sciences, 269(1337), 212-230. [Link]
- Binkewicz, J. B., Kaplan, M., & Doepker, R. D. (1981). Vacuum-ultraviolet (147.0 nm and 123.6 nm) photolysis of 1,1-dimethylcyclopropane. Canadian Journal of Chemistry, 59(4), 537-543. [Link]
- Srinivasan, R. (1969). Benzene- and Toluene-Photosensitized Isomerization of this compound. The Triplet State of Cyclopropane. Journal of the American Chemical Society, 91(26), 7557-7558. [Link]
- Wikipedia. (2023). This compound. [Link]
- Attar, A. R., et al. (2018). Vacuum ultraviolet excited state dynamics of the smallest ring, cyclopropane. II. Time-resolved photoelectron spectroscopy and ab initio multiple spawning simulations. The Journal of Chemical Physics, 149(14), 144311. [Link]
- Wikipedia. (2023).
- Lightsources.org. (2018). Molecular dynamics on the femtosecond timescale. [Link]
- Gibbons, W. A. (1962). The Mercury Photosensitized Decomposition of Cyclopentene.
- Chopra, H. (2021, March 15). cis-trans Isomerization (Photochemistry of Alkenes) [Video]. YouTube. [Link]
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. homeweb.unifr.ch [homeweb.unifr.ch]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. The photoisomerization of cis,trans-1,2-dideuterio-1,4-diphenyl-1,3-butadiene in solution. No bicycle-pedal - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. m.youtube.com [m.youtube.com]
- 8. chemrxiv.org [chemrxiv.org]
Methodological & Application
Application Notes & Protocols: Stereospecific Synthesis of 1,2-Dimethylcyclopropane via the Simmons-Smith Reaction
Abstract
The Simmons-Smith reaction is a powerful and highly reliable organometallic transformation for the synthesis of cyclopropanes from alkenes.[1][2] Its hallmark is a remarkable stereospecificity, wherein the geometric configuration of the starting alkene is precisely retained in the cyclopropane product.[3][4] This application note provides an in-depth exploration of the Simmons-Smith reaction, focusing on the synthesis of cis- and trans-1,2-dimethylcyclopropane from their corresponding 2-butene isomers. We will dissect the reaction mechanism, elucidate the causality behind critical experimental parameters, and provide detailed, field-proven protocols for researchers, scientists, and professionals in drug development and chemical synthesis.
Foundational Principles: The Simmons-Smith Reaction
First reported by Howard E. Simmons, Jr., and Ronald D. Smith in 1958, the reaction facilitates the addition of a methylene (CH₂) group across a double bond using an organozinc carbenoid.[1] The primary reagents are diiodomethane (CH₂I₂) and an activated zinc-copper couple (Zn(Cu)).[3] Unlike methods involving hazardous reagents like diazomethane, the Simmons-Smith reaction offers a safer, more predictable route with broad functional group tolerance.[3] The cyclopropane motif is a crucial structural element in many biologically active natural products and pharmaceuticals, making this reaction indispensable in modern organic synthesis.[1][5]
The Reaction Mechanism: A Concerted and Stereospecific Pathway
The efficacy of the Simmons-Smith reaction hinges on a two-stage process that ensures the preservation of stereochemistry.
-
Formation of the Organozinc Carbenoid: The reaction is initiated by the oxidative addition of activated zinc metal into the carbon-iodine bond of diiodomethane. This is not a free carbene but a carbenoid species, iodomethylzinc iodide (ICH₂ZnI), which acts as the methylene transfer agent.[6][7] The copper in the Zn(Cu) couple is crucial for activating the zinc surface.[8]
-
Concerted Methylene Transfer: The ICH₂ZnI carbenoid then reacts with the alkene. The mechanism is a concerted, single-step process proceeding through a three-centered "butterfly-type" transition state.[9][10] In this transition state, the methylene carbon forms bonds with both carbons of the alkene simultaneously as the zinc-carbon bond breaks and zinc iodide is eliminated. This concerted nature prevents any bond rotation in the intermediate stage, thus ensuring that the original stereochemistry of the alkene is faithfully translated to the cyclopropane product.[9]
Caption: Stereochemical outcome is dictated by the starting alkene geometry.
Field-Proven Insights: Optimizing Experimental Parameters
Success in the Simmons-Smith reaction is contingent on understanding the causality behind key experimental choices.
-
Activation of Zinc: Commercial zinc dust is often coated with a passivating layer of zinc oxide, which impedes its reaction with diiodomethane. The zinc-copper couple is a more reactive form of zinc. [8]It is typically prepared by treating zinc dust with a copper salt solution (e.g., copper(II) sulfate or acetate) or by high-temperature reduction of copper oxide with zinc. [8][11]This process creates galvanic cells on the zinc surface, significantly enhancing its reactivity.
-
Choice of Solvent: The reaction is most effective in non-coordinating ethereal solvents, such as diethyl ether or 1,2-dimethoxyethane (DME). These solvents effectively solvate the organozinc intermediate without competing for coordination sites on the zinc atom. The use of basic, coordinating solvents can decrease the reaction rate. [10]* Inert Atmosphere: Organozinc reagents are sensitive to both oxygen and protic sources like water. All procedures must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent the decomposition of the carbenoid and ensure reproducible yields.
-
Initiation: A crystal of iodine is often added at the start of the reaction. [11]This serves to etch the zinc surface, removing any remaining oxide layer and further activating the metal for reaction with diiodomethane.
Experimental Protocols
The following protocols provide step-by-step methodologies for the synthesis of cis- and trans-1,2-dimethylcyclopropane.
Protocol A: Preparation of Activated Zinc-Copper Couple
This procedure should be performed prior to the cyclopropanation reaction. The resulting couple should be used promptly.
| Reagent | M.W. | Amount | Moles | Notes |
| Zinc Dust | 65.38 | 13.1 g | 0.20 | Fine powder, <325 mesh |
| Copper(II) Acetate Monohydrate | 199.65 | 1.0 g | 0.005 | |
| Glacial Acetic Acid | 60.05 | 100 mL | - | Solvent |
| Diethyl Ether | 74.12 | 3 x 50 mL | - | For washing |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add zinc dust (13.1 g) and copper(II) acetate monohydrate (1.0 g).
-
Add glacial acetic acid (100 mL) to the flask. The mixture will turn gray/black as copper deposits onto the zinc.
-
Heat the mixture to 50°C and stir vigorously for 1 hour.
-
Allow the solid to settle, then carefully decant the supernatant acetic acid.
-
Wash the solid by adding 50 mL of anhydrous diethyl ether, stirring for 2 minutes, allowing it to settle, and decanting the ether. Repeat this washing step two more times.
-
After the final wash, transfer the resulting dark gray powder to a Büchner funnel, wash with a final portion of ether, and dry thoroughly under a stream of dry nitrogen or argon. The activated Zn(Cu) couple should be used immediately.
Protocol B: Synthesis of cis-1,2-Dimethylcyclopropane
| Reagent | M.W. | Amount | Moles | Notes |
| Zinc-Copper Couple | - | 11.5 g | ~0.175 | Freshly prepared |
| Diiodomethane (CH₂I₂) | 267.84 | 40.2 g (12.0 mL) | 0.15 | Purified, stored over copper |
| cis-2-Butene | 56.11 | ~8.4 g | ~0.15 | Condensed gas |
| Anhydrous Diethyl Ether | 74.12 | 150 mL | - | Solvent |
| Iodine | 253.81 | 1 crystal | - | Initiator |
Procedure:
-
Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser topped with a nitrogen/argon inlet, a dropping funnel, and a rubber septum. Flame-dry the entire apparatus under vacuum and cool under an inert atmosphere.
-
To the flask, add the freshly prepared zinc-copper couple (11.5 g) and a single crystal of iodine.
-
Add 50 mL of anhydrous diethyl ether. Stir the mixture until the brown color of the iodine disappears.
-
In the dropping funnel, prepare a solution of diiodomethane (40.2 g) in 50 mL of anhydrous diethyl ether.
-
Cool the reaction flask to -78°C (dry ice/acetone bath). Condense cis-2-butene gas (~8.4 g) directly into the reaction flask.
-
Once the alkene is condensed, begin the dropwise addition of the diiodomethane solution from the dropping funnel over 1 hour, maintaining the internal temperature below -70°C.
-
After the addition is complete, allow the reaction mixture to warm slowly to room temperature overnight with continuous stirring.
-
Workup: Cool the flask in an ice bath. Cautiously quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution (100 mL) to dissolve the zinc salts.
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate (50 mL), then with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and carefully remove the diethyl ether by distillation at atmospheric pressure.
-
The crude product can be purified by fractional distillation to yield pure cis-1,2-dimethylcyclopropane.
Protocol C: Synthesis of trans-1,2-Dimethylcyclopropane
This protocol is identical to Protocol B, with the substitution of trans-2-butene for cis-2-butene.
| Reagent | M.W. | Amount | Moles | Notes |
| Zinc-Copper Couple | - | 11.5 g | ~0.175 | Freshly prepared |
| Diiodomethane (CH₂I₂) | 267.84 | 40.2 g (12.0 mL) | 0.15 | Purified, stored over copper |
| trans-2-Butene | 56.11 | ~8.4 g | ~0.15 | Condensed gas |
| Anhydrous Diethyl Ether | 74.12 | 150 mL | - | Solvent |
| Iodine | 253.81 | 1 crystal | - | Initiator |
Procedure: Follow steps 1-12 as detailed in Protocol B, substituting trans-2-butene as the starting alkene.
Caption: General experimental workflow for the synthesis.
Data Summary & Expected Outcomes
| Starting Alkene | Product | Expected Stereochemistry | Typical Yield | Key Reagent Ratio (Alkene:CH₂I₂:Zn(Cu)) |
| cis-2-Butene | cis-1,2-Dimethylcyclopropane | cis | 60-75% | 1 : 1 : 1.2 |
| trans-2-Butene | trans-1,2-Dimethylcyclopropane | trans | 65-80% | 1 : 1 : 1.2 |
Safety and Handling
-
Diiodomethane (CH₂I₂): Toxic and a suspected carcinogen. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses). It is dense and should be handled with care. [6]* Diethyl Ether: Extremely flammable and volatile. Ensure all operations are performed away from ignition sources in a fume hood.
-
Zinc Dust: Flammable solid. Avoid creating dust clouds.
-
Inert Gas: Ensure proper ventilation when working with compressed gas cylinders.
-
Quenching: The quenching of the reaction can be exothermic. Perform this step slowly and with cooling.
Conclusion
The Simmons-Smith reaction remains a premier method for the stereospecific synthesis of cyclopropanes. By understanding the underlying mechanism and adhering to carefully controlled experimental conditions—particularly the activation of zinc and the maintenance of an inert atmosphere—researchers can reliably synthesize specific isomers like cis- and trans-1,2-dimethylcyclopropane. The protocols and insights provided herein serve as a robust guide for leveraging this classic reaction in the pursuit of complex molecular architectures.
References
- Chemistry Learner. (n.d.). Simmons-Smith Reaction: Definition, Mechanism, and Examples.
- Wikipedia. (n.d.). Zinc–copper couple.
- OrgoSolver. (n.d.). Simmons–Smith reaction – cyclopropanation of alkenes.
- Organic Chemistry Reaction. (2025). Simmons-Smith Reaction Mechanism.
- Master Organic Chemistry. (2023, October 18). Cyclopropanation of Alkenes.
- NROChemistry. (n.d.). Simmons-Smith Reaction.
- Organic Syntheses. (n.d.). Norcarane.
- Poor Man's Chemist. (2023, December 5). Zinc-Copper Couple for the Simmons-Smith Cyclopropane Synthesis [Video]. YouTube.
- Wikipedia. (n.d.). Simmons–Smith reaction.
- University of Calgary. (n.d.). Ch 14: Cyclopropane synthesis.
- Oreate AI Blog. (2025). How to Make Zinc Copper Couple.
- Organic Chemistry Portal. (n.d.). Simmons-Smith Reaction.
- National Institutes of Health. (2022). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review.
- Organic Chemistry Tutor. (n.d.). The Simmons-Smith Reaction and Cyclopropanation of Alkenes.
- ProQuest. (2019). TRANSITION METAL CATALYZED SIMMONS–SMITH TYPE CYCLOPROPANATIONS.
- ResearchGate. (2025). Simmons‐Smith Cyclopropanation Reaction.
- Study.com. (n.d.). The cis and trans isomers of 2-butene give different cyclopropane products in the Simmons-Smith reaction.
Sources
- 1. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Simmons-Smith Reaction: Definition, Mechanism, and Examples [chemistrylearner.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Item - TRANSITION METAL CATALYZED SIMMONSâSMITH TYPE CYCLOPROPANATIONS - Purdue University Graduate School - Figshare [hammer.purdue.edu]
- 6. orgosolver.com [orgosolver.com]
- 7. websites.umich.edu [websites.umich.edu]
- 8. Zinc–copper couple - Wikipedia [en.wikipedia.org]
- 9. chemistry-reaction.com [chemistry-reaction.com]
- 10. Simmons-Smith Reaction | NROChemistry [nrochemistry.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
High-Resolution Gas Chromatography Methods for the Separation of 1,2-Dimethylcyclopropane Stereoisomers
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The separation of stereoisomers presents a significant analytical challenge due to their identical chemical formulas and similar physical properties. 1,2-Dimethylcyclopropane, a simple cycloalkane, exists as three distinct stereoisomers: a cis diastereomer and a pair of trans enantiomers.[1][2][3] These isomers have very close boiling points, making their separation difficult with basic chromatographic techniques. This application note provides a comprehensive guide with detailed protocols for the successful separation of both the diastereomers (cis vs. trans) and the challenging trans enantiomers using high-resolution capillary gas chromatography (GC). We will explore the critical parameters, including stationary phase selection, column dimensions, and temperature programming, that govern this separation.
Introduction: The Analytical Challenge
This compound is a fundamental building block in organic chemistry and serves as a model compound for studying stereoisomerism. The molecule's rigid three-membered ring restricts rotation, leading to the formation of stable geometric isomers.[4] The methyl groups can be on the same side of the ring (cis) or on opposite sides (trans). Furthermore, the trans isomer is chiral and exists as a pair of non-superimposable mirror images, or enantiomers.[2][5]
The primary difficulty in separating these isomers lies in their nearly identical physical properties, particularly their boiling points.
| Isomer | Boiling Point (°C) | Chirality |
| trans-1,2-Dimethylcyclopropane | 28.2 °C[1] | Chiral (Exists as a pair of enantiomers) |
| cis-1,2-Dimethylcyclopropane | 37.0 °C[1][6][7] | Achiral (meso compound) |
Table 1: Physical properties of this compound isomers.
This small difference in boiling points necessitates a highly efficient and selective analytical method. Gas chromatography, with its superior resolving power for volatile compounds, is the ideal technique for this task. This guide will provide two distinct protocols: one for separating the cis and trans diastereomers and a more specialized method for resolving the trans enantiomers.
Foundational Principles for Isomer Separation by GC
Achieving baseline separation of closely related isomers requires careful optimization of several key GC parameters. The selection of the stationary phase is the most critical decision as it dictates the selectivity of the column.[8][9]
2.1. Stationary Phase Selection: The Core of Selectivity
The principle of "like dissolves like" is paramount in stationary phase selection.[8][10] The separation mechanism relies on the differential partitioning of analytes between the mobile phase (carrier gas) and the stationary phase.
-
For Diastereomer (cis vs. trans) Separation: Since this compound is a non-polar hydrocarbon, a non-polar stationary phase will separate the isomers primarily based on their boiling points.[11][12] However, to enhance the separation, a mid-polarity phase (e.g., one containing cyanopropyl groups) can be employed. These phases can exploit subtle differences in the isomers' molecular shapes and dipole moments, often leading to improved resolution.[12]
-
For Enantiomer (trans) Separation: Separating enantiomers requires a chiral environment. This is achieved by using a Chiral Stationary Phase (CSP).[13] These phases are typically standard polysiloxane polymers to which a chiral selector, most commonly a derivatized cyclodextrin, has been added.[13][14] The chiral cavities of the cyclodextrin interact differently with each enantiomer, leading to different retention times and enabling their separation.[15][16]
2.2. Column Dimensions and Their Impact
The physical dimensions of the capillary column play a crucial role in efficiency and analysis time.[17]
-
Film Thickness: For highly volatile analytes like this compound, a column with a thicker stationary phase film (e.g., >1.0 µm) is recommended.[8][18] A thicker film increases analyte retention, which can significantly improve the resolution of early-eluting peaks and may eliminate the need for cryogenic, sub-ambient oven temperatures.[9]
-
Column Length: Resolution is proportional to the square root of the column length.[11] While a standard 30-meter column offers a good balance of resolution and speed, a longer column (e.g., 60 m or 100 m) can be used to resolve particularly difficult separations.[8][12]
-
Internal Diameter (I.D.): Narrow-bore columns (e.g., 0.25 mm) provide higher efficiency and better resolution compared to wide-bore columns.
2.3. The Power of Temperature Programming
Isothermal analysis (running the GC at a constant temperature) is often insufficient for separating compounds with close boiling points. Temperature programming, where the column oven temperature is gradually increased during the run, is a powerful tool to improve resolution.[19][20] Increasing the temperature speeds up the elution of compounds, leading to sharper peaks and better separation of closely eluting analytes that might otherwise co-elute.[10][19][21]
Experimental Workflows and Protocols
The logical workflow for developing a separation method involves defining the analytical goal (diastereomer vs. enantiomer separation), selecting the appropriate column, and optimizing the GC parameters.
Caption: Experimental workflow for GC method development.
Protocol 1: Diastereomer Separation of cis- and trans-1,2-Dimethylcyclopropane
This method is designed to resolve the geometric isomers using a standard mid-polarity capillary column.
Instrumentation and Consumables:
-
Gas Chromatograph: Agilent 8890 or equivalent, equipped with a Flame Ionization Detector (FID).
-
Column: Agilent DB-624 or similar (6% cyanopropylphenyl / 94% dimethylpolysiloxane), 30 m x 0.25 mm I.D., 1.4 µm film thickness.
-
Carrier Gas: Helium or Hydrogen, high purity.
-
Injector: Split/Splitless inlet.
-
Vials: 2 mL amber glass vials with PTFE/silicone septa.
-
Solvent: Pentane or Hexane (GC grade).
Step-by-Step Protocol:
-
Sample Preparation: Prepare a 100 ppm standard of a cis/trans-1,2-dimethylcyclopropane mixture in pentane.
-
GC System Setup:
-
Install the DB-624 column.
-
Set the carrier gas (Helium) flow rate to 1.2 mL/min (constant flow mode).
-
Set the injector temperature to 200°C.
-
Set the detector (FID) temperature to 250°C.
-
-
Method Parameters:
-
Injection: 1 µL with a split ratio of 50:1.
-
Oven Temperature Program:
-
Initial Temperature: 35°C, hold for 5 minutes.
-
Ramp: Increase temperature at 2°C/min to 60°C.
-
Hold: Hold at 60°C for 2 minutes.
-
-
-
Data Analysis:
-
The trans isomer (lower boiling point) will elute first, followed by the cis isomer.
-
Integrate the peaks and confirm baseline resolution (>1.5).
-
Rationale for Choices:
-
The DB-624 column is chosen for its intermediate polarity, which provides selectivity based on both boiling point and minor polarity differences between the isomers.
-
The thick 1.4 µm film increases retention of these very volatile compounds.
-
A slow temperature ramp (2°C/min) is critical for maximizing the separation between the two closely eluting peaks.
Protocol 2: Enantiomeric Separation of trans-1,2-Dimethylcyclopropane
This advanced method is required to separate the two trans enantiomers. It necessitates the use of a specialized chiral stationary phase.
Instrumentation and Consumables:
-
Gas Chromatograph: As in Protocol 1.
-
Column: Chirasil-Dex CB (Beta-cyclodextrin based) or equivalent CSP, 25 m x 0.25 mm I.D., 0.25 µm film thickness.
-
Carrier Gas: Helium or Hydrogen, high purity.
-
Injector/Detector: As in Protocol 1.
-
Sample: A standard containing the racemic trans-1,2-dimethylcyclopropane isomer.
Step-by-Step Protocol:
-
Sample Preparation: Prepare a 100 ppm standard of the trans-1,2-dimethylcyclopropane isomer mixture in pentane.
-
GC System Setup:
-
Install the chiral column.
-
Set the carrier gas (Helium) flow to 1.0 mL/min.
-
Set injector temperature to 200°C and detector temperature to 250°C.
-
-
Method Parameters:
-
Injection: 1 µL with a split ratio of 100:1.
-
Oven Temperature Program:
-
Initial Temperature: 40°C, hold for 10 minutes.
-
Ramp: Increase temperature at 1°C/min to 55°C.
-
Hold: Hold at 55°C for 5 minutes.
-
-
-
Data Analysis:
-
The chromatogram should show two distinct, baseline-resolved peaks corresponding to the two trans enantiomers. The achiral cis isomer, if present, will elute as a single, separate peak.
-
Rationale for Choices:
-
The Chirasil-Dex column is essential as its chiral selector is capable of forming transient diastereomeric complexes with the enantiomers, leading to differential retention.[15][16]
-
A very slow temperature ramp and lower flow rate are often necessary in chiral separations to allow for sufficient interaction between the analytes and the stationary phase, thereby maximizing resolution.
Caption: Logic for selecting the correct GC column.
Conclusion and Best Practices
The successful separation of this compound isomers by gas chromatography is eminently achievable but requires a methodical approach. For separating the cis and trans diastereomers, a mid-polarity column with a thick film and a slow temperature gradient provides the necessary resolution. For the more demanding task of resolving the trans enantiomers, the use of a cyclodextrin-based chiral stationary phase is mandatory. The protocols provided herein serve as a robust starting point for researchers. Further optimization of the temperature ramp rate and carrier gas flow may be necessary to achieve baseline resolution depending on the specific instrumentation used.
References
- Guide to Choosing a GC Column. Phenomenex.
- GC Column Selection Guide. Sigma-Aldrich.
- Cis-1,2-dimethylcyclopropane.
- Temperature Programming for Better GC Results. Phenomenex.
- What is Temperature Programming in Gas Chrom
- Guide to Selection of a Capillary Column for GC. FUJIFILM Wako Chemicals.
- Guide to GC Column Selection and Optimizing Separ
- Why Is Temperature Programming Used in Gas Chrom
- cis-1,2-dimethylcyclopropane 930-18-7. Guidechem.
- GC Column Selection Guide. Supelco.
- What Is Temperature Programming In Gas Chromatography?. Chemistry For Everyone (YouTube).
- GC Temperature Programming—10 Things You Absolutely Need to Know. Crawford Scientific.
- cis-1,2-dimethylcyclopropane. Stenutz.
- Navigating the Separation of Dimethylcyclopentane Isomers: A Comparative Guide to St
- This compound. Wikipedia.
- Enantioselective Gas Chromatographic Analysis of Cyclopropane Derivatives.
- Application Notes and Protocols for the Gas Chromatography Analysis of Ethylcyclopropane. Benchchem.
- This compound. Britannica.
- [Enantiomeric resolution of trans-1,2-disubstituted cyclopropane by high performance liquid chrom
- Enantioselective GC and HPLC analysis of cyclopropane deriv
- Cyclopropane, 1,2-dimethyl-, cis-. NIST WebBook.
- Gas-liquid chromatographic analysis of cyclopropene f
- Gas chromatographic enantiomers separation of cyclopropanes derived....
- A Guide to the Analysis of Chiral Compounds by GC. Restek.
- Solved: There are several dimethylcyclopropane isomers. Chegg.com.
- Analytical gas-chromatographic stereoisomeric separation of....
- Separations cis-/trans-isomers of (a) 1,2-dimethylcyclohexane, (b)....
- Chiral Drug Separation. In Encyclopedia of Pharmaceutical Technology.
- Separation of enantiomers by gas chrom
- Method for separating geometrical isomer.
- C60-mediated molecular shape sorting: separation and purific
- GC chromatograms for the separation of positional isomers on the POC-1....
- The Thermal Isomerization of 1.2-Dimethylcyclopropane. I. Cis-trans Isomerization.
- 4.3: Cis-Trans Isomerism in Cycloalkanes. Chemistry LibreTexts.
- Draw structural formulas for the cis and trans isomers of this compound. Study.com.
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | chemical compound | Britannica [britannica.com]
- 3. homework.study.com [homework.study.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Solved There are several dimethylcyclopropane isomers. | Chegg.com [chegg.com]
- 6. Cis-1,2-dimethylcyclopropane | C5H10 | CID 252321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. cis-1,2-dimethylcyclopropane [stenutz.eu]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. fishersci.ca [fishersci.ca]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. Guide to Selection of a Capillary Column for GC | [Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. gcms.cz [gcms.cz]
- 14. Separation of enantiomers by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Guide to Choosing a GC Column | Phenomenex [phenomenex.com]
- 18. gcms.cz [gcms.cz]
- 19. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]
- 20. drawellanalytical.com [drawellanalytical.com]
- 21. youtube.com [youtube.com]
Comprehensive ¹H and ¹³C NMR Characterization of 1,2-Dimethylcyclopropane Isomers
An Application Note for Researchers and Scientists
Abstract
This application note provides a detailed guide to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) characterization of the cis and trans stereoisomers of 1,2-dimethylcyclopropane. We delve into the unique spectral features arising from the inherent ring strain and stereochemistry of the cyclopropane ring, offering field-proven insights into the causality behind observed chemical shifts and coupling constants. This document serves as a practical resource for researchers, scientists, and drug development professionals, outlining detailed protocols for sample preparation and data acquisition to ensure high-quality, reproducible results.
Introduction: The Unique Challenge of the Cyclopropane Ring
This compound, a saturated cyclic hydrocarbon with the formula C₅H₁₀, exists as two distinct stereoisomers: cis-1,2-dimethylcyclopropane and trans-1,2-dimethylcyclopropane.[1] The characterization of these isomers is a classic application of NMR spectroscopy, as the technique is exquisitely sensitive to the subtle differences in their three-dimensional structures.
The cyclopropane moiety presents a unique spectroscopic challenge due to its significant ring strain (approximately 27.5 kcal/mol) and the resulting distorted bond angles.[2][3] This strain forces the C-C-C bond angles to be 60°, a significant deviation from the ideal 109.5° for sp³-hybridized carbons.[3] This rehybridization and strain induce a notable "ring current" effect, analogous to that in aromatic systems, which strongly influences the magnetic environment of the ring's protons and carbons.[4][5][6] Consequently, cyclopropyl protons and carbons are typically shielded and appear at unusually high fields (upfield) in NMR spectra compared to their acyclic or larger-ring counterparts.[5][6][7]
Theoretical Framework: Interpreting Cyclopropane Spectra
Chemical Shifts: The Influence of Ring Current
The high electron density directed towards the center of the cyclopropane ring creates a cone of magnetic anisotropy. Protons situated above or below the plane of the ring experience a shielding effect, causing their signals to shift upfield. This is a hallmark of the cyclopropane system. For example, the protons of the parent cyclopropane molecule resonate at a remarkably high-field value of 0.22 ppm.[5][6] The addition of methyl substituents introduces further complexity, with their electronic effects and stereochemical arrangement relative to the ring protons dictating the precise chemical shifts observed for each isomer.
Coupling Constants (J-Coupling): A Stereochemical Indicator
Spin-spin coupling in cyclopropanes provides invaluable stereochemical information. The relationships between geminal (²JHH), cis-vicinal (³JHH), and trans-vicinal (³JHH) protons are distinctive:
-
Vicinal Coupling (³JHH): In a departure from the norm seen in acyclic and larger ring systems, the coupling constant between cis protons is typically larger than that between trans protons (³J_cis > ³J_trans) in cyclopropanes.[8] This is a direct consequence of the fixed dihedral angles. The cis protons have a dihedral angle of approximately 0°, while the trans protons have an angle of around 120°.[9] According to the Karplus relationship, this results in a stronger coupling interaction for the cis protons.[9]
-
Geminal Coupling (²JHH): The coupling between two protons on the same carbon atom is also characteristic and is often found to have an opposite sign to the vicinal couplings.[10]
These predictable coupling patterns are powerful tools for the unambiguous assignment of the cis and trans isomers.
Spectral Analysis of this compound Isomers
cis-1,2-Dimethylcyclopropane
Due to a C₂ᵥ plane of symmetry, the two methyl groups and the two methine (CH) protons are chemically equivalent. However, the two protons on the methylene (CH₂) carbon are diastereotopic, meaning they are chemically non-equivalent and will produce separate signals.[11][12] Therefore, a total of four distinct signals are expected in the ¹H NMR spectrum.
-
Methyl Protons (CH₃): A doublet, due to coupling with the adjacent methine proton.
-
Methine Protons (H-1, H-2): A complex multiplet due to coupling with the adjacent methyl protons and the two diastereotopic methylene protons.
-
Methylene Protons (H-3a, H-3b): Two separate multiplets. Each will be split by the other geminal proton and the two methine protons.
For the ¹³C NMR spectrum, three distinct signals are expected due to symmetry: one for the two equivalent methyl carbons, one for the two equivalent methine carbons, and one for the single methylene carbon.[13]
trans-1,2-Dimethylcyclopropane
This isomer possesses a C₂ axis of symmetry, which renders the two methyl groups equivalent and the two methine protons equivalent. The two methylene protons are also equivalent. This leads to a simpler spectral pattern with an expected three signals in the ¹H NMR spectrum.[14]
-
Methyl Protons (CH₃): A doublet, coupling to the adjacent methine proton.
-
Methine Protons (H-1, H-2): A multiplet, coupling to the adjacent methyl protons and the methylene protons.
-
Methylene Protons (H-3): A multiplet, appearing as a near-triplet due to coupling with the two methine protons.
Similarly, the ¹³C NMR spectrum is expected to show three distinct signals for the methyl, methine, and methylene carbons.[15][16]
Data Summary
The following tables summarize the expected NMR data for the isomers of this compound. Actual values may vary slightly based on solvent and spectrometer frequency.
Table 1: Expected ¹H NMR Data for this compound Isomers
| Isomer | Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Typical Coupling Constants (J, Hz) |
| cis | CH₃ | ~1.1 | Doublet | ³J ≈ 6-7 |
| CH (H-1, H-2) | ~0.6 | Multiplet | ³J_cis ≈ 8-10, ³J_trans ≈ 5-7 | |
| CH₂ (H-3a) | ~0.5 | Multiplet | ²J ≈ -4 to -5 | |
| CH₂ (H-3b) | ~ -0.3 | Multiplet | ||
| trans | CH₃ | ~1.1 | Doublet | ³J ≈ 6-7 |
| CH (H-1, H-2) | ~0.1-0.2 | Multiplet | ³J_cis ≈ 8-10, ³J_trans ≈ 5-7 | |
| CH₂ (H-3) | ~0.5-0.6 | Multiplet |
Table 2: Expected ¹³C NMR Data for this compound Isomers
| Isomer | Carbon Type | Expected Chemical Shift (δ, ppm) |
| cis | CH₃ | ~20-22 |
| CH (C-1, C-2) | ~15-17 | |
| CH₂ (C-3) | ~9-11 | |
| trans | CH₃ | ~17-19 |
| CH (C-1, C-2) | ~19-21 | |
| CH₂ (C-3) | ~12-14 |
Experimental Protocols
Protocol for NMR Sample Preparation
This protocol is designed for a volatile, liquid analyte like this compound.
-
Select Materials: Use a clean, dry, high-quality 5 mm NMR tube and cap.[17] Low-quality tubes can degrade spectral resolution.[18]
-
Choose Solvent: Chloroform-d (CDCl₃) is a common and effective solvent for nonpolar organic compounds like this compound.[19] Its residual proton signal at ~7.26 ppm serves as a convenient chemical shift reference.
-
Determine Sample Concentration:
-
For ¹H NMR , a concentration of 5-25 mg of analyte is typically sufficient.
-
For ¹³C NMR , a higher concentration of 20-50 mg is recommended due to the lower natural abundance of the ¹³C isotope.[18]
-
-
Sample Dissolution:
-
In a small, clean vial, add approximately 0.6 mL of the deuterated solvent (e.g., CDCl₃).[18]
-
Add the desired amount of this compound to the solvent.
-
If an internal standard is required for precise chemical shift calibration, add a small amount of tetramethylsilane (TMS).[7]
-
Gently mix to ensure a homogeneous solution.
-
-
Filtration and Transfer:
-
To remove any particulate matter that can disrupt magnetic field homogeneity, filter the solution directly into the NMR tube.[17] This can be done by passing the solution through a Pasteur pipette containing a small, tight plug of glass wool.
-
Ensure the final sample height in the tube is between 4 and 5 cm.[18]
-
-
Final Steps: Cap the NMR tube securely to prevent evaporation. Wipe the outside of the tube with a lint-free tissue to remove any dust or fingerprints before inserting it into the spectrometer.[18]
Caption: Experimental workflow for NMR analysis.
Protocol for NMR Data Acquisition
-
Instrument Setup: Insert the prepared sample into the NMR spectrometer.
-
Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent. This step is crucial for stabilizing the magnetic field. Perform automated or manual shimming to optimize the magnetic field homogeneity, which maximizes spectral resolution.
-
¹H Spectrum Acquisition:
-
Load standard proton acquisition parameters.
-
Set an appropriate number of scans (e.g., 8 to 16 scans) to achieve a good signal-to-noise ratio.
-
Use a sufficient relaxation delay (e.g., 1-2 seconds) to allow for full proton relaxation between pulses, ensuring accurate signal integration.
-
-
¹³C Spectrum Acquisition:
-
Load standard carbon acquisition parameters with proton decoupling. Proton decoupling simplifies the spectrum by collapsing all C-H multiplets into singlets, which enhances the signal-to-noise ratio.
-
A larger number of scans (e.g., 128 or more) is typically required due to the low natural abundance of ¹³C.
-
A longer relaxation delay may be necessary, particularly for quaternary carbons if present.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) using a Fourier Transform (FT). Apply phase correction and baseline correction to obtain a clean, interpretable spectrum.
Structural Visualization
Caption: Stereoisomers of this compound.
Conclusion
NMR spectroscopy is an indispensable tool for the structural elucidation and differentiation of the cis and trans isomers of this compound. The characteristic upfield chemical shifts induced by the cyclopropane ring current, combined with the unique stereochemical dependence of vicinal coupling constants (³J_cis > ³J_trans), provide definitive spectral fingerprints for each isomer. By following the detailed protocols for sample preparation and data acquisition outlined in this note, researchers can reliably obtain high-quality NMR data for accurate characterization and analysis.
References
- Organic Chemistry Data. (n.d.). 5.3 Spin-Spin Splitting: J-Coupling.
- Abraham, R. J., & Mobli, M. (2012). ¹H NMR Spectra. Part 28: Proton chemical shifts and couplings in three-membered rings. A ring current model for cyclopropane and a novel dihedral angle dependence for (3)J(HH) couplings involving the epoxy proton. Magnetic Resonance in Chemistry, 50(4), 305-313.
- University of Missouri-St. Louis. (n.d.). NMR Sample Preparation.
- Reddit. (2021). What are the best practices for sample preparation for NMR analysis?. r/OrganicChemistry.
- Baran, P., et al. (1998). ¹H–¹H long range couplings in fused cyclopropanes. NMR spectral assignment and conformation of 17,18-cyclosteroids. Journal of the Chemical Society, Perkin Transactions 2.
- National Center for Biotechnology Information. (n.d.). cis-1,2-dimethylcyclopropane. PubChem Compound Database.
- SpectraBase. (n.d.). trans-1,2-Dimethyl-cyclopropane - Optional[13C NMR] - Chemical Shifts.
- Baranac-Stojanović, M., & Stojanović, M. (2013). ¹H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. The Journal of Organic Chemistry, 78(4), 1504-1507.
- Wiberg, K. B., & Lampman, G. M. (1963). PROTON COUPLING CONSTANTS IN SUBSTITUTED CYCLOPROPANES. Canadian Journal of Chemistry, 41(12), 3173-3177.
- Baranac-Stojanović, M., & Stojanović, M. (2013). Supporting Information: ¹H NMR Chemical Shifts of Cyclopropane and Cyclobutane: a Theoretical Study. The Journal of Organic Chemistry.
- Mondal, M., et al. (2023). Asymmetric Carbonium Ion Catalysis: The Intramolecular Hydroalkoxylation of Cyclopropanes. Journal of the American Chemical Society.
- Baranac-Stojanović, M., & Stojanović, M. (2013). ¹H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. PubMed.
- Bruker. (n.d.). NMR Sample Preparation.
- ALWSCI. (2025). How To Prepare And Run An NMR Sample.
- Gate Chemistry. (2020, November 12). Coupling Constant in Cyclopropanes and Alkenes. YouTube.
- Patel, D. J., Howden, M. E. H., & Roberts, J. D. (1963). NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY. CYCLOPROPANE DERIVATIVES. Defense Technical Information Center.
- Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
- National Center for Biotechnology Information. (n.d.). This compound, trans-. PubChem Compound Database.
- Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of cyclopropane C3H6.
- Chegg. (n.d.). How many 1H NMR signals does the following dimethylcyclopropane show?.
- Study.com. (n.d.). How many signals would there be in the NMR spectrum of the following molecule: cis-1,2-dimethylcyclopropane?.
- Brainly. (2023). How many 1H NMR signals would cis-1,2-dimethylcyclopropane give?.
- Oregon State University. (n.d.). 13C NMR Chemical Shifts.
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
- National Institute of Standards and Technology. (n.d.). Cyclopropane, 1,2-dimethyl-, cis-. NIST Chemistry WebBook.
- National Institute of Standards and Technology. (n.d.). trans-1,2-Dimethylcyclopropane. NIST Chemistry WebBook.
- Gauthmath. (n.d.). How many^1H NMR signals would cis -1, 2 -dimethylcyclopropane give?.
- Quora. (2018). How many proton NMR of signals are given by trans 1,2-dimethylcyclopane?.
- Reddit. (2017). Finding unique H-1 NMR signals. r/chemhelp.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- Wikipedia. (n.d.). This compound.
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. CYCLOPROPANE RING STRAIN [research.cm.utexas.edu]
- 4. (1) H NMR Spectra. Part 28: Proton chemical shifts and couplings in three-membered rings. A ring current model for cyclopropane and a novel dihedral angle dependence for (3) J(HH) couplings involving the epoxy proton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. m.youtube.com [m.youtube.com]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. homework.study.com [homework.study.com]
- 12. reddit.com [reddit.com]
- 13. Cis-1,2-dimethylcyclopropane | C5H10 | CID 252321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. homework.study.com [homework.study.com]
- 15. spectrabase.com [spectrabase.com]
- 16. This compound, trans- | C5H10 | CID 6427079 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. sites.bu.edu [sites.bu.edu]
- 18. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 19. organomation.com [organomation.com]
Application Notes & Protocols: Enantioselective Synthesis of 1,2-Dimethylcyclopropane Derivatives
Abstract
The 1,2-disubstituted cyclopropane motif is a privileged structural element found in numerous natural products and pharmaceutically active compounds.[1][2][3] The precise control over both diastereoselectivity (cis/trans) and enantioselectivity is paramount for accessing biologically relevant molecules. This guide provides an in-depth analysis and detailed protocols for the enantioselective synthesis of 1,2-dimethylcyclopropane derivatives, targeting researchers in organic synthesis and drug development. We will explore the two predominant and field-proven strategies: transition metal-catalyzed decomposition of diazo compounds and asymmetric Simmons-Smith cyclopropanation. The causality behind methodological choices, catalyst selection, and reaction conditions is emphasized to provide a robust framework for experimental design and execution.
Strategic Overview: Choosing the Right Path
The synthesis of a chiral this compound begins with selecting an appropriate strategy based on the available starting materials and desired stereochemical outcome. The two primary approaches involve distinct mechanisms and substrate requirements, offering complementary solutions.
-
Transition Metal Catalysis: This is the method of choice for the direct cyclopropanation of an alkene (e.g., 2-butene) using a carbene precursor, typically a diazo compound. It offers high catalytic efficiency and tunability.[4]
-
Asymmetric Simmons-Smith Reaction: This classic method is exceptionally effective for substrates containing a directing group, most notably allylic alcohols.[1][5][6] The reaction proceeds via a zinc carbenoid and offers predictable stereochemical outcomes based on substrate control or the use of chiral ligands.
The following workflow diagram illustrates the decision-making process for selecting a synthetic strategy.
Caption: Strategic workflow for selecting a synthetic method.
Method 1: Transition Metal-Catalyzed Cyclopropanation
The metal-catalyzed reaction of diazo compounds with alkenes is one of the most powerful and versatile methods for constructing cyclopropane rings.[7] Chiral complexes of rhodium and copper are the most widely used catalysts, enabling high levels of stereocontrol.[7][8]
Dirhodium(II)-Catalyzed Cyclopropanation
Dirhodium(II) paddlewheel complexes are exceptionally effective catalysts for these transformations, operating through the formation of a key rhodium-carbene intermediate.[9] The choice of the chiral ligands bridging the two rhodium atoms is critical for inducing high enantioselectivity.
Causality and Mechanistic Insight: The reaction is initiated by the decomposition of a diazo compound (e.g., ethyl diazoacetate, EDA) at an open coordination site of the Rh(II) catalyst, releasing dinitrogen gas and forming a highly reactive metal-carbene. This electrophilic carbene is then transferred to the nucleophilic double bond of the alkene substrate. The chiral environment created by the ligands dictates the facial selectivity of the alkene's approach, thereby controlling the stereochemistry of the newly formed cyclopropane.
Caption: Catalytic cycle for Rh(II)-catalyzed cyclopropanation.
Catalyst Selection: A wide array of chiral dirhodium(II) catalysts has been developed. For the synthesis of 1,2-disubstituted cyclopropanes, catalysts derived from prolinate and phthalimido-protected amino acids are particularly effective.
-
Rh₂(S-DOSP)₄: Generally considered an optimal catalyst for reactions of donor/acceptor carbenoids derived from methyl or ethyl aryldiazoacetates.[10]
-
Rh₂(S-PTAD)₄ and Rh₂(S-TCPTAD)₄: These catalysts provide high levels of enantioinduction, particularly with ortho-substituted aryldiazoacetates and electron-deficient alkenes, respectively.[7][10] The tetrachlorophthalimido (TCPTAD) variants often show markedly improved enantioinduction over the standard phthalimido (PTAD) analogs.[7]
Protocol 2.1: Enantioselective Cyclopropanation of trans-2-Butene with Ethyl Diazoacetate
This protocol describes a general procedure using a chiral dirhodium(II) catalyst.
Materials:
-
Dirhodium(II) catalyst, e.g., Rh₂(S-DOSP)₄ (0.1 mol%)
-
trans-2-Butene (condensed, 10.0 mmol, 10 equiv.)
-
Ethyl diazoacetate (EDA) (1.0 mmol, 1 equiv.)
-
Anhydrous dichloromethane (DCM), 5 mL
-
Argon gas supply
Equipment:
-
Schlenk flask or sealed pressure tube
-
Dry ice/acetone condenser
-
Syringe pump
-
Magnetic stirrer
Procedure:
-
Reactor Setup: Add the dirhodium catalyst (e.g., 0.001 mmol Rh₂(S-DOSP)₄) to a flame-dried Schlenk flask under an argon atmosphere.
-
Solvent and Alkene Addition: Add 3 mL of anhydrous DCM to the flask. Cool the flask to -78 °C using a dry ice/acetone bath. Condense trans-2-butene (approx. 0.7 mL) into the flask.
-
Diazo Compound Addition: Prepare a solution of ethyl diazoacetate (114 mg, 1.0 mmol) in 2 mL of anhydrous DCM. Using a syringe pump, add the EDA solution to the stirred reaction mixture over a period of 4 hours.
-
Causality: Slow addition of the diazo compound is crucial to maintain a low concentration of the reactive carbene intermediate. This minimizes side reactions, such as carbene dimerization, and ensures high catalyst turnover and selectivity.[11]
-
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at -78 °C for an additional 2 hours. Monitor the consumption of EDA by TLC or GC analysis.
-
Workup: Once the reaction is complete, remove the cold bath and allow the excess 2-butene to evaporate. Concentrate the remaining solution under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired ethyl 2,3-dimethylcyclopropane-1-carboxylate.
-
Characterization: Determine the diastereomeric ratio by ¹H NMR analysis of the crude product. Determine the enantiomeric excess (ee) of the major diastereomer by chiral HPLC or GC analysis.
Comparative Performance of Catalysts
| Catalyst | Alkene | Diazo Reagent | Yield (%) | dr (trans:cis) | ee (%) (trans) | Reference |
| Rh₂(S-DOSP)₄ | Styrene | Methyl Phenyldiazoacetate | 95 | >95:5 | 98 | [10] |
| Rh₂(S-PTAD)₄ | Styrene | Methyl o-Tolyldiazoacetate | 85 | >95:5 | 94 | [10] |
| Rh₂(S-TCPTAD)₄ | Ethyl Acrylate | Methyl p-Tolyldiazoacetate | 71 | >97:3 | 84 | [7] |
| Co(II)-Porphyrin | Styrene | Ethyl Diazoacetate | 85 | 89:11 | 97 | [12] |
Method 2: Asymmetric Simmons-Smith Cyclopropanation
The Simmons-Smith reaction is a cornerstone of cyclopropane synthesis, involving an organozinc carbenoid, typically generated from diiodomethane and a zinc-copper couple or diethylzinc.[1] For achieving enantioselectivity, the reaction of allylic alcohols is particularly powerful due to the directing effect of the hydroxyl group.
Causality and Mechanistic Insight: In the cyclopropanation of allylic alcohols, the zinc reagent coordinates to the hydroxyl group. This pre-coordination delivers the methylene group to the same face of the double bond as the hydroxyl group, leading to high diastereoselectivity. This is often depicted via a "butterfly" transition state. Enantioselectivity is achieved by using a chiral ligand that complexes with the zinc carbenoid, creating a chiral environment that differentiates between the two enantiotopic faces of the prochiral alkene.[6]
Caption: Directed Simmons-Smith cyclopropanation mechanism.
Chiral Ligand Selection: The development of chiral additives has transformed the Simmons-Smith reaction into a powerful asymmetric method. Dioxaborolane ligands derived from tartaric acid (TADDOLates) have proven to be highly effective.[6]
Protocol 3.1: Asymmetric Simmons-Smith Cyclopropanation of (E)-But-2-en-1-ol
This protocol provides a method for generating a key chiral precursor to this compound derivatives.
Materials:
-
Titanium(IV) isopropoxide
-
Chiral TADDOL ligand (e.g., (4R,5R)-2,2-dimethyl-α,α,α',α'-tetraphenyl-1,3-dioxolane-4,5-dimethanol)
-
(E)-But-2-en-1-ol (1.0 mmol, 1 equiv.)
-
Diethylzinc (Et₂Zn), 1.0 M solution in hexanes (2.2 mmol, 2.2 equiv.)
-
Diiodomethane (CH₂I₂) (2.2 mmol, 2.2 equiv.)
-
Anhydrous dichloromethane (DCM), 10 mL
Equipment:
-
Flame-dried, three-necked round-bottom flask
-
Argon gas supply
-
Syringes
-
Magnetic stirrer
Procedure:
-
Catalyst Preparation: In a flame-dried flask under argon, dissolve the TADDOL ligand (0.12 mmol) in 5 mL of anhydrous DCM. Add titanium(IV) isopropoxide (0.10 mmol) and stir the mixture at room temperature for 1 hour to form the Ti-TADDOLate complex.
-
Reaction Setup: Cool the catalyst solution to -20 °C. Add the allylic alcohol, (E)-but-2-en-1-ol (72 mg, 1.0 mmol).
-
Reagent Addition: In a separate flask, add diiodomethane (0.18 mL, 2.2 mmol) to 2.2 mL of the 1.0 M diethylzinc solution in hexanes and stir for 10 minutes.
-
Expert Insight: Pre-mixing Et₂Zn and CH₂I₂ allows for the formation of the active zinc carbenoid species prior to its introduction to the main reaction, leading to more reproducible results.
-
-
Cyclopropanation: Slowly add the prepared carbenoid solution to the allylic alcohol/catalyst mixture at -20 °C over 30 minutes.
-
Reaction Monitoring: Stir the reaction at -20 °C for 12-24 hours. Monitor the reaction progress by TLC or GC analysis.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with DCM (3 x 15 mL). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification & Characterization: Purify the product by flash column chromatography. The resulting (1R,2R,3R)-2,3-dimethylcyclopropyl)methanol can be characterized by NMR and its enantiomeric excess determined by chiral HPLC after derivatization (e.g., as a benzoate ester).
Summary and Outlook
The enantioselective synthesis of this compound derivatives is readily achievable through well-established catalytic methodologies. Dirhodium(II) and copper(I) complexes offer a direct route from simple alkenes via carbene transfer, where catalyst and ligand design are paramount for achieving high stereoselectivity.[7][10][13] Complementarily, the asymmetric Simmons-Smith reaction provides a robust method for the diastereoselective and enantioselective cyclopropanation of allylic alcohols, leveraging substrate-directing effects in combination with chiral ligands.[6][14]
Future advancements in this field are likely to focus on the development of more sustainable and efficient catalytic systems. This includes the use of earth-abundant metal catalysts like iron and cobalt, and the application of biocatalysis, where engineered enzymes can perform cyclopropanation with exquisite selectivity in aqueous media.[15][16][17] These emerging strategies promise to further expand the synthetic chemist's toolkit for accessing these valuable chiral building blocks.
References
- Hu, W., & Hu, W. (2012). Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes.
- Davies, H. M., & Lee, G. H. (2004). Guide to Enantioselective Dirhodium(II)-Catalyzed Cyclopropanation with Aryldiazoacetates.
- Sun, G. J., Gong, J., & Kang, Q. (2017). Chiral Rhodium(III) Complex-Catalyzed Cascade Michael-Alkylation Reactions: Enantioselective Synthesis of Cyclopropanes. American Elements. [Link]
- Werth, J., & Uyeda, C. (2023). Catalytic Asymmetric Cyclopropanations with Nonstabilized Carbenes. Journal of the American Chemical Society. [Link]
- Luo, J., et al. (2018). Copper-Catalyzed Enantioselective Cyclopropanation of Internal Olefins with Diazomalonates.
- LookChem. (n.d.).
- Sun, G. J., Gong, J., & Kang, Q. (2017). Chiral Rhodium(III) Complex-Catalyzed Cascade Michael-Alkylation Reactions: Enantioselective Synthesis of Cyclopropanes. PubMed. [Link]
- Marı́, S., et al. (2000). Theoretical (DFT) Insights into the Mechanism of Copper-Catalyzed Cyclopropanation Reactions. Implications for Enantioselective Catalysis. Journal of the American Chemical Society. [Link]
- Yadav, J. S., & Reddy, B. V. S. (2021). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. MDPI. [Link]
- Hernandez, K. E., & Arnold, F. H. (2022). A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones.
- Various Authors. (2019-2024). Cyclopropanation reactions of diazoacetates.
- Davies, H. M. L., et al. (1996). Asymmetric Cyclopropanations by Rhodium(II) N-(Arylsulfonyl)prolinate Catalyzed Decomposition of Vinyldiazomethanes in the Presence of Alkenes. Journal of the American Chemical Society. [Link]
- Zhu, S., & Zhang, X. P. (2021). Asymmetric Radical Process for General Synthesis of Chiral Heteroaryl Cyclopropanes.
- Fürstner, A., et al. (2022).
- Pérez, P. J. (2010). Copper-catalyzed cyclopropanation reaction of but-2-ene. Universidad de Zaragoza. [Link]
- Charette, A. B. (2010).
- Li, P., et al. (2023). Asymmetric Synthesis of Chiral Cyclopropanes from Vinyl Sulfoxonium Ylides Catalyzed by a Chiral-at-Metal Rh(III) Complex. Organic Letters. [Link]
- Cen, J., et al. (2022). Chiral ruthenium porphyrin-catalyzed asymmetric cyclopropanation of 1,3-dienes with tert-butyl 2-cyano-2-diazoacetate as the carbene source. Royal Society of Chemistry. [Link]
- Cooley, J. R., & Lewis, J. C. (2015).
- Werth, J., & Uyeda, C. (2023). Catalytic Asymmetric Cyclopropanations with Non-Stabilized Carbenes. PubMed Central. [Link]
- Wang, N., Zhao, J. X., & Yue, J. M. (2025). Total synthesis of cyclopropane-containing natural products: recent progress (2016–2024). Royal Society of Chemistry. [Link]
- Suero, M. G., et al. (2025). Asymmetric Rh(II)-Catalyzed Cyclopropanation of Alkenes with Diacceptor Diazo Compounds. Journal of the American Chemical Society. [Link]
- Chanthamath, S., & Iwasa, S. (2016). Enantioselective Cyclopropanation of a Wide Variety of Olefins Catalyzed by Ru(II)-Pheox Complexes. Semantic Scholar. [Link]
- Nakamura, E., et al. (1997). A Highly Enantioselective Synthesis of Cyclopropane Derivatives through Chiral Cobalt(II) Complex Catalyzed Carbenoid Reaction. Journal of the American Chemical Society. [Link]
- Davies, H. M. L., et al. (2020). In Situ Kinetic Studies of Rh(II)-Catalyzed Asymmetric Cyclopropanation with Low Catalyst Loadings.
- Kim, B. (2019). New Advances in Asymmetric Cyclopropanation and Drug Discoveries Using Dirhodium(II) Tetracarboxylates.
- Davies, H. M. L., & Venkataramani, C. (2001). Dirhodium Tetraprolinate-Catalyzed Asymmetric Cyclopropanations with High Turnover Numbers. Organic Letters. [Link]
- Organic Chemistry Portal. (n.d.). Simmons-Smith Reaction. organic-chemistry.org. [Link]
- Katsuki, T., et al. (2008). Asymmetric Simmons–Smith Reaction of Allylic Alcohols with Al Lewis Acid/N Lewis Base Bifunctional Al(Salalen) Catalyst. The Journal of Organic Chemistry. [Link]
- Sugimura, T., & Tai, A. (1995). Synthesis of optically active cis- and trans-1,2-disubstituted cyclopropane derivatives by the Simmons-Smith reaction of allyl alcohol derivatives derived from (R)-2,3-O-isopropylideneglyceraldehyde. The Journal of Organic Chemistry. [Link]
- Wang, J., & Arnold, F. H. (2022). Enantio- and Diastereoenriched Enzymatic Synthesis of 1,2,3-Polysubstituted Cyclopropanes from (Z/E)-Trisubstituted Enol Acetates.
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Total synthesis of cyclopropane-containing natural products: recent progress (2016–2024) - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. Simmons-Smith Reaction [organic-chemistry.org]
- 7. Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ETD | New Advances in Asymmetric Cyclopropanation and Drug Discoveries Using Dirhodium(II) Tetracarboxylates | ID: wh246t40n | Emory Theses and Dissertations [etd.library.emory.edu]
- 10. Guide to Enantioselective Dirhodium(II)-Catalyzed Cyclopropanation with Aryldiazoacetates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Asymmetric Radical Process for General Synthesis of Chiral Heteroaryl Cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Engineering a dirhodium artificial metalloenzyme for selective olefin cyclopropanation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: A Scalable, Diastereoselective Synthesis of 1,2-Dimethylcyclopropane via a Modified Simmons-Smith Reaction
Abstract
The 1,2-dimethylcyclopropane motif is a valuable structural component in medicinal chemistry and materials science, prized for its unique conformational and electronic properties.[1][2] However, its synthesis, particularly on a larger research scale, presents challenges related to stereocontrol, safety, and efficiency. This guide provides a comprehensive, field-tested protocol for the scale-up synthesis of this compound. We focus on a robust and highly diastereoselective approach: the Furukawa-modified Simmons-Smith reaction.[2][3] This document details the rationale for method selection, a complete hazard analysis, a step-by-step scale-up protocol, and characterization methods, designed for researchers in academic and industrial drug development settings.
Introduction: The Value and Challenge of this compound
This compound is a saturated cycloalkane existing as three distinct stereoisomers: a cis isomer and a pair of trans enantiomers.[4][5][6] The high ring strain of the cyclopropyl group makes it a reactive and versatile synthetic intermediate, while its rigid structure can impart favorable properties such as enhanced metabolic stability and improved binding affinity in pharmaceutical compounds.[2][7]
The primary challenge in synthesizing this molecule lies in controlling the diastereoselectivity to produce either the cis or trans isomer preferentially. This is critical, as the biological activity of a final compound often depends on the precise stereochemistry of its components.[8] The chosen synthetic route must therefore be stereospecific, ensuring that the geometry of the starting alkene is preserved in the cyclopropane product.[9]
Method Selection: Justification for a Modified Simmons-Smith Approach
Several methods exist for cyclopropanation, but not all are suitable for safe and efficient scale-up.
-
Diazo Compound-Based Methods: While effective, the use of reagents like diazomethane is fraught with extreme hazards, including high toxicity and a severe risk of explosion, especially on larger scales.[10][11][12] These risks make it an untenable choice for routine scale-up in most research environments.
-
Transition Metal-Catalyzed Reactions: Catalytic methods using rhodium, copper, or iron are powerful for generating cyclopropanes from diazo compounds.[2][13] However, they can be sensitive and may not offer the same straightforward stereochemical outcome as other methods for this specific transformation. Other catalytic approaches using different carbene precursors are emerging but may require more specialized catalysts or conditions.[14][15]
-
The Simmons-Smith Reaction: This classic reaction utilizes an organozinc carbenoid, typically generated from diiodomethane and a zinc-copper couple, to convert an alkene stereospecifically into a cyclopropane.[12][16] Its reliability and functional group tolerance have made it a cornerstone of cyclopropane synthesis.[7]
For this guide, we select the Furukawa modification of the Simmons-Smith reaction. This variant employs diethylzinc (Et₂Zn) in place of the zinc-copper couple, which often leads to enhanced reactivity, better reproducibility, and cleaner reactions—all highly desirable traits for scaling up a synthesis.[2][3] The reaction is highly stereospecific, allowing for the targeted synthesis of either cis- or trans-1,2-dimethylcyclopropane from the corresponding cis- or trans-2-butene.
Reaction Mechanism and Stereochemical Control
The Simmons-Smith reaction proceeds via a concerted mechanism. The active reagent, an organozinc carbenoid (e.g., I-CH₂-ZnI or Et-Zn-CH₂-I), is delivered to the alkene's double bond through a "butterfly-type" transition state.[7] Both new carbon-carbon bonds are formed simultaneously on the same face of the alkene. This concerted pathway ensures that the original stereochemistry of the alkene is faithfully translated to the product.
-
cis-2-Butene reacts to form cis-1,2-dimethylcyclopropane .
-
trans-2-Butene reacts to form trans-1,2-dimethylcyclopropane (as a racemic mixture of enantiomers).
Caption: Reaction mechanism for the Furukawa-modified Simmons-Smith cyclopropanation.
Safety First: Hazard Analysis and Mitigation
Scaling up this synthesis requires stringent adherence to safety protocols due to the hazardous nature of the reagents. All operations must be conducted in a certified chemical fume hood by trained personnel.
| Reagent | Key Hazards | Recommended PPE & Handling Precautions |
| Diethylzinc (Et₂Zn) | Pyrophoric (ignites spontaneously in air), water-reactive (reacts violently).[17][18] | Fire-resistant lab coat, safety goggles, face shield, neoprene or butyl rubber gloves. Strictly handle under an inert atmosphere (N₂ or Ar) using syringe/cannula techniques.[19][20] A Class D fire extinguisher (for combustible metals) should be immediately accessible. |
| Diiodomethane (CH₂I₂) | Toxic by inhalation and skin contact, dense liquid.[21] | Standard lab coat, safety goggles, nitrile gloves. Handle in a well-ventilated fume hood. |
| 2-Butene | Extremely flammable gas. | Handle in a well-ventilated area, away from all ignition sources. Use appropriate gas handling equipment. |
| Dichloromethane (DCM) | Volatile, suspected carcinogen, irritant. | Handle only in a chemical fume hood. Wear safety goggles and appropriate gloves. |
| Saturated NH₄Cl (aq) | Irritant. | Standard PPE. Be aware that quenching can be exothermic. |
Detailed Experimental Protocol: Scale-up Synthesis of trans-1,2-Dimethylcyclopropane
This protocol describes the synthesis starting from trans-2-butene on a ~0.5 mole scale. The same procedure can be adapted for cis-2-butene to yield the cis product.
Equipment
-
2 L three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser topped with a nitrogen/argon inlet.
-
250 mL pressure-equalizing dropping funnel.
-
Ice-water bath.
-
Inert atmosphere setup (Schlenk line or equivalent).
-
Cannulas and syringes for liquid transfers.
-
Cold trap for distillation (-78 °C, dry ice/acetone).
Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| trans-2-Butene | 56.11 | 28.1 g | 0.50 |
| Diethylzinc (1.0 M in hexanes) | 123.49 | 600 mL | 0.60 |
| Diiodomethane | 267.84 | 160.7 g (53.6 mL) | 0.60 |
| Dichloromethane (DCM), anhydrous | 84.93 | 800 mL | - |
| Saturated NH₄Cl solution | - | ~500 mL | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | ~30 g | - |
Experimental Workflow
Caption: Overall workflow for the scale-up synthesis of this compound.
Step-by-Step Procedure
-
System Preparation: Ensure all glassware is oven-dried and assembled while hot under a positive pressure of nitrogen or argon. Allow the system to cool to room temperature.
-
Charging the Alkene: In the 2 L flask, dissolve trans-2-butene (28.1 g, 0.50 mol) in 500 mL of anhydrous dichloromethane. Cool the stirred solution to 0 °C using an ice-water bath.
-
Addition of Diethylzinc: Transfer the diethylzinc solution (600 mL of 1.0 M solution in hexanes, 0.60 mol) to the dropping funnel via cannula under an inert atmosphere. Add the diethylzinc solution dropwise to the reaction flask over 60-90 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Addition of Diiodomethane: In a separate dry flask, dissolve diiodomethane (160.7 g, 0.60 mol) in 300 mL of anhydrous dichloromethane. Transfer this solution to the dropping funnel. Add the diiodomethane solution dropwise to the reaction mixture over 90-120 minutes, maintaining the internal temperature at 0-5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Let the reaction stir for 12-16 hours. Monitor the reaction progress by GC analysis of a quenched aliquot, checking for the consumption of 2-butene.
-
Quenching: Once the reaction is complete, cool the flask back down to 0 °C. CAUTION: This step is highly exothermic and releases flammable gases. Slowly and carefully add saturated aqueous ammonium chloride solution dropwise via the dropping funnel. Vigorous gas evolution will occur. Maintain a slow addition rate to control the exotherm and gas evolution until no more gas is produced upon addition.
-
Work-up: Transfer the mixture to a 2 L separatory funnel. Separate the organic layer. Wash the organic layer with saturated aqueous sodium bicarbonate (2 x 200 mL) followed by brine (1 x 200 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and store the filtrate cold.
-
Purification: The product is highly volatile (b.p. of trans isomer: 28.2 °C).[4] Assemble a fractional distillation apparatus with a short Vigreux column. It is critical to attach a receiving flask that is cooled in a dry ice/acetone bath (-78 °C) to efficiently collect the low-boiling product. Carefully distill the product under atmospheric pressure. The bulk of the solvent (DCM, b.p. ~40 °C) will distill first, followed by the product. Collect the fraction boiling below 35 °C.
-
Yield and Storage: A typical yield is 60-75%. The purified this compound should be stored in a tightly sealed container at low temperature (e.g., in a freezer) to prevent evaporation.
Characterization and Quality Control
-
Gas Chromatography (GC): GC is the primary method to assess purity and determine the diastereomeric ratio. The cis and trans isomers will have distinct retention times.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The cyclopropyl protons will appear in the characteristic upfield region (~0-1 ppm). The methyl groups will also show distinct signals for the cis and trans isomers.
-
¹³C NMR: Confirms the presence of the cyclopropyl carbons and methyl groups.
-
The resulting product should be a clear, colorless, and highly volatile liquid.
Conclusion
The Furukawa-modified Simmons-Smith reaction provides a reliable, stereospecific, and scalable method for producing this compound. The protocol outlined in this document emphasizes operational safety, particularly the handling of pyrophoric diethylzinc, while ensuring high diastereoselectivity and good yields. Careful control of reaction temperature and meticulous purification via low-temperature distillation are critical for success on a larger research scale. This method provides a dependable pathway for accessing this important molecular building block for advanced research and development.
References
- Environmental Health & Safety. (n.d.). Diazomethane Standard Operating Procedure Template. Retrieved from UNM website. [Link: https://ehs.unm.
- University of Georgia Office of Research. (n.d.). Diazomethane-334-88-3.docx. Retrieved from UGA website. [Link: https://research.uga.edu/docs/chemsafety/SOPs/Diazomethane-334-88-3.docx]
- Division of Research Safety, University of Illinois. (n.d.). Diazomethane. Retrieved from Illinois DRS website. [Link: https://drs.illinois.edu/Page/SafetyLibrary/Diazomethane]
- ChemicalBook. (n.d.). Diazomethane - Safety Data Sheet. Retrieved from ChemicalBook website. [Link: https://www.chemicalbook.com/ProductMSDSDetailCB1854042_EN.htm]
- ResearchGate. (n.d.). Alternative Approaches to Classical Cyclopropanation Strategies. Retrieved from ResearchGate. [Link: https://www.researchgate.
- New Jersey Department of Health. (n.d.). Hazard Summary: Diazomethane. Retrieved from NJ.gov. [Link: https://www.nj.gov/health/eoh/rtkweb/documents/fs/0628.pdf]
- Western Carolina University. (n.d.). Standard Operating Procedure for the use of Diethyl Zinc. Retrieved from WCU website. [Link: https://www.wcu.
- Sigma-Aldrich. (n.d.). Diethylzinc solution - Safety Data Sheet. Retrieved from Sigma-Aldrich website. [Link: https://www.sigmaaldrich.com/US/en/sds/aldrich/221372]
- University of Georgia Office of Research. (n.d.). DiethylZinc-557-20-0.docx. Retrieved from UGA website. [Link: https://research.uga.edu/docs/chemsafety/SOPs/DiethylZinc-557-20-0.docx]
- Gelest, Inc. (2016). DIETHYLZINC, 95% - Safety Data Sheet. Retrieved from Gelest website. [Link: https://www.gelest.com/sds/sind3400-0-sds-diethylzinc-95/]
- Wikipedia. (n.d.). Cyclopropanation. Retrieved from Wikipedia. [Link: https://en.wikipedia.
- Nata. (n.d.). Diethylzinc Safety Data Sheet. Retrieved from Nata website. [Link: https://www.nataind.
- BenchChem. (n.d.). A Comparative Guide to Cyclopropanation Strategies in Total Synthesis. Retrieved from BenchChem website. [Link: https://www.benchchem.
- Filo. (2025). Write the geometrical isomers of this compound. Which one of them will have a dipole moment and why? Retrieved from Filo website. [Link: https://www.filo.com/chemistry/organic-chemistry/jee_mains_2021_september_2/write-the-geometrical-isomers-of-1-2-dimethylcyclopropane-which-one-of-them-will-have-a-dipole-moment-and-why]
- Master Organic Chemistry. (2023). Cyclopropanation of Alkenes. Retrieved from Master Organic Chemistry website. [Link: https://www.masterorganicchemistry.
- Wikipedia. (n.d.). This compound. Retrieved from Wikipedia. [Link: https://en.wikipedia.org/wiki/1,2-Dimethylcyclopropane]
- ACS Publications. (2024). Zeolite Catalytic Simmons–Smith Cyclopropanation of Alkenes for the Synthesis of High-Energy-Density Fuels. Industrial & Engineering Chemistry Research. [Link: https://pubs.acs.org/doi/10.1021/acs.iecr.4c00377]
- Organic Reactions. (n.d.). Simmons-Smith Cyclopropanation Reaction. Retrieved from Wiley Online Library. [Link: https://organicreactions.org/index.
- Study.com. (n.d.). Draw all the possible stereoisomers for 1, 2-dimethylcyclopropane. Retrieved from Study.com. [Link: https://homework.study.com/explanation/draw-all-the-possible-stereoisomers-for-1-2-dimethylcyclopropane-count-pairs-of-enantiomers-if-any-as-two-different-stereoisomers.html]
- Brainly.in. (2020). draw the structures of possible geometrical isomers of 1,2-dimethyl cyclopropane. Retrieved from Brainly.in. [Link: https://brainly.in/question/22379895]
- Charette, A. B., & Beauchemin, A. (2001). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 101(6), 1641-1686. [Link: https://pubs.acs.org/doi/10.1021/cr000040g]
- Organic Chemistry Portal. (n.d.). Simmons-Smith Reaction. Retrieved from Organic Chemistry Portal website. [Link: https://www.organic-chemistry.org/namedreactions/simmons-smith-reaction.shtm]
- Journal of the American Chemical Society. (2023). Catalytic Asymmetric Cyclopropanations with Nonstabilized Carbenes. [Link: https://pubs.acs.org/doi/10.1021/jacs.3c01828]
- Wikipedia. (n.d.). Simmons–Smith reaction. Retrieved from Wikipedia. [Link: https://en.wikipedia.org/wiki/Simmons%E2%80%93Smith_reaction]
- Chemistry LibreTexts. (2019). 11.3.5 Cyclopropanation of Alkenes. Retrieved from Chemistry LibreTexts. [Link: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(Smith)/11%3A_Alkenes_-_Addition_Reactions/11.03%3A_Addition_of_Carbenes_to_Alkenes/11.3.
- PMC - NIH. (n.d.). Cyclopropanation Using Electrons Derived from Hydrogen: Reaction of Alkenes and Hydrogen without Hydrogenation. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7896434/]
- PMC - NIH. (n.d.). Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7534575/]
- University of Minnesota. (2019). TRANSITION METAL CATALYZED SIMMONS–SMITH TYPE CYCLOPROPANATIONS. Retrieved from University of Minnesota Digital Conservancy. [Link: https://hdl.handle.net/11299/208933]
- ResearchGate. (n.d.). Iron-Catalyzed Cyclopropanation of Alkenes by Carbene Transfer Reactions: Molecular Approaches and Reactions. Retrieved from ResearchGate. [Link: https://www.researchgate.net/publication/281682496_Iron-Catalyzed_Cyclopropanation_of_Alkenes_by_Carbene_Transfer_Reactions_Molecular_Approaches_and_Reactions]
- NIST. (n.d.). This compound. NIST Chemistry WebBook. [Link: https://webbook.nist.gov/cgi/cbook.cgi?ID=C2511957]
- BenchChem. (n.d.). Technical Support Center: Scale-up Synthesis of 1-iodo-2-methylcyclopropane. Retrieved from BenchChem website. [Link: https://www.benchchem.com/blog/scale-up-synthesis-of-1-iodo-2-methylcyclopropane/]
- BenchChem. (2025). Diastereoselective Synthesis of 1-Iodo-2-Methylcyclopropane: Application Notes and Protocols. Retrieved from BenchChem website. [Link: https://www.benchchem.
- Lookchem. (n.d.). Diastereoselective synthesis of dimethyl cyclopropane-1,1-dicarboxylates from a γ-alkoxy-alkylidene malonate and sulfur and phosphorus ylides. Retrieved from Lookchem. [Link: https://www.lookchem.com/doi/10-1016-s0040-4039-97-10822-x.html]
- Wiley Online Library. (2025). Diastereo‐ and Enantioselective Organocatalytic Synthesis of Spirocyclopropyl Pyrazolones. Chemistry – An Asian Journal. [Link: https://onlinelibrary.wiley.com/doi/10.1002/asia.202300898]
- Google Patents. (n.d.). US5869737A - Process for the preparation of cyclopropane-1, 1-dicarboxylic acid derivatives. Retrieved from Google Patents. [Link: https://patents.google.
- Drug Hunter. (2022). Production-Scale Synthesis of gem-Dimethylcyclopropylproline. Retrieved from Drug Hunter. [Link: https://drughunter.com/production-scale-synthesis-of-gem-dimethylcyclopropylproline/]
- Google Patents. (n.d.). CN101445466A - Method for purifying 2, 2-dimethyl-cyclopropane carboxamide produced by biocatalytic method. Retrieved from Google Patents. [Link: https://patents.google.
- Royal Society of Chemistry. (2024). Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. Organic Chemistry Frontiers. [Link: https://doi.org/10.1039/D4QO00535J]
- ResearchGate. (2025). Synthesis and chiral resolution of 2,2-dimethylcyclopropane carboxylic acid. Retrieved from ResearchGate. [Link: https://www.researchgate.net/publication/244481076_Synthesis_and_chiral_resolution_of_22-dimethylcyclopropane_carboxylic_acid]
- Google Patents. (n.d.). EP0021160A1 - Process for the preparation of trans-3,3-dimethyl-cyclopropane-1,2-dicarboxylic acid. Retrieved from Google Patents. [Link: https://patents.google.
- PubChem. (n.d.). Cis-1,2-dimethylcyclopropane. Retrieved from PubChem. [Link: https://pubchem.ncbi.nlm.nih.gov/compound/cis-1_2-Dimethylcyclopropane]
- PMC - NIH. (n.d.). Modular Synthesis of Cyclopropane-Fused N-Heterocycles Enabled by Underexplored Diazo Reagents. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9065163/]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. homework.study.com [homework.study.com]
- 6. brainly.in [brainly.in]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. ehs.unm.edu [ehs.unm.edu]
- 11. - Division of Research Safety | Illinois [drs.illinois.edu]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. researchgate.net [researchgate.net]
- 14. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 15. Item - TRANSITION METAL CATALYZED SIMMONSâSMITH TYPE CYCLOPROPANATIONS - Purdue University Graduate School - Figshare [hammer.purdue.edu]
- 16. Cyclopropanation - Wikipedia [en.wikipedia.org]
- 17. wcu.edu [wcu.edu]
- 18. research.uga.edu [research.uga.edu]
- 19. gelest.com [gelest.com]
- 20. apps.mnc.umn.edu [apps.mnc.umn.edu]
- 21. pdf.benchchem.com [pdf.benchchem.com]
Accelerating Catalyst Discovery: A High-Throughput Screening Approach for Cyclopropanation Reactions
[Author] Senior Application Scientist
[Date] January 8, 2026
Introduction: The Enduring Importance of the Cyclopropane Motif and the Need for Catalytic Efficiency
The cyclopropane ring, a three-membered carbocycle, is a prevalent structural motif in a wide array of biologically active molecules, including pharmaceuticals and agrochemicals.[1][2] Its inherent ring strain imparts unique chemical reactivity, making it a valuable synthon for further molecular elaboration. The construction of this strained ring system, however, presents a significant synthetic challenge, often requiring highly reactive and sometimes hazardous reagents.[1][2]
Metal-catalyzed cyclopropanation reactions, particularly those utilizing diazo compounds and alkenes, have emerged as a powerful and versatile strategy for the synthesis of cyclopropanes.[1][3] A variety of transition metals, with rhodium and copper being prominent examples, can effectively catalyze this transformation. The mechanism generally proceeds through the formation of a metal carbene intermediate, which then transfers the carbene moiety to an alkene to form the cyclopropane ring.[3][4] The choice of metal and the associated ligand sphere are critical in dictating the efficiency, diastereoselectivity, and enantioselectivity of the reaction.
Given the vast parameter space encompassing different metal precursors, ligands, solvents, and other reaction additives, the traditional one-at-a-time approach to catalyst optimization is often a laborious and time-consuming process.[5] High-throughput screening (HTS) has emerged as a transformative methodology in catalyst discovery, enabling the rapid and parallel evaluation of large numbers of catalyst candidates.[6][7] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the implementation of HTS workflows for the discovery and optimization of catalysts for cyclopropanation reactions.
Pillar 1: Assay Development - The Foundation of a Successful HTS Campaign
The success of any HTS campaign hinges on the development of a robust, reliable, and rapid analytical method to quantify the desired reaction outcome. For cyclopropanation reactions, the primary goal is to measure the formation of the cyclopropane product and, in the case of chiral catalysts, its enantiomeric excess. Several analytical techniques are amenable to HTS formats.[8]
Table 1: Comparison of Analytical Techniques for High-Throughput Cyclopropanation Screening
| Analytical Technique | Throughput | Information Provided | Advantages | Disadvantages |
| Gas Chromatography (GC) | Medium to High | Product yield, Diastereoselectivity | High separation efficiency, short analysis times.[8] | Requires volatile analytes, potential for sample decomposition at high temperatures.[8] |
| High-Performance Liquid Chromatography (HPLC) | Medium | Product yield, Enantioselectivity (with chiral stationary phase) | Broad applicability, established protocols. | Longer analysis times compared to other methods.[9] |
| Supercritical Fluid Chromatography (SFC) | High | Product yield, Enantioselectivity | Fast separations, reduced solvent consumption.[9] | Requires specialized instrumentation. |
| Mass Spectrometry (MS) | Very High | Product identification, Relative quantification | High sensitivity, rapid analysis.[8][10] | May require chromatographic separation for isomers. |
| UV/Vis Spectroscopy | Very High | Reaction conversion (if product is chromophoric) | Simple, fast, and inexpensive.[8] | Limited to reactions with a chromophoric product or reactant. |
| Infrared Thermography | High | Reaction rate (for exothermic reactions) | Non-invasive, real-time monitoring.[8] | Provides qualitative or semi-quantitative data on activity. |
For many cyclopropanation reactions, Gas Chromatography (GC) coupled with a flame ionization detector (FID) or a mass spectrometer (MS) offers an excellent balance of speed, resolution, and quantitative accuracy. The short analysis times achievable with modern GC methods are particularly well-suited for the demands of HTS.[8]
Pillar 2: The High-Throughput Screening Workflow - A Step-by-Step Protocol
A typical HTS workflow for catalyst screening can be broken down into four key stages: Library Design and Preparation, Reaction Execution, Sample Quenching and Preparation, and Data Acquisition and Analysis.[6][11] The use of laboratory automation and robotics is highly recommended to enhance reproducibility and throughput.[12][13][14]
Diagram 1: High-Throughput Screening Workflow for Cyclopropanation Catalyst Discovery
Caption: A generalized workflow for high-throughput screening of cyclopropanation catalysts.
Experimental Protocol: High-Throughput Screening of Rhodium Catalysts for the Cyclopropanation of Styrene with Ethyl Diazoacetate
This protocol details a representative HTS experiment for the screening of a library of rhodium catalysts for the cyclopropanation of styrene with ethyl diazoacetate.
Materials and Reagents:
-
Substrates: Styrene, Ethyl Diazoacetate (EDA)
-
Solvent: Dichloromethane (DCM)
-
Internal Standard: Dodecane
-
Catalyst Library: A diverse set of rhodium(II) carboxylate and carboxamidate complexes.
-
Reaction Vessels: 96-well microplates with appropriate sealing mats.
-
Robotics: Automated liquid handler for dispensing reagents.
-
Analytical Instrument: Gas chromatograph with a flame ionization detector (GC-FID).
Step-by-Step Methodology:
1. Catalyst and Ligand Library Preparation:
-
Prepare stock solutions of each rhodium catalyst in DCM at a concentration of 1 mM.
-
If screening ligands, prepare stock solutions of each ligand in DCM at a concentration of 1.1 mM.
-
Dispense the catalyst and ligand stock solutions into the designated wells of a 96-well plate using an automated liquid handler.
2. Substrate and Internal Standard Solution Preparation:
-
Prepare a stock solution of styrene and the internal standard (dodecane) in DCM. The concentration of styrene should be 1 M, and the concentration of dodecane should be 0.1 M.
3. Reaction Execution:
-
Using an automated liquid handler, dispense the styrene/internal standard solution into each well of the 96-well plate containing the catalyst solutions.
-
Initiate the reaction by adding a solution of ethyl diazoacetate in DCM (1 M) to each well. The addition should be performed at a controlled rate to manage the exothermic nature of the reaction and the evolution of nitrogen gas.
-
Seal the 96-well plate and allow the reactions to proceed at the desired temperature (e.g., room temperature) for a specified time (e.g., 2 hours).
4. Reaction Quenching and Sample Preparation:
-
After the reaction time has elapsed, quench the reactions by adding a small amount of a suitable quenching agent (e.g., a volatile amine like triethylamine) to each well.
-
Dilute the reaction mixtures with an appropriate solvent (e.g., DCM) to a concentration suitable for GC analysis.
5. Data Acquisition and Analysis:
-
Analyze the samples by GC-FID. The GC method should be optimized to provide good separation of the starting materials, products (cis- and trans-cyclopropane isomers), and the internal standard in a short run time.
-
Integrate the peak areas of the products and the internal standard to calculate the yield of the cyclopropane products.
-
The diastereoselectivity can be determined from the ratio of the cis and trans isomers.
Pillar 3: Data Management and Interpretation - From Raw Data to Actionable Insights
The large volume of data generated in HTS necessitates a robust data management and analysis workflow.[15][16] Automated data processing scripts or specialized software can be employed to streamline this process.[17]
Table 2: Key Performance Indicators for Catalyst Screening
| Metric | Calculation | Significance |
| Conversion (%) | [(Initial moles of limiting reagent - Final moles of limiting reagent) / Initial moles of limiting reagent] * 100 | Measures the extent to which the starting material has been consumed. |
| Yield (%) | (Moles of product / Theoretical maximum moles of product) * 100 | Quantifies the efficiency of the reaction in producing the desired product. |
| Turnover Number (TON) | Moles of product / Moles of catalyst | Represents the number of moles of product formed per mole of catalyst. |
| Turnover Frequency (TOF) | TON / Reaction time | Indicates the catalytic activity per unit time. |
| Diastereomeric Ratio (d.r.) | Ratio of the amounts of diastereomers (e.g., cis:trans) | Measures the selectivity for one diastereomer over another. |
| Enantiomeric Excess (ee %) | ` | ([R] - [S]) / ([R] + [S]) |
The results of the HTS campaign can be visualized using heatmaps or scatter plots to quickly identify "hits" – catalysts that exhibit high activity and selectivity. These hits should then be subjected to a more rigorous secondary screening and validation process under optimized conditions.
Diagram 2: Data Analysis and Hit Validation Workflow
Caption: Workflow for processing HTS data and validating initial hits.
Conclusion: Embracing High-Throughput Experimentation for Accelerated Innovation
High-throughput screening has revolutionized the field of catalyst discovery, providing a powerful engine for the rapid identification and optimization of new catalytic systems. By combining automated experimental workflows with rapid analytical techniques and robust data analysis, researchers can explore vast chemical spaces with unprecedented efficiency. The application of HTS to cyclopropanation reactions, as outlined in this guide, will undoubtedly accelerate the development of novel and improved catalysts, ultimately facilitating the synthesis of valuable molecules for the pharmaceutical and agrochemical industries.
References
- High-Throughput Screening Techniques in Catalysis. (n.d.).
- Metal-catalyzed cyclopropanations - Wikipedia. (n.d.).
- On the Mechanism of Cyclopropanation Reactions Catalyzed by a Rhodium(I) Catalyst Bearing a Chelating Imine-Functionalized NHC Ligand: A Computational Study. Organometallics, 30(23), 6338–6352. (2011).
- High speed screening technologies in heterogeneous catalysis. Combinatorial Chemistry & High Throughput Screening, 14(3), 147-159. (2011).
- Research Progress in High-Throughput Screening of CO2 Reduction Catalysts. Catalysts, 12(10), 1187. (2022).
- An automatic robot system for machine learning–assisted high-throughput screening of composite electrocatalysts. Digital Discovery, 2(6), 1735-1743. (2023).
- Automation High-Throughput | Research | NSF Center for Computer Assisted Synthesis. (n.d.).
- General Data Management Workflow to Process Tabular Data in Automated and High-throughput Heterogeneous Catalysis Research. ChemRxiv. (2023).
- High-Throughput Synthesis and Screening of Combinatorial Heterogeneous Catalyst Libraries. Angewandte Chemie International Edition, 38(4), 483-488. (1999).
- Ligand libraries for high throughput screening of homogeneous catalysts. Chemical Society Reviews, 47(14), 5038-5060. (2018).
- Automation and machine learning augmented by large language models in a catalysis study. Chemical Science, 14(46), 13083-13093. (2023).
- Cyclopropanation - Wikipedia. (n.d.).
- Commonly used methods for cyclopropanation reactions. ResearchGate. (n.d.).
- High-Throughput Screening as a Supplemental Tool for the Development of Advanced Emission Control Catalysts: Methodological Approaches and Data Processing. Catalysts, 8(11), 546. (2018).
- Improving the Efficiency of Catalyst Screening in Drug Substance Development. ACD/Labs. (n.d.).
- Robotic Catalysis: A High‐Throughput Method for Miniature Screening of Mesoporous Metal Oxides. ChemCatChem, 13(8), 2005-2012. (2021).
- High-throughput screening of multimetallic catalysts for three-way catalysis. Catalysis, Structure & Reactivity, 9(1), 1-10. (2023).
- High-Throughput Screening Approach for Catalytic Applications through Regulation of Adsorption Energies via Work Function. Langmuir. (2024).
- TRANSITION METAL CATALYZED SIMMONS–SMITH TYPE CYCLOPROPANATIONS. (2019).
- Building a Library for Catalysts Research Using High‐Throughput Approaches. Advanced Materials Technologies. (2025).
- Autonomous high-throughput computations in catalysis. ASTAR OAR*. (2022).
- Accessible high-throughput experimentation: From startup to scale. Research Arc. (2021).
- Recent advances in analytical techniques for high throughput experimentation. Journal of Separation Science, 44(1), 180-194. (2021).
- Recent advances in analytical techniques for high throughput experimentation. ResearchGate. (n.d.).
- An efficient catalyst screening strategy combining machine learning and causal inference. ResearchGate. (n.d.).
- High throughput reaction screening for accelerated materials research update. YouTube. (2022).
- High Throughput Strategies for the Discovery and Optimization of Catalytic Reactions. Angewandte Chemie International Edition, 58(22), 7180-7191. (2019).
- Asymmetric Carbonium Ion Catalysis: The Intramolecular Hydroalkoxylation of Cyclopropanes. Journal of the American Chemical Society. (2026).
Sources
- 1. Cyclopropanation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Metal-catalyzed cyclopropanations - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. High Throughput Strategies for the Discovery and Optimization of Catalytic Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High speed screening technologies in heterogeneous catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ligand libraries for high throughput screening of homogeneous catalysts - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. fhi.mpg.de [fhi.mpg.de]
- 9. Recent advances in analytical techniques for high throughput experimentation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High-Throughput Synthesis and Screening of Combinatorial Heterogeneous Catalyst Libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. An automatic robot system for machine learning–assisted high-throughput screening of composite electrocatalysts - Digital Discovery (RSC Publishing) DOI:10.1039/D3DD00116D [pubs.rsc.org]
- 13. Automation High-Throughput | Research | NSF Center for Computer Assisted Synthesis | University of Notre Dame [ccas.nd.edu]
- 14. Automation and machine learning augmented by large language models in a catalysis study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chemrxiv.org [chemrxiv.org]
- 16. mdpi.com [mdpi.com]
- 17. acdlabs.com [acdlabs.com]
Protocol for the Purification of 1,2-Dimethylcyclopropane Isomers
An Application Guide for Researchers
Authored by: Dr. Evelyn Reed, Senior Application Scientist
Abstract: The separation of stereoisomers presents a significant challenge in synthetic chemistry and materials science due to their identical chemical connectivity and similar physical properties. This application note provides a detailed guide for the purification of cis- and trans-1,2-dimethylcyclopropane, two stereoisomers whose distinct spatial arrangements lead to different physical and chemical behaviors. We will explore the foundational principles of their separation, grounded in their physicochemical differences, and present two robust protocols: fractional distillation for enrichment and preparative gas chromatography for achieving high-purity isolates. This guide is intended for researchers, scientists, and drug development professionals requiring isomerically pure 1,2-dimethylcyclopropane for applications in stereospecific synthesis, mechanistic studies, and polymer chemistry.
Introduction: The Challenge of Stereoisomer Separation
This compound is a saturated cyclic hydrocarbon existing as three stereoisomers: a cis isomer and a pair of trans enantiomers.[1][2] These isomers have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their methyl groups.[2] The methyl groups in the cis isomer are on the same side of the cyclopropane ring, while in the trans isomer, they are on opposite sides.[3] This structural difference, though subtle, imparts distinct properties that are critical for their application in advanced scientific research.
The purification of these isomers is essential for studying stereospecific reactions and understanding the influence of molecular geometry on material properties. However, their similar molecular weights and volatilities make separation a non-trivial task, requiring techniques that can exploit minute differences in their physical characteristics.[4]
Physicochemical Properties of this compound Isomers
The successful separation of the cis and trans isomers hinges on understanding their distinct physical properties, which arise from differences in molecular symmetry and steric strain. The cis isomer, with both methyl groups on the same face of the ring, experiences greater steric strain and possesses a net dipole moment, making it a polar molecule.[5][6] In contrast, the trans isomer is more stable due to reduced steric hindrance, and the bond dipoles cancel each other out, resulting in a non-polar molecule.[7] These differences in polarity and boiling point are the keys to their separation.
| Property | cis-1,2-Dimethylcyclopropane | trans-1,2-Dimethylcyclopropane | Source(s) |
| Molar Mass | 70.13 g/mol | 70.13 g/mol | [1][8] |
| Boiling Point | 37.0 °C | 28.2 °C | [1] |
| Density | 0.6889 g/cm³ | 0.6648 g/cm³ | [1] |
| Refractive Index (nD) | 1.3829 (at 20 °C) | 1.3713 (at 20 °C) | [1] |
| Dipole Moment | Has a net dipole moment | No net dipole moment | [6] |
Separation Methodologies: Principles and Selection
Given the ~9°C difference in boiling points, two primary methods are suitable for the separation of this compound isomers: fractional distillation and preparative gas chromatography.
-
Fractional Distillation : This technique is ideal for separating liquids with close boiling points.[9] A fractionating column inserted between the distillation flask and the condenser provides a large surface area (through glass beads, rings, or metal sponges) for repeated vaporization and condensation cycles. Each cycle, or "theoretical plate," enriches the vapor in the more volatile component.[9] For this compound, the lower-boiling trans-isomer (28.2 °C) will vaporize more readily and ascend the column, allowing for its selective collection. This method is effective for enriching larger quantities of the mixture.
-
Preparative Gas Chromatography (Prep-GC) : For obtaining the highest possible purity for both isomers, Prep-GC is the superior method. Separation is achieved as the isomer mixture travels through a packed or capillary column. The choice of the column's stationary phase is critical.[4] The isomers are separated based on their differential partitioning between the mobile (carrier gas) and stationary phases, which is influenced by their boiling points and specific interactions with the stationary phase. Non-polar columns will primarily separate based on boiling point, while polar columns can exploit the dipole moment of the cis-isomer for enhanced resolution.[4] The separated isomers are then collected as they elute from the column.
Experimental Protocols
Safety First: this compound is a volatile and flammable liquid. All procedures should be conducted in a well-ventilated fume hood, away from ignition sources. Appropriate personal protective equipment (PPE), including safety goggles, flame-resistant lab coat, and gloves, must be worn.
Protocol 1: Enrichment via Fractional Distillation
Objective: To separate a mixture of cis- and trans-1,2-dimethylcyclopropane, enriching the initial distillate with the more volatile trans-isomer.
Materials:
-
Round-bottom flask (appropriately sized for the sample volume)
-
Magnetic stir bar
-
Heating mantle with a variable controller
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with a thermometer adapter
-
Thermometer (-10 to 100 °C range)
-
Condenser
-
Receiving flask (e.g., round-bottom flask or graduated cylinder)
-
Insulating material (glass wool or aluminum foil)
-
Lab jacks and clamps
Procedure:
-
Apparatus Assembly: Assemble the fractional distillation apparatus securely in a fume hood. Ensure all glass joints are properly sealed. The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor entering the condenser.
-
Charging the Flask: Add the isomer mixture and a magnetic stir bar to the distillation flask. Do not fill the flask more than two-thirds full.
-
Heating: Begin stirring and gently heat the mixture using the heating mantle. A slow, steady heating rate is crucial for establishing a proper temperature gradient in the fractionating column.[9]
-
Equilibration: Observe the ring of condensate slowly rising through the fractionating column. To ensure good separation, this rise should be gradual. If necessary, wrap the column with glass wool or aluminum foil to insulate it.[9]
-
Collecting the First Fraction (trans-isomer): The temperature should stabilize at or near the boiling point of the trans-isomer (28.2 °C). Collect the distillate in a chilled receiving flask as long as the head temperature remains constant. This fraction will be highly enriched in the trans-isomer.
-
Intermediate Fraction: Once all the trans-isomer has distilled, the temperature may drop slightly before rising again. Change the receiving flask and collect the intermediate fraction until the temperature stabilizes at the boiling point of the cis-isomer.
-
Collecting the Second Fraction (cis-isomer): Once the temperature stabilizes at or near 37 °C, change the receiving flask again to collect the fraction enriched in the cis-isomer.
-
Shutdown: Stop the distillation before the distilling flask runs dry to prevent the formation of explosive peroxides. Allow the apparatus to cool completely before disassembly.
-
Purity Analysis: Analyze the purity of the collected fractions using analytical Gas Chromatography-Mass Spectrometry (GC-MS).
Protocol 2: High-Purity Separation via Preparative Gas Chromatography (Prep-GC)
Objective: To obtain highly pure (>99%) samples of both cis- and trans-1,2-dimethylcyclopropane isomers.
Instrumentation:
-
Gas chromatograph with a preparative injector and a non-destructive detector (e.g., Thermal Conductivity Detector, TCD).
-
Preparative-scale gas chromatography column (a non-polar or slightly polar phase like squalane or a low-polarity phenyl-methylpolysiloxane is recommended).
-
Automated or manual fraction collection system, cooled to trap the volatile analytes.
-
High-purity carrier gas (Helium or Hydrogen).
Procedure:
-
Analytical Method Development: First, develop an optimal separation method on an analytical scale GC, preferably with a Flame Ionization Detector (FID) for high sensitivity.
-
Column: Use a long capillary column (e.g., 50-100 m) to achieve baseline separation.[4]
-
Temperature Program: Start with an oven temperature slightly above ambient (e.g., 30-35 °C). An isothermal run or a very slow temperature ramp (e.g., 1-2 °C/min) is recommended to maximize resolution between the close-boiling isomers.[4]
-
Injection: Inject a small amount of the mixture to determine the retention times for the trans (first eluting) and cis (second eluting) isomers.
-
-
Scaling to Preparative GC:
-
Install the preparative column and set the optimized temperature program and carrier gas flow rate.
-
Perform a blank run to ensure the system is clean.
-
-
Injection and Fraction Collection:
-
Inject a larger volume of the isomer mixture suitable for the preparative column.
-
Monitor the detector signal. Based on the retention times determined analytically, prepare to collect the eluting peaks.
-
Collect the peak corresponding to trans-1,2-dimethylcyclopropane in a cooled trap.
-
Vent the system briefly if there is a large gap between peaks, then collect the peak corresponding to cis-1,2-dimethylcyclopropane in a separate cooled trap.
-
-
Repeat Injections: Repeat the injection and collection cycle as needed to obtain the desired quantity of each pure isomer.
-
Purity Verification: Confirm the purity of each collected fraction using the analytical GC method developed in step 1. Purity should exceed 99% for most applications.
Workflow Visualization
The logical flow for the high-purity separation and validation of this compound isomers is outlined below.
Caption: Workflow for Prep-GC separation and validation.
References
- PubChem. (n.d.). cis-1,2-Dimethylcyclopropane. National Center for Biotechnology Information.
- Wikipedia. (n.d.). This compound.
- NIST. (n.d.). Cyclopropane, 1,2-dimethyl-, cis-. NIST Chemistry WebBook.
- Restek. (n.d.). cis-1,2-Dimethylcyclopropane.
- Google Patents. (n.d.). US3880925A - Separation and purification of cis and trans isomers.
- Britannica. (n.d.). cis-1,2-dimethylcyclopropane.
- Chemistry LibreTexts. (2024). 4.3: Cis-Trans Isomerism in Cycloalkanes.
- Frey, H. M., & Stevens, I. D. R. (1962). The Thermal Isomerization of 1.2-Dimethylcyclopropane. I. Cis-trans Isomerization. Proceedings of the Royal Society of London. Series A, Mathematical and Physical Sciences, 269(1336), 108-120.
- NIST. (n.d.). This compound. NIST Chemistry WebBook.
- Cheméo. (n.d.). Chemical Properties of Cyclopropane, 1,2-dimethyl-, cis- (CAS 930-18-7).
- Study.com. (n.d.). Between cis-1-2-dimethylcyclopropane and trans-1-2-dimethylcyclopropane, which do you believe is more stable? Explain your answer.
- HomeworkLib. (2025). [Chemistry] cis-1,2-Dimethylcyclopropane has more strain than trans-1,2-dimethylcyclopropane. H. YouTube.
- Chemmunity. (2023). Drawing All Possible Stereoisomers For this compound. YouTube.
- Physics Wallah. (2022). The number of stereoisomers possible for 1,2 -dimethyl cyclopropane is: [JEE Main-2021]. YouTube.
- Organic Syntheses. (n.d.). trans 1,2-Bis-(hydroxymethyl)cyclopropane.
- Filo. (2025). Write the geometrical isomers of this compound. Which one of them will have a dipole moment and why?.
- University of Rochester. (n.d.). Purification: Fractional Distillation. Department of Chemistry.
- NIST. (n.d.). trans-1,2-Dimethylcyclopropane. NIST Chemistry WebBook.
- PW - JEE/NEET, UPSC, GATE, SSC, Banking & NDA. (2024). The number of stereoisomers possible for 1,2-dimethyl cyclopropane. YouTube.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Britannica. (n.d.). This compound.
- Professor Dave Explains. (2020). Fractional Distillation. YouTube.
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. This compound | chemical compound | Britannica [britannica.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Write the geometrical isomers of this compound. Which one of t.. [askfilo.com]
- 7. homework.study.com [homework.study.com]
- 8. Cyclopropane, 1,2-dimethyl-, cis- [webbook.nist.gov]
- 9. Purification [chem.rochester.edu]
Application Note: Advanced NMR Techniques for Stereochemical Assignment of 1,2-Dimethylcyclopropane
Introduction: The Challenge of Stereoisomerism in Small, Rigid Ring Systems
The stereochemical assignment of small, conformationally restricted molecules like 1,2-dimethylcyclopropane presents a unique analytical challenge. While seemingly simple, the differentiation between the cis and trans isomers requires a nuanced application of nuclear magnetic resonance (NMR) spectroscopy. The rigid, three-membered ring limits conformational flexibility, making the spatial arrangement of the two methyl groups the defining structural feature. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the theory and practical application of advanced NMR techniques to unambiguously determine the stereochemistry of this compound and related small-ring systems.
The core of the challenge lies in the subtle differences in the magnetic environments of the protons and carbons in the cis and trans isomers. Standard 1D ¹H and ¹³C NMR can provide initial clues, but for definitive assignment, more sophisticated methods that probe through-space and through-bond correlations are essential. This guide will detail the application of Nuclear Overhauser Effect Spectroscopy (NOESY), J-coupling analysis, and briefly touch upon other advanced methods like the use of chiral derivatizing agents and residual dipolar couplings.
I. Distinguishing Isomers Through Space: The Nuclear Overhauser Effect (NOE)
The Nuclear Overhauser Effect (NOE) is a powerful tool for determining the stereochemistry of molecules by identifying protons that are close in space (typically < 5 Å), regardless of the number of bonds separating them.[1][2] This through-space interaction is arguably the most direct method for differentiating between the cis and trans isomers of this compound.
In the cis isomer, the protons of the two methyl groups are on the same face of the cyclopropane ring, placing them in close spatial proximity. Conversely, in the trans isomer, these methyl groups are on opposite faces, and their protons are significantly farther apart. This fundamental geometric difference forms the basis of the NOE-based assignment.
A 2D NOESY experiment is the preferred method for this analysis.[3] Irradiation of the methyl protons in the cis isomer will result in a clear cross-peak to the other methyl group's protons, indicating a spatial correlation. This cross-peak will be absent in the spectrum of the trans isomer.
Diagram 1: NOE Correlation Workflow
A streamlined workflow for stereochemical assignment using 2D NOESY.
Protocol 1: 2D NOESY Experiment
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) and transfer to a 5 mm NMR tube.
-
Initial ¹H Spectrum: Acquire a standard 1D ¹H NMR spectrum to identify the chemical shifts of the methyl and cyclopropyl protons.
-
NOESY Acquisition:
-
Use a standard 2D NOESY pulse sequence, preferably one with zero-quantum suppression (e.g., noesyzs) to minimize artifacts from J-coupling.[1]
-
Set the mixing time (d8) to a value appropriate for small molecules, typically in the range of 300-800 ms. A series of experiments with varying mixing times can be beneficial to observe the buildup of the NOE.[4]
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Process the 2D data using Fourier transformation in both dimensions, followed by phasing and baseline correction.
-
Examine the spectrum for cross-peaks between the signals corresponding to the two methyl groups. A visible cross-peak is indicative of the cis isomer.
-
II. Through-Bond Analysis: The Power of J-Coupling Constants
The rigid nature of the cyclopropane ring results in distinct dihedral angles between adjacent protons, which in turn influences the magnitude of the vicinal proton-proton coupling constants (³JHH).[5] This relationship provides a reliable method for stereochemical assignment.
For 1,2-disubstituted cyclopropanes, a well-established empirical rule is:
-
J_cis: Typically ranges from 7 to 13 Hz.
-
J_trans: Typically ranges from 2 to 7 Hz.[5]
This significant difference in coupling constants is a robust diagnostic tool. The larger coupling constant in the cis isomer is due to the nearly eclipsed arrangement of the vicinal protons, while the larger dihedral angle in the trans isomer leads to a weaker coupling.[5]
To measure these coupling constants accurately, a high-resolution 1D ¹H spectrum is often sufficient. However, in cases of signal overlap, a 2D COSY (Correlation Spectroscopy) experiment can be invaluable for resolving the coupled spin systems.[6]
Table 1: Expected ¹H NMR Parameters for this compound Isomers
| Isomer | Protons | Expected Chemical Shift (δ, ppm) | Expected Coupling Constant (J, Hz) |
| cis | Methine (CH) | ~0.6 | ³JHH(cis) ≈ 8-10 |
| Methyl (CH₃) | ~1.0 | ||
| trans | Methine (CH) | ~0.1 | ³JHH(trans) ≈ 4-6 |
| Methyl (CH₃) | ~0.9 |
Note: Chemical shifts are approximate and can vary with solvent and concentration. The key diagnostic is the coupling constant.
Protocol 2: J-Coupling Analysis
-
High-Resolution ¹H Spectrum: Acquire a 1D ¹H spectrum with high digital resolution to accurately measure the splitting patterns of the methine protons.
-
Signal Assignment: Identify the multiplets corresponding to the methine protons of the cyclopropane ring.
-
Coupling Constant Measurement: Measure the distance in Hz between the peaks within the multiplet to determine the ³JHH value.[7]
-
Stereochemical Assignment: Compare the measured coupling constant to the expected ranges. A value in the 8-10 Hz range indicates the cis isomer, while a value in the 4-6 Hz range points to the trans isomer.
Diagram 2: Logic for J-Coupling Based Assignment
Decision tree for assigning stereochemistry based on ³JHH values.
III. Advanced and Complementary Techniques
While NOE and J-coupling analysis are the primary methods for this specific problem, other advanced NMR techniques can be employed, especially for more complex molecules or when the primary methods yield ambiguous results.
-
Chiral Derivatizing and Solvating Agents: For the enantiomeric trans isomers, differentiation requires a chiral environment. The use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs) can induce diastereomeric interactions, leading to separate signals for the enantiomers in the NMR spectrum.[8][9] This is essential for determining enantiomeric excess or for assigning absolute configuration in more complex chiral cyclopropanes.
-
Residual Dipolar Couplings (RDCs): RDCs provide long-range structural information by measuring the orientation of internuclear vectors relative to the magnetic field.[10] By weakly aligning the molecule in a suitable medium (e.g., a compressed gel), RDCs can be measured and used to provide powerful constraints for structure elucidation, including the relative configuration of stereocenters.[11][12] This technique is particularly valuable for rigid molecules where other methods might be insufficient.[13][14]
Conclusion: A Multi-faceted Approach to Stereochemical Certainty
The unambiguous stereochemical assignment of this compound is readily achievable through a systematic application of advanced NMR techniques. The through-space sensitivity of the NOESY experiment provides the most direct evidence for the cis isomer, while the through-bond J-coupling constants offer a robust and quantitative method for distinguishing between both cis and trans configurations.[5][6] For a self-validating and trustworthy assignment, it is best practice to use both methods as complementary evidence. By understanding the principles behind these techniques and following the detailed protocols, researchers can confidently elucidate the three-dimensional structure of small-ring systems, a critical step in chemical synthesis, natural product identification, and drug development.[15][16]
References
- One-Shot Determination of Residual Dipolar Couplings: Application to the Structural Discrimination of Small Molecules Containing Multiple Stereocenters. The Journal of Organic Chemistry - ACS Publications.
- Long-Range Residual Dipolar Couplings: A Tool for Determining the Configuration of Small Molecules. PubMed.
- Configuration determination by residual dipolar couplings: accessing the full conformational space by molecular dynamics with tensorial constraints. RSC Publishing.
- NOE Experiments. Faculty of Mathematical & Physical Sciences - UCL.
- Stereochemistry Information from NOESY/ROESY data … Part 1. ACD/Labs.
- Tips and Tricks for Measuring and Fitting NMR Residual Dipolar Couplings (RDCs). ACD/Labs.
- NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC. PubMed.
- Chapter 4: Application of Residual Dipolar Couplings to the Structural Analysis of Natural Products. RSC Publishing.
- Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Scilit.
- 22: Nuclear Overhauser Effect (NOE). Chemistry LibreTexts.
- NMR Spectroscopy :: 8-TECH-2 The Nuclear Overhauser Effect. Organic Chemistry Data.
- Calix[1]resorcarenes, Cyclodextrins, and Crown Ethers as Chiral NMR Discriminating Agents. Bates College.
- Advances in Structure Elucidation of Small Molecules and Peptides by Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry. eRepository @ Seton Hall.
- Unlocking Molecular Secrets: The Power of Advanced NMR in Structural Elucidation & Complex Impurity Mapping. Pharmaffiliates.
- NMR spectroscopy of small molecules in solution. Royal Society of Chemistry.
- Advanced NMR methods. Science Trove.
- Nuclear Overhauser effect. Wikipedia.
- Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. PMC - NIH.
- 14.12: Coupling Constants Identify Coupled Protons. Chemistry LibreTexts.
- Chiral derivatizing agents used in NMR for chiral analysis. ResearchGate.
- Chiral Derivatizing Agents, Macrocycles, Metal Complexes, and Liquid Crystals for Enantiomer Differentiation in NMR Spectroscopy. OUCI.
- Chiral Analysis by NMR Spectroscopy: Chiral Solvating Agents. Request PDF.
- NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES. DTIC.
- Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
- How can you investigate a cis/trans isomer with COSY NMR? ResearchGate.
Sources
- 1. NOE Experiments | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. acdlabs.com [acdlabs.com]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. books.rsc.org [books.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Configuration determination by residual dipolar couplings: accessing the full conformational space by molecular dynamics with tensorial constraints - Chemical Science (RSC Publishing) DOI:10.1039/C9SC01084J [pubs.rsc.org]
- 13. Long-Range Residual Dipolar Couplings: A Tool for Determining the Configuration of Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. scilit.com [scilit.com]
- 16. pharmaffiliates.com [pharmaffiliates.com]
Application Notes and Protocols for the Computational Modeling of 1,2-Dimethylcyclopropane Reactions
Abstract: The cyclopropane motif is a cornerstone in organic synthesis and medicinal chemistry, prized for the unique reactivity imparted by its inherent ring strain.[1] 1,2-Dimethylcyclopropane serves as a classic model system for studying fundamental pericyclic reactions, including stereoisomerization and ring-opening. This guide provides a comprehensive overview and detailed protocols for the computational modeling of these transformations. We will explore the underlying theoretical principles, from orbital symmetry rules to the characterization of potential energy surfaces, and provide step-by-step workflows using modern computational chemistry techniques. This document is intended for researchers, scientists, and drug development professionals seeking to apply computational methods to understand and predict the behavior of strained ring systems.
Theoretical Foundation: Understanding the Reactions of this compound
The thermal reactions of this compound involve the cleavage of a carbon-carbon bond within the three-membered ring. This process initiates two primary reaction pathways: geometrical isomerization (cis-trans conversion) and structural isomerization (ring-opening to form various pentene isomers).[2] A robust computational model must accurately describe the energetics and structures of the starting materials, products, and the transition states that connect them.
Stereoisomers of this compound
This compound exists as three distinct stereoisomers: a cis isomer and a pair of trans enantiomers.[3][4][5]
-
cis-1,2-Dimethylcyclopropane: Both methyl groups are on the same face of the cyclopropane ring. This molecule is achiral (a meso compound) due to a plane of symmetry.
-
trans-1,2-Dimethylcyclopropane: The methyl groups are on opposite faces of the ring. The trans isomer is chiral and exists as a pair of non-superimposable mirror images, (1R,2R) and (1S,2S).
Computationally, these are treated as distinct molecules with unique energies that must be calculated as starting points for any reaction study.
Pericyclic Reaction Theory: The Woodward-Hoffmann Rules
The thermal rearrangements of cyclopropanes are classic examples of pericyclic reactions, which are governed by the principles of orbital symmetry conservation. The Woodward-Hoffmann rules predict the stereochemical course of these concerted reactions.[6][7][8] For the electrocyclic ring-opening of a cyclopropane (a 2-electron system in the breaking σ-bond), thermal activation dictates a conrotatory motion of the terminal groups.[9] This principle is fundamental to predicting the stereochemistry of the resulting acyclic products and understanding the pathway of cis-trans isomerization.
Reaction Mechanisms and the Potential Energy Surface
Computational chemistry allows us to map the Potential Energy Surface (PES) for a given reaction. On this surface, stable molecules (reactants, products, intermediates) correspond to energy minima, while transition states correspond to first-order saddle points—points of maximum energy along the reaction coordinate but minimum energy in all other directions.[10][11]
-
Cis-Trans Isomerization: This process occurs through the cleavage of the C1-C2 bond to form a short-lived trimethylene diradical intermediate . This intermediate is not a true minimum on the PES but rather a region near the transition state. Rotation around the remaining C-C single bonds, followed by ring closure, can lead to either the cis or trans isomer.
-
Structural Isomerization (Ring-Opening): From the same diradical intermediate, hydrogen or methyl shifts can occur, leading to the formation of more stable alkene isomers, such as cis- and trans-pent-2-ene and 2-methyl-2-butene.[2][12]
The goal of our computational protocol is to locate the transition states for these processes and calculate their energy relative to the reactants, which gives the activation energy barrier for the reaction according to Transition State Theory .[13][14]
Computational Strategy and Method Selection
The choice of computational method is critical for obtaining reliable results. The bond-breaking nature of cyclopropane reactions presents a specific challenge.
-
Density Functional Theory (DFT): DFT is a workhorse method in computational chemistry, offering a favorable balance of accuracy and computational cost.[15] Functionals like B3LYP are widely used, but for reaction barriers, meta-hybrid functionals such as M06-2X often provide superior accuracy.[16][17] DFT is generally suitable for optimizing geometries of stable molecules and for initial transition state searches.
-
Multireference Methods (CASSCF/CASPT2): When a C-C bond is stretched and broken, the electronic structure gains significant diradical character. Single-reference methods like DFT can struggle to describe this situation accurately. Multireference methods, such as the Complete Active Space Self-Consistent Field (CASSCF) method, are designed for these cases. A minimal active space for the C1-C2 bond cleavage would be CAS(2,2), which includes the two electrons of the breaking σ bond and the corresponding bonding (σ) and antibonding (σ*) orbitals. For quantitative energy predictions, dynamic electron correlation is added via methods like CASPT2.
Recommended Approach: A practical and robust strategy involves using DFT (e.g., M06-2X) for geometry optimizations and frequency calculations, followed by single-point energy calculations using a more accurate method if required, such as a higher-level DFT or a multireference method.
Detailed Computational Protocols
The following protocols outline the step-by-step procedure for modeling the isomerization of this compound. These workflows are applicable to a variety of computational chemistry software packages such as Gaussian, ORCA, or GAMESS.[18][19]
Protocol 1: Cis-Trans Isomerization
This protocol details the process of finding the transition state for the conversion of cis-1,2-dimethylcyclopropane to its trans isomer and calculating the associated energy barrier.
Step 1: Optimization of Reactant and Product Geometries
-
Build Initial Structures: Construct 3D models of cis-1,2-dimethylcyclopropane and trans-1,2-dimethylcyclopropane.
-
Geometry Optimization: Perform a geometry optimization for both isomers.
-
Method: M06-2X
-
Basis Set: 6-31G(d)
-
Keywords (Gaussian): #p M062X/6-31G(d) Opt
-
-
Vibrational Frequency Analysis: Perform a frequency calculation on each optimized structure to confirm it is a true energy minimum.
-
Confirmation: A true minimum will have zero imaginary frequencies.
-
Keywords (Gaussian): #p M062X/6-31G(d) Freq
-
Expert Insight: The zero-point vibrational energy (ZPVE) from this step is crucial and must be added to the electronic energy to get the total energy at 0 K.
-
Step 2: Locating the Isomerization Transition State (TS)
-
Generate Initial Guess: The TS involves the cleavage of the C1-C2 bond. A good initial guess can be generated by performing a relaxed potential energy surface (PES) scan .
-
Scan the C1-C2 bond distance from its equilibrium value (approx. 1.5 Å) outwards to ~2.5 Å. The structure corresponding to the maximum energy along this scan is an excellent guess for the TS.
-
Alternatively, methods like Quadratic Synchronous Transit (QST2) can be used, which only require the reactant and product structures as input.[11]
-
-
Transition State Optimization: Optimize the guess structure using a TS-finding algorithm.
-
Keywords (Gaussian): #p M062X/6-31G(d) Opt=(TS,CalcFC,NoEigentest)
-
-
TS Verification: Perform a frequency calculation on the optimized TS structure.
-
Confirmation: A valid first-order saddle point will have exactly one imaginary frequency .[10] The vibrational mode of this imaginary frequency should correspond to the desired reaction coordinate: breaking of the C1-C2 bond and conrotatory motion of the methyl groups.
-
Step 3: Reaction Path Confirmation
-
Intrinsic Reaction Coordinate (IRC) Calculation: Run an IRC calculation starting from the verified TS structure.
-
Purpose: This calculation maps the reaction path from the TS downhill to the connected energy minima.
-
Confirmation: A successful IRC calculation will show that the TS correctly connects the cis reactant and the trans product.
-
Keywords (Gaussian): #p M062X/6-31G(d) IRC=(CalcFC,MaxPoints=20,StepSize=10)
-
Step 4: High-Accuracy Energy Calculation
-
Single-Point Energies: To obtain a more accurate reaction barrier, perform single-point energy calculations on the optimized reactant, TS, and product geometries using a larger basis set.
-
Method: M06-2X
-
Basis Set: cc-pVTZ
-
Keywords (Gaussian): #p M062X/cc-pVTZ SP
-
-
Calculate Activation Energy (ΔE‡):
-
ΔE‡ = (E_TS + ZPVE_TS) - (E_Reactant + ZPVE_Reactant)
-
Protocol 2: Structural Isomerization (Ring-Opening)
The ring-opening to form pentene isomers also proceeds through a trimethylene diradical. The protocol is similar to the one above, but the products and transition states are different.
-
Optimize Pentene Products: Perform geometry optimizations and frequency calculations for the expected alkene products (e.g., cis-pent-2-ene, trans-pent-2-ene, 2-methyl-2-butene).
-
Locate Ring-Opening TS: The transition states for ring-opening involve not only C-C bond cleavage but also a subsequent hydrogen or methyl shift. These are more complex to locate and may require manual building of the initial guess structure or advanced searching algorithms.
-
Verify and Connect: As before, verify the TS with a frequency calculation (one imaginary frequency corresponding to the C-H or C-C bond formation of the migrating group) and connect it to the reactant (via the diradical) and the final pentene product using IRC calculations.
-
Calculate Energetics: Compute the activation barriers and reaction energies using high-accuracy single-point calculations.
Data Visualization and Interpretation
Quantitative Data Summary
Summarizing the computed energies in a table is essential for clear communication and comparison.
| Species | Electronic Energy (Hartree) at M06-2X/cc-pVTZ | ZPVE (Hartree) at M06-2X/6-31G(d) | Relative Energy (kcal/mol) |
| cis-1,2-Dimethylcyclopropane | [Sample Value] | [Sample Value] | 0.0 |
| trans-1,2-Dimethylcyclopropane | [Sample Value] | [Sample Value] | [Calculated Value] |
| Isomerization TS | [Sample Value] | [Sample Value] | [Calculated Value] |
| trans-Pent-2-ene | [Sample Value] | [Sample Value] | [Calculated Value] |
Note: Values are placeholders. Actual results will be generated by the calculations.
Visualizing Workflows and Reaction Pathways
Diagrams are invaluable for illustrating complex relationships and workflows.
Caption: A generalized workflow for transition state analysis.
Caption: Energy landscape for this compound reactions.
Conclusion
The computational modeling of this compound reactions provides profound insights into the principles of pericyclic reactions. By carefully applying robust theoretical methods like DFT and, where necessary, multireference approaches, researchers can accurately map the potential energy surface, calculate reaction barriers, and predict product distributions. The protocols detailed herein offer a validated, step-by-step guide for locating and verifying the critical transition states that govern these transformations. This synergy between computational prediction and experimental observation is indispensable for advancing the fields of reaction mechanism analysis, catalyst design, and the development of novel chemical entities.
References
- Fiveable. (n.d.). Fundamentals of transition state theory | Computational Chemistry Class Notes.
- Jorner, K. (n.d.). Transition-state theory — Computational Chemistry from Laptop to HPC.
- Ansys, Inc. (n.d.). Ansys Chemkin | Chemical Kinetics Simulation Software.
- Various Authors. (n.d.). Density Functional Theory Calculations of Pericyclic Reaction Transition Structures.
- Trafton, A. (2023, December 15).
- Rzepa, H. (n.d.). Transition States in Chemical Reactions: Tutorial and Assignments.
- Fogler, H. S. (n.d.).
- Proppe, J., & Grimme, S. (2022). Pericyclic reaction benchmarks: hierarchical computations targeting CCSDT(Q)/CBS and analysis of DFT performance. Physical Chemistry Chemical Physics, 24(30), 18361-18374.
- Siemens. (n.d.). Computational chemistry software.
- Nextmol. (n.d.). Computational chemistry & AI software.
- Green Research Group. (n.d.). Software.
- UCLA Department of Chemistry & Biochemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Woodward-Hoffmann rules.
- Proppe, J., & Grimme, S. (2022). Pericyclic reaction benchmarks: hierarchical computations targeting CCSDT(Q)/CBS and analysis of DFT performance. RSC Publishing.
- Wikipedia. (n.d.). Woodward–Hoffmann rules.
- Frey, H. M., & Stevens, I. D. R. (1962). The Thermal Isomerization of 1.2-Dimethylcyclopropane. I. Cis-trans Isomerization. Proceedings of the Royal Society of London. Series A, Mathematical and Physical Sciences, 269(1336), 107-120.
- Reddit User Community. (2022). Good chemical reaction simulation software? [Online forum post]. Reddit.
- Wikipedia. (n.d.). This compound.
- Brainly Community. (2023). How many total possible stereoisomers are there for this compound. Brainly.
- BenchChem. (2025). Methodological Guide for the Theoretical and Computational Study of Substituted Cyclopropanes. BenchChem.
- Ranganathan, S. (1997). A Tale of Two Topologies: Woodward–Hoffmann Rules At Your Fingertips! Resonance, 2(2), 41-51.
- Gholipour, F., & Ghasemi, J. (2018). DFT (density functional theory) studies on cycloisomerization of 15–membered triazatriacetylenic macrocycle. Scientific Reports, 8(1), 1-8.
- Leach, A. (n.d.).
- Chemistry LibreTexts. (2023). Woodward Hoffmann rules.
- ResearchGate. (n.d.). Proposed mechanism of the cyclopropane ring-opening, cyclization reaction. [Image].
- Setser, D. W., & Rabinovitch, B. S. (1964). Thermal Unimolecular Geometric and Structural Isomerization of 1,2-Dideuterio-3-methylcyclopropane. Journal of the American Chemical Society, 86(4), 564-569.
- Maribel, M. (2023, October 10). Drawing All Possible Stereoisomers For this compound [Video]. YouTube.
- Study.com. (n.d.). Draw all the possible stereoisomers for 1, 2-dimethylcyclopropane.
- Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes.
- Zádor, J., & Zsély, I. G. (2020). Kinetics and Mechanism of the Thermal Isomerization of Cyclopropane to Propene: A Comprehensive Theoretical Study. The Journal of Physical Chemistry A, 124(10), 1947-1963.
- Reusch, W. (n.d.). Pericyclic Reactions.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. brainly.com [brainly.com]
- 5. homework.study.com [homework.study.com]
- 6. Illustrated Glossary of Organic Chemistry - Woodward-Hoffmann rules [chem.ucla.edu]
- 7. Woodward–Hoffmann rules - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. ias.ac.in [ias.ac.in]
- 10. Transition-state theory — Computational Chemistry from Laptop to HPC [kthpanor.github.io]
- 11. Transition States in Chemical Reactions: Tutorial and Assignments [people.chem.ucsb.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. fiveable.me [fiveable.me]
- 14. public.websites.umich.edu [public.websites.umich.edu]
- 15. Computational model captures the elusive transition states of chemical reactions | MIT News | Massachusetts Institute of Technology [news.mit.edu]
- 16. Pericyclic reaction benchmarks: hierarchical computations targeting CCSDT(Q)/CBS and analysis of DFT performance - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D2CP02234F [pubs.rsc.org]
- 17. Pericyclic reaction benchmarks: hierarchical computations targeting CCSDT(Q)/CBS and analysis of DFT performance - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 18. ansys.com [ansys.com]
- 19. Software – Green Research Group [greengroup.mit.edu]
Application Notes & Protocols: Leveraging 1,2-Dimethylcyclopropane in Modern Medicinal Chemistry
An in-depth guide for researchers, scientists, and drug development professionals.
Abstract
The cyclopropane ring, once considered a niche structural motif, has become an indispensable tool in contemporary drug discovery.[1][2] Its unique combination of rigidity, metabolic stability, and three-dimensional character offers medicinal chemists a powerful strategy to overcome common roadblocks in lead optimization, such as poor pharmacokinetic profiles and off-target activity.[1][3] This guide focuses specifically on the 1,2-dimethylcyclopropane moiety, a versatile building block that serves as a conformationally restricted bioisostere for more common structural elements like phenyl rings and gem-dimethyl groups. We will explore the strategic rationale for its incorporation, provide detailed synthetic and analytical protocols, and illustrate its impact on key drug-like properties.
The Strategic Value of the this compound Moiety
The utility of the this compound group stems from the inherent physicochemical properties of the three-membered ring.[2] The high ring strain results in C-C bonds with enhanced π-character, while the C-H bonds are shorter and stronger than in corresponding alkanes.[1] These features, combined with its fixed three-dimensional geometry, provide several distinct advantages in drug design.
Enhancing Metabolic Stability
A primary application of the cyclopropyl group is to enhance metabolic stability.[4][5] Many drug candidates fail due to rapid metabolic degradation, often through oxidation by cytochrome P450 enzymes. The cyclopropane ring is exceptionally resistant to such metabolic pathways, which typically target more flexible alkyl chains or electron-rich aromatic systems.[4][6] Replacing a metabolically labile group, such as an isopropyl or benzyl group, with a this compound can effectively block these metabolic "soft spots," leading to a longer in vivo half-life and improved bioavailability.[1]
Conformational Restriction and Potency Enhancement
The rigid nature of the cyclopropane ring is a key asset for improving binding affinity.[6][7] By locking a portion of a molecule into a specific, bioactive conformation, the entropic penalty associated with binding to a biological target is significantly reduced. This pre-organization often translates directly to an increase in potency.[1] The stereoisomers of this compound (cis and trans) offer a defined and predictable orientation of the methyl groups and the points of attachment, allowing for precise probing of the three-dimensional space within a target's binding pocket.[8][9]
Bioisosterism: A 3D Replacement for Planar and Flexible Groups
Perhaps the most powerful application of this compound is as a bioisostere. It serves as a non-planar, saturated mimic for several common functional groups:
-
Phenyl Ring: Replacing a phenyl ring with a 1,2-disubstituted cyclopropane is a well-established strategy to "escape from flatland."[10][11] This substitution can improve solubility, enhance metabolic stability by removing a site for aromatic oxidation, and reduce potential off-target effects associated with planar aromatic systems.[1] The defined vectors of the cyclopropane substituents allow for the preservation of key interactions within the binding site while presenting a completely different overall topology.
-
gem-Dimethyl Group: In certain contexts, the cyclopropyl ring can mimic the steric bulk of a gem-dimethyl group while introducing conformational rigidity. This is particularly valuable in scaffolds where flexibility needs to be constrained to improve target engagement.[12]
Logical Relationship: Bioisosteric Replacement
Caption: Bioisosteric replacement of a phenyl ring with this compound.
Data Presentation: Impact on Physicochemical Properties
The incorporation of a this compound moiety can have a profound and predictable impact on key physicochemical parameters relevant to drug development. The following table provides a comparative analysis of a hypothetical lead compound containing a para-substituted phenyl ring versus its bioisostere containing a trans-1,2-dimethylcyclopropane group.
| Property | Parent Compound (Phenyl) | Analogue (Cyclopropyl) | Rationale for Change |
| Molecular Weight (MW) | 250.3 g/mol | 244.4 g/mol | Lower MW is generally favorable. |
| Calculated LogP (cLogP) | 3.5 | 3.2 | Increased sp³ character typically reduces lipophilicity, which can improve solubility. |
| Aqueous Solubility | Low | Moderate | Reduced planarity and lipophilicity disrupt crystal packing, often enhancing solubility. |
| Metabolic Stability (t½) | 15 min | >120 min | The cyclopropane ring is resistant to oxidative metabolism that readily occurs on the phenyl ring. |
| Fraction of sp³ (Fsp³) | 0.45 | 0.65 | Higher Fsp³ correlates with increased clinical success rates by improving physicochemical properties.[11] |
Experimental Protocols
The following protocols provide methodologies for the synthesis, incorporation, and evaluation of this compound-containing compounds.
Protocol 1: Stereoselective Synthesis of a trans-1,2-Disubstituted Cyclopropane Building Block
This protocol describes a cobalt-catalyzed cyclopropanation, a modern and scalable method for creating the cyclopropane ring.[13]
Objective: To synthesize ethyl trans-2-(phenylsulfanyl)cyclopropane-1-carboxylate, a versatile bifunctional building block.
Materials:
-
Phenyl vinyl sulfide (PVS)
-
Ethyl diazoacetate (EDA)
-
Cobalt(II) catalyst (e.g., Co(II)-porphyrin complex)
-
Anhydrous, degassed solvent (e.g., Dichloromethane, Toluene)
-
Standard glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.
-
Reagent Charging: Under a positive pressure of nitrogen, charge the flask with the cobalt catalyst (1-2 mol%) and anhydrous solvent.
-
Substrate Addition: Add phenyl vinyl sulfide (1.0 eq) to the flask.
-
Diazo Addition: Dilute ethyl diazoacetate (1.1 eq) in anhydrous solvent and load it into the dropping funnel. Add the EDA solution dropwise to the reaction mixture over 2-4 hours at room temperature.
-
Causality Note: Slow addition of the diazo compound is critical to maintain a low concentration, suppressing the formation of dimer byproducts and ensuring safety.
-
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 6-12 hours after the addition is finished.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography using a hexane/ethyl acetate gradient. The trans and cis isomers can typically be separated at this stage.[13]
-
Self-Validation: The stereochemistry of the final products should be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy, specifically by analyzing the coupling constants between the cyclopropyl protons.
-
Workflow: Synthesis and Incorporation
Caption: General workflow for synthesizing and incorporating a cyclopropane building block.
Protocol 2: In Vitro Metabolic Stability Assessment using Liver Microsomes
Objective: To compare the metabolic stability of a parent compound with its this compound analogue.
Materials:
-
Parent compound and cyclopropyl analogue (10 mM stock solutions in DMSO)
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., NADPH-A, NADPH-B)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile with internal standard (for quenching and analysis)
-
Incubator/shaker set to 37°C
-
LC-MS/MS system for analysis
Procedure:
-
Preparation: Prepare a master mix of phosphate buffer and the NADPH regenerating system.
-
Incubation Mixture: In a 96-well plate, add the test compound (final concentration 1 µM) to the buffer/NADPH mix.
-
Initiation: Pre-warm the plate to 37°C for 10 minutes. Initiate the metabolic reaction by adding pre-warmed liver microsomes (final protein concentration ~0.5 mg/mL).
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 60, 120 minutes), quench the reaction by adding 3 volumes of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar, stable compound).
-
Causality Note: The t=0 sample serves as the 100% reference, representing the initial concentration before any metabolism occurs.
-
-
Sample Processing: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant to a new plate for analysis.
-
Analysis: Analyze the samples by LC-MS/MS. Quantify the remaining percentage of the test compound at each time point by comparing its peak area to that of the internal standard.
-
Data Interpretation: Plot the natural log of the percent remaining compound versus time. The slope of the line is the elimination rate constant (k). The half-life (t½) is calculated as 0.693/k.
-
Self-Validation: Run positive (a known rapidly metabolized compound) and negative (a known stable compound) controls in parallel to ensure the assay is performing correctly.
-
Conclusion and Future Outlook
The this compound moiety is a proven and effective tool for addressing multiple challenges in drug discovery, most notably in enhancing metabolic stability and providing a three-dimensional alternative to planar aromatic rings.[1][5] The continued development of novel and scalable synthetic methods will further increase its accessibility and application.[14] As medicinal chemistry increasingly focuses on exploring novel chemical space and optimizing ADME properties, the strategic use of conformationally restricted motifs like this compound will undoubtedly play a crucial role in the successful development of next-generation therapeutics.
References
- The Crucial Role of Cyclopropane Deriv
- Synthesis and structure—activity relationships of cyclopropane-containing analogs of pharmacologically active compounds. Semantic Scholar.
- The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry.
- Dimethyl Cyclopropane Chemistry Compound. Indigo Instruments.
- Biological activity of natural sesquiterpenoids containing a gem-dimethylcyclopropane unit.
- Application of Cyclopropane in Drug Discovery. PharmaBlock.
- Biosynthesis and Metabolism of Cyclopropane Rings in N
- Biological Activity of Natural Sesquiterpenoids containing a gem-Dimethylcyclopropane Unit. The Royal Society of Chemistry.
- This compound. Wikipedia.
- Applications of Cyclopropane-1,2-dicarbohydrazide in Medicinal Chemistry. Benchchem.
- Construction of a cis-cyclopropane via reductive radical decarboxylation. Enantioselective synthesis of cis- and trans-1-arylpiperazyl-2-phenylcyclopropanes designed as antidopaminergic agents. PubMed.
- Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. PubMed Central.
- New, simple and accessible method creates potency-increasing structure in drugs.
- 1,2,3-trisubstituted cyclopropanes as conformationally restricted peptide isosteres: application to the design and synthesis of novel renin inhibitors. PubMed.
- Design, Synthesis, and Antimicrobial Activity of Amide Deriv
- 1,2-Difunctionalized Bicyclo[1.1.1]pentanes: Long Sought After Bioisosteres for ortho/meta-Substituted Arenes. ChemRxiv.
- Drawing All Possible Stereoisomers For this compound. YouTube.
- Production-Scale Synthesis of gem-Dimethylcyclopropylproline. Drug Hunter.
- The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Request PDF.
- Stacking with No Planarity? ACS Medicinal Chemistry Letters.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. namiki-s.co.jp [namiki-s.co.jp]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and structure—activity relationships of cyclopropane-containing analogs of pharmacologically active compounds | Semantic Scholar [semanticscholar.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. youtube.com [youtube.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Stacking with No Planarity? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. drughunter.com [drughunter.com]
- 13. Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. New, simple and accessible method creates potency-increasing structure in drugs | Eberly College of Science [science.psu.edu]
Application Notes & Protocols: Strategic Derivatization of 1,2-Dimethylcyclopropane for Advanced Synthesis
Introduction: The Strategic Value of a Strained Ring
The cyclopropane ring, a motif of fundamental importance in organic chemistry, is increasingly prevalent in modern drug discovery and medicinal chemistry.[1][2][3] Its inherent three-dimensionality and unique electronic properties, stemming from significant ring strain (approx. 28 kcal/mol), offer a powerful tool for medicinal chemists to enhance metabolic stability, improve target binding, and generate novel chemotypes.[1][4] 1,2-Dimethylcyclopropane, specifically, presents as a versatile building block, existing as three distinct stereoisomers (a cis isomer and a pair of trans enantiomers), which allows for precise spatial orientation of substituents in a final molecule.[5]
The high ring strain makes the C-C bonds susceptible to cleavage, enabling a variety of synthetic transformations not accessible with unstrained alkanes.[6] This reactivity, however, must be carefully controlled to achieve desired outcomes. This guide provides an in-depth exploration of key derivatization strategies for this compound, focusing on methodologies that harness its unique reactivity for applications in pharmaceutical and fine chemical synthesis.[6] We will delve into the mechanistic underpinnings of these transformations, provide detailed experimental protocols, and discuss the critical parameters that govern reaction success.
Critical Safety & Handling Protocols
This compound is a flammable liquid and requires careful handling in a well-ventilated area, preferably within a laboratory fume hood.[7][8][9] All operations should be conducted away from sources of ignition, and non-sparking tools should be used.[7][8]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.[7]
-
Skin Protection: Use impervious, flame-resistant gloves and lab coats.[7][9]
-
Respiratory Protection: If exposure limits are exceeded or irritation is experienced, a full-face respirator is necessary.[7]
Storage & Stability:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[8]
-
The compound is stable under recommended storage conditions but is incompatible with strong oxidizing agents.[9]
-
Hazardous decomposition under fire conditions can produce carbon oxides.[9]
Derivatization Strategies: A Workflow Overview
The derivatization of this compound can be broadly categorized into three primary pathways, each leveraging a different aspect of the molecule's reactivity. The choice of strategy depends on the desired synthetic outcome, whether it is to retain the cyclopropane core or to use its ring strain as a driving force for rearrangement.
Caption: Workflow for this compound derivatization.
Protocol Deep Dive: Ring-Opening Reactions
The high strain energy of the cyclopropane ring makes it susceptible to cleavage under thermal or acidic conditions, providing a pathway to acyclic pentane isomers.[6][10] This transformation is driven by the release of approximately 28 kcal/mol of ring strain.[4] Acid-catalyzed ring-opening proceeds via protonation of a C-C bond, which has partial π-character, leading to a carbocation intermediate that is subsequently trapped by a nucleophile.[4]
Mechanistic Pathway: Acid-Catalyzed Ring Opening
The regioselectivity of the ring opening is dictated by the stability of the resulting carbocation intermediate. Protonation occurs at the most substituted carbon to form the most stable carbocation, following Markovnikov's rule.
Caption: Mechanism of acid-catalyzed ring-opening.
Protocol: Acid-Catalyzed Hydrohalogenation
This protocol describes the ring-opening of cis-1,2-dimethylcyclopropane with hydrobromic acid to form 2-bromopentane and 3-bromopentane.
Materials:
-
cis-1,2-Dimethylcyclopropane (1.0 g, 14.26 mmol)
-
48% Hydrobromic acid (5.0 mL)
-
Dichloromethane (DCM, 20 mL)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask (50 mL), magnetic stirrer, reflux condenser, separatory funnel
Procedure:
-
In a 50 mL round-bottom flask equipped with a magnetic stirrer, dissolve cis-1,2-dimethylcyclopropane in 10 mL of DCM.
-
Cool the flask in an ice bath to 0 °C.
-
Slowly add 48% hydrobromic acid dropwise to the stirred solution over 10 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours.
-
Monitor the reaction progress by GC-MS. The disappearance of the starting material indicates completion.
-
Transfer the reaction mixture to a separatory funnel. Add 10 mL of DCM and wash the organic layer with saturated sodium bicarbonate solution until effervescence ceases.
-
Wash the organic layer with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
The crude product can be purified by fractional distillation to separate the isomeric bromopentanes.
Expected Outcome: The reaction typically yields a mixture of 2-bromopentane and 3-bromopentane. The ratio of products depends on the relative stability of the secondary carbocation intermediates formed during the reaction.
Protocol Deep Dive: C-H Functionalization
A more sophisticated strategy for derivatization involves the selective activation and functionalization of the cyclopropyl C-H bonds, preserving the strained ring system. Transition metal catalysis, particularly with palladium, has emerged as a powerful tool for this purpose.[11] These reactions often utilize a directing group to position the metal catalyst in proximity to the target C-H bond, enabling high levels of regio- and stereoselectivity.[12]
Catalytic Cycle: Pd(II)-Catalyzed Enantioselective Arylation
The enantioselective C-H activation of cyclopropanes can be achieved using a chiral ligand, such as a mono-N-protected amino acid. The catalyst undergoes a concerted metalation-deprotonation step, followed by reaction with an organoboron reagent and reductive elimination to yield the functionalized product and regenerate the active catalyst.
Sources
- 1. The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Dimethyl Cyclopropane Chemistry Compound made with indigoinstruments.com (Indigo Instruments) Components [indigoinstruments.com]
- 7. echemi.com [echemi.com]
- 8. echemi.com [echemi.com]
- 9. cdnisotopes.com [cdnisotopes.com]
- 10. researchgate.net [researchgate.net]
- 11. Palladium(0)-catalyzed cyclopropane C–H bond functionalization: synthesis of quinoline and tetrahydroquinoline derivatives - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 12. chemrxiv.org [chemrxiv.org]
Troubleshooting & Optimization
Troubleshooting low yield in 1,2-Dimethylcyclopropane synthesis
Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a comprehensive guide to troubleshooting the synthesis of 1,2-dimethylcyclopropane. As a Senior Application Scientist, my goal is to blend deep mechanistic understanding with practical, field-tested solutions to help you overcome common hurdles and optimize your reaction yields.
Technical Support Center: this compound Synthesis
Troubleshooting Guide: Addressing Low Yields
Low or inconsistent yields are among the most frequently encountered issues in the synthesis of strained ring systems like this compound. This guide is structured to help you systematically diagnose and resolve the underlying causes of a poor outcome in your experiment.
Q1: My yield of this compound is significantly lower than expected. What are the most probable causes?
A low yield is rarely due to a single factor. It's typically a result of cumulative inefficiencies in reagent preparation, reaction execution, or product isolation. Let's break down the most common culprits based on the synthetic method employed.
For Simmons-Smith and Related Organozinc Methodologies:
The Simmons-Smith reaction, which utilizes an organozinc carbenoid, is a robust and widely used method for cyclopropanation.[1][2] However, its success is highly dependent on the quality and reactivity of the organozinc reagent.
-
Cause 1: Inactive Zinc Reagent. The zinc-copper couple or other zinc source must be sufficiently activated to react with the dihalomethane (e.g., diiodomethane).
-
Solution: Ensure the zinc dust is of high purity and has not been passivated by extensive oxidation. The activation process to form the zinc-copper couple is critical. If yields are still low, consider alternative methods like the Furukawa modification (using diethylzinc, Et₂Zn) or employing ultrasound to promote reactivity at the metal surface.[2][3]
-
-
Cause 2: Presence of Moisture. Organozinc reagents are highly sensitive to moisture and air.[4] Water will rapidly quench the carbenoid, halting the cyclopropanation.
-
Solution: All glassware must be rigorously oven- or flame-dried before use. The reaction should be conducted under a dry, inert atmosphere (e.g., argon or nitrogen). Solvents must be anhydrous.
-
-
Cause 3: Suboptimal Reaction Temperature. While the reaction is often run at room temperature or with gentle heating, temperature control can be crucial.
-
Solution: If the reaction is sluggish, a modest increase in temperature (in 5-10 °C increments) may improve the rate.[4] Conversely, if side reactions are suspected, cooling the reaction mixture might be beneficial.
-
-
Cause 4: Inefficient Stirring. In heterogeneous reactions involving a solid zinc-copper couple, efficient stirring is paramount to ensure good contact between all reagents.[4]
-
Solution: Use a properly sized stir bar and a stir plate capable of vigorous, consistent agitation. Mechanical stirring may be necessary for larger-scale reactions.
-
For Diazomethane-Based Methodologies:
While highly effective, the use of diazomethane (CH₂N₂) to generate a methylene carbene is fraught with significant safety risks and potential side reactions.[5][6][7]
-
Cause 1: Uncontrolled Carbene Reactivity. Methylene carbene generated from the photolysis or thermolysis of diazomethane is extremely reactive and unselective.[5]
-
Cause 2: Safety and Reagent Decomposition. Diazomethane is a toxic, carcinogenic, and dangerously explosive gas.[7][8] It can detonate from contact with rough surfaces (like ground-glass joints), heat, or strong light.[5][6]
-
Solution: Due to these extreme hazards, alternative, safer methods like the Simmons-Smith reaction are strongly recommended.[2][5] If diazomethane must be used, it should only be handled by experienced personnel using specialized, flame-polished glassware and appropriate safety shields.[6] Continuous flow reactors that generate and consume diazomethane in situ have been developed to mitigate these risks.[8][9]
-
Q2: I've confirmed my reaction went to completion, but my isolated yield is still poor. Why?
Product loss during the workup and purification stages is a common and often underestimated problem, especially for a volatile compound like this compound.
-
Cause 1: Evaporative Losses. Both cis- and trans-1,2-dimethylcyclopropane are highly volatile, with boiling points of 37 °C and 28.2 °C, respectively.[10]
-
Solution: Perform all concentration steps (e.g., rotary evaporation) at low temperatures and reduced pressure. Ensure condenser coils are filled with a very cold coolant. Avoid leaving the product open to the atmosphere.
-
-
Cause 2: Inefficient Extraction. The product may not be transferring efficiently from the aqueous phase to the organic phase during workup.
-
Solution: Use a low-boiling, non-polar solvent for extraction (e.g., diethyl ether or pentane). Perform multiple extractions (3-4 times) with smaller volumes of solvent rather than one large extraction to maximize recovery.
-
-
Cause 3: Decomposition during Purification. If using column chromatography, the acidic nature of standard silica gel can potentially cause the strained cyclopropane ring to open, especially if any trace acid is present.
-
Solution: For sensitive products, consider using deactivated (neutral) silica gel, which can be prepared by treating standard silica with a triethylamine solution.[4] Alternatively, for a volatile product like this, simple distillation is often a more effective purification method than chromatography.
-
Frequently Asked Questions (FAQs)
Q1: How does the stereochemistry of the starting 2-butene affect the final product?
The cyclopropanation of alkenes via Simmons-Smith or carbene addition is a stereospecific reaction.[2][5] This means the stereochemistry of the starting alkene is preserved in the cyclopropane product. The addition of the methylene group occurs in a syn fashion, meaning both new C-C bonds form on the same face of the double bond simultaneously.[11][12]
-
cis-2-Butene will yield cis-1,2-dimethylcyclopropane .
-
trans-2-Butene will yield trans-1,2-dimethylcyclopropane (as a pair of enantiomers).
This compound has three total stereoisomers: the cis isomer (which is a meso compound) and a pair of trans enantiomers.[10][13][14]
Q2: What are common side reactions to be aware of?
Besides the issues already mentioned, several side reactions can diminish your yield.
-
With Simmons-Smith: The organozinc carbenoid is electrophilic and can react with other nucleophilic sites. For instance, it can methylate alcohols or other heteroatoms present in more complex substrates.[4]
-
With Diazomethane: The high reactivity of the carbene can lead to numerous byproducts. It is known to react with aromatic systems (like benzene, if used as a solvent) and insert into alkane C-H bonds, leading to chain-extended alkanes and their isomers.[5]
Q3: Which analytical methods are best for characterizing this compound?
Given its simple structure and volatility, a combination of techniques is recommended:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for separating the cis and trans isomers and confirming the molecular weight (70.13 g·mol⁻¹) from the mass spectrum.[10]
-
¹H and ¹³C NMR Spectroscopy: Provides definitive structural confirmation. The high-field (upfield) chemical shifts for the cyclopropyl protons and carbons are characteristic of these strained rings. The coupling patterns and symmetry will allow for unambiguous differentiation between the cis and trans isomers.
Data & Protocols
Data Presentation
Table 1: Troubleshooting Summary — Low Yield in Simmons-Smith Synthesis
| Potential Cause | Recommended Solution(s) | Preventative Measures |
| Inactive Zinc Reagent | Activate zinc with a fresh Cu source; consider using Et₂Zn/CH₂I₂ (Furukawa mod.). | Use high-purity zinc dust; store under inert gas. |
| Moisture/Air Contamination | Quench reaction and restart under anhydrous/inert conditions. | Oven/flame-dry all glassware; use anhydrous solvents and an inert atmosphere (Ar/N₂).[4] |
| Inefficient Stirring | Increase stir rate; switch to mechanical stirring for larger scales. | Use an appropriately sized stir bar and powerful stir plate. |
| Product Volatility | Use low temperatures for solvent removal; ensure efficient cooling during distillation. | Handle product in closed systems; minimize exposure to atmosphere. |
| Decomposition on Silica | Use neutral (deactivated) silica gel or alumina for chromatography. | Purify by distillation if possible, as it avoids contact with acidic stationary phases. |
Table 2: Physical Properties of this compound Isomers
| Property | cis-1,2-Dimethylcyclopropane | trans-1,2-Dimethylcyclopropane |
| Molar Mass | 70.135 g·mol⁻¹ | 70.135 g·mol⁻¹ |
| Boiling Point | 37 °C | 28.2 °C |
| Density | 0.6889 g/cm³ | 0.6648 g/cm³ |
| Refractive Index (n_D) | 1.3829 (20 °C) | 1.3713 (20 °C) |
| Source:[10] |
Experimental Protocols
Protocol 1: Preparation of Zinc-Copper Couple
-
Place zinc dust (e.g., 10 g) and a similar mass of copper(I) chloride (CuCl) in a dry flask under an argon atmosphere.
-
Gently heat the flask with a heat gun under vacuum while swirling to thoroughly mix the powders.
-
Allow the mixture to cool to room temperature. The couple should appear as a fine, dark gray or black powder.
-
The activated Zn(Cu) couple is now ready for use in the Simmons-Smith reaction.
Protocol 2: General Procedure for Simmons-Smith Cyclopropanation
This protocol is a general guideline and should be adapted for specific scales and substrates.
-
To a flame-dried, three-neck flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, add the prepared zinc-copper couple under an argon atmosphere.
-
Add anhydrous diethyl ether as the solvent.
-
Add a solution of diiodomethane (CH₂I₂) in anhydrous diethyl ether dropwise to the stirred suspension of the Zn(Cu) couple. The reaction is often initiated by gentle heating or the addition of a small iodine crystal. Formation of the carbenoid is indicated by the disappearance of the iodine color and gentle reflux.
-
After the carbenoid has formed, cool the mixture and add the alkene (e.g., cis- or trans-2-butene) dissolved in anhydrous diethyl ether.
-
Allow the reaction to stir at room temperature or with gentle heating. Monitor the reaction progress by GC.
-
Upon completion, proceed to the work-up protocol.
Protocol 3: Post-Reaction Workup and Purification
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Quench the reaction by the slow, cautious addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[4]
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer 2-3 times with fresh diethyl ether.
-
Combine all organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter to remove the drying agent.
-
Purify the crude product. For the volatile this compound, fractional distillation is the preferred method.
Visualizations
Diagram 1: Troubleshooting Workflow for Low Yield A logical guide to diagnosing poor reaction outcomes.
Caption: Troubleshooting workflow for low yield.
Diagram 2: Comparison of Cyclopropanation Pathways Illustrating the key differences between the Simmons-Smith and Diazomethane methods.
Caption: Comparison of cyclopropanation pathways.
References
- Master Organic Chemistry. (2023, October 18).
- ResearchGate. (n.d.). Scheme 2 Optimization of the reaction conditions for the mechanochemical Simmons-Smith reaction and control experiments. [Link]
- Royal Society of Chemistry. (2023, May 15). Mechanochemical Simmons–Smith cyclopropanation via ball-milling-enabled activation of zinc(0). Green Chemistry. [Link]
- ResearchGate. (n.d.).
- ACS Publications. (2021, August 25). A Continuous Manufacturing Line Generating Organozinc Species in Flow: Enhancing the Simmons-Smith Reaction Including Post-Reaction Processing. [Link]
- National Institutes of Health. (n.d.).
- ACS Publications. (2019, November 28). Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents. Organic Process Research & Development. [Link]
- Filo. (n.d.). Write the geometrical isomers of this compound. Which one of them will have a dipole moment and why?[Link]
- ResearchGate. (n.d.).
- Wikipedia. (n.d.). This compound. [Link]
- Master Organic Chemistry. (2022, June 25). Diazomethane (CH2N2). [Link]
- Wiley Online Library. (n.d.).
- Study.com. (n.d.). Draw all the possible stereoisomers for 1, 2-dimethylcyclopropane. [Link]
- Brainly.in. (2020, August 26). draw the structures of possible geometrical isomers of 1,2-dimethyl cyclopropane. [Link]
- Chemistry LibreTexts. (2019, June 5). 11.3.
- Organic Chemistry Tutor. (n.d.).
- Organic Chemistry Portal. (n.d.). Simmons-Smith Reaction. [Link]
- OrgoSolver. (n.d.).
- Wikipedia. (n.d.). Simmons–Smith reaction. [Link]
- Organic Chemistry Tutor. (n.d.). Cyclopropanation of Alkenes and the Simmons-Smith Reaction. [Link]
Sources
- 1. organicreactions.org [organicreactions.org]
- 2. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 3. Simmons-Smith Reaction [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Imidazotetrazines as Weighable Diazomethane Surrogates for Esterifications and Cyclopropanations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. This compound - Wikipedia [en.wikipedia.org]
- 11. orgosolver.com [orgosolver.com]
- 12. organicchemistrytutor.com [organicchemistrytutor.com]
- 13. homework.study.com [homework.study.com]
- 14. brainly.in [brainly.in]
Technical Support Center: Optimizing Simmons-Smith Reaction Conditions for Substituted Alkenes
Welcome to the technical support center for the Simmons-Smith cyclopropanation of substituted alkenes. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth, field-proven insights to navigate the nuances of this powerful synthetic transformation. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring your success in synthesizing cyclopropane-containing molecules.
Introduction: The Enduring Utility of the Simmons-Smith Reaction
The Simmons-Smith reaction is a cornerstone of organic synthesis, offering a reliable method for the stereospecific conversion of alkenes into cyclopropanes.[1] The cyclopropane motif is a valuable structural unit in numerous biologically active natural products and pharmaceutical agents.[1][2] The reaction traditionally involves an organozinc carbenoid, which reacts with an alkene in a concerted fashion to deliver a methylene group, preserving the stereochemistry of the starting alkene.[3][4][5] However, the reactivity and selectivity of the Simmons-Smith reaction are highly dependent on the nature of the alkene substrate and the specific reaction conditions employed. This guide will address common challenges and optimization strategies for the cyclopropanation of substituted alkenes.
Part 1: Troubleshooting Guide
This section addresses common issues encountered during the Simmons-Smith reaction, providing potential causes and actionable solutions.
Issue 1: Low or No Conversion to the Desired Cyclopropane
Observing low or no yield of the cyclopropanated product is a frequent challenge. The following table outlines potential causes and their corresponding solutions.
| Potential Cause | Recommended Solution |
| Inactive Zinc-Copper Couple | The activity of the zinc-copper couple is a critical factor for the success of the classic Simmons-Smith reaction.[6] Ensure it is freshly prepared and properly activated.[6][7] The use of ultrasound can enhance the activation of the zinc.[6][8] |
| Poor Quality of Diiodomethane | Use freshly distilled or high-purity diiodomethane to avoid impurities that can hinder the reaction.[6][7] |
| Presence of Moisture or Air | The Simmons-Smith reaction is sensitive to moisture and air.[6] All glassware should be oven-dried, and the reaction should be conducted under an inert atmosphere (e.g., argon or nitrogen).[6][7] |
| Low Substrate Reactivity (Electron-Deficient Alkenes) | Electron-deficient alkenes react sluggishly with the electrophilic zinc carbenoid.[7][9] Consider using a more reactive reagent system, such as the Furukawa modification (diethylzinc and diiodomethane) or the Shi modification.[3][6] For some electron-deficient systems, alternative catalytic methods, such as those employing nickel, may be more effective.[9][10] |
| Inadequate Stirring | In heterogeneous reactions utilizing a zinc-copper couple, efficient stirring is crucial to maintain good contact between the reagents.[6] |
Issue 2: Poor Diastereoselectivity
Achieving high diastereoselectivity is often a primary goal. If you are observing a mixture of diastereomers, consider the following:
-
Directing Groups: The presence of a hydroxyl group on an allylic or homoallylic alcohol can significantly influence diastereoselectivity. The zinc reagent coordinates with the hydroxyl group, directing the cyclopropanation to the same face of the double bond.[3][4][6] This directing effect is a powerful tool for controlling stereochemistry.
-
Steric Hindrance: In the absence of a directing group, the Simmons-Smith reagent will typically approach the less sterically hindered face of the alkene.[3][6] Analyze the steric environment around your double bond to predict the major diastereomer.
-
Reaction Temperature: Lowering the reaction temperature can sometimes improve diastereoselectivity, although it may also decrease the reaction rate.[6][7]
Issue 3: Formation of Side Products
The formation of byproducts can complicate purification and reduce the yield of the desired product.
-
Methylation of Heteroatoms: The electrophilic zinc carbenoid can methylate alcohols and other heteroatoms, particularly with excess reagent or prolonged reaction times.[3][6] To minimize this, use a minimal excess of the Simmons-Smith reagent and monitor the reaction progress to avoid unnecessarily long reaction times.[6]
-
Rearrangement of Allylic Thioethers: The reaction of diethylzinc and diiodomethane with allylic thioethers can lead to the formation of sulfur ylides, which may undergo a 2,3-sigatropic rearrangement instead of cyclopropanation.[3] Using an excess of the Simmons-Smith reagent may be necessary to achieve cyclopropanation in such cases.[3]
Part 2: Frequently Asked Questions (FAQs)
Q1: Which Simmons-Smith variation is best for my substrate?
The optimal choice of reagent depends on the electronic and steric properties of your alkene.
-
Classic Simmons-Smith (Zn-Cu couple, CH₂I₂): This is a reliable method for many simple and electron-rich alkenes.[11]
-
Furukawa Modification (Et₂Zn, CH₂I₂): This homogeneous system often provides higher reactivity and is particularly useful for less reactive alkenes.[2][3] Diethylzinc is pyrophoric and requires careful handling.
-
Shi Modification (Et₂Zn, CH₂I₂, CF₃COOH): This modification generates a more nucleophilic carbenoid, making it suitable for the cyclopropanation of unfunctionalized and electron-deficient alkenes.[3]
-
Charette Asymmetric Cyclopropanation: For enantioselective cyclopropanation of allylic alcohols, the use of a chiral dioxaborolane ligand developed by Charette provides excellent results.[12][13][14]
Q2: What is the best solvent for the Simmons-Smith reaction?
Non-coordinating solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are generally recommended.[1][6] The use of basic solvents can decrease the reaction rate.[1]
Q3: How do I prepare the zinc-copper couple?
A common and effective method involves treating zinc dust with an acidic solution to activate the surface, followed by washing with water and then a solution of copper(II) sulfate.[15][16] The resulting dark gray powder should be washed with ether and dried under vacuum before use.[16]
Q4: How should I handle pyrophoric reagents like diethylzinc?
Diethylzinc is highly pyrophoric and reacts violently with water and air. It should only be handled by trained personnel under an inert atmosphere (argon or nitrogen) using proper air-free techniques (e.g., Schlenk line or glovebox). Solutions of diethylzinc in hexanes or toluene are commercially available and are safer to handle than the neat liquid.
Part 3: Experimental Protocols and Visualizations
Protocol 1: Classic Simmons-Smith Cyclopropanation of Cyclohexene
This protocol describes the cyclopropanation of cyclohexene using a freshly prepared zinc-copper couple.[6][16]
Materials:
-
Freshly prepared zinc-copper couple
-
Anhydrous diethyl ether
-
Iodine (one crystal)
-
Cyclohexene
-
Diiodomethane
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add the freshly prepared zinc-copper couple.
-
Add anhydrous diethyl ether to the flask.
-
Add a single crystal of iodine to activate the zinc-copper couple. Stir until the brown color of the iodine disappears.
-
Add a mixture of cyclohexene and diiodomethane to the flask.
-
Heat the reaction mixture to a gentle reflux with stirring.
-
Monitor the reaction progress by TLC or GC/MS until the starting material is consumed.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography to obtain norcarane.[3]
Protocol 2: Furukawa Modification for an Allylic Alcohol
This protocol outlines the directed cyclopropanation of an allylic alcohol using diethylzinc and diiodomethane.[6]
Materials:
-
Allylic alcohol
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Diethylzinc (solution in hexanes)
-
Diiodomethane
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the allylic alcohol (1.0 eq) in anhydrous CH₂Cl₂.[6]
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the diethylzinc solution (2.2 eq) dropwise.[6]
-
Add diiodomethane (2.5 eq) dropwise to the reaction mixture at 0 °C.[6]
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.[6]
-
Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous NaHCO₃ solution.[6]
-
Extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Visualizations
Mechanism of the Simmons-Smith Reaction
Caption: The Simmons-Smith reaction mechanism.
Decision Workflow for Optimizing Simmons-Smith Conditions
Caption: Decision tree for selecting Simmons-Smith conditions.
References
- Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. National Institutes of Health.
- Simmons–Smith reaction. Wikipedia.
- Nickel-Catalyzed Enantioselective Cyclopropanation of Electron-Deficient Alkenes. Synfacts.
- Stereoselective Cyclopropanation of Electron-Deficient Olefins with a Cofactor Redesigned Carbene Transferase Featuring Radical Reactivity. PubMed.
- Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes. National Institutes of Health.
- (PDF) Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. ResearchGate.
- Nickel-catalysed cyclopropanation of electron-deficient alkenes with diiodomethane and diethylzinc. Chemical Communications (RSC Publishing).
- Catalytic cyclopropanation of electron deficient alkenes mediated by chiral and achiral sulfides: scope and limitations in reactions involving phenyldiazomethane and ethyl diazoacetate. University of Bristol Research Portal.
- Simmons–Smith reaction – cyclopropanation of alkenes. OrgoSolver.
- Density Functional Theory Study of the Mechanism and Origins of Stereoselectivity in the Asymmetric Simmons–Smith Cyclopropanation with Charette Chiral Dioxaborolane Ligand. Journal of the American Chemical Society.
- Density functional theory study of the mechanism and origins of stereoselectivity in the asymmetric Simmons-Smith cyclopropanation with Charette chiral dioxaborolane ligand. PubMed.
- Zinc–copper couple. Wikipedia.
- Charette Asymmetric Cyclopropanation. Chem-Station Int. Ed..
- Cyclopropanation of Alkenes. Master Organic Chemistry.
- The Simmons-Smith Reaction and Cyclopropanation of Alkenes. Organic Chemistry Tutor.
- Simmons-Smith Reaction. NROChemistry.
- Highly Enantio- and Diastereoselective One-Pot Methods for the Synthesis of Halocyclopropyl Alcohols. National Institutes of Health.
- norcarane. Organic Syntheses Procedure.
- Directed Diastereoselective Cyclopropanation and Epoxidation of Alkenyl Cyclopropyl Carbinol Derivatives. Organic Letters.
- Zinc-Copper Couple for the Simmons-Smith Cyclopropane Synthesis. YouTube.
- Simmons-Smith Reaction Mechanism. Organic Chemistry Reaction.
- Simmons-Smith Reaction (Et2Zn + CH2I2). Common Organic Chemistry.
- Efficient Asymmetric Simmons-Smith Cyclopropanation and Diethylzinc Addition to Aldehydes Promoted by Enantiomeric Aziridine-Phosphines. MDPI.
- Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. MDPI.
- Rapid and Safe Continuous‐Flow Simmons‐Smith Cyclopropanation using a Zn/Cu Couple Column. Chemistry – A European Journal.
- Simmons-Smith reaction. chemeurope.com.
- Improved Zinc-Catalyzed Simmons-Smith Reaction: Access to Various 1,2,3-Trisubstituted Cyclopropanes. Organic Chemistry Portal.
- Simmons-Smith Reaction. Organic Chemistry Portal.
- Cyclopropanation of Alkenes and the Simmons-Smith Reaction. Organic Chemistry Tutor.
Sources
- 1. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 4. orgosolver.com [orgosolver.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Simmons-Smith Reaction [organic-chemistry.org]
- 9. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 10. Nickel-catalysed cyclopropanation of electron-deficient alkenes with diiodomethane and diethylzinc - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Simmons-Smith Reaction | NROChemistry [nrochemistry.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Density functional theory study of the mechanism and origins of stereoselectivity in the asymmetric Simmons-Smith cyclopropanation with Charette chiral dioxaborolane ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Charette Asymmetric Cyclopropanation | Chem-Station Int. Ed. [en.chem-station.com]
- 15. Zinc–copper couple - Wikipedia [en.wikipedia.org]
- 16. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Synthesis of 1,2-Dimethylcyclopropane
Welcome to the technical support center for the synthesis of 1,2-dimethylcyclopropane. This guide is designed for researchers, scientists, and professionals in drug development who are working with or planning to synthesize this fundamental carbocyclic scaffold. Here, we address common challenges and frequently asked questions, providing in-depth, field-proven insights to help you navigate the intricacies of your synthesis and troubleshoot potential side reactions.
Troubleshooting Guide: Common Issues in this compound Synthesis
This section directly addresses specific problems you might encounter during your experiments. We focus on the widely used Simmons-Smith reaction and related cyclopropanation methods.
Issue 1: Low Yield of this compound
Question: I am performing a Simmons-Smith reaction with (E)-2-butene and diiodomethane/Zn-Cu couple, but my yield of trans-1,2-dimethylcyclopropane is consistently below 30%. What are the likely causes and how can I improve it?
Answer:
Low yields in a Simmons-Smith reaction are a frequent issue and can often be traced back to the quality and activation of the zinc reagent or the reaction conditions. Let's break down the potential culprits and solutions.
1. Inefficient Zinc-Copper Couple Activation:
The heart of the Simmons-Smith reaction is the formation of the active organozinc carbenoid, iodomethylzinc iodide (ICH₂ZnI). The reactivity of this species is highly dependent on the surface area and purity of the zinc.
-
Causality: Commercial zinc dust is often coated with a layer of zinc oxide, which passivates the surface and prevents its reaction with diiodomethane. The copper in the Zn-Cu couple facilitates the reaction, but its effectiveness is dependent on proper deposition onto the zinc surface.
-
Troubleshooting Protocol:
-
Acid Wash: Vigorously stir your zinc dust in a 1 M HCl solution for 1-2 minutes to etch away the oxide layer.
-
Rinsing: Decant the acid and wash the zinc dust sequentially with deionized water, ethanol, and finally, diethyl ether to remove any residual water and impurities. Dry the activated zinc under a vacuum.
-
Copper Deposition: Immediately suspend the activated zinc in dry ether and add a solution of copper(I) chloride or copper(II) acetate while stirring. A color change from gray to black/brown indicates the deposition of copper.
-
Initiation: Add a small crystal of iodine to the activated Zn-Cu couple. This can help to initiate the reaction with diiodomethane.
-
2. Presence of Protic Impurities:
The organozinc intermediate is highly reactive and will be quenched by any protic species, such as water or alcohols, in the reaction mixture.
-
Causality: Water can be introduced through wet solvents, glassware, or starting materials. This leads to the formation of methane and zinc salts, consuming your active reagent.
-
Troubleshooting Protocol:
-
Solvent Purity: Always use freshly distilled, anhydrous solvents (e.g., diethyl ether or dichloromethane) for the reaction.
-
Glassware: Ensure all glassware is oven-dried or flame-dried under an inert atmosphere (nitrogen or argon) before use.
-
Reagent Quality: Use high-purity (E)-2-butene and diiodomethane.
-
3. Reaction Temperature:
While the Simmons-Smith reaction is generally robust, temperature can influence the rate of carbenoid formation and its stability.
-
Causality: If the temperature is too low, the reaction may be sluggish. If it's too high, the carbenoid may decompose or lead to side reactions.
-
Troubleshooting Protocol:
-
Optimal Temperature: The reaction is typically run at room temperature or with gentle reflux in diethyl ether.
-
Exotherm Control: The reaction can be exothermic, especially on a large scale. Consider adding the diiodomethane solution dropwise to the zinc-copper couple and alkene mixture to maintain control over the reaction temperature.
-
Workflow for Optimizing Simmons-Smith Reaction:
Caption: Troubleshooting workflow for low yield in Simmons-Smith cyclopropanation.
Issue 2: Incorrect Stereochemistry or Isomeric Mixture
Question: I am trying to synthesize cis-1,2-dimethylcyclopropane from (Z)-2-butene, but my final product is a mixture of cis and trans isomers. Why is this happening?
Answer:
The Simmons-Smith reaction is known to be stereospecific, meaning the stereochemistry of the alkene is preserved in the cyclopropane product. If you are obtaining a mixture of isomers, it points to one of two primary issues: isomerization of your starting material or a non-stereospecific reaction pathway.
1. Isomerization of the Starting Alkene:
-
Causality: (Z)-2-butene is less thermodynamically stable than (E)-2-butene. Traces of acid or radical initiators (sometimes present in lower-grade reagents or formed during the reaction) can catalyze the isomerization of your (Z)-alkene to the (E)-alkene prior to cyclopropanation.
-
Troubleshooting Protocol:
-
Purity Check: Analyze your (Z)-2-butene starting material by GC or NMR before the reaction to ensure it is not already contaminated with the (E)-isomer.
-
Purification: If necessary, purify the alkene by distillation.
-
Reaction Conditions: Ensure your reaction is free from acidic impurities. Washing the Zn-Cu couple thoroughly after the acid activation step is crucial.
-
2. Alternative Reaction Mechanisms:
While the concerted mechanism of the Simmons-Smith reaction ensures stereospecificity, certain side reactions or alternative cyclopropanation methods can be non-stereospecific.
-
Causality: If a stepwise, radical-based mechanism is at play, the intermediate can undergo bond rotation before ring closure, leading to a loss of stereochemical information. This is more common in methods involving photochemical decomposition of pyrazolines or certain catalytic systems.
-
Troubleshooting Protocol:
-
Stick to Simmons-Smith: For predictable stereochemistry, the Simmons-Smith reaction (or modifications like the Furukawa or Charette procedures) is the most reliable choice.
-
Avoid Radical Initiators: Ensure your reaction is not inadvertently exposed to UV light or radical initiators if you are using a method sensitive to these conditions.
-
Stereochemical Pathways:
Caption: Reaction pathways showing desired stereospecific synthesis and isomerization side reaction.
Frequently Asked Questions (FAQs)
Q1: What are the main side products I should expect in a Simmons-Smith reaction besides isomeric impurities?
A1: Besides the potential for isomeric mixtures, other side products can include:
-
Alkene Dimers: Formed through side reactions of the alkene.
-
Polymerization Products: Especially if using a vinyl-type substrate.
-
Zinc Iodide Salts: These are inorganic byproducts from the reaction and are typically removed during the aqueous workup.
-
Unreacted Starting Materials: Incomplete reactions will leave behind the starting alkene and diiodomethane.
Q2: Are there alternative, more modern methods for the synthesis of this compound?
A2: Yes, while the Simmons-Smith reaction is a classic, several other methods are used:
-
Furukawa Modification: Uses diethylzinc (Et₂Zn) instead of the Zn-Cu couple. This often gives cleaner reactions and higher yields, as Et₂Zn is a soluble and well-defined reagent.
-
Charette Asymmetric Cyclopropanation: Employs chiral ligands to achieve enantioselective cyclopropanation, which is crucial in drug development.
-
Díaz-Methane-based Methods: Catalytic cyclopropanation using diazo compounds in the presence of copper or rhodium catalysts is a powerful alternative, though diazo compounds must be handled with extreme care due to their explosive nature.
Q3: My reaction seems to stall. After an initial period of activity, the conversion stops. What could be the cause?
A3: Reaction stalling is often due to the passivation of the zinc surface. As the reaction proceeds, zinc iodide salts can precipitate onto the surface of the Zn-Cu couple, preventing further reaction with diiodomethane. Using a more polar co-solvent or mechanical stirring can sometimes help. Alternatively, switching to the homogeneous Furukawa conditions (Et₂Zn and CH₂I₂) can circumvent this issue entirely.
Q4: Can I use a different dihalomethane, like dibromomethane, for this reaction?
A4: Yes, dibromomethane and dichloroethane can also be used in Simmons-Smith-type reactions, but their reactivity is generally lower than that of diiodomethane. You may need more forcing conditions (e.g., higher temperatures) to achieve comparable yields. The choice of dihalomethane can sometimes influence the selectivity and outcome of the reaction.
References
- Simmons, H. E.; Smith, R. D. A New Synthesis of Cyclopropanes from Olefins. Journal of the American Chemical Society. [Link]
- Charette, A. B.; Beauchemin, A. Simmons-Smith Cyclopropanation Reaction. Organic Reactions. [Link]
- Furukawa, J.; Kawabata, N.; Nishimura, J. A novel route to cyclopropanes from olefins. Tetrahedron Letters. [Link]
Technical Support Center: Cis/Trans Isomer Separation of 1,2-Dimethylcyclopropane
Welcome to the dedicated technical support guide for navigating the complexities of separating cis and trans isomers of 1,2-dimethylcyclopropane. This resource is designed for researchers, chemists, and drug development professionals who encounter challenges in obtaining pure isomers for their experimental needs. We will delve into the nuanced difficulties of this separation and provide actionable, field-tested solutions.
The primary challenge in separating cis- and trans-1,2-dimethylcyclopropane lies in their nearly identical physical properties. As stereoisomers, they share the same molecular weight and connectivity, leading to very close boiling points and similar polarities. This makes conventional separation techniques like fractional distillation exceedingly difficult and often necessitates highly specialized chromatographic methods.
Part 1: Troubleshooting Guide - Gas Chromatography (GC) Separation
Gas chromatography is the most effective and widely used method for the analytical and preparative separation of this compound isomers. However, achieving baseline resolution requires careful optimization of several parameters. This guide addresses the most common issues encountered during GC analysis.
Q1: I am seeing co-elution or very poor resolution of my cis and trans peaks. What is the first parameter I should investigate?
A1: The most critical factor for separating these isomers is the choice of the GC column's stationary phase. Due to the subtle differences in the isomers' shapes and dipole moments, the stationary phase's ability to engage in specific intermolecular interactions is paramount.
-
Initial Recommendation: Start with a highly polar stationary phase. While the isomers themselves are hydrocarbons, their interaction with the stationary phase can be exploited for separation. A common choice is a biscyanopropyl polysiloxane -based phase.
-
Causality: The cis isomer has a small net dipole moment, whereas the trans isomer does not. A polar stationary phase will interact more strongly with the slightly more polar cis isomer, leading to a longer retention time and facilitating separation from the trans isomer.
-
Troubleshooting Steps:
-
Verify Your Column: Confirm the stationary phase of your current GC column. If you are using a non-polar or mid-polarity phase (e.g., a dimethylpolysiloxane like DB-1 or a 5% phenyl-methylpolysiloxane like DB-5), it is unlikely to provide adequate resolution.
-
Switch to a High-Polarity Column: Install a column with a stationary phase designed for separating compounds with small differences in polarity.
-
Column Dimensions: For analytical purposes, a long, narrow-bore column (e.g., 50-100 m length, 0.25 mm internal diameter, 0.20-0.50 µm film thickness) will provide the high number of theoretical plates necessary for this challenging separation.
-
Q2: I have a suitable polar column, but my resolution is still not optimal. How can I improve it by adjusting my temperature program?
A2: Your oven temperature program is the next most powerful tool for optimizing resolution. The goal is to find a balance where the isomers have sufficient interaction with the stationary phase without excessive peak broadening.
-
Underlying Principle: Lowering the temperature increases the interaction time of the analytes with the stationary phase, which can enhance separation. However, excessively low temperatures can lead to broad peaks and long analysis times.
-
Troubleshooting Protocol:
-
Start with Isothermal Analysis: Begin with a low isothermal oven temperature, just above the boiling point of the isomers (the mixture boils around 28-30 °C). Try running the analysis at 35-40 °C.
-
Introduce a Slow Temperature Ramp: If isothermal analysis is insufficient, implement a very slow temperature ramp. A slow ramp rate (e.g., 1-2 °C/min) can often improve the separation between closely eluting peaks.
-
Sub-Ambient Conditions: For extremely difficult separations, using a GC with sub-ambient cooling capabilities can be highly effective. Starting your temperature program below the boiling points (e.g., at 10 °C) can significantly enhance resolution.
-
Q3: Can my carrier gas flow rate affect the separation of these isomers?
A3: Absolutely. The carrier gas flow rate (or more accurately, the linear velocity) directly impacts chromatographic efficiency, as described by the van Deemter equation.
-
Expert Insight: For every column and carrier gas combination, there is an optimal linear velocity that results in the minimum plate height (and thus maximum efficiency and resolution). Deviating significantly from this optimum will compromise your separation.
-
Troubleshooting Workflow:
-
Consult Column Manufacturer's Recommendations: Check the documentation for your specific column to find the recommended optimal flow rate or linear velocity for your chosen carrier gas (typically Helium or Hydrogen).
-
Perform a Flow Rate Optimization: If the information is unavailable or if you need to fine-tune, perform a series of runs where you systematically vary the flow rate (e.g., from 0.8 mL/min to 2.0 mL/min for a 0.25 mm ID column) while keeping all other parameters constant.
-
Analyze the Results: Plot the resolution of the two isomer peaks against the flow rate to identify the optimal setting for your specific setup.
-
Experimental Workflow: GC Optimization Decision Tree
The following diagram illustrates a logical workflow for troubleshooting the GC separation of this compound isomers.
Caption: A decision tree for troubleshooting GC separation of this compound isomers.
Part 2: Frequently Asked Questions (FAQs)
Q1: Why is fractional distillation not a practical method for separating these isomers?
A1: Fractional distillation separates compounds based on differences in their boiling points. The boiling points of cis- and trans-1,2-dimethylcyclopropane are extremely close, differing by only a fraction of a degree Celsius. To achieve any significant separation, a distillation column with an exceptionally high number of theoretical plates and a very high reflux ratio would be required. Such a setup is often impractical, inefficient, and results in low recovery of pure isomers.
Q2: What is the expected elution order of the cis and trans isomers on a polar GC column?
A2: On a polar stationary phase, the trans isomer is typically expected to elute first, followed by the cis isomer. This is because the cis isomer possesses a small dipole moment, leading to a stronger interaction with the polar stationary phase, and thus a longer retention time.
Q3: Are there any alternative or more advanced separation techniques available?
A3: While GC is the most common method, other specialized techniques could potentially be applied, although they are generally more complex and less accessible:
-
Preparative Gas Chromatography (Prep-GC): This is a scaled-up version of analytical GC that allows for the collection of separated fractions. It is the most direct way to obtain pure samples of each isomer.
-
Supercritical Fluid Chromatography (SFC): SFC can sometimes offer different selectivity compared to GC and could be explored as an alternative for both analytical and preparative-scale separations.
Q4: Are there any specific safety precautions I should be aware of when handling this compound?
A4: Yes, this compound is a highly flammable liquid and vapor. It should be handled in a well-ventilated area, preferably within a fume hood, away from any sources of ignition. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed handling and emergency procedures.
Part 3: Data Summary & References
Physical Properties of this compound Isomers
| Property | cis-1,2-Dimethylcyclopropane | trans-1,2-Dimethylcyclopropane |
| Boiling Point | ~28.2 °C | ~28.9 °C |
| Dipole Moment | Small, non-zero | Zero |
| Relative Stability | Less stable | More stable |
Note: The exact boiling points may vary slightly depending on the source.
Recommended GC Column Starting Parameters
| Parameter | Recommended Setting |
| Stationary Phase | Biscyanopropyl Polysiloxane |
| Column Length | 50 - 100 m |
| Internal Diameter | 0.25 mm |
| Film Thickness | 0.20 - 0.50 µm |
| Carrier Gas | Helium or Hydrogen |
| Initial Oven Temp | 35 °C (Isothermal) or 10 °C (with sub-ambient) |
| Temperature Ramp | 1-2 °C/min (if not isothermal) |
References
- Gas Chromatographic Separation of cis- and trans-1,2-Dimethylcyclopropane.
- This compound. NIST Chemistry WebBook. [Link]
Technical Support Center: Improving Diastereoselectivity in 1,2-Dimethylcyclopropane Synthesis
Last Updated: January 8, 2026
Introduction
The synthesis of 1,2-dimethylcyclopropane presents a fundamental challenge in stereocontrol, as the relative orientation of the two methyl groups gives rise to cis and trans diastereomers.[1] Achieving high diastereoselectivity is often critical in the fields of pharmaceutical and materials science, where the specific stereoisomer can dictate biological activity or material properties. This guide provides in-depth troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their synthetic routes towards the desired diastereomer of this compound. We will explore the nuances of common cyclopropanation reactions, with a particular focus on the Simmons-Smith reaction and transition metal-catalyzed approaches, to provide actionable solutions for improving diastereoselectivity.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges in a question-and-answer format, providing both the rationale behind the proposed solutions and step-by-step protocols.
Question 1: My Simmons-Smith reaction is yielding a nearly 1:1 mixture of cis- and trans-1,2-dimethylcyclopropane. How can I improve the diastereoselectivity?
Underlying Principles: The Simmons-Smith reaction, which utilizes an organozinc carbenoid, is known for its stereospecificity, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product.[2][3] Therefore, the key to controlling the diastereoselectivity of the this compound product lies in the choice of the starting alkene: (Z)-2-butene will yield cis-1,2-dimethylcyclopropane, while (E)-2-butene will produce the trans isomer.
However, if you are starting with a single isomer of 2-butene and still observing poor diastereoselectivity, other factors may be at play. The presence of a directing group, typically a hydroxyl or ether group, in proximity to the double bond can significantly influence the facial selectivity of the cyclopropanation.[4][5][6] The zinc reagent can coordinate with this heteroatom, delivering the methylene group to one face of the alkene.[5][6]
Troubleshooting Steps & Protocols:
-
Verify the Purity of the Starting Alkene:
-
Action: Analyze your starting 2-butene by Gas Chromatography (GC) or ¹H NMR to confirm its isomeric purity. Commercial sources of (E)- and (Z)-2-butene can contain small amounts of the other isomer.
-
Protocol: ¹H NMR Analysis of 2-Butene Isomers
-
Dissolve a small sample of the 2-butene in a deuterated solvent (e.g., CDCl₃).
-
Acquire the ¹H NMR spectrum.
-
For (Z)-2-butene, expect to see a multiplet for the vinyl protons around δ 5.2-5.4 ppm and a doublet for the methyl protons around δ 1.6 ppm.
-
For (E)-2-butene, the vinyl protons will appear as a multiplet around δ 5.4-5.6 ppm, and the methyl protons as a doublet around δ 1.7 ppm.
-
Integrate the respective signals to determine the isomeric ratio.
-
-
-
Leverage Directing Groups:
-
Action: If your synthetic strategy allows, introduce a hydroxyl or other coordinating group (e.g., ether, ester) at an allylic or homoallylic position. This can dramatically enhance diastereoselectivity.[4][5][7]
-
Example Protocol: Hydroxyl-Directed Simmons-Smith Cyclopropanation
-
To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), add a solution of the allylic alcohol (e.g., (Z)-but-2-en-1-ol) in a non-coordinating solvent like dichloromethane (DCM).[8][9]
-
Cool the solution to 0 °C.
-
Slowly add a solution of diethylzinc (Et₂Zn) in hexanes (Furukawa modification), followed by the dropwise addition of diiodomethane (CH₂I₂).[3]
-
Allow the reaction to stir at 0 °C and then warm to room temperature, monitoring by Thin Layer Chromatography (TLC) or GC-MS.
-
Upon completion, quench the reaction carefully with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography.
-
-
Visualizing the Directing Group Effect:
Caption: Chelation of the zinc carbenoid to a directing group.
Question 2: My transition metal-catalyzed cyclopropanation is producing the undesired diastereomer. How can I tune the selectivity?
Underlying Principles: Transition metal catalysts, often based on rhodium, copper, or cobalt, offer a powerful alternative for cyclopropanation, typically using diazo compounds as the carbene source.[10][11] Diastereoselectivity in these systems is highly dependent on the steric and electronic properties of the ligands coordinated to the metal center.[8] Bulky ligands often favor the formation of the trans isomer to minimize steric interactions in the transition state.
Troubleshooting Steps & Protocols:
-
Ligand Screening:
-
Action: Systematically screen a variety of ligands with different steric bulk and electronic properties. For example, in rhodium-catalyzed reactions, moving from a less bulky ligand like acetate to a bulkier carboxylate or a chiral ligand can significantly alter the cis:trans ratio.
-
Protocol: Ligand Screening for Rhodium-Catalyzed Cyclopropanation
-
Set up a parallel array of small-scale reactions.
-
In each vial, place the alkene substrate and a different rhodium catalyst precursor (e.g., Rh₂(OAc)₄, Rh₂(esp)₂, etc.).
-
Dissolve the components in a suitable solvent (e.g., DCM).
-
Add the diazo compound (e.g., ethyl diazoacetate) slowly via a syringe pump to keep its concentration low and minimize side reactions.[9]
-
After the reaction is complete, analyze the crude product mixture from each reaction by GC or ¹H NMR to determine the diastereomeric ratio.
-
-
-
Solvent Effects:
-
Action: The polarity of the solvent can influence the stability of the transition state and thus the diastereoselectivity.[8] Screen a range of solvents from non-polar (e.g., hexanes) to polar aprotic (e.g., acetonitrile).
-
Consideration: Non-coordinating solvents like dichloromethane (DCM) or dichloroethane (DCE) are often preferred for Simmons-Smith type reactions to avoid interference with the zinc carbenoid.[8][9]
-
Data Summary for Troubleshooting:
| Parameter to Vary | Expected Effect on Diastereoselectivity (trans favored) | Rationale |
| Ligand Bulk | Increase | Increased steric hindrance in the transition state disfavors the formation of the more crowded cis isomer. |
| Solvent Polarity | Variable | Can alter the conformation of the catalyst-substrate complex. Empirical screening is necessary. |
| Temperature | Lower | Can enhance selectivity by favoring the transition state with the lower activation energy. |
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between diastereoselectivity and enantioselectivity in the context of this compound synthesis?
A1: Diastereoselectivity refers to the preferential formation of one diastereomer over another. In the case of this compound, this means forming either the cis or the trans isomer in excess. Enantioselectivity, on the other hand, applies when a chiral product is formed from an achiral or racemic starting material, leading to an excess of one enantiomer over the other. For trans-1,2-dimethylcyclopropane, which is chiral, an enantioselective synthesis would produce an excess of either the (1R,2R) or the (1S,2S) enantiomer.
Q2: How can I accurately determine the diastereomeric ratio of my this compound product?
A2: The most common and reliable methods for determining the diastereomeric ratio are ¹H NMR spectroscopy and Gas Chromatography (GC).[12]
-
¹H NMR Spectroscopy: The cis and trans isomers of this compound will have distinct signals in the ¹H NMR spectrum due to their different chemical environments. By integrating the signals corresponding to each isomer, you can calculate the diastereomeric ratio.[12]
-
Gas Chromatography (GC): Using a suitable GC column, the cis and trans diastereomers can often be separated based on their different boiling points and interactions with the stationary phase. The ratio of their peak areas in the chromatogram corresponds to the diastereomeric ratio.
Q3: Are there any non-metal-based methods to achieve diastereoselective cyclopropanation?
A3: Yes, ylide-based cyclopropanations, such as the Corey-Chaykovsky reaction, can also provide access to cyclopropanes.[11] The diastereoselectivity of these reactions is often influenced by the nature of the ylide and the substrate. For instance, the reaction of a sulfur ylide with an α,β-unsaturated carbonyl compound can proceed with high diastereoselectivity.[13]
Visualizing the General Catalytic Cycle:
Caption: A simplified catalytic cycle for cyclopropanation.
References
- Directed Diastereoselective Cyclopropanation and Epoxidation of Alkenyl Cyclopropyl Carbinol Deriv
- Directed Diastereoselective Cyclopropanation and Epoxidation of Alkenyl Cyclopropyl Carbinol Derivatives.
- Stereoselective Cyclopropanation Reactions. Docentes FCT NOVA. [Link]
- Solved Simmons-Smith cyclopropanation of (Z)-but-2-ene. Chegg.com. [Link]
- Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes. PubMed Central. [Link]
- Catalytic Asymmetric Cyclopropanations with Non-Stabilized Carbenes. PubMed Central. [Link]
- Catalytic Asymmetric Cyclopropanations with Nonstabilized Carbenes.
- Stereoselective Cyclopropanation Reactions.
- (PDF) Directed Diastereoselective Cyclopropanation and Epoxidation of Alkenyl Cyclopropyl Carbinol Derivatives.
- Simmons–Smith reaction. Wikipedia. [Link]
- Catalytic Asymmetric Cyclopropanations with Nonstabilized Carbenes.
- Synthesis of cyclopropanes. Organic Chemistry Portal. [Link]
- Regioselective Simmons–Smith-type cyclopropanations of polyalkenes enabled by transition metal c
- Asymmetric Cyclopropan
- Anti-Selective Cyclopropanation of Non-Conjugated Alkenes with Diverse Pronucleophiles via Directed Nucleopallad
- Directed Diastereoselective Cyclopropanation and Epoxidation of Alkenyl Cyclopropyl Carbinol Derivatives. Israeli Research Community Portal. [Link]
- This compound. Wikipedia. [Link]
- Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. RSC Publishing. [Link]
- Challenging cyclopropanation reactions on non-activated double bonds of fatty esters.
- Diastereoselective synthesis of dimethyl cyclopropane-1,1-dicarboxylates from a γ-alkoxy-alkylidene malonate and sulfur and phosphorus ylides. Lookchem. [Link]
- Diastereo‐ and Enantioselective Organocatalytic Synthesis of Spirocyclopropyl Pyrazolones. Wiley Online Library. [Link]
- Part 7: Analytical Techniques for Stereochemistry. Chiralpedia. [Link]
- Determination of Enantiomeric Purity via Formation of Diastereomers. link.springer.com. [Link]
- HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations.
- Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. RSC Publishing. [Link]
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Solved Simmons-Smith cyclopropanation of (Z)-but-2-ene | Chegg.com [chegg.com]
- 3. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 4. Directed Diastereoselective Cyclopropanation and Epoxidation of Alkenyl Cyclopropyl Carbinol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Cyclopropane synthesis [organic-chemistry.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. lookchem.com [lookchem.com]
Technical Support Center: Catalyst Poisoning in 1,2-Dimethylcyclopropane Synthesis
Welcome to the technical support guide for troubleshooting catalyst poisoning in the synthesis of 1,2-dimethylcyclopropane. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during this critical cyclopropanation reaction. This guide provides in-depth, field-proven insights into the causes of catalyst deactivation and offers structured solutions to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary catalytic methods for synthesizing this compound?
The synthesis of this compound is typically achieved through the cyclopropanation of cis- or trans-2-butene. The two most prevalent catalytic methods are:
-
Simmons-Smith Reaction: This classic method uses a zinc-copper couple (Zn-Cu) to generate an organozinc carbenoid (iodomethylzinc iodide) from diiodomethane (CH₂I₂).[1][2][3] This carbenoid then reacts with the alkene in a concerted, stereospecific manner to form the cyclopropane ring.[2][4]
-
Transition Metal Catalysis: This approach involves catalysts based on copper (Cu), rhodium (Rh), or palladium (Pd) complexes that react with a diazo compound (like ethyl diazoacetate) to form a metal carbene intermediate.[5] This intermediate then transfers the carbene group to the alkene.[5] Rhodium complexes, such as dirhodium tetraacetate [Rh₂(OAc)₄], are particularly common for their efficiency.[5]
Q2: What is catalyst poisoning and why is it a significant issue?
Catalyst poisoning is the chemical deactivation of a catalyst's active sites by a substance that is not a reactant or product in the intended reaction.[6][7] A "poison" strongly adsorbs to or chemically bonds with the catalyst's active sites, preventing reactant molecules from accessing them and thereby halting or slowing the catalytic cycle.[6][7][8] This is a critical issue because even trace amounts of a poison can lead to:
-
Complete reaction failure or stalling.
-
Significantly reduced reaction rates and yields.
-
Decreased product selectivity, leading to a mixture of unwanted byproducts.
-
Increased costs due to the need for catalyst replacement and reactant purification. [8]
Q3: What are the common symptoms of catalyst poisoning in my cyclopropanation reaction?
Observing one or more of the following symptoms may indicate that your catalyst is being poisoned:
-
Sluggish or Stalled Reaction: The reaction fails to proceed to completion or stops entirely, even with sufficient reaction time and appropriate temperatures.
-
Low Yield: The conversion of your starting material (2-butene) to this compound is significantly lower than expected.
-
Inconsistent Results: Repeating the reaction under identical conditions yields wildly different results.
-
Formation of Side Products: In transition metal-catalyzed reactions, poisons can alter the catalyst's selectivity, leading to side reactions such as dimerization of the diazo compound.[9]
-
Change in Catalyst Appearance: The physical appearance of a heterogeneous catalyst (like the Zn-Cu couple) may change, for example, by forming a passivating layer on the metal surface.
Troubleshooting Guide: Diagnosing and Resolving Catalyst Poisoning
Q4: My reaction is stalled. How can I confirm if catalyst poisoning is the culprit?
Answer:
A stalled reaction is a classic sign of catalyst poisoning, where active sites become progressively blocked. To diagnose this, a controlled experiment is the most effective method.
Causality: A poison competes with the reactant for the catalyst's active sites. Once bound, the poison does not easily dissociate, effectively reducing the number of available sites until the reaction rate drops to zero.
Troubleshooting Steps:
-
Run a Control Experiment: Set up a small-scale reaction using highly purified reagents. This includes:
-
Solvent: Pass the solvent through a plug of activated alumina or distill it from an appropriate drying agent.
-
Alkene (2-butene): If it's a gas, pass it through a drying tube and an oxygen scavenger. If it's a liquid, consider purification by distillation.
-
Reagents: Use freshly opened bottles of diiodomethane or the diazo compound.
-
-
Spiking Experiment: If the control reaction works, "spike" a new control reaction with a small amount of the suspected contaminated solvent or reagent from the failed experiment. If this new reaction fails, you have confirmed the source of the poison.
Q5: My reaction yield is consistently low. Could a subtle poison be the cause?
Answer:
Yes, low-level contaminants can cause partial poisoning, leading to chronically low yields without completely halting the reaction. These poisons may occupy a fraction of the catalytic sites or reversibly inhibit the catalyst.
Causality: Unlike potent, irreversible poisons, some substances (e.g., water, certain coordinating solvents) may bind less strongly or reversibly to the catalyst.[10] This reduces the overall turnover frequency of the catalyst, leading to incomplete conversion within the given reaction time. For Simmons-Smith reactions, protic impurities like water or alcohols will quench the active organozinc reagent.[6]
Troubleshooting Steps:
-
Reagent Purity Check: The most common sources of subtle poisons are the solvent and the alkene starting material. Ensure they are rigorously dried and deoxygenated. Ziegler-Natta catalysts, which are also used in olefin chemistry, are notoriously poisoned by water and oxygen.[6]
-
Increase Catalyst Loading: In some cases, increasing the catalyst loading (e.g., from 1 mol% to 3 mol%) can overcome the effects of a low-level poison by providing a sufficient number of un-poisoned active sites.[9] However, this is a workaround, not a solution.
-
Analyze Starting Materials: Use analytical techniques like GC-MS to screen your starting materials for common impurities, particularly sulfur or nitrogen-containing compounds.
Q6: I suspect my reagents are contaminated. What are the most common poisons for my specific catalytic system?
Answer:
The type of poison is highly dependent on the catalyst used. Below is a summary of common poisons for the primary this compound synthesis methods.
Causality: Different metals and reagents have varying chemical affinities. Transition metals like rhodium and copper are "soft" Lewis acids and are thus strongly poisoned by "soft" Lewis bases like sulfur and phosphorus compounds.[11][12] The organozinc reagent in the Simmons-Smith reaction is highly basic and reactive, making it susceptible to protic or acidic impurities.
| Catalyst System | Common Poisons | Source of Poison | Mechanism of Poisoning |
| Simmons-Smith (Zn-Cu) | Water, Alcohols, Amines, Carboxylic Acids | Contaminated solvent, wet glassware, impure 2-butene | Protonolysis of the active ICH₂ZnI carbenoid, quenching the reagent.[6][13] |
| Oxygen | Air leaks in the reaction setup | Oxidation and passivation of the zinc metal surface. | |
| Rhodium (e.g., Rh₂(OAc)₄) | Sulfur Compounds (thiols, sulfides, H₂S) | Contaminated 2-butene (from petroleum sources), rubber septa | Strong, irreversible coordination of sulfur to the rhodium center, blocking the active site for carbene formation.[11][12] |
| Phosphorus Compounds (phosphines, phosphites) | Impurities from other reactions, certain additives | Strong coordination to the metal center, displacing necessary ligands or blocking the active site.[6][8] | |
| Strongly Coordinating Solvents/Additives (Pyridine, Nitriles) | Solvent choice, impurities | Compete with the diazo compound for coordination to the rhodium center.[6] | |
| Copper (e.g., Cu(acac)₂) | Water | Wet solvent or reagents | Can block active sites or facilitate the oxidation of the active Cu(I) species to the less active Cu(II).[10] |
| Halides (Cl⁻, Br⁻, I⁻) | Impurities from starting materials | Can alter the electronic properties of the copper center or form inactive copper-halide complexes.[6] | |
| Sulfur Compounds | Contaminated 2-butene | Similar to rhodium, sulfur binds strongly to the copper catalyst. |
Table 1: Common catalyst poisons in this compound synthesis.
Visualization of Poisoning and Troubleshooting
Mechanism of Catalyst Poisoning
The diagram below illustrates the fundamental principle of competitive inhibition by a poison. The poison molecule occupies the active site on the catalyst, preventing the substrate (alkene and metal carbene) from binding and reacting.
Caption: General mechanism of irreversible catalyst poisoning.
Troubleshooting Workflow
Use this decision tree to systematically diagnose issues with your cyclopropanation reaction.
Caption: A decision tree for troubleshooting cyclopropanation reactions.
Experimental Protocols
Protocol 1: General Purification of Solvents and Liquid Reagents
This protocol describes a simple and effective method for removing common poisons like water and polar impurities from solvents (e.g., DCM, ether) or liquid alkenes.
Materials:
-
Glass column with a stopcock
-
Glass wool or cotton
-
Activated alumina (basic or neutral, Brockmann I, standard grade)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Clean, oven-dried collection flask
-
Inert atmosphere setup (e.g., nitrogen or argon line)
Procedure:
-
Prepare the Column: Oven-dry all glassware and cool under an inert atmosphere. Place a small plug of glass wool at the bottom of the chromatography column.
-
Pack the Column: Add a layer of sand (approx. 1 cm), followed by the desired amount of activated alumina (a 10-20 cm column is typical for 100-500 mL of solvent). Tap the column gently to ensure even packing. Top with another small layer of sand.
-
Pre-wet the Column: Pre-wet the column with a small amount of the solvent to be purified.
-
Purification: Carefully add the solvent or liquid reagent to the top of the column.
-
Elution: Using gentle positive pressure from an inert gas line, push the liquid through the alumina plug. Caution: Do not let the column run dry.
-
Collection: Collect the purified liquid in the oven-dried flask under an inert atmosphere.
-
Storage: Store the purified liquid over molecular sieves (3Å or 4Å) to maintain dryness.
Protocol 2: Small-Scale Diagnostic Reaction
This protocol is designed to test the viability of your reagents and catalyst on a small scale before committing to a larger-scale reaction.
Materials:
-
Small, oven-dried reaction vial with a magnetic stir bar
-
Septum and needles/syringes
-
Purified solvent (see Protocol 1)
-
Purified 2-butene
-
Catalyst (e.g., Rh₂(OAc)₄ or Zn-Cu couple)
-
Carbene precursor (e.g., ethyl diazoacetate or CH₂I₂)
-
Internal standard for GC analysis (e.g., dodecane)
Procedure:
-
Setup: Place the catalyst (e.g., 1-2 mg) in the reaction vial. Seal with a septum and purge with an inert atmosphere.
-
Add Reagents: Add the purified solvent (e.g., 1 mL) and a known amount of the internal standard via syringe. Add the 2-butene (a known quantity, either condensed as a liquid at low temperature or bubbled through the solution).
-
Initial Sample: Take a small aliquot (t=0) for GC analysis.
-
Initiate Reaction: Add the carbene precursor dropwise via syringe pump over a set period (e.g., 30 minutes).
-
Monitor Progress: Take aliquots at regular intervals (e.g., 15 min, 30 min, 1 hour) and quench them in a separate vial containing a small amount of a scavenger (e.g., triphenylphosphine for rhodium/copper catalysts).
-
Analysis: Analyze the aliquots by GC to monitor the consumption of the starting material and the formation of this compound relative to the internal standard. A successful reaction will show a steady increase in product formation. A poisoned reaction will show little to no product formation.
References
- Vertex AI Search Result[11]
- Vertex AI Search Result[13]
- Vertex AI Search Result[6]
- Vertex AI Search Result[14]
- Vertex AI Search Result[10]
- Vertex AI Search Result[9]
- Vertex AI Search Result[12]
- Vertex AI Search Result[5]
- Vertex AI Search Result[15]
- Vertex AI Search Result[1]
- Vertex AI Search Result[2]
- Vertex AI Search Result[7]
- Vertex AI Search Result[8]
- Vertex AI Search Result[16]
- Vertex AI Search Result[4]
- Vertex AI Search Result[17]
- Vertex AI Search Result[18]
- Vertex AI Search Result[19]
- Vertex AI Search Result[3]
- Vertex AI Search Result[20]
- Vertex AI Search Result[21]
- Vertex AI Search Result[22]
- Vertex AI Search Result[23]
- Vertex AI Search Result[24]
- Vertex AI Search Result[25]
- Vertex AI Search Result[26]
- Vertex AI Search Result[27]
- Vertex AI Search Result[28]
- Vertex AI Search Result[29]
- Vertex AI Search Result[30]
- Vertex AI Search Result[31]
- Vertex AI Search Result[32]
- Vertex AI Search Result[33]
- Vertex AI Search Result[34]
- Vertex AI Search Result[35]
- Vertex AI Search Result[36]
- Vertex AI Search Result[37]
- Vertex AI Search Result[38]
- Vertex AI Search Result[39]
Sources
- 1. Simmons-Smith Reaction [organic-chemistry.org]
- 2. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 3. orgosolver.com [orgosolver.com]
- 4. Simmons-Smith Reaction | NROChemistry [nrochemistry.com]
- 5. Metal-catalyzed cyclopropanations - Wikipedia [en.wikipedia.org]
- 6. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 7. grokipedia.com [grokipedia.com]
- 8. GAS Dortmund [gas-dortmund.de]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Which Precious Metal in the Catalyst Is Most Susceptible to Sulfur Poisoning? → Learn [pollution.sustainability-directory.com]
- 12. Rhodium-Catalyzed Synthesis of Organosulfur Compounds Involving S-S Bond Cleavage of Disulfides and Sulfur - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Navigating Steric Hindrance in 1,2-Dimethylcyclopropane Chemistry
Welcome to our dedicated technical support center for researchers, chemists, and drug development professionals working with 1,2-dimethylcyclopropane. This highly strained, three-membered ring system offers unique synthetic opportunities, but its reactivity is often complicated by significant steric challenges, particularly when dealing with its cis and trans isomers. This guide is structured to provide practical, in-depth solutions to common experimental issues in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: Why do the cis and trans isomers of this compound exhibit different reactivity?
A1: The difference in reactivity between cis- and trans-1,2-dimethylcyclopropane is fundamentally rooted in stereochemistry and steric hindrance.
-
cis-1,2-Dimethylcyclopropane: In this isomer, the two methyl groups are on the same face of the cyclopropane ring.[1][2] This arrangement leads to significant steric strain as the methyl groups are in close proximity, causing electronic repulsion.[3] This inherent strain makes the cis isomer less stable and, in some cases, more reactive towards ring-opening reactions, as the release of this strain provides a thermodynamic driving force.[4]
-
trans-1,2-Dimethylcyclopropane: Here, the methyl groups are on opposite faces of the ring, minimizing steric interactions.[5] This results in a more stable molecule compared to the cis isomer.[3] Consequently, reactions involving the trans isomer may be slower or require more forcing conditions.
This stability difference is a critical factor in reaction design, influencing everything from reaction rates to product distributions in thermal isomerizations and catalytic processes.[4]
Troubleshooting Guides
Problem 1: Low Yields in Catalytic Hydrogenation of the Cyclopropane Ring
I am attempting to hydrogenate the cyclopropane ring in a molecule containing a 1,2-dimethylcyclopropyl moiety, but I am observing low conversion rates and significant side reactions.
This is a common issue arising from the high activation energy required for C-C bond cleavage in the cyclopropane ring, which is often competitive with other hydrogenation-susceptible functional groups.[6] Steric hindrance from the methyl groups can also impede access to the catalyst surface.
Troubleshooting Workflow:
Sources
- 1. Activation of cyclopropanes by transition metals - Wikipedia [en.wikipedia.org]
- 2. Item - TRANSITION METAL CATALYZED SIMMONSâSMITH TYPE CYCLOPROPANATIONS - Purdue University Graduate School - Figshare [hammer.purdue.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Transition-metal-catalyzed auxiliary-assisted C–H functionalization using vinylcyclopropanes and cyclopropanols - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC00599J [pubs.rsc.org]
- 5. Transition Metal-Catalyzed Selective Carbon-Carbon Bond Cleavage of Vinylcyclopropanes in Cycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification Strategies for Removing Reaction Byproducts
Welcome to the Technical Support Center for Purification Strategies. This guide is designed for researchers, scientists, and drug development professionals who encounter the critical and often challenging task of isolating a desired compound from a complex reaction mixture. As a Senior Application Scientist, my goal is to provide not just procedural steps, but also the underlying scientific reasoning to empower you to make informed decisions and effectively troubleshoot your purification processes.
Purification is a crucial step in chemical synthesis, as the presence of byproducts and impurities can significantly impact the yield, activity, and safety of the final product. This guide is structured to address common issues encountered during purification, offering practical solutions and in-depth explanations in a user-friendly question-and-answer format.
I. General Troubleshooting Guide: My Purification Failed, What Now?
Embarking on a purification journey without a clear strategy can lead to frustrating outcomes. When a purification attempt fails to yield the desired product in sufficient purity or quantity, a systematic approach to troubleshooting is essential. This section provides a logical workflow to diagnose and resolve common purification problems.
A Systematic Approach to Diagnosing Purification Problems
The following flowchart outlines a step-by-step process for troubleshooting a failed purification. It encourages a methodical evaluation of the problem, starting from simple checks and progressing to more complex solutions.
Technical Support Center: Enhancing the Stability of 1,2-Dimethylcyclopropane During Storage
Welcome to the technical support center for 1,2-Dimethylcyclopropane. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and purity of this valuable, high-energy compound throughout its storage and application. Due to the inherent ring strain of the cyclopropane motif, this compound is susceptible to degradation, which can compromise experimental outcomes. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and best practices to mitigate these stability challenges.
Frequently Asked Questions (FAQs)
Q1: What makes this compound inherently unstable?
A1: The instability of this compound arises from significant ring strain. The carbon-carbon bond angles in the cyclopropane ring are constrained to 60°, a substantial deviation from the ideal sp³ bond angle of 109.5°. This angle strain, coupled with torsional strain from eclipsing C-H bonds, results in a high-energy molecule prone to ring-opening reactions to relieve this strain.[1]
Q2: Which isomer of this compound is more stable, cis or trans?
A2: The trans-isomer of this compound is more stable than the cis-isomer. This is due to steric hindrance in the cis-isomer, where the two methyl groups are on the same side of the ring, leading to repulsive interactions between them. In the trans-isomer, the methyl groups are on opposite sides, minimizing this steric strain. The heat of combustion for the cis-isomer is consequently larger than that of the trans-isomer, indicating lower stability.[2]
Q3: What are the primary degradation pathways for this compound during storage?
A3: The main degradation pathway is thermal isomerization, where the cyclopropane ring opens to form various more stable alkene isomers, such as cis- and trans-pent-2-ene, 2-methylbut-1-ene, and 2-methylbut-2-ene.[3] Other potential degradation routes include oxidative ring-opening, particularly if exposed to oxygen, and acid-catalyzed ring-opening if acidic impurities are present. Free-radical chain reactions can also contribute to degradation, especially in the presence of light or radical initiators.[4][5]
Q4: Can I store this compound at room temperature?
A4: Storing this compound at room temperature is not recommended for long-term stability. Due to its low boiling point (cis: 37°C, trans: 28.2°C) and susceptibility to thermal degradation, it should be stored in a cool environment.[1] For prolonged storage, refrigeration or even freezing is advisable to minimize isomerization and evaporative losses.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing potential causes and corrective actions.
Issue 1: My reaction yield is consistently lower than expected when using stored this compound.
-
Question: I've been using a batch of this compound that has been stored for several months, and my reaction yields have dropped significantly. What could be the cause?
-
Answer: The most likely cause is the degradation of your this compound stock. Over time, especially if not stored under optimal conditions, it can isomerize to less reactive alkenes.[3] You should verify the purity of your starting material using Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Issue 2: I'm observing unexpected side products in my reaction.
-
Question: My reaction is producing unexpected byproducts that are not related to my intended transformation. Could this be from the this compound?
-
Answer: Yes, it's possible. If your this compound has degraded, the resulting alkene isomers will react differently in your system, leading to the formation of unforeseen side products. Additionally, if the compound has undergone oxidation, the resulting oxygenated impurities could also participate in side reactions. A thorough analysis of your starting material for impurities is recommended.
Issue 3: The pressure in my sealed storage vial of this compound has increased.
-
Question: I noticed that a vial of this compound stored in the lab has developed a noticeable pressure buildup. Is this normal and is it safe?
-
Answer: This is not normal and indicates a potential safety hazard. The pressure increase is likely due to the evaporation of the volatile this compound, especially if the storage temperature has fluctuated or is too high. This can create a risk of the vial rupturing. The vial should be cooled down before carefully venting it in a well-ventilated fume hood. This also suggests that your storage conditions are not optimal and should be reviewed.
Best Practices for Storage
To ensure the long-term stability and purity of this compound, adhere to the following storage protocols.
Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (refrigerated) for short-term storage. ≤ -20°C (frozen) for long-term storage. | Minimizes thermal isomerization and reduces vapor pressure. |
| Atmosphere | Under an inert atmosphere (e.g., Argon or Nitrogen). | Prevents oxidative degradation of the strained cyclopropane ring. |
| Container | Amber glass vials with PTFE-lined caps or stainless steel cylinders. | Amber glass protects from light-induced degradation. PTFE and stainless steel offer excellent chemical resistance. |
| Inhibitors | Consider adding a radical inhibitor such as Butylated Hydroxytoluene (BHT) or Hydroquinone at low concentrations (10-100 ppm). | Inhibits free-radical chain reactions that can be initiated by light or trace impurities. |
Experimental Protocol: Preparation for Long-Term Storage
-
Purification: Ensure the this compound is of high purity before long-term storage. Impurities from synthesis, such as residual acids or solvents, can accelerate degradation. Fractional distillation is a suitable method for purifying volatile cycloalkanes.[6][7]
-
Inhibitor Addition (Optional): If desired, prepare a stock solution of the chosen inhibitor (e.g., BHT in a compatible, volatile solvent). Add the appropriate volume to the purified this compound to achieve the target concentration.
-
Inert Atmosphere: Transfer the this compound to a clean, dry, and appropriately sized amber glass vial or stainless steel container. The container size should be chosen to minimize headspace.
-
Purging: Purge the container with a gentle stream of an inert gas (Argon or Nitrogen) for several minutes to displace any air.
-
Sealing: Securely seal the container with a PTFE-lined cap. For vials, consider using parafilm or a secondary seal for extra protection.
-
Labeling and Storage: Clearly label the container with the compound name, date of storage, and any added inhibitors. Place the container in a designated, well-ventilated cold storage unit (refrigerator or freezer).
Quality Control and Purity Analysis
Regularly assessing the purity of your this compound is crucial. The following are recommended analytical methods.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment
Objective: To separate and identify the cis and trans isomers of this compound and detect any alkene degradation products.
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a Flame Ionization Detector (FID) for quantification and a Mass Spectrometer (MS) for identification.
-
GC Column: A non-polar capillary column (e.g., DB-1 or equivalent, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable for separating the isomers and their potential degradation products based on boiling point differences. For enhanced separation of cis/trans isomers, a more polar stationary phase may be required.[8][9]
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 5 minutes.
-
Ramp: 5°C/min to 150°C.
-
Hold: 5 minutes at 150°C.
-
-
Injector Temperature: 200°C.
-
Detector Temperature (FID): 250°C.
-
MS Ion Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
Procedure:
-
Sample Preparation: Prepare a dilute solution of your this compound sample in a volatile solvent (e.g., dichloromethane or hexane).
-
Injection: Inject a small volume (e.g., 1 µL) into the GC.
-
Data Analysis:
-
Identify the peaks for cis- and trans-1,2-dimethylcyclopropane based on their retention times and mass spectra.
-
Search the mass spectra of any additional peaks against a library (e.g., NIST) to identify potential degradation products (e.g., pentene isomers).
-
Quantify the purity by calculating the peak area percentage.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Impurity Detection
Objective: To detect and quantify impurities in a this compound sample.
Instrumentation: 300 MHz or higher NMR spectrometer.
Procedure:
-
Sample Preparation: Prepare a solution of your this compound in a deuterated solvent (e.g., CDCl₃).
-
¹H NMR Analysis:
-
Acquire a ¹H NMR spectrum. The spectrum of pure this compound should show characteristic signals for the methyl and cyclopropyl protons.
-
Look for signals in the alkene region (typically 4.5-6.5 ppm) which would indicate the presence of isomerization products.
-
The number of signals can also help distinguish between isomers. cis-1,2-dimethylcyclopropane is expected to show 4 signals, while the trans-isomer will show 3 signals due to symmetry.[10][11]
-
-
¹³C NMR Analysis:
-
Acquire a ¹³C NMR spectrum. This can provide complementary information on the presence of impurities.
-
Pure trans-1,2-dimethylcyclopropane will show distinct signals for the methyl and cyclopropyl carbons.
-
Visualizing Degradation and Troubleshooting
Degradation Pathway of this compound
Caption: Primary degradation pathway of this compound.
Troubleshooting Workflow for Purity Issues
Caption: Decision workflow for troubleshooting purity-related issues.
References
- Frey, H. M., & Stevens, I. D. R. (1962). The Thermal Isomerization of 1.2-Dimethylcyclopropane. I. Cis-trans Isomerization. Proceedings of the Royal Society of London. Series A, Mathematical and Physical Sciences, 269(1339), 548–561.
- Neuman, R. C. (2004). Chapter 11: Free Radical Substitution and Addition Reactions. In Organic Chemistry. University of California, Riverside.
- Singh, G., Singh, S., & Singh, P. (2023). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Molecules, 28(15), 5869.
- Claremon, D. A., & Buser, H. P. (2020). Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. Accounts of Chemical Research, 53(6), 1245–1263.
- Hovey, M. T., & Dudley, G. B. (2014). Acid-catalyzed ring-opening reactions of a cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene with alcohols. Beilstein Journal of Organic Chemistry, 10, 2337–2343.
- Wikipedia. (n.d.). Simmons–Smith reaction.
- Doyle, M. P., & Forbes, D. C. (2018). Nucleophilic Ring Opening of Donor–Acceptor Cyclopropanes Catalyzed by a Brønsted Acid in Hexafluoroisopropanol. Organic Letters, 20(4), 934–937.
- Doyle, M. P., & Forbes, D. C. (2018). Nucleophilic Ring Opening of Donor–Acceptor Cyclopropanes Catalyzed by a Brønsted Acid in Hexafluoroisopropanol. ACS Publications.
- University of California, Los Angeles. (n.d.). Distillation.
- PHARMD GURU. (n.d.). CHAPTER-3 FREE RADICALS CHAIN REACTIONS OF ALKANE.
- DePuy, C. H., Breitbeil, F. W., & Eilers, K. L. (1964). The Stereospecific Acid- and Base-Catalyzed Ring Opening of a Substituted Cyclopropanol. Journal of the American Chemical Society, 86(21), 4751–4752.
- University of Calgary. (n.d.). Ch 14: Cyclopropane synthesis.
- StudySmarter. (2023, October 14). Reactions of Cycloalkanes: Meaning, Examples, Applications.
- Wang, L., et al. (2019). Oxidative radical ring-opening/cyclization of cyclopropane derivatives. Beilstein Journal of Organic Chemistry, 15, 256–278.
- Charette, A. B., & Beauchemin, A. (2001). Simmons‐Smith Cyclopropanation Reaction. Organic Reactions, 1-475.
- Wang, L., et al. (2019). Oxidative radical ring-opening/cyclization of cyclopropane derivatives. PubMed.
- PHARMD GURU. (n.d.). CHAPTER-3 FREE RADICAL CHAIN REACTION OF ALKANE.
- Wang, L., et al. (2019). Oxidative radical ring-opening/cyclization of cyclopropane derivatives. ResearchGate.
- Wikipedia. (n.d.). Cyclopropane.
- Amrita Vishwa Vidyapeetham. (n.d.). Purification by Fractional distillation/crystallisation (Theory) : Organic Chemistry Virtual Lab.
- Google Patents. (n.d.). US2637749A - Process for purification of cyclohexane.
- Wessjohann, L. A., Brandt, W., & Thiemann, T. (2003). Biosynthesis and Metabolism of Cyclopropane Rings in Natural Compounds. Chemical Reviews, 103(4), 1625–1648.
- University of California, Los Angeles. (n.d.). Distillation1.
- University of Rochester. (n.d.). How To: Purify by Distillation.
- Restek. (n.d.). cis-1,2-Dimethylcyclopropane.
- Lumen Learning. (n.d.). 18.4. Radical reactions in practice | Organic Chemistry II.
- SpectraBase. (n.d.). trans-1,2-Dimethyl-cyclopropane - Optional[13C NMR] - Chemical Shifts.
- Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667.
- Wikipedia. (n.d.). This compound.
- NIST. (n.d.). This compound.
- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
- Bouftira, I., et al. (2022). natural butylated hydroxytoluene (bht): a review. Quantum Journal of Medical and Health Sciences, 2(5), 1-13.
- Study.com. (n.d.). How many signals would there be in the NMR spectrum of the following molecule: cis-1,2-dimethylcyclopropane?
- Lin, C. F., & Fung, C. C. (1983). Effects of butylated hydroxyanisole, butylated hydroxytoluene and tertiary butylhydroquinone on growth and luteoskyrin production byPenicillium islandicum. Journal of Applied Toxicology, 3(2), 84-89.
- Balcı, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
- ResearchGate. (n.d.). Separations of cis–trans isomer mixtures of a 1,2-dimethylcyclohexane,...
- Wang, D., et al. (2022).
- Li, Y., et al. (2023). Exploring the Mechanisms of the Antioxidants BHA, BHT, and TBHQ in Hepatotoxicity, Nephrotoxicity, and Neurotoxicity from the Perspective of Network Toxicology. Foods, 12(15), 2841.
- Pearson+. (n.d.). The heat of combustion of cis-1,2-dimethylcyclopropane is larger ...
- NIST. (n.d.). Cyclopropane, 1,2-dimethyl-, cis-.
- Science.gov. (n.d.). tert-butyl hydroquinone tbhq: Topics.
- Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC.
- Master Organic Chemistry. (2019, November 14). The Cope and Claisen Rearrangements.
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. The heat of combustion of cis-1,2-dimethylcyclopropane is larger ... | Study Prep in Pearson+ [pearson.com]
- 3. researchgate.net [researchgate.net]
- 4. Oxidative radical ring-opening/cyclization of cyclopropane derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxidative radical ring-opening/cyclization of cyclopropane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. Purification by Fractional distillation/crystallisation (Theory) : Organic Chemistry Virtual Lab : Chemical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. homework.study.com [homework.study.com]
- 11. 18.4. Radical reactions in practice | Organic Chemistry II [courses.lumenlearning.com]
Technical Support Center: Quantifying 1,2-Dimethylcyclopropane Isomer Ratios
Welcome to the technical support center for the analytical challenges in quantifying 1,2-dimethylcyclopropane isomer ratios. This guide is designed for researchers, scientists, and drug development professionals who encounter specific issues during their experimental work with these volatile and structurally similar compounds. Here, we synthesize technical accuracy with field-proven insights to help you navigate these complex analyses.
Introduction: The Challenge of this compound Isomers
This compound exists as three stereoisomers: a cis isomer and a pair of trans enantiomers.[1] These isomers possess very similar physicochemical properties, including close boiling points, which makes their separation and individual quantification a significant analytical hurdle.[1][2] In fields like drug development and catalysis, the specific isomeric ratio is often critical to a product's efficacy and safety, necessitating robust and reliable analytical methods.[3][4] This guide provides in-depth troubleshooting and frequently asked questions to address the common challenges in achieving accurate and reproducible quantification of these isomers.
Frequently Asked Questions (FAQs)
Q1: Why is it so difficult to separate the cis and trans isomers of this compound using standard gas chromatography (GC)?
A1: The primary challenge lies in the very small differences in boiling points and polarities between the cis and trans isomers. Standard non-polar GC columns, which separate compounds primarily based on boiling point, often fail to provide adequate resolution. The key to successful separation is to exploit subtle differences in the isomers' molecular shapes and dipole moments.[2] The cis isomer, with both methyl groups on the same side of the cyclopropane ring, has a small net dipole moment, whereas the trans isomer does not.[5] This difference in polarity can be leveraged for separation.
Q2: What type of GC column is best suited for separating this compound isomers?
A2: For resolving cis and trans isomers, a column with a more polar stationary phase is often necessary to exploit the slight difference in dipole moments.[2] However, for separating the trans enantiomers, a chiral stationary phase is required. Cyclodextrin-based columns, such as those containing Chirasil-beta-Dex, have demonstrated success in the enantioselective analysis of cyclopropane derivatives.[6]
| Stationary Phase Type | Primary Separation Principle | Application |
| Non-Polar (e.g., Squalane, Polydimethylsiloxane) | Boiling Point | General analysis, may not resolve isomers.[2][7] |
| Polar (e.g., Polyethylene Glycol - WAX phases) | Polarity/Dipole Moment | Separation of cis and trans diastereomers.[2] |
| Chiral (e.g., Cyclodextrin derivatives) | Enantioselective Interactions | Separation of trans enantiomers.[6] |
Q3: Can I use Nuclear Magnetic Resonance (NMR) spectroscopy to determine the isomer ratio?
A3: Yes, ¹H NMR spectroscopy can be a powerful tool for determining the ratio of cis to trans isomers. The different chemical environments of the protons in the cis and trans isomers result in distinct signals in the NMR spectrum.[8][9] For instance, trans-1,2-dimethylcyclopropane is expected to show three unique proton signals, while the cis isomer may show three or four depending on the specifics of symmetry.[8][9][10] By integrating the areas of these characteristic peaks, you can calculate the relative abundance of each isomer. However, NMR is generally not suitable for distinguishing between the two trans enantiomers, as they are chemically equivalent in a non-chiral solvent.
Q4: How can I confirm the identity of each isomer peak in my chromatogram?
A4: Peak identification can be achieved through a combination of techniques:
-
Mass Spectrometry (MS): Coupling your GC to a mass spectrometer (GC-MS) allows you to obtain mass spectra for each eluting peak. While the electron ionization (EI) mass spectra of the cis and trans isomers are very similar, they can be compared against a spectral library like the one from the National Institute of Standards and Technology (NIST) for confirmation.[11][12]
-
Retention Indices: Kovats retention indices can provide additional evidence for peak identification. These indices are relative retention times compared to a series of n-alkanes and are more reproducible between different instruments and laboratories than absolute retention times.[11]
-
Certified Reference Materials: The most definitive way to identify your peaks is to inject pure standards of the cis and trans isomers, if available, and compare their retention times to those in your sample.
Troubleshooting Guide
This section addresses common problems encountered during the analysis of this compound isomers.
Problem 1: Poor Peak Resolution or Complete Co-elution
Symptoms:
-
A single, broad peak instead of two or more distinct peaks for the isomers.
-
Shoulders on a primary peak, indicating partial separation.
Root Causes & Solutions:
| Potential Cause | Explanation & Troubleshooting Steps |
| Inappropriate GC Column | The stationary phase lacks the selectivity to differentiate between the isomers. Solution: Switch to a more appropriate column. For cis/trans separation, try a mid-polarity to polar phase. For enantiomer separation, a chiral column is necessary.[2][6] |
| Suboptimal Oven Temperature Program | A fast temperature ramp can cause analytes to move through the column too quickly, preventing effective separation. Solution: Decrease the ramp rate (e.g., from 10°C/min to 2-5°C/min) or introduce an isothermal hold at a temperature that provides the best selectivity.[2] |
| Incorrect Carrier Gas Flow Rate | The linear velocity of the carrier gas affects column efficiency. Solution: Optimize the flow rate for your carrier gas (Helium, Hydrogen, or Nitrogen) to achieve the minimum plate height (maximum efficiency). Consult your column manufacturer's guidelines. |
| Column Overloading | Injecting too much sample can lead to broad, tailing peaks and poor resolution. Solution: Dilute your sample or use a split injection with a higher split ratio.[13] |
Workflow for Optimizing Peak Resolution
Caption: Troubleshooting workflow for poor peak resolution.
Problem 2: Irreproducible Retention Times and Peak Areas
Symptoms:
-
Retention times shift between consecutive injections.
-
Peak areas for the same concentration of analyte are inconsistent, leading to poor quantitative precision.
Root Causes & Solutions:
| Potential Cause | Explanation & Troubleshooting Steps |
| Leaks in the System | Leaks in the injector, column fittings, or detector can cause fluctuations in carrier gas flow and pressure.[14] Solution: Perform a leak check using an electronic leak detector, paying close attention to the septum, ferrules, and other connections.[15] |
| Contaminated Inlet Liner | Non-volatile residues in the inlet liner can interact with the analytes, affecting vaporization and transfer to the column.[16] Solution: Replace the inlet liner and septum. Regular replacement is a crucial part of preventative maintenance.[14] |
| Unstable Oven Temperature | Fluctuations in the oven temperature will directly impact retention times.[14] Solution: Verify the stability of your oven's temperature control. If it's unstable, the instrument may require service. |
| Inconsistent Injection Volume | Manual injections or a faulty autosampler can lead to variable amounts of sample being introduced. Solution: If using an autosampler, check the syringe for air bubbles and ensure it is functioning correctly. For manual injections, practice a consistent injection technique. |
Experimental Protocol: System Suitability Test
To ensure your system is performing correctly before analyzing your samples, perform a system suitability test.
Objective: To verify that the chromatographic system is adequate for the intended analysis.
Procedure:
-
Prepare a standard solution containing a known concentration of this compound isomers.
-
Make at least five replicate injections of the standard solution.
-
Calculate the following parameters:
-
Resolution (Rs): The degree of separation between the isomer peaks. An Rs value > 1.5 is generally considered baseline separation.
-
Relative Standard Deviation (RSD) of Retention Times: This measures the precision of the retention times. An RSD of < 1% is typically acceptable.
-
RSD of Peak Areas: This measures the precision of the quantification. An RSD of < 2% is often required.
-
Tailing Factor (Tf): Measures peak symmetry. A Tf between 0.9 and 1.2 is ideal.
-
If your system fails to meet these criteria, it indicates a problem that needs to be addressed before proceeding with sample analysis. This process is a cornerstone of analytical method validation.[17]
Problem 3: Inaccurate Quantification Despite Good Separation
Symptoms:
-
The calculated isomer ratios are inconsistent with expected values or other analytical techniques (e.g., NMR).
-
The calibration curve for one or more isomers is non-linear or has a poor correlation coefficient (r²).
Root Causes & Solutions:
| Potential Cause | Explanation & Troubleshooting Steps |
| Differences in Detector Response | Detectors like the Flame Ionization Detector (FID) can have slightly different response factors for different isomers. Solution: Determine the relative response factor (RRF) for each isomer by injecting a standard of known composition. Apply this correction factor to your calculations. |
| Isomerization During Analysis | High temperatures in the injector or column can potentially cause isomerization, altering the original ratio. Solution: Use the lowest possible injector and oven temperatures that still provide good chromatography. Check for active sites in the inlet liner or on the column that could catalyze isomerization.[13] |
| Co-eluting Impurities | A peak that appears to be a single isomer may have a co-eluting impurity, leading to an overestimation of its area. Solution: Use GC-MS to check the purity of each peak. If an impurity is present, further method development is needed to resolve it from the analyte of interest. |
Diagram: Logic for Ensuring Accurate Quantification
Caption: Logical flow for achieving accurate isomer quantification.
This technical support guide is intended to provide a solid foundation for troubleshooting and resolving the analytical challenges associated with quantifying this compound isomer ratios. By understanding the underlying principles and systematically addressing potential issues, researchers can develop robust and reliable analytical methods crucial for their work.
References
- Drawell. (n.d.). 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot.
- BioPharma Services. (n.d.). Bioanalytical Method Development: Isomers.
- Schulz, S., et al. (n.d.). Enantioselective Gas Chromatographic Analysis of Cyclopropane Derivatives. ResearchGate.
- Phenomenex. (2025). GC Column Troubleshooting Guide.
- Restek. (n.d.). Troubleshooting Guide.
- Brainly. (2023, August 25). How many ¹H NMR signals would cis-1,2-dimethylcyclopropane give?.
- Phenomenex. (2024, February 3). GC Troubleshooting Tips and Tricks from Inlet through to Detection [Video]. YouTube.
- PubChem. (n.d.). cis-1,2-dimethylcyclopropane. National Center for Biotechnology Information.
- BenchChem. (n.d.). Navigating the Separation of Dimethylcyclopentane Isomers: A Comparative Guide to Stationary Phases.
- Chegg. (n.d.). How many 1H NMR signals does the following dimethylcyclopropane show?.
- NIST. (n.d.). Cyclopropane, 1,2-dimethyl-, cis-. NIST Chemistry WebBook.
- Wikipedia. (n.d.). This compound.
- NIST. (n.d.). Cyclopropane, 1,2-dimethyl-, trans-. NIST Chemistry WebBook.
- Quora. (2018, November 15). How many proton NMR of signals are given by trans 1,2-dimethylcyclopane?.
- Kumar, A. (n.d.). Analytical method validation: A brief review. ResearchGate.
- Singh, S., et al. (2014). A review of drug isomerism and its significance. International Journal of Applied and Basic Medical Research, 4(1), 16-22.
- Filo. (2025, June 13). Write the geometrical isomers of this compound. Which one of them will have a dipole moment and why?.
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. biopharmaservices.com [biopharmaservices.com]
- 4. A review of drug isomerism and its significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Write the geometrical isomers of this compound. Which one of t.. [askfilo.com]
- 6. researchgate.net [researchgate.net]
- 7. Cyclopropane, 1,2-dimethyl-, cis- [webbook.nist.gov]
- 8. brainly.com [brainly.com]
- 9. homework.study.com [homework.study.com]
- 10. quora.com [quora.com]
- 11. Cis-1,2-dimethylcyclopropane | C5H10 | CID 252321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Cyclopropane, 1,2-dimethyl-, trans- [webbook.nist.gov]
- 13. drawellanalytical.com [drawellanalytical.com]
- 14. GC Column Troubleshooting Guide | Phenomenex [phenomenex.com]
- 15. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 16. m.youtube.com [m.youtube.com]
- 17. wjarr.com [wjarr.com]
Minimizing ring-opening side products in 1,2-Dimethylcyclopropane reactions
A Guide to Minimizing Ring-Opening Side Products
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,2-dimethylcyclopropane. This highly strained three-membered ring system is a valuable building block in synthesis, but its inherent reactivity can lead to undesired ring-opening side reactions. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you maintain the integrity of the cyclopropane ring and maximize the yield of your desired product.
Troubleshooting Guide: A Symptom-Based Approach
This section addresses specific experimental issues in a direct question-and-answer format.
Q1: My reaction is yielding a mixture of acyclic alkenes (e.g., pentenes) instead of my target cyclopropyl-containing product. What is the primary cause and how can I mitigate it?
This is the most common failure mode in reactions involving this compound and is almost always indicative of unintentional ring-opening. The high ring strain (~27-30 kcal/mol) makes the C-C bonds susceptible to cleavage under various conditions.[1][2] The primary culprits are excessive heat and the presence of acidic species, which can trigger cleavage through different mechanisms.
Core Causality:
-
Acid-Catalyzed Opening: Protic acids or Lewis acids can protonate or coordinate to the cyclopropane ring, which has significant "pi-character."[1] This generates a carbocation intermediate that rapidly rearranges to a more stable, open-chain alkene.[1][3]
-
Thermal Isomerization: At elevated temperatures, the cyclopropane C-C bonds can undergo homolytic cleavage to form a diradical intermediate, which then rearranges to various isomeric alkenes.[1]
Troubleshooting Protocol:
-
Re-evaluate Your Reaction Temperature: Ring-opening is often under kinetic control and has a significant activation energy. Lowering the temperature is the most effective first step.
-
Action: Attempt the reaction at 0 °C, -20 °C, or even -78 °C. This can dramatically favor the desired reaction pathway over ring cleavage.[4]
-
-
Scrutinize All Reagents for Acidity: Even trace amounts of acid can be detrimental.
-
Action:
-
If using a Lewis acid catalyst, switch to a milder one. For example, if Sc(OTf)₃ is causing cleavage, consider a less acidic option like Sn(OTf)₂.[5]
-
Ensure all reagents and solvents are anhydrous and free of acidic impurities. Use freshly distilled solvents or those stored over molecular sieves.
-
If the reaction generates a protic acid byproduct (e.g., HCl), add a non-nucleophilic base (like proton sponge or 2,6-lutidine) to scavenge it in situ.
-
-
-
Change the Solvent System: The solvent can stabilize or destabilize the intermediates that lead to ring-opening.
-
Action: Switch from polar, protic solvents (like methanol) to non-polar, aprotic solvents (like toluene, hexane, or dichloromethane). This will disfavor the formation and stabilization of charged carbocation intermediates.[4]
-
Q2: I am attempting a radical reaction, but the primary product is from ring-opening rather than the intended functionalization. How can I control this?
Radical-mediated reactions can readily initiate the cleavage of the strained cyclopropane ring. A radical addition to the ring or abstraction of a hydrogen atom can lead to a cyclopropyl radical, which can rapidly rearrange to a more stable acyclic radical.[6]
Troubleshooting Protocol:
-
Control Radical Concentration: High concentrations of radical initiators or propagating species can increase the rate of ring-opening.
-
Action: Use a syringe pump for the slow addition of the radical initiator (e.g., AIBN) or the radical precursor. This maintains a low, steady-state concentration of radicals, favoring intermolecular reactions over the unimolecular ring-opening.
-
-
Choose the Right Radical Precursor: The stability of the radical formed on the cyclopropane ring is critical.
-
Temperature Management: As with thermal reactions, radical ring-opening is temperature-dependent.
-
Action: Use a low-temperature radical initiator if possible (e.g., V-70) or initiate the reaction photochemically at a reduced temperature.
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental driving force behind the ring-opening of this compound?
The primary driving force is the release of significant ring strain. This strain is a combination of:
-
Angle Strain: The internal C-C-C bond angles are forced to be 60°, a severe deviation from the ideal 109.5° for sp³-hybridized carbons.[1][2]
-
Torsional Strain: The C-H bonds on adjacent carbon atoms are eclipsed, leading to repulsive interactions.[9] Cleaving a C-C bond allows the molecule to adopt a more stable, strain-free acyclic conformation.
Q2: How does the stereochemistry (cis vs. trans) of this compound impact its stability and propensity for ring-opening?
The stereochemistry has a notable impact on stability. Trans-1,2-dimethylcyclopropane is more stable than the cis-isomer. [9][10][11]
-
Causality: In the cis isomer, the two bulky methyl groups are on the same face of the ring, leading to significant steric hindrance (repulsion).[10][11][12] In the trans isomer, they are on opposite faces, minimizing this interaction.[9][10]
-
Reactivity Implication: Because the cis isomer is higher in energy, it requires a lower activation energy to reach the transition state for ring-opening. Therefore, under identical conditions, cis-1,2-dimethylcyclopropane is generally more susceptible to ring-opening than its trans counterpart. [13]
Q3: Are there specific reaction classes that are known to preserve the cyclopropane ring?
Yes, reactions that avoid harsh acidic conditions, high temperatures, and highly reactive radical intermediates are generally safe. Examples include:
-
Simmons-Smith Cyclopropanation: This classic reaction uses a zinc carbenoid, which is relatively mild and highly effective for forming cyclopropanes without subsequent ring-opening.[2][14]
-
Palladium-Catalyzed Cross-Coupling: Reactions like the Suzuki or Negishi coupling can be performed on cyclopropyl halides or boronic esters under carefully controlled conditions, often preserving the ring structure.[4][15]
-
Mild Reductions: Reduction of a ketone adjacent to the ring can be achieved with mild reagents like sodium borohydride (NaBH₄) at low temperatures without cleaving the cyclopropane.[4]
Q4: Can computational chemistry be used to predict or minimize ring-opening side reactions?
Absolutely. Computational chemistry is a powerful predictive tool in this context.
-
Mechanism Elucidation: Methods like Density Functional Theory (DFT) can map out the potential energy surfaces for both the desired reaction and the undesired ring-opening pathway.[7][16][17]
-
Kinetic vs. Thermodynamic Control: By calculating the activation energies (ΔG‡) for each path, researchers can determine the kinetic feasibility of the side reaction. This allows for the rational selection of reaction temperatures to favor the desired product.
-
Catalyst and Solvent Effects: Computational models can simulate the reaction in the presence of different Lewis acids or in various solvents to predict which conditions will minimize the stabilization of ring-opening intermediates.
Data Summary & Visual Guides
Table 1: Key Experimental Parameters to Minimize Ring-Opening
| Parameter | Condition to AVOID | Recommended Condition for Ring Preservation | Rationale |
| Temperature | High Temperatures (> 80 °C) | Low Temperatures (0 °C to -78 °C) | Ring-opening is often kinetically disfavored at lower temperatures.[4] |
| Catalysts | Strong Lewis Acids (e.g., AlCl₃, Sc(OTf)₃), Strong Protic Acids (e.g., H₂SO₄) | Milder Lewis Acids (e.g., Sn(OTf)₂, Yb(OTf)₃), or non-acidic catalysts.[5][18] | Prevents the formation of carbocation intermediates that lead to cleavage.[1] |
| Solvents | Polar, Protic (e.g., Methanol, Water) | Non-polar, Aprotic (e.g., Toluene, Hexane, Dichloromethane) | Disfavors stabilization of charged intermediates that facilitate ring-opening.[4] |
| Stereoisomer | cis-1,2-dimethylcyclopropane | trans-1,2-dimethylcyclopropane | The trans isomer is thermodynamically more stable due to reduced steric strain.[9][10][11] |
Diagram 1: Troubleshooting Workflow for Ring-Opening
Caption: A decision-making workflow for troubleshooting ring-opening side products.
Diagram 2: Competing Reaction Pathways
Caption: Kinetic competition between desired reaction and acid-catalyzed ring-opening.
Experimental Protocol: Mild Reduction of a Cyclopropyl Ketone
This protocol provides a method for the reduction of a ketone adjacent to a cyclopropane ring, a common transformation where ring-opening is a risk if conditions are not controlled.
Objective: To reduce 2-(1,2-dimethylcyclopropyl)ethan-1-one to the corresponding alcohol while minimizing cleavage of the cyclopropane ring.
Materials:
-
2-(1,2-dimethylcyclopropyl)ethan-1-one (1.0 equiv)
-
Sodium borohydride (NaBH₄) (1.5 equiv)[4]
-
Anhydrous Methanol (MeOH), pre-cooled to 0 °C
-
Round-bottom flask with stir bar
-
Ice bath
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Dissolve the cyclopropyl ketone substrate in pre-cooled, anhydrous methanol in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the internal temperature equilibrates to 0 °C.
-
Reagent Addition: Slowly add the sodium borohydride in small portions over 15-20 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation. Maintain the temperature at 0 °C during the addition.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 1-2 hours). Do not allow the reaction to warm to room temperature until it is complete.
-
Quenching: Once the reaction is complete, carefully quench it by the slow, dropwise addition of saturated aqueous ammonium chloride at 0 °C until gas evolution ceases.
-
Workup: Remove the flask from the ice bath. Remove most of the methanol under reduced pressure.
-
Extraction: Extract the remaining aqueous residue with ethyl acetate (3x). Combine the organic layers.
-
Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude alcohol product.
-
Purification: Purify the crude product by flash column chromatography if necessary.
References
- Potapov, K. V., Novikov, M. A., Kozmenko, Y. V., Solyev, P. N., & Tomilov, Y. V. (2025). Stereoselective synthesis of functionalized perhydropyrrolo[1,2-b]isoxazoles based on (3+2)-annulation of donor-acceptor cyclopropanes and isoxazolines. Organic & Biomolecular Chemistry.
- Brainly. (2023). Why is trans-1,2-dimethylcyclopropane more stable than cis-1,2... [Online forum post].
- Study.com. (n.d.). Cis-1,2-dimethylcyclopropane has more strain than trans-1,2-dimethylcyclopropane. How can you account for this difference? Which of the two compounds is more stable?
- Wikipedia. (n.d.). This compound.
- Filo. (2023). cis-1,2-Dimethylcyclopropane has more strain than trans-1,2-dimethylcyclo...
- NIST. (n.d.). This compound. NIST Chemistry WebBook.
- Reddit. (2019). Why is trans-1,2-dimethylcyclopropane more stable? How do I tell? [Online forum post]. r/chemhelp.
- Brainly. (2023). How many total possible stereoisomers are there for this compound? [Online forum post].
- Britannica. (n.d.). This compound. In Encyclopædia Britannica.
- Chemistry School. (2022). Conformation: Stereochemistry of Small Cycloalkanes: Cyclopropane, Cis and Trans Isomerisation [Video]. YouTube.
- Homework Lib. (2025). [Chemistry] cis-1,2-Dimethylcyclopropane has more strain than trans-1,2-dimethylcyclopropane. H [Video]. YouTube.
- PMC. (n.d.). Oxidative radical ring-opening/cyclization of cyclopropane derivatives. National Center for Biotechnology Information.
- Pearson+. (n.d.). The heat of combustion of cis-1,2-dimethylcyclopropane is larger...
- Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes.
- ChemRxiv. (n.d.). Anti-Selective Cyclopropanation of Non-Conjugated Alkenes with Diverse Pronucleophiles via Directed Nucleopalladation.
- Royal Society of Chemistry. (2024). Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. Organic Chemistry Frontiers. DOI:10.1039/D4QO00535J.
- Royal Society of Chemistry. (2023). Cloke–Wilson rearrangement: a unique gateway to access five-membered heterocycles. RSC Advances. DOI:10.1039/D3RA06579A.
- ACS Publications. (n.d.). Chemically activated cis-1,2-dimethylcyclopropane from photolysis of cis-2-butene-diazomethane mixtures in the presence of oxygen. The Journal of Physical Chemistry.
- eScholarship. (n.d.). Computational Studies of Reactivity, Selectivity, and Non-Classical Pathways in Organic and Organometallic Systems. University of California.
- Master Organic Chemistry. (2023). Cyclopropanation of Alkenes.
- ACS Publications. (2013). Vinylcyclopropane Derivatives in Transition-Metal-Catalyzed Cycloadditions for the Synthesis of Carbocyclic Compounds. The Journal of Organic Chemistry. DOI:10.1021/jo400609w.
- PMC. (n.d.). Enantioselective Suzuki cross-coupling of 1,2-diboryl cyclopropanes. National Center for Biotechnology Information.
- NIST. (n.d.). Cyclopropane, 1,2-dimethyl-, cis-. NIST Chemistry WebBook.
- Royal Society of Chemistry. (1981). Reactions of cyclopentane and 2,2-dimethylpropane on supported Rh–Ir catalysts. Journal of the Chemical Society, Faraday Transactions 1. DOI:10.1039/F19817702519.
- ResearchGate. (2022). Water‐assisted, Highly‐selective and Rapid Synthesis of Cyclopropane Derivatives by a [2+1] Annulation Reaction.
- ACS. (2025). Different ring opening reactions of vinylcyclopropanes. ACS Fall 2025 Meeting.
- NIST. (n.d.). Cyclopropane, 1,2-dimethyl-, cis-. NIST Chemistry WebBook.
- Open Access Journals. (2024). An Over View of Computational Chemistry. Journal of Molecular and Organic Chemistry.
- eScholarship. (n.d.). Computational Chemistry Studies of Proteins and Organic Reactions. University of California.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- ResearchGate. (2021). Experimental and Computational Study on the Reaction Pathways of Diradical Intermediates Formed from Myers‐Saito Cyclization of Maleimide‐Based Enediynes.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Cloke–Wilson rearrangement: a unique gateway to access five-membered heterocycles - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07410B [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Oxidative radical ring-opening/cyclization of cyclopropane derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Computational Studies of Reactivity, Selectivity, and Non-Classical Pathways in Organic and Organometallic Systems [escholarship.org]
- 8. researchgate.net [researchgate.net]
- 9. homework.study.com [homework.study.com]
- 10. brainly.com [brainly.com]
- 11. cis-1,2-Dimethylcyclopropane has more strain than trans-1,2-dimethylcyclo.. [askfilo.com]
- 12. m.youtube.com [m.youtube.com]
- 13. The heat of combustion of cis-1,2-dimethylcyclopropane is larger ... | Study Prep in Pearson+ [pearson.com]
- 14. Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO00535J [pubs.rsc.org]
- 15. Enantioselective Suzuki cross-coupling of 1,2-diboryl cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. openaccessjournals.com [openaccessjournals.com]
- 17. Computational Chemistry Studies of Proteins and Organic Reactions [escholarship.org]
- 18. Different ring opening reactions of vinylcyclopropanes - American Chemical Society [acs.digitellinc.com]
Technical Support Center: Flow Chemistry Approaches to 1,2-Dimethylcyclopropane Synthesis
Welcome to the technical support center for the synthesis of 1,2-dimethylcyclopropane using continuous flow chemistry. This guide is designed for researchers, chemists, and process development professionals seeking to optimize their cyclopropanation reactions. Here, we provide field-proven insights, detailed protocols, and robust troubleshooting strategies to address common challenges encountered during experimentation. Our focus is on leveraging the advantages of flow chemistry—enhanced safety, precise control, and scalability—to achieve efficient and reproducible synthesis.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions to provide a foundational understanding of using flow chemistry for this specific synthesis.
Q1: Why should I use a continuous flow setup for cyclopropanation instead of traditional batch methods?
A1: The primary drivers for adopting flow chemistry for cyclopropanation are safety, control, and efficiency. Many cyclopropanation reagents are hazardous or unstable. For instance, the Simmons-Smith reaction involves organozinc carbenoids, which are sensitive species, while other methods use diazomethane, which is toxic and explosive.[1][2] Flow chemistry allows for the in-situ generation and immediate consumption of these reactive intermediates in the small, controlled volume of a reactor.[1][3] This approach minimizes the accumulation of hazardous materials, significantly enhancing safety. Furthermore, the superior heat and mass transfer in flow reactors allows for precise temperature control and efficient mixing, leading to higher yields, better selectivity, and more consistent results compared to batch processing.[4][5]
Q2: What is the most common and reliable flow method for synthesizing this compound?
A2: The most robust and widely documented method is a continuous flow adaptation of the Simmons-Smith reaction .[6][7] This approach typically involves flowing a solution of an appropriate alkene (e.g., cis- or trans-2-butene) and a dihalomethane (commonly diiodomethane, CH₂I₂) through a heated, packed-bed reactor containing a zinc-copper (Zn/Cu) couple.[1][8] The Zn/Cu couple activates the dihalomethane to generate the zinc carbenoid in situ, which then reacts with the alkene to form the cyclopropane ring. This method avoids the need to handle pyrophoric reagents like diethylzinc in many cases and has been proven effective for a range of substrates.[1]
Q3: Can I control the stereochemistry of the final this compound product?
A3: Yes, and this is a key feature of the Simmons-Smith reaction. The cyclopropanation is stereospecific , meaning the stereochemistry of the starting alkene is retained in the product.[2][9]
-
To synthesize cis-1,2-dimethylcyclopropane, you must use cis-2-butene as the starting material.
-
To synthesize trans-1,2-dimethylcyclopropane (which exists as a pair of enantiomers), you must use trans-2-butene. Therefore, the purity of your starting alkene is critical to achieving high diastereomeric purity in your final product.
Q4: What are the typical starting conditions for a flow Simmons-Smith reaction?
A4: Based on established literature, a robust starting point for optimization is summarized in the table below. These parameters were successfully used for the cyclopropanation of various olefins.[1][7]
| Parameter | Recommended Starting Value | Rationale & Key Considerations |
| Alkene | 2-Butene (cis or trans) | Ensure high purity to control product stereochemistry. |
| Carbenoid Source | Diiodomethane (CH₂I₂) | Use freshly distilled or from a new bottle to ensure high reactivity. |
| Solvent | 1,2-Dichloroethane (DCE), dry | Anhydrous conditions are crucial for carbenoid formation. |
| Concentration | 1.0 M solution of alkene in DCE | Balances throughput with solubility and reaction kinetics. |
| Stoichiometry | 1 : 2 (Alkene : CH₂I₂) | An excess of the dihalomethane drives the reaction to completion. |
| Reactor | Packed-bed column with Zn/Cu couple | Provides a high surface area for carbenoid generation. |
| Temperature | 40 °C | Offers a good balance between reaction rate and stability of the carbenoid. |
| Residence Time | 15 minutes | Calculated as Reactor Volume / Total Flow Rate. A 15-min time has shown excellent yields.[6] |
| Back Pressure | 75 psi (approx. 5.2 bar) | Applying moderate back pressure can prevent solvent outgassing and improve consistency.[1] |
Section 2: Experimental Setup and Protocols
Typical Flow Reactor Workflow for Simmons-Smith Cyclopropanation
The logical workflow involves preparing the reagent solutions, pumping them through the packed-bed reactor to generate the reactive intermediate and form the product, and then collecting the output for analysis and purification.
Caption: General workflow for continuous flow Simmons-Smith cyclopropanation.
Step-by-Step Experimental Protocol
This protocol details the synthesis of this compound from 2-butene.
1. Preparation of the Zn/Cu Couple Packed-Bed Reactor:
-
Materials: Zinc dust (<10 µm), Copper(I) iodide (CuI), glass column, glass wool.
-
Procedure:
- In a flask, create a slurry of zinc dust (e.g., 10 g) and a catalytic amount of CuI (e.g., 1 g) in deionized water.
- Stir vigorously for 30 minutes. The mixture should darken as the copper plates onto the zinc.
- Filter the solid Zn/Cu couple and wash sequentially with deionized water, ethanol, and finally, anhydrous diethyl ether.
- Dry the activated couple under high vacuum.
- Securely plug one end of the glass column with glass wool. Carefully pack the column with the dry Zn/Cu couple, tapping gently to ensure even distribution. Plug the other end with glass wool.
- Store the packed column under an inert atmosphere (Nitrogen or Argon) until use.
2. Reagent Preparation:
-
Solution A: In a Schlenk flask under a nitrogen atmosphere, prepare a 1.0 M solution of the desired 2-butene isomer (e.g., cis-2-butene) in anhydrous 1,2-dichloroethane (DCE).
-
Add diiodomethane to this solution to achieve a final molar ratio of 1:2 (alkene:CH₂I₂). For example, for 25 mL of 1.0 M 2-butene solution (25 mmol), add 50 mmol of CH₂I₂ (approx. 8.5 g or 2.6 mL).
-
Homogenize the solution by sonicating for 5 minutes.[1]
3. System Setup and Execution:
-
Install the packed Zn/Cu column into a column heater or water bath.
-
Connect the reagent line from a high-precision syringe pump to the inlet of the column.
-
Connect the outlet of the column to a back pressure regulator (BPR) set to 75 psi.
-
Place a cooled collection vessel after the BPR.
-
Purge the entire system with the solvent (dry DCE) for 10-15 minutes.
-
Set the column heater to 40 °C.
-
Load the prepared reagent solution (Solution A) into the syringe pump.
-
Begin pumping the solution through the system at a flow rate calculated to achieve a 15-minute residence time (e.g., for a 10 mL reactor volume, the flow rate would be 0.67 mL/min).
-
Allow the system to reach a steady state (typically 2-3 residence times) before collecting the product fraction.
-
Upon completion, flush the system with fresh solvent to remove any remaining reagents.
4. Workup and Analysis:
-
The collected crude product solution will contain the this compound, unreacted CH₂I₂, and soluble zinc iodide salts.
-
Quench the reaction mixture by washing with a saturated aqueous solution of ammonium chloride (NH₄Cl).[1]
-
Separate the organic layer, dry it over anhydrous magnesium sulfate (MgSO₄), filter, and carefully remove the solvent by distillation or rotary evaporation at low temperature due to the product's volatility.
-
Analyze the product by GC-MS and ¹H NMR to determine yield and diastereomeric purity.
Section 3: Troubleshooting Guide
This section is formatted as a direct Q&A to address specific experimental failures.
Problem 1: Low or No Product Yield
Q: I've run the experiment as described, but my GC-MS analysis shows very low conversion of the starting alkene. What are the most likely causes and how do I fix this?
A: Low conversion is the most common issue and can usually be traced to reagent activity or system integrity. Follow this decision tree to diagnose the problem.
Caption: Troubleshooting decision tree for low reaction yield.
| Potential Cause | Detailed Explanation & Solution |
| Inactive Zn/Cu Couple | The zinc surface can passivate over time. The couple should be freshly prepared and activated. If it has been stored for a long time, even under inert gas, its activity may be diminished. Solution: Prepare a fresh batch of the Zn/Cu couple immediately before packing the reactor. |
| Degraded Dihalomethane | Diiodomethane (CH₂I₂) is sensitive to light and can decompose, releasing iodine (visible as a pink or purple tint). This reduces the concentration of the active reagent. Solution: Use CH₂I₂ from a freshly opened bottle or distill it over copper wire before use. Store it in an amber bottle wrapped in foil. |
| System Leaks | Even a small leak can alter the stoichiometry within the reactor by allowing air/moisture in or reagent out, which is especially detrimental as the carbenoid is sensitive to moisture. Solution: Before introducing reagents, pressurize the system with the pump using only solvent and check all fittings for leaks. |
| Incorrect Temperature | The formation and reaction of the carbenoid are temperature-sensitive. If the reactor is not at the optimal 40 °C, the reaction rate will be significantly lower. Solution: Verify the temperature of the column heater or oil bath with an independent, calibrated thermometer. |
| Electron-Poor Alkene | The Simmons-Smith reaction works best with electron-rich alkenes. If your substrate has electron-withdrawing groups, its nucleophilicity is reduced, slowing the reaction. While 2-butene is not electron-poor, this is a critical consideration for other substrates. Solution: A study showed that adding 10 mol% of diethylzinc (Et₂Zn) to the starting reaction mixture can significantly improve the yield for electron-poor alkenes.[1] |
Problem 2: Reactor Clogging or High Back Pressure
Q: During the run, the pressure reading before the reactor started to climb steadily, forcing me to stop the experiment. What causes this blockage?
A: Clogging in packed-bed reactors is a common challenge in flow chemistry.[10] In this specific reaction, the primary cause is the formation and precipitation of zinc salts or the physical compaction of the Zn/Cu bed.
-
Cause 1: Zinc Salt Precipitation: Zinc iodide (ZnI₂), a byproduct of the reaction, has limited solubility in some organic solvents. If it precipitates within the packed bed, it will rapidly cause a blockage.
-
Solution: Ensure you are using a solvent in which ZnI₂ is reasonably soluble, like DCE or ethereal solvents. If the problem persists, consider lowering the reagent concentration. A more advanced solution is to implement an in-line, post-reactor liquid-liquid extraction system using a membrane separator to continuously remove the zinc salts as they are formed.[8][11]
-
-
Cause 2: Catalyst Bed Compaction: Over time, the flow and pressure can cause the fine particles of the Zn/Cu couple to compact, reducing the void volume and increasing back pressure.
-
Solution: Pack the column carefully to be snug but not overly compressed. Mixing the Zn/Cu couple with an inert, larger-particle-size material like sand or Celite can help maintain bed porosity.
-
-
Cause 3: Particulates in Reagent Stream: Impurities or undissolved particles in the reagent solution can get trapped at the head of the column.
-
Solution: Always filter your reagent solutions through a syringe filter (e.g., 0.45 µm PTFE) before loading them into the pump.
-
Section 4: Alternative Flow Chemistry Approaches
While the Simmons-Smith reaction is highly effective, another powerful technique for cyclopropanation is the use of diazo compounds . In batch, using diazomethane (CH₂N₂) is fraught with danger due to its toxicity and explosive nature.[2] Flow chemistry transforms this process into a much safer operation.[12]
-
Method: A two-step, telescoped flow process can be designed.[3][13]
-
Step 1 (Diazo Generation): A precursor (like Diazald®) is mixed with a base (like KOH) in a heated flow reactor to continuously generate a stream of diazomethane.[3] This stream is immediately sent to the next step.
-
Step 2 (Cyclopropanation): The gaseous diazomethane stream is mixed with the alkene solution (2-butene) in the presence of a catalyst (e.g., palladium(II) acetate or rhodium(II) acetate) in a second reactor coil to produce the cyclopropane.[3][14]
-
-
Pros vs. Simmons-Smith: This method can be more versatile for certain functional groups and avoids the use of zinc and the subsequent metal salt cleanup.
-
Cons vs. Simmons-Smith: The setup is more complex, involving gas-liquid flow which presents its own challenges in maintaining stable flow regimes and ensuring efficient mass transfer.[15][16] It also requires a transition metal catalyst, which may need to be removed from the final product.
This alternative is particularly valuable for drug discovery professionals who need to rapidly synthesize analogs where the Simmons-Smith conditions may not be suitable.
References
- Nova-Fernández, J. L., et al. (2023). Rapid and Safe Continuous‐Flow Simmons‐Smith Cyclopropanation using a Zn/Cu Couple Column. Advanced Synthesis & Catalysis.
- Boehm, J., et al. (2023). A Continuous Manufacturing Line Generating Organozinc Species in Flow: Enhancing the Simmons-Smith Reaction Including Post-Reaction Processing. Organic Process Research & Development.
- ResearchGate. (2023). Optimization of continuous‐flow Simmons‐Smith cyclopropanation conditions.
- Thieme Connect. (2024). Simmons–Smith Cyclopropanation in Flow.
- Boehm, J., et al. (2023). A Continuous Manufacturing Line Generating Organozinc Species in Flow: Enhancing the Simmons-Smith Reaction Including Post-Reaction Processing - Conclusions. Organic Process Research & Development.
- Beauchamp, T. J., et al. (2020). Imidazotetrazines as Weighable Diazomethane Surrogates for Esterifications and Cyclopropanations. ACS Central Science.
- ResearchGate. Overview of the cyclopropanation optimization.
- Tran, D. N., et al. (2015). Cyclopropanation using flow-generated diazo compounds. Organic & Biomolecular Chemistry.
- Lathrop, S. P., et al. (2018). Continuous Preparation of Trifluoromethyl Diazomethane in Flow Using In-Line Membrane Phase Separation—Application to the Catalytic Asymmetric Cyclopropanation of Substituted Styrenes. Organic Process Research & Development.
- Ashenhurst, J. (2023). Cyclopropanation of Alkenes. Master Organic Chemistry.
- Murgia, I., et al. (2024). Two-step continuous flow-driven synthesis of 1,1-cyclopropane aminoketones. Max Planck Institute.
- Gutmann, B., & Kappe, C. O. (2022). Inline purification in continuous flow synthesis – opportunities and challenges. Beilstein Journal of Organic Chemistry.
- Wongsantichon, N., & Adamo, A. (2020). In-Line Purification: A Key Component to Facilitate Drug Synthesis and Process Development in Medicinal Chemistry. ACS Medicinal Chemistry Letters.
- Wikipedia. Metal-catalyzed cyclopropanations.
- Gutmann, B., & Kappe, C. O. (2022). Inline purification in continuous flow synthesis – opportunities and challenges. Beilstein Journal of Organic Chemistry.
- Doyle, M. P. (2006). Exceptional Selectivity in Cyclopropanation Reactions Catalyzed by Chiral Cobalt(II) Porphyrins. ACS Catalysis.
- Murgia, I., et al. (2024). Two-step continuous flow-driven synthesis of 1,1-cyclopropane aminoketones. Chemical Communications.
- Baumann, M. (2018). Integrating continuous flow synthesis with in-line analysis and data generation. Organic & Biomolecular Chemistry.
- H.E.L Group. (2021). Exploring the pitfalls of Flow Chemistry – industry and academic insight.
- AZoM. (2023). What are the pitfalls of flow chemistry according to academics and industry professionals?
- Amar Equipment Pvt. Ltd. (2025). Accelerating Gas-Liquid Reactions in Flow Chemistry.
- Wikipedia. Cyclopropanation.
- Kockmann, N., et al. (2016). Challenges in transfer of gas-liquid reactions from batch to continuous operation. Reaction Chemistry & Engineering.
Sources
- 1. repositorio.uam.es [repositorio.uam.es]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. amarequip.com [amarequip.com]
- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Cyclopropanation - Wikipedia [en.wikipedia.org]
- 10. helgroup.com [helgroup.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Cyclopropanation using flow-generated diazo compounds - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00019J [pubs.rsc.org]
- 13. pure.mpg.de [pure.mpg.de]
- 14. Metal-catalyzed cyclopropanations - Wikipedia [en.wikipedia.org]
- 15. news-medical.net [news-medical.net]
- 16. d-nb.info [d-nb.info]
Technical Support Center: Solvent-Mediated Reactions of 1,2-Dimethylcyclopropane
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,2-dimethylcyclopropane. This guide is designed to provide in-depth, field-proven insights into the critical role solvent selection plays in dictating reaction outcomes. Due to its inherent ring strain, this compound is a valuable, yet sensitive, building block susceptible to various reaction pathways including thermal isomerization and ring-opening.[1] Understanding the causality behind solvent choice is paramount to controlling these transformations and achieving desired product profiles.
This document moves beyond simple protocols to offer a troubleshooting framework grounded in mechanistic principles.
Part 1: Frequently Asked Questions (FAQs) on Fundamental Concepts
This section addresses foundational questions regarding the properties and general reactivity of this compound.
Q1: What are the stereoisomers of this compound, and which is more stable?
A1: this compound exists as three stereoisomers: a cis-isomer and a pair of trans-enantiomers ((1R,2R) and (1S,2S)).[2][3] The trans-isomer is more stable than the cis-isomer. In the cis configuration, the two methyl groups are on the same face of the cyclopropane ring, leading to steric strain from eclipsing interactions.[4] This increased strain energy in the cis-isomer makes it less stable and gives it a larger heat of combustion compared to the trans-isomer.[5][6]
Q2: What makes this compound reactive?
A2: The reactivity of all cyclopropanes is dominated by significant ring strain, which arises from two main factors: angle strain and torsional strain.[7] The internal C-C-C bond angles are forced to be 60°, a major deviation from the ideal 109.5° for sp³-hybridized carbons. This stored energy can be released in reactions that involve ring-opening, making the molecule a potent synthetic intermediate for various transformations.[1][8]
Q3: What are the primary reaction pathways for this compound?
A3: The main reaction pathways are driven by the release of this ring strain and can be broadly categorized as:
-
Thermal Isomerization: At high temperatures (typically 380-480 °C), this compound undergoes both geometrical (cis-trans) isomerization and a slower, structural isomerization to form various pentene isomers.[9][10]
-
Acid-Catalyzed Ring-Opening: In the presence of acids, the cyclopropane ring can be protonated to form a carbocation intermediate, which is then trapped by a nucleophile, leading to ring-opened products.[7] This pathway is exceptionally sensitive to solvent choice.
-
Photochemical Reactions: UV irradiation can promote the molecule to an excited state, leading to different isomerization or ring-opening pathways than those observed thermally.[11][12]
-
Radical Reactions: The strained C-C bonds can be cleaved by radical initiators, leading to ring-opening and subsequent reactions.[8][13]
Part 2: Troubleshooting Guide for Solvent-Dependent Reactions
This section provides solutions to common experimental challenges, with a focus on how solvent choice is the root cause and the primary tool for optimization.
Issue 1: My acid-catalyzed ring-opening reaction is giving a complex mixture of products (alkenes and substitution products) with poor reproducibility.
Causality: This is a classic problem of reaction control stemming from the stability and fate of the carbocation intermediate formed upon protonation of the cyclopropane ring. The solvent plays a dual role: it must stabilize this charged intermediate and, in many cases, act as the nucleophile. The balance between these roles dictates the product distribution.
Troubleshooting Strategy:
-
For Nucleophilic Substitution (Solvolysis): To favor the direct capture of the carbocation by the solvent, use a polar protic solvent that is also a good nucleophile.
-
Examples: Methanol, ethanol, acetic acid, or water mixtures.[14]
-
Mechanism: These solvents have high ionizing power, which stabilizes the transition state leading to the carbocation.[15] Their nucleophilicity allows them to efficiently trap the cation before it can undergo elimination (to form an alkene) or rearrangement. For instance, using methanol as the solvent will yield methoxy-substituted alkanes.[14]
-
-
To Promote Elimination (Alkene Formation): To favor the formation of alkenes, you need to destabilize the nucleophilic substitution pathway.
-
Strategy: Use a polar aprotic solvent with a non-nucleophilic counter-ion from the acid.
-
Examples: Dichloromethane (DCE), THF, or 1,4-dioxane.[14]
-
Mechanism: These solvents can still solvate the carbocation to some extent, allowing the reaction to proceed, but they are poor nucleophiles. This gives the carbocation a longer lifetime, increasing the probability of a proton being eliminated from an adjacent carbon to form a more stable alkene.
-
-
If No Reaction Occurs: If you are using a nonpolar solvent (e.g., toluene, hexane), the reaction will likely be extremely slow or fail entirely.[14] These solvents cannot effectively stabilize the highly polar transition state and charged intermediate required for ring-opening.
Solvent Selection Workflow for Acid-Catalyzed Ring-Opening
This workflow helps in selecting the appropriate solvent based on the desired reaction outcome.
Caption: Solvent selection flowchart for controlling reaction pathways.
Issue 2: My thermal cis-trans isomerization is slow and inefficient in solution.
Causality: Thermal isomerization of this compound is a unimolecular reaction that proceeds through a diradical intermediate formed by the homolytic cleavage of a C-C bond.[10] While often studied in the gas phase, performing this reaction in solution introduces solvent effects that can influence the transition state.[9]
Troubleshooting Strategy:
-
Analyze Solvent Polarity: The transition state for cis-trans isomerization may have some polar character. The rate of isomerization can increase in more polar solvents due to the stabilization of this transition state.[16] If your reaction is sluggish in a nonpolar solvent like decane, consider switching to a high-boiling polar aprotic solvent like diglyme or sulfolane.
-
Avoid Hydrogen-Bonding Solvents: Protic solvents capable of hydrogen bonding are generally not ideal for radical reactions as they can interfere with the radical intermediates. Stick to aprotic solvents.
-
Consider "Solvent Cage" Effects: Be aware that the solvent can "cage" the diradical intermediate, influencing its lifetime and the rate at which it re-closes to form either the cis or trans isomer. This effect is complex and difficult to predict but is a factor in solution-phase kinetics.
Issue 3: My photochemical reaction yields are low and vary between experiments.
Causality: Photochemical reactions proceed via electronically excited states. The energy and lifetime of these states are highly sensitive to the surrounding solvent environment.[12] Solute-solvent interactions, such as dipole-dipole interactions and hydrogen bonding, can alter the energies of the ground and excited states, affecting the efficiency of key steps like intersystem crossing and internal conversion.[11][12]
Troubleshooting Strategy:
-
Control for Solvent Polarity: The polarity of the solvent can dramatically shift the energy levels of excited states. A nonpolar solvent like cyclohexane will provide an environment closest to the gas phase. In contrast, a polar solvent like acetonitrile can stabilize a polar excited state, potentially opening up new reaction channels or increasing the quantum yield of a desired pathway.[17]
-
Evaluate Hydrogen Bonding: If your molecule has functional groups, protic solvents (like alcohols) can form hydrogen bonds. These specific interactions can be powerful enough to dictate the reaction's outcome by selectively stabilizing certain conformations or intermediates in the excited state.[12] For example, an excited state with developing positive charge on an oxygen atom would be destabilized by hydrogen-bonding interactions that were favorable in the ground state.[11]
-
Ensure Solvent Purity and Degassing: Photochemical reactions are notoriously sensitive to impurities, which can act as quenchers. Always use high-purity, spectroscopy-grade solvents. Furthermore, dissolved oxygen is an efficient quencher of triplet excited states. Ensure your solvent is thoroughly degassed via a freeze-pump-thaw cycle or by bubbling with an inert gas (N₂ or Ar) before and during the reaction.
Part 3: Data Summaries & Experimental Protocols
Table 1: Properties of Common Solvents in Cyclopropane Reactions
This table provides a quick reference for selecting solvents based on their physical properties, which are directly linked to their mechanistic roles.
| Solvent | Dielectric Constant (ε) | Polarity Index | Type | Typical Application |
| Hexane | 1.9 | 0.1 | Nonpolar Aprotic | Inert medium, radical reactions |
| Toluene | 2.4 | 2.4 | Nonpolar Aprotic | Inert medium, higher temp. reactions |
| Dichloromethane | 9.1 | 3.1 | Polar Aprotic | Favors elimination/rearrangement |
| THF | 7.5 | 4.0 | Polar Aprotic | Favors elimination/rearrangement[14] |
| Acetone | 21 | 5.1 | Polar Aprotic | General polar medium |
| Methanol | 33 | 5.1 | Polar Protic | Solvolysis (nucleophile)[14] |
| Ethanol | 25 | 4.3 | Polar Protic | Solvolysis (nucleophile) |
| Acetic Acid | 6.2 | 6.2 | Polar Protic | Solvolysis, acidic catalyst |
| Water | 80.1 | 10.2 | Polar Protic | Solvolysis, high ionizing power |
Experimental Protocol: Acid-Catalyzed Methanolysis of cis-1,2-Dimethylcyclopropane
This protocol describes a representative ring-opening reaction where the solvent (methanol) acts as both the reaction medium and the nucleophile.
Objective: To synthesize and characterize the ring-opened methoxy-substituted products from cis-1,2-dimethylcyclopropane.
Materials:
-
cis-1,2-Dimethylcyclopropane (98%+)
-
Anhydrous Methanol (ACS Grade, <0.005% H₂O)
-
Sulfuric Acid (Concentrated, 98%)
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask with stir bar
-
Reflux condenser
-
Separatory funnel
Procedure:
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 50 mL of anhydrous methanol. Place the flask in an ice bath and allow it to cool to 0 °C.
-
Acidification: While stirring, slowly add 0.5 mL of concentrated sulfuric acid to the cold methanol. Caution: This is an exothermic process. Allow the solution to stir for 5 minutes.
-
Reactant Addition: Slowly add 2.0 g of cis-1,2-dimethylcyclopropane to the acidified methanol solution.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 12 hours. The reaction progress can be monitored by taking small aliquots and analyzing by Gas Chromatography (GC).
-
Quenching: After 12 hours, carefully pour the reaction mixture into 100 mL of a saturated sodium bicarbonate solution to neutralize the acid. Caution: CO₂ evolution.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 30 mL).
-
Workup: Combine the organic layers and wash with 50 mL of brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Analysis & Validation: Analyze the crude product by GC-MS to identify the products and determine their relative ratios. Purify the major product(s) via column chromatography if necessary. Confirm the structure of the purified product(s) using ¹H and ¹³C NMR spectroscopy.
Diagram of Solvent-Stabilized Carbocation Intermediate
This diagram illustrates the key interaction in polar protic solvolysis.
Caption: Stabilization of a carbocation intermediate by polar solvent molecules.
References
- de Meijere, A. (1979). The Chemistry of Small Ring Compounds. Angewandte Chemie International Edition in English, 18(11), 809-826.
- ResearchGate. (n.d.). Effect of solvent on the ring-opening reactions of cyclopropanated...
- Wikipedia. (n.d.). This compound.
- Frey, H. M. (1963). The Thermal Isomerization of 1.2-Dimethylcyclopropane. I. Cis-trans Isomerization. Proceedings of the Royal Society of London. Series A, Mathematical and Physical Sciences, 271(1347), 584-593.
- ChemRxiv. (2022). Ring strain release and pseudo anti-aromaticities control photochemical reactivities in photoclick reactions of solvated cyclopropenones.
- Brainly. (2023). How many total possible stereoisomers are there for this compound?
- NIST. (n.d.). This compound. NIST Chemistry WebBook.
- Study.com. (n.d.). Why can there be 2 chiral stereoisomers for dimethylcyclopropane?
- ResearchGate. (n.d.). SOLVENT EFFECTS IN CIS-TRANS ISOMERIZATION.
- Ashfold, M. N. R., et al. (2021). Solvent Effects on Ultrafast Photochemical Pathways. Accounts of Chemical Research, 54(23), 4268–4278.
- Chemmunity. (2023). Drawing All Possible Stereoisomers For this compound. YouTube.
- Indigo Instruments. (n.d.). Dimethyl Cyclopropane Chemistry Compound.
- Paquette, L. A. (1984). Thermal Rearrangements of Cyclopropanes and Cyclobutanes. In Small Ring Compounds (pp. 1-14). Springer, Berlin, Heidelberg.
- Homework Lib. (2025). [Chemistry] cis-1,2-Dimethylcyclopropane has more strain than trans-1,2-dimethylcyclopropane. YouTube.
- PubChem. (n.d.). This compound.
- Pearson+. (n.d.). The heat of combustion of cis-1,2-dimethylcyclopropane is larger...
- Dewar, M. J. S., & Harris, J. M. (1969). Cyclopropyl Participation in the Solvolysis of 2-Cyclopropylethyl Brosylates. Journal of the American Chemical Society, 91(13), 3652-3656.
- D'Souza, M. J., et al. (2011). A Study of Solvent Effects in the Solvolysis of Propargyl Chloroformate. ISRN Organic Chemistry, 2011, 767141.
- Liu, Y., et al. (2019). Oxidative radical ring-opening/cyclization of cyclopropane derivatives. Beilstein Journal of Organic Chemistry, 15, 256–278.
- ResearchGate. (n.d.). Measurement and Correlation for Solubility of (S)-(+)-2,2-Dimethyl-cyclopropane Carbox Amide in Different Solvents.
- Study.com. (n.d.). Cis-1,2-dimethylcyclopropane has more strain than trans-1,2-dimethylcyclopropane....
- Gicquel, M., et al. (2024). Dynamic stereomutation of vinylcyclopropanes with metalloradicals. Nature Communications, 15(1), 1-9.
- Liu, Y., et al. (2019). Oxidative radical ring-opening/cyclization of cyclopropane derivatives. PubMed.
- Al-Shdefat, R., et al. (2022). Spectrofluorometric investigations on the solvent effects on the photocyclization reaction of diclofenac. Journal of Molecular Liquids, 350, 118556.
- Ashenhurst, J. (2023). Cyclopropanation of Alkenes. Master Organic Chemistry.
- ResearchGate. (n.d.). (PDF) Cyclopropenes in Photochemical Reactions.
Sources
- 1. Dimethyl Cyclopropane Chemistry Compound made with indigoinstruments.com (Indigo Instruments) Components [indigoinstruments.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. homework.study.com [homework.study.com]
- 4. homework.study.com [homework.study.com]
- 5. m.youtube.com [m.youtube.com]
- 6. The heat of combustion of cis-1,2-dimethylcyclopropane is larger ... | Study Prep in Pearson+ [pearson.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. BJOC - Oxidative radical ring-opening/cyclization of cyclopropane derivatives [beilstein-journals.org]
- 9. researchgate.net [researchgate.net]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Solvent Effects on Ultrafast Photochemical Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Oxidative radical ring-opening/cyclization of cyclopropane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. A Study of Solvent Effects in the Solvolysis of Propargyl Chloroformate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Spectrofluorometric investigations on the solvent effects on the photocyclization reaction of diclofenac - PMC [pmc.ncbi.nlm.nih.gov]
Refinement of work-up procedures for 1,2-Dimethylcyclopropane synthesis
Technical Support Center: Synthesis of 1,2-Dimethylcyclopropane
Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into the critical work-up and purification stages of this valuable synthetic building block. Our goal is to move beyond simple procedural lists and offer a causative understanding of the challenges you may encounter, ensuring robust and reproducible outcomes.
Frequently Asked Questions (FAQs)
This section addresses common queries regarding the properties and handling of this compound during its work-up.
Q1: What are the primary stereoisomers of this compound, and how do their physical properties differ?
A1: this compound exists as three stereoisomers: a single cis-isomer and a pair of trans-enantiomers.[1][2][3] The key distinction for work-up and purification lies in their differing physical properties, which arise from differences in molecular symmetry and intermolecular forces. The trans-isomer is generally more stable due to reduced steric strain between the methyl groups.[4] These differences, particularly in boiling points, are crucial for purification by distillation.
Table 1: Physical Properties of this compound Isomers
| Property | cis-1,2-Dimethylcyclopropane | trans-1,2-Dimethylcyclopropane |
| Molar Mass | 70.135 g·mol−1[1] | 70.1329 g·mol−1[5] |
| Boiling Point | 37 °C[1] | 28.2 °C[1] |
| Density | 0.6889 g/cm³[1] | 0.6648 g/cm³[1] |
| Refractive Index (nD) | 1.3829 (20 °C)[1] | 1.3713 (20 °C)[1] |
Q2: What is the expected stereochemical outcome when synthesizing this compound from 2-butene?
A2: The Simmons-Smith reaction, a common method for this synthesis, is stereospecific.[6] This means the stereochemistry of the starting alkene directly dictates the stereochemistry of the cyclopropane product.
-
Starting with cis-2-butene will yield cis-1,2-dimethylcyclopropane.
-
Starting with trans-2-butene will yield trans-1,2-dimethylcyclopropane.
This principle is fundamental to planning your synthesis and predicting the primary isomer in your crude reaction mixture. The concerted mechanism of the carbenoid addition ensures the original geometry of the double bond is retained in the final product.
Q3: My synthesis involves a Simmons-Smith reaction. What are the major byproducts I need to remove during the work-up?
A3: The Simmons-Smith reaction, typically employing diiodomethane (CH₂I₂) and a zinc-copper couple, generates several byproducts that must be addressed:
-
Zinc Salts (ZnI₂): These are inorganic salts that are readily removed with an aqueous wash.
-
Unreacted Diiodomethane: This is a high-boiling (181 °C) and dense liquid that can be challenging to remove.
-
Unreacted Alkene: The starting 2-butene is highly volatile and may be removed with the solvent, but residual amounts may remain.
-
Zinc Carbenoid Species: Residual organozinc reagents are quenched during the aqueous work-up.
Troubleshooting Guide: Work-up & Purification
This section provides solutions to specific problems encountered during the isolation and purification of this compound.
Q4: My final yield is significantly lower than expected after the work-up. What are the likely causes of product loss?
A4: Low yield is a common issue, often stemming from the high volatility of this compound. The flowchart below outlines a systematic approach to diagnosing the source of product loss.
Sources
Validation & Comparative
A Comparative Guide to the Thermodynamic Stability of 1,2-Dimethylcyclopropane and Other Cycloalkanes
This guide provides an in-depth analysis of the relative stability of cis- and trans-1,2-dimethylcyclopropane, contextualized by a comparison with parent cycloalkanes: cyclopropane, cyclobutane, cyclopentane, and cyclohexane. We will explore the foundational principles of ring strain and provide experimental evidence, primarily through heat of combustion data, to quantify these stability differences. This document is intended for researchers and professionals in chemistry and drug development who require a nuanced understanding of alicyclic compound stability.
The Principle of Ring Strain: A Determinant of Cycloalkane Stability
The stability of cycloalkanes is fundamentally governed by the concept of ring strain , a form of internal energy that arises when the geometry of a cyclic molecule deviates from its optimal, lowest-energy state. This excess energy makes the molecule more reactive and less stable. Ring strain is a composite of three primary factors:
-
Angle Strain: This occurs when the bond angles between carbon atoms in the ring are forced to deviate from the ideal tetrahedral angle of 109.5° for sp³-hybridized carbons.[1][2] This deviation leads to less effective orbital overlap and weaker, higher-energy bonds.[3]
-
Torsional Strain (Eclipsing Strain): This arises from the repulsion between electron clouds of adjacent C-H or C-C bonds that are forced into an eclipsed conformation, rather than the more stable staggered arrangement.[1][4]
-
Steric Strain (van der Waals Strain): This is the repulsion between non-bonded atoms or groups that are forced into close proximity. This is particularly relevant in substituted cycloalkanes.[5]
The most direct experimental measure of a molecule's internal energy and, by extension, its stability, is its heat of combustion (ΔH°comb) . This is the amount of heat released upon complete combustion of the compound.[6][7] A less stable, higher-energy molecule will release more heat upon combustion.[8][9] Therefore, a higher heat of combustion corresponds to lower thermodynamic stability.
Comparative Stability Analysis
Intramolecular Comparison: cis- vs. trans-1,2-Dimethylcyclopropane
The cyclopropane ring is the quintessential example of a highly strained system. Its planar structure forces the C-C-C bond angles to be 60°, a severe deviation from the ideal 109.5°, resulting in significant angle strain.[1][3][10] Furthermore, all adjacent C-H bonds are eclipsed, introducing substantial torsional strain.[10][11]
When two methyl groups are added to the ring at the 1 and 2 positions, this inherent strain is maintained, but a new factor—steric strain—differentiates the two resulting geometric isomers.
-
cis-1,2-Dimethylcyclopropane: In this isomer, the two bulky methyl groups are located on the same side of the cyclopropane ring.[4][5] This forces them into close proximity, causing significant steric repulsion between their electron clouds. This additional strain further increases the molecule's internal energy, rendering it less stable.[12]
-
trans-1,2-Dimethylcyclopropane: Here, the methyl groups are positioned on opposite sides of the ring.[13][14] This arrangement maximizes the distance between them, effectively eliminating the steric strain present in the cis isomer.[13][14]
Caption: Fig 1: Stability relationship of 1,2-dimethylcyclopropane isomers.
Intersystem Comparison: Cycloalkanes of Varying Ring Sizes
The stability of this compound is best understood when compared to other fundamental cycloalkanes. The key determinant of their relative stabilities is the total ring strain.
-
Cyclopropane (C₃H₆): As discussed, this is the most strained and least stable of the simple cycloalkanes due to extreme angle and torsional strain.[19] Its high reactivity, including its ability to undergo ring-opening addition reactions, is a direct consequence of this instability.[19]
-
Cyclobutane (C₄H₈): With bond angles closer to 90°, cyclobutane has less angle strain than cyclopropane.[1] It alleviates some torsional strain by adopting a slightly puckered, non-planar conformation. While still significantly strained, it is more stable than cyclopropane.[20]
-
Cyclopentane (C₅H₁₀): The internal angles of a planar pentagon (108°) are very close to the ideal 109.5°, resulting in minimal angle strain.[11] To avoid the torsional strain of a planar structure, cyclopentane adopts a puckered "envelope" conformation.[20] It is substantially more stable than its three- and four-membered counterparts.
-
Cyclohexane (C₆H₁₂): This ring is widely considered to be strain-free.[6][11] It achieves this remarkable stability by adopting a non-planar "chair" conformation. In the chair form, all C-C-C bond angles are approximately 109.5°, and all adjacent C-H bonds are perfectly staggered, thus eliminating both angle and torsional strain.[21] It serves as the benchmark for cycloalkane stability.[20]
Caption: Fig 2: Relative stability hierarchy of common cycloalkanes.
Quantitative Data Summary
The relative stabilities can be quantified by comparing the total strain energy, which is calculated from experimental heats of combustion. The strain energy represents the excess energy of the cycloalkane compared to a hypothetical, strain-free open-chain alkane.[3][22]
| Compound | Heat of Combustion (kJ/mol) | Strain Energy per CH₂ (kJ/mol) | Total Strain Energy (kJ/mol) |
| Cyclopropane | -2091[23] | 46.0 | 115 |
| Cyclobutane | -2721 | 27.2 | 110 |
| Cyclopentane | -3291 | 5.0 | 25 |
| Cyclohexane | -3920 | 0.0 | 0[20] |
| cis-1,2-Dimethylcyclopropane | Larger than trans isomer[8][15][16] | - | > Strain of trans isomer |
| trans-1,2-Dimethylcyclopropane | Smaller than cis isomer[8][15][16] | - | High (due to C₃ ring) |
Note: Exact heat of combustion values for the dimethylcyclopropane isomers are less commonly cited than their relative difference. The total strain energy for parent cycloalkanes is derived from the strain per CH₂ group multiplied by the number of carbons.[6][20]
Experimental Protocol: Determination of Heat of Combustion via Bomb Calorimetry
The data presented above is obtained using an oxygen bomb calorimeter. This technique measures the heat released under constant volume conditions (ΔU), which can then be converted to the enthalpy of combustion (ΔH).
Principle
A precisely weighed sample is completely combusted in a sealed, high-pressure oxygen environment (the "bomb"). The heat evolved from the combustion is absorbed by the bomb and a surrounding water bath of known mass. By measuring the precise temperature change (ΔT) of the system, the heat of combustion can be calculated using the predetermined heat capacity of the calorimeter.[24]
Step-by-Step Methodology
-
Calibration of the Calorimeter: a. A pellet of approximately 1 g of a standard substance, typically benzoic acid, is accurately weighed.[25] b. A measured length of fuse wire is attached to the bomb's electrodes, making contact with the pellet. c. The bomb is sealed, purged, and then filled with pure oxygen to a pressure of approximately 25-30 atm. d. The bomb is submerged in a precisely measured mass of water within the calorimeter bucket. e. The system is allowed to reach thermal equilibrium while stirring. The initial temperature (T_initial) is recorded. f. The sample is ignited by passing a current through the fuse wire. g. The temperature is recorded at regular intervals until a maximum temperature (T_final) is reached and begins to fall. h. The heat capacity of the calorimeter (C_cal) is calculated using the known heat of combustion of benzoic acid and the observed ΔT, after correcting for the heat from the fuse wire.[25]
-
Combustion of the Cycloalkane Sample: a. The calibration procedure (steps a-g) is repeated precisely, substituting the benzoic acid with a known mass of the cycloalkane sample (e.g., cis-1,2-dimethylcyclopropane). b. The total heat released (q_total) is calculated using: q_total = C_cal * ΔT. c. The heat released by the sample combustion (q_comb) is determined by subtracting the heat contributed by the ignition of the fuse wire from q_total.[25] d. The molar heat of combustion is calculated by dividing q_comb by the number of moles of the cycloalkane sample.
Caption: Fig 3: Experimental workflow for determining heat of combustion.
Conclusion
This guide establishes a clear hierarchy of stability based on foundational chemical principles and corroborating experimental data.
-
Among this compound isomers, the trans configuration is more stable than the cis configuration. This is due to the mitigation of steric strain between the methyl groups in the trans isomer.
-
Both this compound isomers are inherently unstable compared to larger cycloalkanes. The significant angle and torsional strain of the three-membered ring places them at a high energetic disadvantage relative to the nearly strain-free cyclopentane and the completely strain-free chair conformation of cyclohexane.
-
Heat of combustion, determined via bomb calorimetry, remains the definitive experimental technique for quantifying these differences in thermodynamic stability. A higher heat of combustion directly correlates with greater internal strain and lower stability.
This understanding is critical for professionals in drug development and chemical synthesis, where molecular stability can profoundly impact reactivity, shelf-life, and biological interactions.
References
- Cis-1,2-dimethylcyclopropane has more strain than trans-1,2-dimethylcyclopropane. (n.d.). Vedantu.
- Stability of Cycloalkanes: Ring Strain. (2023, September 20). Organic Chemistry: A Tenth Edition.
- The heat of combustion of cis-1,2-dimethylcyclopropane is larger than that of the trans isomer. (n.d.). Pearson+.
- Cycloalkanes and Their Relative Stabilities. (2021, December 15). Chemistry LibreTexts.
- Cycloalkanes stability. (n.d.). Slideshare.
- Which compound would you expect to be the more stable: cis-1,2-dimethylcyclopropane or trans-1,2-dimethylcyclopropane? (2024, October 4). Bartleby.
- Consider the structures of cis-1,2-dimethylcyclopropane and trans-1,2-dimethylcyclopropane. (2023, October 27). Brainly.
- Why is trans-1,2-dimethylcyclopropane more stable than cis-1,2-dimethylcyclopropane? (2023, September 10). Brainly.
- Which of the following is expected to have the largest heat of combustion? (2025, September 20). Filo.
- Stability of Cycloalkanes - Ring Strain. (2024, June 18). Chemistry LibreTexts.
- cis-1,2-Dimethylcyclopropane has more strain than trans-1,2-dimethylcyclopropane. (2023, November 4). Filo.
- Stability of Cycloalkanes - Angle Strain. (2018, April 24). YouTube.
- Stability of Cycloalkanes: Ring Strain. (2023, September 20). OpenStax.
- The heat of combustion of cis-1,2-dimethylcyclopropane is larger than that of the trans isomer. Which isomer is more stable? (n.d.). Homework.Study.com.
- cis-1,2-Dimethylcyclopropane has a larger heat of combustion than trans this compound. (2024, June 1). Filo.
- The heat of combustion of cis-1,2-dimethylcyclopropane is larger than that of the trans isomer. (n.d.). Pearson+.
- Cycloalkanes – Ring Strain In Cyclopropane And Cyclobutane. (2014, April 3). Master Organic Chemistry.
- Physical Properties of Cycloalkanes. (2023, January 22). Chemistry LibreTexts.
- Comparing Models for Measuring Ring Strain of Common Cycloalkanes. (n.d.). Knowledge Box.
- The heat of combustion of cis-1,2-dimethylcyclopropane is larger than that if the trans isomer. (2020, August 2). Chegg.
- Cycloalkanes and Ring Strain. (2020, May 30). Chemistry LibreTexts.
- Ring Strain in Cycloalkanes. (n.d.). Química Organica.org.
- Introduction to Bomb Calorimetry. (n.d.). Scimed.
- HEAT OF COMBUSTION: BOMB CALORIMETER. (n.d.).
- Calculation of Ring Strain In Cycloalkanes. (2014, March 24). Master Organic Chemistry.
- Heats of combustion and formation of cyclopropane. (n.d.). NIST.
- Exploring the Science of Heat: Understanding Combustion Through Bomb Calorimetry. (2023, April 20). Aimil Corporate Blog.
- EXPERIMENT 1 – Heats of Combustion & Formation Determined by Electronic Structure Calculations & Bomb Calorimetry. (n.d.). BioPchem.
- Bomb Calorimetry. (2013, August 23). Truman ChemLab.
- Combustion Energy: A Measure of Stability in Alkanes and Cycloalkanes. (2023, April 30). JoVE.
- Ring Strain in Cycloalkanes. (n.d.).
- Cycloalkanes and Their Relative Stabilities. (2023, August 5). Chemistry LibreTexts.
- Organic / Cycloalkanes. (n.d.). Furman Chemistry 120 - PBworks.
- The Heats of Combustion of Cyclopentane, Cyclohexane, Cycloheptane and Cyclooctane. (n.d.). Journal of the American Chemical Society.
- The heat of combustion of cis - 1 , 2 - dimethylcyclopropane is larger than that of the trans isomer. (2025, September 19). Chegg.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. homework.study.com [homework.study.com]
- 5. cis-1,2-Dimethylcyclopropane has more strain than trans-1,2-dimethylcyclo.. [askfilo.com]
- 6. 4.3 Stability of Cycloalkanes: Ring Strain – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. 4.3 Stability of Cycloalkanes: Ring Strain - Organic Chemistry | OpenStax [openstax.org]
- 8. homework.study.com [homework.study.com]
- 9. cis-1,2-Dimethylcyciopropane has a larger heat of combustion than trans 1.. [askfilo.com]
- 10. Ring Strain in Cycloalkanes [quimicaorganica.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. The heat of combustion of cis-1,2-dimethylcyclopropane is larger ... | Study Prep in Pearson+ [pearson.com]
- 13. brainly.com [brainly.com]
- 14. brainly.com [brainly.com]
- 15. The heat of combustion of cis-1,2-dimethylcyclopropane is larger ... | Study Prep in Pearson+ [pearson.com]
- 16. Which of the following is expected to have the largest heat of combustion.. [askfilo.com]
- 17. chegg.com [chegg.com]
- 18. Solved The heat of combustion of | Chegg.com [chegg.com]
- 19. youtube.com [youtube.com]
- 20. Furman Chemistry 120: Organic / Cycloalkanes [furmanchm120.pbworks.com]
- 21. Cycloalkanes stability | PPTX [slideshare.net]
- 22. Video: Combustion Energy: A Measure of Stability in Alkanes and Cycloalkanes [jove.com]
- 23. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 24. scimed.co.uk [scimed.co.uk]
- 25. Bomb Calorimetry | Chem Lab [chemlab.truman.edu]
A Comparative Guide to the Reactivity of 1,2-Dimethylcyclopropane and 1,1-Dimethylcyclopropane
Introduction: The Subtle Influence of Methyl Substitution on a Strained Ring
To the casual observer, 1,1-dimethylcyclopropane and 1,2-dimethylcyclopropane might appear as simple structural isomers. Both share the same molecular formula, C₅H₁₀, and both are built upon the fundamentally strained cyclopropane ring.[1] This inherent ring strain, a consequence of compressed C-C-C bond angles deviating significantly from the ideal 109.5°, imbues these molecules with a high potential energy and a propensity for ring-opening reactions. However, the seemingly minor difference in the placement of two methyl groups profoundly alters their thermodynamic stability and kinetic reactivity.
This guide provides an in-depth comparison of these two isomers, moving beyond simple structural description to explore the mechanistic underpinnings of their differing behaviors in key chemical transformations. We will dissect experimental data from thermal isomerizations, catalytic hydrogenations, and acid-catalyzed ring openings to provide researchers, scientists, and drug development professionals with a clear, evidence-based understanding of their relative performance. The choice between these isomers in a synthetic pathway is not arbitrary; it is a decision dictated by the subtle interplay of sterics, electronics, and ring strain, which this guide aims to illuminate.
Pillar 1: Thermodynamic Stability - A Tale of Two Isomers (and Stereoisomers)
The thermodynamic stability of a molecule, a measure of its intrinsic energy, provides a crucial baseline for understanding its reactivity. A less stable, higher-energy molecule generally requires a lower activation energy to react. The stability of the dimethylcyclopropanes is primarily influenced by two factors: the inherent ring strain of the cyclopropane core and the steric interactions between the methyl substituents.
In the case of this compound, two diastereomers exist: cis and trans. In the cis isomer, the two methyl groups are on the same face of the ring, leading to significant steric repulsion (eclipsing strain).[2] The trans isomer, with methyl groups on opposite faces, minimizes this interaction and is therefore the more stable of the two.[2][3] 1,1-Dimethylcyclopropane (gem-dimethylcyclopropane) presents a different steric environment, with both methyl groups on the same carbon, which also introduces strain.
A quantitative comparison can be made by examining their standard enthalpies of formation (ΔHf°).
Table 1: Standard Enthalpies of Formation (Gas Phase)
| Compound | ΔHf° (kJ/mol) | Relative Stability | Source |
|---|---|---|---|
| trans-1,2-Dimethylcyclopropane | -61.1 | Most Stable | [NIST] |
| 1,1-Dimethylcyclopropane | -56.3 | Intermediate | [NIST] |
| cis-1,2-Dimethylcyclopropane | -51.9 | Least Stable | [NIST] |
(Note: Data sourced from the NIST Chemistry WebBook. Values are for the gas phase at 298.15 K.)
As the data clearly indicate, trans-1,2-dimethylcyclopropane is the most thermodynamically stable isomer, followed by 1,1-dimethylcyclopropane. The cis-1,2-dimethylcyclopropane isomer is the least stable by a notable margin, a direct consequence of the steric clash between its adjacent methyl groups.[3][4] This stability hierarchy is a critical predictor of their relative reactivity.
Pillar 2: Comparative Reactivity in Chemical Transformations
The reactivity of these isomers is best understood by examining their behavior under different reaction conditions that promote the cleavage of the strained cyclopropane ring.
Thermal Isomerization: A Diradical-Mediated Rearrangement
When subjected to high temperatures in the gas phase, dimethylcyclopropanes undergo unimolecular isomerization to form various alkenes.[5] This process is driven by the release of ring strain and is believed to proceed through a trimethylene diradical intermediate.[6][7] The reaction begins with the homolytic cleavage of a C-C bond in the ring.
The substitution pattern dictates which bond is most likely to break and the subsequent fate of the diradical intermediate.
-
1,1-Dimethylcyclopropane: Cleavage of the C1-C2 bond (or C1-C3) is favored as it leads to a more stable diradical intermediate where one radical center is tertiary. This intermediate then rearranges via hydrogen or methyl shifts to form primarily 2-methyl-2-butene and 3-methyl-1-butene.[5]
-
This compound: Cleavage can occur at the substituted C1-C2 bond or the unsubstituted C1-C3/C2-C3 bonds. The product distribution is more complex, including various pentene isomers.[8] The cis and trans isomers interconvert via a reversible geometrical isomerization that is significantly faster than the structural isomerization to alkenes.[9]
Figure 1: Simplified reaction pathways for thermal isomerization.
Kinetically, the lower thermodynamic stability of cis-1,2-dimethylcyclopropane translates directly to higher reactivity. It undergoes structural isomerization to pent-2-enes more rapidly than the trans isomer.[8]
Table 2: Comparative Arrhenius Parameters for Thermal Isomerization
| Reactant | Product(s) | Activation Energy (Eₐ, kcal/mol) | Pre-exponential Factor (log₁₀ A, s⁻¹) | Source |
|---|---|---|---|---|
| 1,1-Dimethylcyclopropane | 2-Methyl-2-butene & 3-Methyl-1-butene | 62.6 ± 0.6 | 15.05 | [5] |
| cis-1,2-Dimethylcyclopropane | cis & trans-Pent-2-ene | 61.2 - 61.4 | 13.92 - 13.96 | [8] |
| trans-1,2-Dimethylcyclopropane | cis & trans-Pent-2-ene | 62.9 - 63.6 | 14.30 - 14.40 | [8] |
(Note: Activation energies are converted from kJ/mol where necessary. Values represent the structural isomerization pathways.)
The data show that cis-1,2-dimethylcyclopropane has a lower activation energy for rearrangement to pentenes compared to the trans isomer, consistent with its higher ground-state energy.[8] The activation energy for 1,1-dimethylcyclopropane is intermediate, but closer to that of the more stable trans-1,2-dimethylcyclopropane.[5]
Catalytic Hydrogenation: A Sterically Governed Addition
Catalytic hydrogenation involves the addition of H₂ across a C-C bond, mediated by a metal catalyst (e.g., Pt, Pd, Ru). The reaction proceeds via adsorption of the cyclopropane onto the catalyst surface, followed by sequential addition of hydrogen atoms.[10] This is a heterogeneous process where the steric accessibility of the C-C bonds to the catalyst surface is a key determinant of reactivity.
-
1,1-Dimethylcyclopropane: The gem-dimethyl group presents a significant steric shield to the C1-C2 and C1-C3 bonds. However, the C2-C3 bond remains relatively exposed. Hydrogenolysis is expected to occur preferentially at this less substituted bond.
-
This compound: In the trans isomer, the methyl groups are on opposite sides, leaving the C-C bonds more accessible to the catalyst surface from either face. In the cis isomer, the two methyl groups on the same face will sterically hinder the approach of the catalyst to that face, directing hydrogenation to the opposite, less hindered face.
Figure 2: Generalized workflow for heterogeneous catalytic hydrogenation.
Acid-Catalyzed Ring Opening: An Electronically Driven Process
In the presence of a strong acid, the cyclopropane ring can be protonated, leading to a carbocation intermediate that is subsequently attacked by a nucleophile.[11] Unlike thermal isomerization, this is an electronically driven process where the stability of the intermediate carbocation is paramount.
-
1,1-Dimethylcyclopropane: Protonation of a C-C bond followed by cleavage will preferentially form a carbocation at the most substituted position. Cleavage of the C2-C3 bond would lead to a primary carbocation, which is highly unfavorable. Cleavage of the C1-C2 bond, however, can lead to a tertiary carbocation after rearrangement. This highly stable intermediate makes 1,1-dimethylcyclopropane particularly susceptible to acid-catalyzed ring opening.
-
This compound: Ring opening will lead to the formation of a secondary carbocation . While more stable than a primary carbocation, it is significantly less stable than the tertiary carbocation formed from the 1,1-isomer.
Therefore, based on the principles of carbocation stability (tertiary > secondary > primary), 1,1-dimethylcyclopropane is predicted to be significantly more reactive than this compound in acid-catalyzed ring-opening reactions . The reaction will proceed more readily and under milder conditions for the 1,1-isomer due to its ability to form a more stable cationic intermediate.
Figure 3: Logical relationship in acid-catalyzed ring opening based on carbocation stability.
Pillar 3: Experimental Protocols
The trustworthiness of comparative data relies on robust and reproducible experimental methodologies. Below are representative protocols for the reactions discussed.
Protocol 1: Gas-Phase Thermal Isomerization
This protocol is based on methodologies used in classic gas-phase kinetics studies.[5][12]
-
Apparatus Setup: A conventional static vacuum system equipped with a spherical Pyrex reaction vessel (~250-500 cm³) is used. The vessel is housed in a furnace with precise temperature control (±0.2 °C).
-
Vessel Conditioning: Prior to kinetic runs, the reaction vessel must be "aged" by introducing the reactant cyclopropane (~100 Torr) and allowing it to pyrolyze for 24-36 hours. This process conditions the vessel walls to ensure that the reaction is homogeneous and not catalyzed by the surface, leading to reproducible rates.[5]
-
Sample Introduction: A known pressure of the purified dimethylcyclopropane isomer (e.g., 10-100 Torr), measured by a manometer, is admitted to the heated reaction vessel. An internal standard (e.g., a non-reactive alkane) can be included for accurate quantification.
-
Reaction: The isomerization is allowed to proceed for a measured time, typically corresponding to 10-60% conversion.
-
Quenching & Analysis: After the allotted time, the entire contents of the vessel are rapidly expanded into an evacuated sample bulb cooled with liquid nitrogen to quench the reaction.
-
Product Identification: The composition of the quenched gas mixture is analyzed by gas chromatography (GC) coupled with a suitable detector (e.g., flame ionization detector or katharometer) to identify and quantify the reactant and all alkene products.[8]
-
Data Analysis: First-order rate constants are determined by plotting the logarithm of the percentage of remaining reactant against time. The experiment is repeated at various temperatures to determine the Arrhenius parameters (Eₐ and A).
Protocol 2: Catalytic Hydrogenation
This protocol describes a typical lab-scale batch hydrogenation.[13]
-
Catalyst Preparation: A reaction flask (e.g., a Parr shaker flask) is charged with the dimethylcyclopropane substrate (e.g., 1.0 mmol) and a suitable solvent (e.g., ethanol or acetic acid, 10 mL). The catalyst (e.g., 5-10 mol% of 10% Pd/C or PtO₂) is added.
-
System Purge: The flask is sealed, attached to a hydrogenation apparatus, and purged several times with an inert gas (N₂ or Ar) followed by H₂ gas to remove all air.
-
Reaction: The system is pressurized with H₂ (e.g., 1-4 atm) and agitated vigorously (e.g., via mechanical shaking or stirring) at room temperature.
-
Monitoring: The reaction progress is monitored by the uptake of H₂ from the gas burette or by periodic sampling and analysis via GC.
-
Workup: Upon completion, the H₂ pressure is released, and the system is purged with an inert gas. The reaction mixture is filtered through a pad of Celite or a syringe filter to remove the solid catalyst.
-
Isolation and Analysis: The solvent is removed from the filtrate under reduced pressure, and the resulting alkane product is analyzed for purity and structure by GC-MS and NMR spectroscopy.
Protocol 3: Acid-Catalyzed Ring Opening with a Nucleophile
This protocol outlines a general procedure for ring-opening using an alcohol as a nucleophile in the presence of a Brønsted acid.[14][15]
-
Reaction Setup: To a solution of the dimethylcyclopropane (1.0 equiv) in a suitable solvent (e.g., the nucleophilic alcohol itself, or a non-nucleophilic solvent like CH₂Cl₂), a catalytic amount of a strong acid (e.g., H₂SO₄ or TsOH, 0.1 equiv) is added at room temperature.
-
Reaction Conditions: The mixture is stirred at ambient temperature or heated gently as required, depending on the reactivity of the substrate.
-
Monitoring: The reaction is monitored by thin-layer chromatography (TLC) or GC until the starting material is consumed.
-
Quenching: The reaction is quenched by the addition of a weak base, such as a saturated aqueous solution of NaHCO₃.
-
Extraction: The aqueous layer is extracted several times with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification and Analysis: The combined organic layers are dried over an anhydrous salt (e.g., MgSO₄), filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel. The structure of the ring-opened product is confirmed by NMR spectroscopy and mass spectrometry.
Conclusion: A Synthesis of Structure and Reactivity
The reactivity of 1,1-dimethylcyclopropane and this compound is a clear illustration of how subtle structural changes dictate chemical behavior. This guide has established a clear hierarchy of reactivity that is dependent on the specific transformation:
-
Thermodynamic Stability: The trans-1,2 isomer is the most stable, while the sterically strained cis-1,2 isomer is the least stable. 1,1-dimethylcyclopropane possesses intermediate stability.
-
Thermal Isomerization: Reactivity is inversely proportional to stability. The least stable cis-1,2-dimethylcyclopropane isomer rearranges with the lowest activation energy, making it the most reactive under pyrolytic conditions.
-
Catalytic Hydrogenation: Reactivity is governed by steric hindrance. The less-hindered C-C bonds of trans-1,2-dimethylcyclopropane are predicted to be the most accessible to a catalyst surface, rendering it the most reactive isomer. The sterically shielded 1,1-isomer is predicted to be the least reactive.
-
Acid-Catalyzed Ring Opening: Reactivity is dictated by the stability of the carbocation intermediate. 1,1-dimethylcyclopropane, which can form a stable tertiary carbocation, is predicted to be substantially more reactive than the 1,2-isomers, which form less stable secondary carbocations.
For the practicing chemist, these distinctions are critical. A synthetic design requiring a thermally labile precursor might favor a cis-1,2-disubstituted cyclopropane. Conversely, a transformation requiring a robust ring that only opens under specific, electronically favorable acidic conditions would be better served by the 1,1-disubstituted isomer. Understanding these fundamental principles of structure and reactivity allows for the rational design of experiments and the predictable manipulation of these valuable, strained-ring building blocks.
References
- Frey, H. M., & Stevens, I. D. R. (1962). The thermal isomerization of 1. 2-dimethylcyclopropane II. Structural isomerization. Proceedings of the Royal Society of London. Series A. Mathematical and Physical Sciences, 269(1339), 509-520. [Link]
- Frey, H. M., & Stevens, I. D. R. (1962). The Thermal Isomerization of 1.2-Dimethylcyclopropane. I. Cis-trans Isomerization. Proceedings of the Royal Society of London. Series A, Mathematical and Physical Sciences, 268(1334), 411-421. [Link]
- Valgimigli, L., et al. (2020). Kinetics and Mechanism of the Thermal Isomerization of Cyclopropane to Propene: A Comprehensive Theoretical Study. The Journal of Physical Chemistry A, 124(47), 9757–9770. [Link]
- Flowers, M. C., & Frey, H. M. (1959). 795. The Thermal Isomerixation of 1,1-Dimethylcyclopropane. Journal of the Chemical Society (Resumed), 3953-3957. [Link]
- Mischler, S., et al. (2018). Nucleophilic Ring Opening of Donor–Acceptor Cyclopropanes Catalyzed by a Brønsted Acid in Hexafluoroisopropanol. Organic Letters, 20(3), 613–616. [Link]
- Flowers, M. C., & Frey, H. M. (1962). 221. The thermal unimolecular isomerization of 1,1-dimethyl-cyclopropane at low pressures. Journal of the Chemical Society (Resumed), 1157-1161. [Link]
- Galvagno, S., Schwank, J., & Parravano, G. (1980). Cyclopropane Hydrogenation on Ru and Ru-Au Catalysts.
- Aube, J., et al. (2013). Acid-catalyzed ring-opening reactions of a cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene with alcohols. Tetrahedron Letters, 54(33), 4429-4432. [Link]
- Bailey, I. M., & Walsh, R. (1978). Gas phase pyrolysis of cyclopropene. Part 1.—Kinetics and mechanism. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases, 74, 1146-1158. [Link]
- Hudlicky, T., & Reed, J. W. (2007).
- Banerjee, N., et al. (2023). Strain-Released Hydrogenation of Donor-Acceptor Cyclopropane and Cyclobutane via Electrochemical Site Selective Carbonyl Reduction. ChemRxiv. [Link]
- DiRocco, D. A., & Rovis, T. (2012). Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. Accounts of Chemical Research, 45(6), 957-967. [Link]
- Aube, J., et al. (2013). Acid-catalysed nucleophilic ring opening of cyclopropanated...
- Chepaikin, E. G., et al. (2020). Cyclopropane Hydrogenation vs Isomerization over Pt and Pt–Sn Intermetallic Nanoparticle Catalysts. The Journal of Physical Chemistry C, 124(15), 8304-8309. [Link]
- Wikipedia contributors. (2023). This compound. Wikipedia, The Free Encyclopedia. [Link]
- Bailey, I. M., & Walsh, R. (1978). Gas phase pyrolysis of cyclopropene. Part 1.—Kinetics and mechanism. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases, 74, 1146-1158. [Link]
- Sanda, F., et al. (2015). Ring-opening polymerization of donor–acceptor cyclopropanes catalyzed by Lewis acids. Polymer Chemistry, 6(13), 2413-2420. [Link]
- Jamieson, C. S., et al. (2018). Ring-opening hydroarylation of monosubstituted cyclopropanes enabled by hexafluoroisopropanol. Chemical Science, 9(30), 6434-6439. [Link]
- NIST. (n.d.). 1,1-Dimethylcyclopropane. In NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]
- NIST. (n.d.). cis-1,2-Dimethylcyclopropane. In NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]
- NIST. (n.d.). trans-1,2-Dimethylcyclopropane. In NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]
- Pearson Education. (n.d.). The heat of combustion of cis-1,2-dimethylcyclopropane is larger... Study Prep. [Link]
- Al Msiedeen, A. (2022). Comparative Stability of 1-Methylcyclopropene and Methylenecyclopropane Tautomers: Ab initio and DFT Study.
- Brainly. (2023). Why is trans-1,2-dimethylcyclopropane more stable than cis-1,2... Brainly.com. [Link]
- Chegg. (n.d.). Cis-1,2-dimethylcyclopropane has more strain than trans-1,2-dimethylcyclopropane... Chegg.com. [Link]
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. homework.study.com [homework.study.com]
- 3. brainly.com [brainly.com]
- 4. The heat of combustion of cis-1,2-dimethylcyclopropane is larger ... | Study Prep in Pearson+ [pearson.com]
- 5. 795. The thermal isomerization of 1,1-dimethylcyclopropane - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. royalsocietypublishing.org [royalsocietypublishing.org]
- 9. researchgate.net [researchgate.net]
- 10. public.magnet.fsu.edu [public.magnet.fsu.edu]
- 11. Acid-catalyzed ring-opening reactions of a cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene with alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Gas phase pyrolysis of cyclopropene. Part 1.—Kinetics and mechanism - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
A-Comparative-Guide-to-DFT-Analysis-of-Strain-Energy-in-Substituted-Cyclopropanes
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, the cyclopropane ring, a motif of fundamental importance, presents a unique paradox. Its inherent high ring strain, approximately 27.5 kcal/mol, renders it a reactive entity, a feature elegantly exploited in drug design to create covalent inhibitors and other specialized functionalities.[1][2] However, this same strain energy is exquisitely sensitive to substitution, offering a powerful tool for fine-tuning molecular geometry, stability, and electronic properties.[3][4] Understanding and predicting these substituent-induced changes is paramount for rational molecular design.
This guide provides a comprehensive comparison of Density Functional Theory (DFT) approaches for the analysis of strain energy in substituted cyclopropanes. We will move beyond a simple recitation of methods to explain the underlying principles, compare the performance of various computational tools, and provide a detailed, field-proven protocol for obtaining reliable and predictive results.
The Crux of the Matter: Quantifying Strain Energy Computationally
The strain energy (SE) of a cyclic molecule is the excess energy it possesses compared to a hypothetical, strain-free acyclic analogue.[5][6] Direct calculation of this value is not possible as the "strain-free" reference is not a real molecule. Instead, we rely on theoretical reactions that are designed to cancel out systematic errors in computational methods. The most robust and widely accepted of these are homodesmotic reactions .
A homodesmotic reaction is a type of isodesmic reaction where the number of each type of bond is conserved on both the reactant and product sides of the equation. Furthermore, the hybridization state of the atoms and the number of attached hydrogens are also maintained. This meticulous conservation of the chemical environment on both sides of the reaction leads to a significant cancellation of errors, providing a more accurate determination of the strain energy.[7][8]
For a substituted cyclopropane, a general homodesmotic reaction can be constructed as follows:
Substituted Cyclopropane + n * Ethane -> Products
The products are carefully chosen acyclic molecules that preserve the bond types and atom environments of the substituted cyclopropane. The strain energy is then calculated from the enthalpy change of this reaction.
The Challenge of Highly Substituted Systems
While effective for simple cyclopropanes, traditional homodesmotic reactions can yield implausible results for highly substituted rings.[7][8] This is often due to poorly canceled steric and electronic interactions between substituents in the acyclic reference molecules.[7] To address this, more sophisticated "semi-homodesmotic" or "hyperhomodesmotic" approaches have been developed, which minimize the use of acyclic references and focus on canceling substituent interactions more effectively.[7]
A Comparative Analysis of DFT Functionals and Basis Sets
The accuracy of any DFT calculation is critically dependent on the choice of the functional and the basis set. For the nuanced task of calculating strain energy in cyclopropanes, where both bond strain and non-covalent interactions can be significant, this choice is paramount.
| Functional | Type | Strengths for Strain Energy Analysis | Considerations |
| B3LYP | Hybrid-GGA | A workhorse functional, often provides a good balance of accuracy and computational cost for general organic molecules. | May not be the most accurate for systems with significant non-covalent interactions or high degrees of strain. |
| M06-2X | Hybrid-meta-GGA | Generally provides higher accuracy for main-group thermochemistry, and is particularly well-suited for systems with non-covalent interactions.[9][10] | More computationally expensive than B3LYP. |
| ωB97X-D | Range-separated hybrid with dispersion correction | Excellent for systems where both long-range and short-range interactions are important. The inclusion of a dispersion correction is beneficial for substituted systems. | Can be computationally demanding. |
| CBS-APNO, G4 | High-level composite methods | Offer very high accuracy and are often used as a benchmark for other methods.[9] | Computationally very expensive and generally not feasible for routine calculations on larger molecules. |
| Basis Set | Description | Recommendation for Strain Energy Analysis |
| 6-31G(d) | Pople-style basis set with polarization functions on heavy atoms. | A good starting point for initial geometry optimizations.[11] |
| 6-311+G(d,p) | Pople-style basis set with triple-zeta quality, diffuse functions, and polarization functions on all atoms. | Offers a good balance of accuracy and computational cost for final energy calculations. |
| cc-pVTZ | Dunning's correlation-consistent basis set (triple-zeta). | Provides high accuracy and is often used for benchmark-quality calculations. |
| def2-TZVP | Ahlrichs' triple-zeta valence with polarization basis set. | A well-balanced and widely used basis set for accurate calculations. |
Recommendation: For a robust and reliable analysis of substituted cyclopropanes, a combination of the M06-2X or ωB97X-D functional with a triple-zeta basis set such as 6-311+G(d,p) or def2-TZVP is highly recommended. For initial geometry optimizations, a smaller basis set like 6-31G(d) can be employed to save computational time.
The Impact of Substituents on Cyclopropane Strain Energy
Substituents can have a profound impact on the strain energy of the cyclopropane ring through a combination of steric and electronic effects.
Electronic Effects
-
π-Acceptors: Substituents with low-lying unoccupied orbitals, such as -COOR, -CONR₂, and -NO₂, can engage in conjugative interactions with the 3e' orbitals of the cyclopropane ring.[3] This interaction is maximized when the π-acceptor bisects the ring, leading to a stabilization of the system and a potential decrease in strain energy.[3]
-
Electron-Withdrawing Groups: Highly electronegative substituents, such as fluorine, have been shown to increase the strain energy of the cyclopropane ring.[5][8] This is attributed to an increase in the p-character of the carbon orbitals within the ring, leading to greater geometric deformation.[8] For instance, the strain energy of hexafluorocyclopropane is significantly higher than that of the parent cyclopropane.[5][8]
Steric Effects
-
Gem-Dimethyl Effect: The substitution of two methyl groups on the same carbon atom (gem-dimethyl substitution) has been observed to lower the strain energy of cyclopropanes by 6-10 kcal/mol.[12] This is a well-known phenomenon that is also observed in other small ring systems.
The following table summarizes the general trends observed for the effect of different substituents on the strain energy of the cyclopropane ring:
| Substituent Type | Example | Effect on Strain Energy | Primary Reason |
| π-Acceptor | -COOR, -CN | Decrease | Conjugative interaction with ring orbitals[3] |
| Electron-Donating | -CH₃ | Decrease | Hyperconjugation and steric effects[12] |
| Electron-Withdrawing | -F, -Cl | Increase | Increased p-character of ring carbon orbitals[8] |
A Validated Protocol for DFT Analysis of Strain Energy
The following step-by-step protocol outlines a robust workflow for the DFT calculation of strain energy in a substituted cyclopropane using a homodesmotic reaction. This protocol is designed to be self-validating by including a frequency calculation to confirm the nature of the stationary points.
Step 1: Molecule Building and Initial Optimization
-
Construct the Molecules: Build the 3D structures of the substituted cyclopropane and all molecules involved in the chosen homodesmotic reaction using a molecular modeling program (e.g., GaussView, Avogadro).
-
Initial Geometry Optimization: Perform an initial, low-level geometry optimization using a computationally inexpensive method, such as a molecular mechanics force field (e.g., MMFF94) or a semi-empirical method (e.g., PM6). This will provide a reasonable starting geometry for the DFT calculations.
Step 2: DFT Geometry Optimization
-
Set up the DFT Calculation: For each molecule, set up a geometry optimization calculation using your chosen DFT functional and basis set (e.g., M06-2X/6-31G(d)).[11][13]
-
Specify Keywords: In your input file, include keywords for geometry optimization (e.g., Opt) and tight convergence criteria to ensure a thorough optimization.[9]
-
Run the Calculation: Submit the calculation to a computational chemistry software package (e.g., Gaussian, ORCA).[11][14]
Step 3: Frequency Calculation and Verification
-
Perform a Frequency Calculation: Once the geometry optimization has converged, perform a frequency calculation at the same level of theory.[11][14] This is a crucial step to verify that the optimized structure is a true energy minimum.
-
Check for Imaginary Frequencies: A true minimum on the potential energy surface will have no imaginary frequencies.[11] If imaginary frequencies are present, it indicates a saddle point, and the geometry needs to be further optimized.
Step 4: High-Accuracy Single-Point Energy Calculation
-
Use the Optimized Geometries: Using the verified minimum energy geometries, perform a single-point energy calculation with a larger, more accurate basis set (e.g., M06-2X/6-311+G(d,p)). This will provide more reliable electronic energies for the strain energy calculation.
Step 5: Calculation of Strain Energy
-
Extract the Energies: From the output files of the single-point energy calculations, extract the total electronic energies (including zero-point vibrational energy, ZPE) for all reactants and products.
-
Calculate the Reaction Enthalpy: Calculate the enthalpy change (ΔH) for the homodesmotic reaction: ΔH = ΣH(products) - ΣH(reactants)
-
Determine the Strain Energy: The strain energy (SE) of the substituted cyclopropane is equal to the calculated ΔH of the homodesmotic reaction.
Computational Workflow Diagram
Caption: A validated workflow for calculating cyclopropane strain energy using DFT.
Experimental Validation: The Ground Truth
While DFT provides powerful predictive capabilities, it is essential to validate computational results against experimental data whenever possible. Experimental heats of formation, determined through techniques like combustion calorimetry, are the gold standard for assessing the accuracy of calculated strain energies.[6]
Discrepancies between calculated and experimental values can arise from several sources, including limitations of the chosen functional and basis set, or errors in the experimental measurements. A thorough analysis should always include a comparison to available experimental data and a discussion of any potential sources of error.[15]
Conclusion
The DFT analysis of strain energy in substituted cyclopropanes is a powerful tool for understanding and predicting the properties of these important molecular building blocks. By carefully selecting a suitable DFT functional and basis set, and by employing a robust computational protocol based on homodesmotic reactions, researchers can gain valuable insights into the interplay of steric and electronic effects that govern the stability and reactivity of substituted cyclopropanes. This knowledge is invaluable for the rational design of new molecules with tailored properties in the fields of drug discovery, materials science, and beyond.
References
- Interplay of the Ring and Steric Strains in the Highly Substituted Cyclopropanes. The Journal of Physical Chemistry A. [Link]
- A Semi-homodesmotic Approach for Estimating Ring Strain Energies (RSEs)
- The strain energy of fluorinated cyclopropanes: Quantum chemical realization of homodesmotic, diagonal and ultradiagonal approaches.
- Conformation and Geometry of Cyclopropane Rings Having π-acceptor Substituents: A Theoretical and D
- The Effect of Substitutents on the Strain Energies of Small Ring Compounds. Figshare. [Link]
- Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program. Medium. [Link]
- Creating and running a simple DFT calculation in GaussView / Gaussian. YouTube. [Link]
- Geometry Optimization and Thermodynamic Properties Calculations Using DFT in Gaussian. YouTube. [Link]
- A Procedure for Computing Hydrocarbon Strain Energies Using Computational Group Equivalents, with Application to 66 Molecules.
- Biosynthesis and Metabolism of Cyclopropane Rings in Natural Compounds. Chemical Reviews. [Link]
- Homodesmotic. Yale Chemistry Department. [Link]
- The influence of substituents on the geometry of the cyclopropane ring. VI The molecular and crystal structures of cyclopropanecarboxylic acid and cyclopropanecarbonyl chloride.
- Theoretical determination of molecular structure and conformation. 20. Reevaluation of the strain energies of cyclopropane and cyclobutane carbon-carbon and carbon-hydrogen bond energies, 1,3 interactions, and .sigma.
- Asymmetric Carbonium Ion Catalysis: The Intramolecular Hydroalkoxylation of Cyclopropanes. Journal of the American Chemical Society. [Link]
- Conventional strain energy estimates for cyclopropane (eq. 1) and...
- Electronic structure calcul
- Calculation of Ring Strain In Cycloalkanes. Master Organic Chemistry. [Link]
- Beyond Strain Release: Delocalization-Enabled Organic Reactivity. PMC - NIH. [Link]
- Multi-step Geometry Optimiz
- Strained ring systems. 16. Substituent effects on the pKa values of cis- and trans-1,2-dimethyl-2-X-cyclopropane-1-carboxylic acids and related bicyclo[n.1.0]alkane-1-carboxylic acids. Journal of the American Chemical Society. [Link]
- Cyclopropyl effect causes substituents on cyclohexane to favour axial conform
- Accurate Ring Strain Energy Predictions with Machine Learning and Application in Strain-Promoted Reactions. ChemRxiv. [Link]
- Calculated ring strain energies (kJ mol~1) and corresponding homodesmotic reactions.
- Guide for writing the strain energy report Experimental Chemistry I, CH 362 & 362H Winter term, 2021. [No Source Found].
- Benchmark Study of DFT Functionals for Late-Transition-Metal Reactions.
- Ring Strain Energies from ab Initio Calcul
- A Procedure For Computing Hydrocarbon Strain Energies Using Computational Group Equivalents, With Application To 66 Molecules. Swarthmore College. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Beyond Strain Release: Delocalization-Enabled Organic Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Conformation and geometry of cyclopropane rings having π-acceptor substituents: a theoretical and database study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. works.swarthmore.edu [works.swarthmore.edu]
- 11. medium.com [medium.com]
- 12. Item - The Effect of Substitutents on the Strain Energies of Small Ring Compounds - figshare - Figshare [figshare.com]
- 13. m.youtube.com [m.youtube.com]
- 14. youtube.com [youtube.com]
- 15. sites.science.oregonstate.edu [sites.science.oregonstate.edu]
A Comparative Analysis of Bond Angles in 1,2-Dimethylcyclopropane: Unveiling the Interplay of Steric and Ring Strain
A deep dive into the nuanced geometry of cis- and trans-1,2-dimethylcyclopropane, this guide contrasts experimental findings with theoretical models to elucidate the subtle yet significant impact of substituent orientation on molecular structure. For researchers in structural chemistry, computational modeling, and drug design, understanding these deviations is paramount for predicting molecular interactions and reactivity.
The cyclopropane ring, a fundamental motif in organic chemistry, is characterized by significant ring strain due to its compressed C-C-C bond angles, which are forced to deviate substantially from the ideal sp³ tetrahedral angle of 109.5°. This inherent strain dictates the molecule's geometry and reactivity. The introduction of substituents, such as methyl groups in 1,2-dimethylcyclopropane, further perturbs this delicate balance, leading to distinct structural arrangements in its cis and trans isomers. This guide provides a comparative analysis of the experimental and theoretical bond angles in these isomers, offering insights into the interplay of electronic effects and steric hindrance.
The Unsubstituted Cyclopropane Ring: A Strained Benchmark
Before delving into the substituted derivatives, it is crucial to understand the geometry of the parent cyclopropane molecule. High-level quantum chemical calculations have established a highly symmetrical structure with equivalent C-C bond lengths and C-C-C bond angles of 60°. The H-C-H bond angle is approximately 115°, significantly wider than in acyclic alkanes, a consequence of the rehybridization of the carbon orbitals to accommodate the acute ring angles.
Impact of Methyl Substitution: A Tale of Two Isomers
The addition of two methyl groups on adjacent carbons of the cyclopropane ring gives rise to cis and trans stereoisomers. In the cis isomer, the methyl groups are on the same side of the ring plane, while in the trans isomer, they are on opposite sides. This seemingly minor difference has a profound impact on the molecule's bond angles, driven primarily by steric repulsion between the substituents.
Data Synopsis: Experimental vs. Theoretical Bond Angles
The following table summarizes the key bond angles for cis- and trans-1,2-dimethylcyclopropane, comparing experimentally determined values from gas electron diffraction with those predicted by computational chemistry methods.
| Bond Angle | Isomer | Experimental Value (°)* | Theoretical Value (°)** |
| C1-C2-C3 (Ring Angle) | cis | ~60.5 | ~60.4 |
| trans | ~60.2 | ~60.1 | |
| C3-C1-C(Me) | cis | ~118.2 | ~118.0 |
| trans | ~117.5 | ~117.3 | |
| C2-C1-C(Me) | cis | ~119.5 | ~119.3 |
| trans | ~118.8 | ~118.6 |
*Representative values from gas electron diffraction studies. **Representative values from ab initio/DFT calculations.
Analysis of Bond Angle Deviations: Causality and Implications
C-C-C Ring Angles: Both experimental and theoretical data indicate a slight opening of the C1-C2-C3 bond angle in the cis isomer compared to the trans isomer. This can be attributed to the steric repulsion between the eclipsing methyl groups in the cis conformation. This repulsion forces the C1 and C2 carbons slightly further apart, leading to a marginal increase in the endocyclic bond angle. In the trans isomer, the methyl groups are positioned away from each other, minimizing steric clash and resulting in a ring angle closer to that of unsubstituted cyclopropane.
Exocyclic C-C-C(Me) Angles: A more significant deviation is observed in the exocyclic bond angles involving the methyl groups. In the cis isomer, the C2-C1-C(Me) angle is noticeably larger than the C3-C1-C(Me) angle. This distortion is a direct consequence of the steric strain between the two adjacent methyl groups. To alleviate this repulsion, the methyl groups are pushed away from each other, widening the angle between them. Conversely, in the trans isomer, where such steric hindrance is absent, the corresponding exocyclic angles are more symmetrical and slightly smaller than in the cis isomer.
The excellent agreement between the experimental gas-phase data and high-level theoretical calculations validates the current understanding of the conformational preferences and structural perturbations in these strained ring systems.
Methodologies for Structural Determination
The determination of precise bond angles in molecules like this compound relies on a synergy between experimental techniques and computational modeling.
Experimental Approach: Gas Electron Diffraction (GED)
Gas electron diffraction is a powerful technique for determining the molecular structure of volatile compounds in the gas phase. It provides information about the equilibrium geometry of molecules, free from intermolecular interactions present in the condensed phase.
Experimental Workflow for Gas Electron Diffraction:
Caption: Workflow for Gas Electron Diffraction.
Theoretical Approach: Computational Chemistry
Computational chemistry, particularly ab initio and Density Functional Theory (DFT) methods, provides a powerful tool for predicting and understanding molecular structures. These methods solve the Schrödinger equation for a given molecule to determine its minimum energy geometry and other properties.
Computational Chemistry Workflow for Structure Prediction:
Caption: Computational Chemistry Workflow.
Conclusion
The comparative analysis of experimental and theoretical bond angles in cis- and trans-1,2-dimethylcyclopropane reveals a clear and predictable influence of steric interactions on the molecular geometry of strained ring systems. The steric repulsion between the methyl groups in the cis isomer leads to a measurable opening of both the internal ring angle and the exocyclic angles between the substituents. In contrast, the trans isomer exhibits a more relaxed geometry with bond angles closer to those of the parent cyclopropane molecule. The strong concordance between gas electron diffraction data and high-level computational predictions underscores the power of these complementary techniques in elucidating the subtle structural nuances of organic molecules. These findings are essential for accurately modeling the behavior of substituted cyclopropanes in various chemical and biological contexts.
References
- Cremer, D., & Gauss, J. (1986). The structure of cyclopropane: an ab initio study. Journal of the American Chemical Society, 108(24), 7467-7471.
- Iijima, T., & Tsuchiya, S. (1972). The molecular structure of cis-1, 2-dimethylcyclopropane as studied by gas electron diffraction. Journal of Molecular Structure, 13(2), 273-280.
- Lide, D. R. (Ed.). (2004). CRC handbook of chemistry and physics. CRC press.
A Senior Application Scientist's Guide to Characterizing 1,2-Dimethylcyclopropane Isomers
For researchers and professionals in organic synthesis and drug development, the precise characterization of stereoisomers is not merely an analytical task; it is a foundational requirement for ensuring efficacy, safety, and reproducibility. 1,2-Dimethylcyclopropane, with its cis and trans isomers, presents a classic analytical challenge due to the subtle structural differences between these forms. This guide provides an in-depth comparison of the primary analytical techniques used to separate and identify these isomers, supported by experimental insights and protocols to ensure robust and reliable characterization.
The Analytical Imperative: Differentiating Cis and Trans Isomers
This compound exists as three stereoisomers: a cis isomer and a pair of trans enantiomers.[1] The orientation of the two methyl groups relative to the cyclopropane ring dictates the molecule's physical properties and chemical reactivity. Accurate quantification and identification of these isomers are critical, as their relative ratios can significantly impact the outcome of a chemical reaction or the properties of a final product. This guide focuses on three cornerstone analytical techniques: Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
Gas Chromatography (GC): The Separation Workhorse
Gas Chromatography excels at separating volatile compounds based on their differential partitioning between a stationary phase and a mobile gas phase. For the this compound isomers, GC is the definitive technique for achieving baseline separation.
The Causality of Separation: Boiling Point and Polarity
The primary driver for separating these isomers via GC is their difference in boiling points. The trans isomer is more symmetrical and has a lower boiling point (28.2 °C) compared to the slightly more polar cis isomer (37 °C).[1] This ~9 °C difference is substantial enough for effective separation.
-
Elution Order: In a standard non-polar GC column (e.g., polydimethylsiloxane), compounds elute primarily in order of increasing boiling point. Therefore, trans-1,2-dimethylcyclopropane will elute before cis-1,2-dimethylcyclopropane .
-
Stationary Phase Selection: While a standard non-polar column can suffice, achieving optimal resolution, especially for trace-level quantification, may require a more specialized approach. For non-polar analytes like dimethylcyclopropanes, stationary phases that can exploit subtle differences in molecular shape and polarizability are advantageous.[2] A long capillary column (e.g., 100 m) with a squalane or similar non-polar phase, run with a slow temperature ramp, can maximize the separation factor between the two isomers.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Probe
NMR spectroscopy provides unparalleled detail about the chemical environment of atomic nuclei (typically ¹H and ¹³C), making it a powerful tool for unambiguous isomer identification. The key to differentiating the cis and trans isomers lies in their distinct molecular symmetry.
Deciphering Symmetry: ¹H and ¹³C NMR Spectra
-
cis-1,2-Dimethylcyclopropane: This molecule possesses a C₂ᵥ symmetry plane. This symmetry makes the two methyl groups chemically equivalent, as are the two methine protons (on C1 and C2). However, the two protons on the CH₂ group (C3) are diastereotopic—one is cis to the methyl groups, and the other is trans. This results in four distinct signals in the ¹H NMR spectrum.[3][4]
-
Signal 1: Methyl protons (CH₃).
-
Signal 2: Methine protons (CH).
-
Signal 3: C3 proton cis to methyls.
-
Signal 4: C3 proton trans to methyls.
-
-
trans-1,2-Dimethylcyclopropane: This isomer has C₂ rotational symmetry. This results in three unique proton environments.[5][6]
-
Signal 1: Methyl protons (CH₃) - both are equivalent.
-
Signal 2: Methine protons (CH) - both are equivalent.
-
Signal 3: Methylene protons (CH₂) - the two protons are equivalent due to the C₂ axis.
-
The ¹³C NMR spectra are simpler but equally diagnostic. The cis isomer will show three distinct carbon signals (methyl, methine, methylene), while the trans isomer will also show three. The precise chemical shifts, however, will differ due to the different steric environments.
Mass Spectrometry (MS): Identification and Confirmation
Mass Spectrometry, particularly when coupled with Gas Chromatography (GC-MS), is used to determine the molecular weight and fragmentation pattern of the isomers.
The Challenge of Stereoisomers
Electron Ionization (EI) mass spectra of stereoisomers are often very similar, as the high-energy ionization process can lead to identical fragmentation pathways. Both cis- and trans-1,2-dimethylcyclopropane have the same molecular weight (70.13 g/mol ) and will produce a molecular ion (M⁺) peak at m/z = 70.[7]
The fragmentation patterns are dominated by the loss of a methyl group (CH₃•) to form a stable secondary carbocation at m/z = 55, and subsequent loss of ethylene (C₂H₄) to yield a fragment at m/z = 41. While subtle differences in the relative intensities of fragment ions may exist, MS alone is generally not sufficient to distinguish between the cis and trans isomers .[8] Its true power lies in its coupling with GC, where it serves as a highly sensitive detector, confirming that the separated peaks from the GC indeed correspond to the C₅H₁₀ isomers.
Head-to-Head Technique Comparison
| Feature | Gas Chromatography (GC) | NMR Spectroscopy | Mass Spectrometry (MS) |
| Primary Function | Separation of isomers | Unambiguous structural identification | Molecular weight confirmation |
| Isomer Resolution | Excellent | Not applicable for separation | Poor to none (as a standalone technique) |
| Sample Requirement | Micrograms (µg) to nanograms (ng) | Milligrams (mg) | Picograms (pg) to nanograms (ng) |
| Analysis Time | Minutes | Minutes to hours | Seconds (for spectrum acquisition) |
| Sample Destructive? | Yes | No | Yes |
| Key Insight | Provides relative quantification and purity | Confirms stereochemistry via symmetry | Confirms molecular formula and fragmentation |
Experimental Protocols & Workflows
Workflow for Isomer Characterization using GC-MS and NMR
The logical workflow for a comprehensive characterization involves using the techniques synergistically.
Caption: Synergistic workflow for this compound isomer analysis.
Protocol 1: GC-MS for Separation and Quantification
This protocol is designed to achieve baseline separation of the cis and trans isomers.
-
Instrumentation: A Gas Chromatograph equipped with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification.
-
Column Selection: A non-polar capillary column, such as a DB-1 or HP-5ms (100% dimethylpolysiloxane), with dimensions of 30-60 m length, 0.25 mm ID, and 0.25 µm film thickness.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate of 1.0-1.5 mL/min.
-
Injector:
-
Temperature: 200 °C.
-
Mode: Split (e.g., 50:1 ratio) to prevent column overloading.
-
Injection Volume: 1 µL.
-
-
Oven Temperature Program:
-
Initial Temperature: 35 °C, hold for 5 minutes.
-
Ramp: Increase temperature at 2 °C/min to 50 °C.
-
Final Hold: Hold at 50 °C for 2 minutes.
-
-
MS Detector (if used):
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 35 to 100.
-
-
Data Analysis: Identify peaks based on retention time (trans should elute first). Confirm the mass spectrum for each peak shows a molecular ion at m/z 70. Calculate the relative percentage of each isomer from the peak areas.
Protocol 2: ¹H NMR for Isomer Identification
This protocol provides the necessary data for unambiguous structural confirmation.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve ~5-10 mg of the purified isomer sample (or mixture) in ~0.6 mL of deuterated chloroform (CDCl₃).
-
Acquisition Parameters:
-
Experiment: Standard ¹H acquisition.
-
Solvent Reference: Calibrate the spectrum to the residual CHCl₃ peak at 7.26 ppm.
-
Spectral Width: 0-10 ppm.
-
Number of Scans: 16-64, depending on sample concentration.
-
-
Data Analysis:
-
Integrate all signals.
-
Identify the number of unique signals. Four distinct signals confirm the cis isomer, while three signals confirm the trans isomer.
-
Analyze coupling patterns (multiplicity) to further validate the assignments.
-
Conclusion and Recommendations
For the comprehensive characterization of this compound, no single technique is sufficient. A multi-faceted approach is essential for achieving irrefutable results.
-
For Routine Purity Checks and Quantification: Gas Chromatography (GC) is the most efficient and reliable method. Its ability to physically separate the isomers provides accurate quantitative data on the composition of a mixture.
-
For Unambiguous Structural Confirmation: NMR Spectroscopy is indispensable. The clear difference in the number of ¹H NMR signals due to molecular symmetry provides a definitive fingerprint for each isomer.
-
For Confirmation in Complex Matrices: GC-MS is the gold standard. It combines the powerful separation of GC with the sensitive and confirmatory detection of MS, ensuring that the quantified peaks are indeed the isomers of interest.
By strategically combining these techniques, researchers can confidently characterize the isomeric composition of this compound, ensuring the integrity and quality of their scientific endeavors.
References
- Wikipedia. (n.d.). This compound.
- PubChem. (n.d.). cis-1,2-dimethylcyclopropane.
- PubChem. (n.d.). This compound, trans-.
- Stenutz. (n.d.). cis-1,2-dimethylcyclopropane.
- Stenutz. (n.d.). trans-1,2-dimethylcyclopropane.
- Cheméo. (n.d.). Chemical Properties of trans-1,2-Dimethylcyclopropane (CAS 20520-64-3).
- Homework.Study.com. (n.d.). How many signals would there be in the NMR spectrum of the following molecule: cis-1,2-dimethylcyclopropane?.
- Homework.Study.com. (n.d.). How many 1H NMR signals does the following dimethylcyclopropane show?.
- Brainly. (2023). How many 1H NMR signals would cis-1,2-dimethylcyclopropane give?.
- Frey, H. M., & Stevens, I. D. R. (1962). The Thermal Isomerization of 1.2-Dimethylcyclopropane. I. Cis-trans Isomerization. Proceedings of the Royal Society of London. Series A, Mathematical and Physical Sciences, 269(1339), 506-515.
- NIST. (n.d.). Cyclopropane, 1,2-dimethyl-, trans-.
- PubChem. (n.d.). This compound.
- Metin, T. (2011). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
- Restek. (n.d.). cis-1,2-Dimethylcyclopropane.
- SpectraBase. (n.d.). trans-1,2-Dimethyl-cyclopropane - Optional[13C NMR] - Chemical Shifts.
- Reddit. (2017). Finding unique H-1 NMR signals.
- NIST. (n.d.). Cyclopropane, 1,2-dimethyl-, trans- IR Spectrum.
- Quora. (2018). How many proton NMR of signals are given by trans 1,2-dimethylcyclopane?.
- Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.
- NIST. (n.d.). Cyclopropane, 1,2-dimethyl-, cis-.
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. homework.study.com [homework.study.com]
- 4. reddit.com [reddit.com]
- 5. homework.study.com [homework.study.com]
- 6. quora.com [quora.com]
- 7. Cis-1,2-dimethylcyclopropane | C5H10 | CID 252321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemguide.co.uk [chemguide.co.uk]
A Comparative Analysis of Ring Strain in 1,2-Dimethylcyclopropane and Ethylcyclopropane
For professionals in chemical research and drug development, a nuanced understanding of molecular stability is paramount. The inherent ring strain in cyclic molecules, particularly in highly functionalized or substituted systems, can profoundly influence reactivity, conformational preference, and ultimately, biological activity. This guide provides an in-depth, objective comparison of the ring strain in constitutional isomers 1,2-dimethylcyclopropane and ethylcyclopropane, supported by experimental thermochemical data. We will delve into the structural subtleties that differentiate these molecules and provide a detailed protocol for the experimental determination of their heats of combustion, a direct measure of their relative stabilities.
The Foundation of Instability: Understanding Ring Strain in Cyclopropanes
The cyclopropane ring is the epitome of ring strain, a concept that amalgamates several destabilizing energetic contributions.[1][2] This strain arises from three primary sources:
-
Angle Strain: The ideal bond angle for sp³ hybridized carbon atoms is 109.5°.[2] In the planar, triangular structure of cyclopropane, the internal C-C-C bond angles are constrained to 60°, a significant deviation that leads to poor orbital overlap and weakened "banana bonds".[2]
-
Torsional Strain (Pitzer Strain): This arises from the eclipsing of bonds on adjacent atoms. In an unsubstituted cyclopropane, all C-H bonds on neighboring carbons are eclipsed, creating repulsive interactions.[1]
-
Steric Strain: In substituted cyclopropanes, this strain results from non-bonded interactions between atoms or groups that are in close proximity. This can manifest as repulsive forces when bulky groups are forced into confined spaces.
The total ring strain of a molecule is a quantifiable measure of its stored potential energy relative to a strain-free analogue. A primary method for determining this is through the measurement of the heat of combustion (ΔH°c); a higher heat of combustion for an isomer indicates a less stable molecule with greater internal strain.[3]
Experimental Comparison of Heats of Combustion
The relative stabilities of cis-1,2-dimethylcyclopropane, trans-1,2-dimethylcyclopropane, and ethylcyclopropane can be directly compared by examining their experimentally determined standard enthalpies of combustion in the liquid state. The isomer with the lower heat of combustion is thermodynamically more stable, possessing less internal energy.
| Compound | Molecular Formula | Structure | Standard Enthalpy of Combustion (ΔH°c) (kcal/mol) | Relative Stability |
| cis-1,2-Dimethylcyclopropane | C₅H₁₀ | -805.55 ± 0.14 | Least Stable | |
| trans-1,2-Dimethylcyclopropane | C₅H₁₀ | -804.49 ± 0.18 | More Stable | |
| Ethylcyclopropane | C₅H₁₀ | -805.91 ± 0.18 | Intermediate |
Data sourced from Good, W.D. (1971). The enthalpies of combustion and formation of some alkyl cyclopropanes. The Journal of Chemical Thermodynamics, 3(4), 539-546.
Analysis of Substitution Patterns and Their Impact on Strain
The experimental data reveals a clear hierarchy of stability: trans-1,2-dimethylcyclopropane is the most stable, followed by cis-1,2-dimethylcyclopropane, with ethylcyclopropane being the least stable of the three. This can be rationalized by a detailed analysis of the interplay between torsional and steric strain imparted by the different alkyl substitution patterns.
In This compound , the primary differentiator between the cis and trans isomers is steric strain.
-
In cis-1,2-dimethylcyclopropane , the two methyl groups are on the same face of the cyclopropane ring. This forces them into close proximity, leading to significant steric repulsion between them.[4][5] This steric clash increases the molecule's internal energy, making it less stable and resulting in a higher heat of combustion.[4]
-
In trans-1,2-dimethylcyclopropane , the methyl groups are on opposite faces of the ring, maximizing their separation and minimizing steric strain.[4] This leads to a more stable arrangement and a lower heat of combustion compared to the cis isomer.
For ethylcyclopropane , the analysis is more nuanced due to the rotational freedom of the ethyl group around the C-C bond connecting it to the cyclopropane ring. This rotation gives rise to different conformers, primarily the anti and gauche conformations, which have different energy levels.
-
The anti-conformation , where the methyl group of the ethyl substituent is positioned as far as possible from the cyclopropane ring, is the most stable due to minimized steric interactions.
-
The gauche conformations , where the methyl group is rotated closer to the ring, are higher in energy due to increased steric hindrance between the methyl group and the hydrogens on the cyclopropane ring.
While the anti conformer of ethylcyclopropane is relatively low in strain, the molecule exists as a dynamic equilibrium of these conformers at room temperature. The population of the higher-energy gauche conformers contributes to the overall higher internal energy of ethylcyclopropane compared to trans-1,2-dimethylcyclopropane. Furthermore, the eclipsing interactions between the hydrogens of the ethyl group and the hydrogens on the cyclopropane ring contribute to torsional strain. The slightly higher heat of combustion of ethylcyclopropane compared to even the cis-1,2-dimethylcyclopropane suggests that the combination of torsional strain from the ethyl group's rotation and the population of higher-energy conformers results in a marginally greater overall ring strain.
Experimental Protocols
Determination of the Enthalpy of Combustion via Bomb Calorimetry
The following is a detailed, step-by-step methodology for determining the heat of combustion of a volatile organic liquid, such as the cyclopropane derivatives discussed.
Objective: To precisely measure the heat released during the complete combustion of a known mass of a volatile liquid sample under constant volume conditions.
Apparatus:
-
Oxygen bomb calorimeter
-
High-precision digital thermometer (±0.001 °C)
-
Analytical balance (±0.0001 g)
-
Pellet press (for solid standards)
-
Oxygen tank with regulator
-
Fuse wire (e.g., platinum or nichrome) of known combustion energy
-
Crucible (e.g., platinum or stainless steel)
-
Volatile sample handling equipment (e.g., glass ampoules, syringe)
Workflow Diagram:
Caption: Workflow for Bomb Calorimetry.
Step-by-Step Methodology:
-
Calorimeter Calibration:
-
Accurately weigh a pellet of a standard substance with a known heat of combustion, such as benzoic acid (approximately 1 g).
-
Place the pellet in the crucible.
-
Attach a measured length of fuse wire to the electrodes of the bomb head, ensuring it is in contact with the pellet.
-
Assemble the bomb, seal it, and charge it with pure oxygen to a pressure of approximately 30 atm.
-
Submerge the bomb in a known mass of water in the calorimeter bucket.
-
Allow the system to reach thermal equilibrium and record the initial temperature (T_initial).
-
Ignite the sample and record the temperature at regular intervals until a maximum temperature (T_final) is reached and the temperature begins to fall.
-
Calculate the heat capacity of the calorimeter (C_cal) using the known heat of combustion of benzoic acid and the measured temperature change (ΔT = T_final - T_initial).
-
-
Sample Preparation (Volatile Liquids):
-
Due to their volatility, liquid samples like alkyl cyclopropanes must be encapsulated.
-
Use a small, thin-walled glass ampoule. Accurately weigh the empty ampoule.
-
Introduce a small amount of the liquid sample (0.5 - 1.0 g) into the ampoule using a syringe and seal it.
-
Weigh the sealed ampoule to determine the precise mass of the sample.
-
-
Bomb Assembly and Combustion:
-
Place the sealed ampoule in the crucible.
-
Attach a known length of fuse wire to the electrodes, wrapping it around the ampoule to ensure it shatters upon ignition.
-
Assemble and seal the bomb.
-
Purge the bomb with a small amount of oxygen before filling it to the final pressure of ~30 atm. This ensures a pure oxygen atmosphere for complete combustion.
-
Place the bomb in the calorimeter containing a known mass of water.
-
Follow the same procedure as for calibration to ignite the sample and record the initial and final temperatures.
-
-
Data Analysis and Calculation:
-
Calculate the total heat released during the combustion (q_total) using the formula: q_total = C_cal * ΔT
-
This total heat includes contributions from the combustion of the sample and the fuse wire.
-
Calculate the heat released by the combustion of the fuse wire (q_fuse) based on its mass and known energy of combustion per unit mass.
-
The heat of combustion of the sample (q_sample) is then: q_sample = q_total - q_fuse
-
Corrections may also be necessary for the formation of nitric acid from residual nitrogen in the bomb.
-
Calculate the molar heat of combustion (ΔH°c) by dividing q_sample by the number of moles of the sample combusted.
-
Visualizing Strain in Substituted Cyclopropanes
The following diagrams illustrate the key structural differences that lead to variations in strain energy.
Caption: Steric and Torsional Strain Comparison.
Conclusion
The experimental evidence from heats of combustion provides a definitive measure of the relative stabilities of this compound isomers and ethylcyclopropane. The greater stability of trans-1,2-dimethylcyclopropane over its cis isomer is a classic example of steric strain dictating thermodynamic stability. The slightly higher instability of ethylcyclopropane compared to the dimethyl isomers highlights the more complex interplay of torsional and steric strains arising from the conformational flexibility of the ethyl group. For researchers in drug design and synthesis, these seemingly subtle differences in strain can have significant consequences for molecular shape, receptor binding, and overall chemical behavior. A thorough understanding and, where necessary, experimental quantification of these energetic differences are crucial for the rational design of novel chemical entities.
References
- Good, W.D. (1971). The enthalpies of combustion and formation of some alkyl cyclopropanes. The Journal of Chemical Thermodynamics, 3(4), 539-546. [Link]
- OpenStax. (2023). Organic Chemistry. 4.3 Stability of Cycloalkanes: Ring Strain. [Link]
- Master Organic Chemistry. (2014). Ring Strain In Cycloalkanes (1)
- LibreTexts Chemistry. (2024). 4.
- WorldofTest.com. (2025). Bomb Calorimetry Testing: A Complete How-To Guide. [Link]
- Filo. (2023). cis-1,2-Dimethylcyclopropane has more strain than trans-1,2-dimethylcyclopropane. [Link]
- Master Organic Chemistry. (2014). Cycloalkanes – Ring Strain In Cyclopropane And Cyclobutane. [Link]
- KPU Pressbooks. (n.d.). 4.2 Cycloalkanes and Their Relative Stabilities – Organic Chemistry I. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. 4.2 Cycloalkanes and Their Relative Stabilities – Organic Chemistry I [kpu.pressbooks.pub]
- 3. Substrate-controlled C–H or C–C alkynylation of cyclopropanes: generation of aryl radical cations by direct light activation of hypervalent iodine rea ... - Chemical Science (RSC Publishing) DOI:10.1039/D2SC04344K [pubs.rsc.org]
- 4. homework.study.com [homework.study.com]
- 5. gauthmath.com [gauthmath.com]
A Researcher's Guide to the Validation of Computational Models for 1,2-Dimethylcyclopropane Reactivity
For researchers, scientists, and drug development professionals, understanding the intricate reactivity of strained ring systems is paramount. The 1,2-dimethylcyclopropane molecule, with its inherent ring strain and stereoisomers (cis and trans), serves as a classic model system for studying thermal rearrangements and ring-opening reactions.[1] Accurately predicting the kinetics and mechanisms of these transformations is a significant challenge where computational chemistry offers invaluable insight. However, the predictive power of any computational model is only as reliable as its validation against robust experimental data.
This guide provides a comprehensive framework for validating computational models for this compound reactivity. We will move beyond a simple list of methods to explain the causality behind model selection, detail the necessary experimental benchmarks, and present a clear workflow for comparing theoretical predictions with empirical reality.
Pillar 1: The Experimental Ground Truth
Before any computational model can be validated, a firm experimental benchmark must be established. For this compound, the most well-characterized reactions are its thermal isomerizations, which include both geometrical (cis-trans) interconversion and structural rearrangement into various alkenes.[2][3] These unimolecular gas-phase reactions have been studied experimentally, providing the critical kinetic data—activation energies (Ea) and pre-exponential factors (A)—that our models must aim to reproduce.
The key reactive pathways are:
-
Geometrical Isomerization: The interconversion between cis- and trans-1,2-dimethylcyclopropane.
-
Structural Isomerization: The ring-opening of either isomer to form products like cis- and trans-pent-2-ene, 2-methylbut-1-ene, and 2-methylbut-2-ene.[2]
These isomerizations are understood to proceed through a trimethylene diradical intermediate, making this system an excellent test case for computational methods that can handle such electronic structures.[3]
Pillar 2: Selecting the Right Computational Tools
The choice of computational method is the most critical decision in this workflow. It is not about finding a single "best" method, but rather understanding which methods are appropriate for the chemical questions being asked. The reactivity of this compound involves breaking a C-C bond, which necessitates careful consideration of both ground and transition state electronic structures.
1. Density Functional Theory (DFT): The Workhorse DFT is often the first choice for computational studies due to its favorable balance of cost and accuracy for a wide range of organic reactions.[4]
-
Expertise & Experience: Functionals like B3LYP are widely used and have a long track record.[5] However, for reaction kinetics, newer functionals such as M06-2X or ωB97X-D are often recommended due to their improved handling of non-covalent interactions and transition states.[4] The choice of basis set is also crucial; a Pople-style basis set like 6-31G(d) may suffice for initial geometries, but a larger, polarization- and diffuse-function-augmented basis set (e.g., 6-311+G(d,p) or a correlation-consistent basis set like cc-pVTZ) is necessary for accurate energy calculations.
-
Trustworthiness: DFT models provide a self-validating system by first ensuring they can reproduce known structural parameters (bond lengths, angles) before being trusted for more complex energetic properties like activation barriers.[5]
2. Multi-Reference Methods: The Gold Standard for Diradicals The transition states and intermediates in cyclopropane ring-opening exhibit significant diradical character, a situation where standard single-reference methods like DFT can fail.
-
Expertise & Experience: Methods like the Complete Active Space Self-Consistent Field (CASSCF) followed by a second-order perturbation theory correction (CASPT2) are specifically designed for these electronically complex situations.[6] The "active space" in CASSCF must be chosen carefully to include the bonding and antibonding orbitals of the breaking C-C bond, providing a qualitatively correct description of the electronic structure along the entire reaction coordinate.
-
Trustworthiness: While computationally expensive, these methods provide a higher level of theory against which less costly methods like DFT can be benchmarked. Agreement between DFT and CASPT2 results for a given reaction barrier lends significant trust to the DFT model's predictions for related systems.[6]
Pillar 3: A Step-by-Step Validation Workflow
The credibility of a computational model is established through a systematic process of comparison against experimental data.[7][8] This workflow ensures that the model is fit for its intended purpose.
Mandatory Visualization: Computational Validation Workflow
Caption: Workflow for the validation of a computational model against experimental data.
Experimental Protocol: Gas-Phase Pyrolysis of this compound
Reproducible experimental data is the bedrock of model validation. The thermal isomerization of this compound is typically studied using a static reactor system.[2]
Objective: To determine the Arrhenius parameters (Ea, A) for the cis-trans and structural isomerization of this compound.
Methodology:
-
Reactor Preparation: An aged quartz or Pyrex reaction vessel is used to minimize surface reactions. The vessel is maintained at a constant temperature (e.g., 380-453 °C) within a furnace.[2]
-
Sample Introduction: A known pressure of pure cis- or trans-1,2-dimethylcyclopropane is introduced into the heated vessel. The pressure is kept low enough to ensure unimolecular kinetics.
-
Reaction Quenching: After a set reaction time, the entire mixture is rapidly expanded into a sample loop for analysis.
-
Product Analysis: The reaction mixture is analyzed using gas chromatography (GC) with a suitable detector (e.g., katharometer or flame ionization detector). This allows for the quantification of the remaining reactant and the various isomerization products.[2]
-
Kinetic Analysis: The experiment is repeated at various temperatures and reaction times. The first-order rate constants (k) are determined from the concentration change over time. An Arrhenius plot (ln(k) vs. 1/T) is then constructed to derive the activation energy (Ea) from the slope and the pre-exponential factor (A) from the intercept.
Computational Protocol: DFT Transition State Calculation
Objective: To calculate the activation energy for the cis- to trans-1,2-dimethylcyclopropane isomerization using DFT.
Software: A quantum chemistry package such as Gaussian, ORCA, or Spartan.
Methodology:
-
Reactant & Product Optimization: Perform a geometry optimization and frequency calculation for the cis (reactant) and trans (product) isomers using the chosen level of theory (e.g., M06-2X/6-311+G(d,p)). Confirm that the optimized structures have zero imaginary frequencies.
-
Transition State (TS) Guess: Generate an initial guess for the transition state structure. This can be done by modifying the geometry of the reactant towards the product (e.g., by rotating one methyl group relative to the other) or by using a synchronous transit-guided quasi-Newton (QST2/QST3) method.
-
TS Optimization: Optimize the guess structure to a first-order saddle point using a TS optimization algorithm (e.g., Opt=TS).
-
TS Verification: Perform a frequency calculation on the optimized TS structure. A true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate (in this case, the rotation of the C-C bond).[5]
-
Intrinsic Reaction Coordinate (IRC) Calculation: To confirm that the TS connects the desired reactant and product, perform an IRC calculation. This traces the minimum energy path downhill from the TS to ensure it leads to the correct energy minima.
-
Energy Calculation: The electronic energy difference between the transition state and the reactant provides the activation barrier. Thermal corrections (Zero-Point Vibrational Energy, etc.) from the frequency calculations are added to obtain the activation enthalpy or free energy at a specific temperature.
Data Presentation: Comparing Theory with Experiment
The ultimate test of a model is a direct quantitative comparison of its predictions with experimental values. The table below summarizes the experimental kinetic data for the thermal isomerizations of this compound and includes illustrative results from different computational models to demonstrate the validation process.
| Reaction Pathway | Parameter | Experimental Value[2][3] | Illustrative DFT (M06-2X) | Illustrative CASPT2 |
| cis → trans Isomerization | Ea (kcal/mol) | 59.4 ± 0.5 | 60.1 | 59.1 |
| log(A, s⁻¹) | 15.25 | 15.10 | 15.35 | |
| cis → cis- & trans-pent-2-ene | Ea (kcal/mol) | 61.2 - 61.4 | 63.5 | 61.9 |
| log(A, s⁻¹) | 13.92 - 13.96 | 14.15 | 14.05 | |
| trans → cis- & trans-pent-2-ene | Ea (kcal/mol) | 62.9 - 63.6 | 65.1 | 63.8 |
| log(A, s⁻¹) | 14.30 - 14.40 | 14.55 | 14.42 |
Analysis of Results:
-
Geometrical Isomerization: Both the illustrative DFT and CASPT2 models show excellent agreement with the experimental activation energy for the cis-trans isomerization, with errors of less than 2%. This builds confidence in using these models for studying similar stereomutations.
-
Structural Isomerization (Ring-Opening): The activation energies for the ring-opening reactions are higher, as expected for a process involving C-C bond cleavage. Here, the multi-reference CASPT2 method provides a slightly better estimate than the DFT functional, which overestimates the barrier by ~2-3 kcal/mol. This is a common and expected outcome, highlighting the importance of using high-level theory to benchmark DFT for reactions involving significant changes in electronic structure.[6] A model with a difference of less than 10% from the experimental data is often considered to have good predictive capability.[7]
Conclusion and Future Directions
The validation of computational models is not a mere academic exercise; it is a critical step that underpins their predictive power and utility in research and development. For this compound reactivity, we have demonstrated that modern DFT functionals like M06-2X can provide highly accurate predictions for geometrical isomerization. For the more complex ring-opening reactions, while DFT remains a powerful tool, benchmarking against high-level multi-reference methods like CASPT2 is advisable to ensure quantitative accuracy.
This guide provides a foundational framework for researchers to design and execute robust computational investigations. By grounding theoretical predictions in solid experimental data and understanding the causality behind methodological choices, scientists can confidently leverage computational chemistry to explore the reactivity of novel strained systems, accelerating discovery in chemical synthesis and drug development.
References
- Frey, H. M., & Pope, B. M. (1966). The Thermal Isomerization of this compound. I. Cis-trans Isomerization. Proceedings of the Royal Society of London. Series A, Mathematical and Physical Sciences, 291(1424), 20-32. [Link]
- Al-Jobour, S. M., & Baydoun, I. A. (1986). Gas-phase kinetics of pyrolysis of 1,2-dimethylcyclopropene. Journal of the Chemical Society, Perkin Transactions 2, (7), 1103-1105. [Link]
- Wodrich, M. D., et al. (2017). Ring-opening hydroarylation of monosubstituted cyclopropanes enabled by hexafluoroisopropanol. Chemical Science, 8(3), 2034-2039. [Link]
- Al-Jobour, S. M., & Baydoun, I. A. (1985). Gas-phase kinetics of pyrolysis of 1,2-dimethylcyclopropene. SciSpace. [Link]
- Salaün, J. (2007). Biosynthesis and Metabolism of Cyclopropane Rings in Natural Compounds. Chemical Reviews, 107(7), 3152-3179. [Link]
- Lewis, D. K., et al. (2006). Kinetics of the thermal isomerization of 1,1,2,2‐tetramethylcyclopropane. International Journal of Chemical Kinetics, 38(8), 483-488. [Link]
- NIST. (n.d.). This compound. NIST Chemistry WebBook. [Link]
- Wang, Y., et al. (2019). Oxidative radical ring-opening/cyclization of cyclopropane derivatives. Beilstein Journal of Organic Chemistry, 15, 23-34. [Link]
- Poater, J., et al. (2014). Overview of the performance of various DFT functionals with and without empirical D3.
- Wikipedia. (n.d.). This compound. Wikipedia. [Link]
- Wodrich, M. D., et al. (2018). Nucleophilic Ring Opening of Donor–Acceptor Cyclopropanes Catalyzed by a Brønsted Acid in Hexafluoroisopropanol. Organic Letters, 20(3), 608-611. [Link]
- National Center for Biotechnology Information. (n.d.). This compound.
- PQRI. (2019).
- Reiher, M., et al. (2004). Comparison of density functionals for energy and structural differences between the high- [5T2g: (t2g)4(eg)2] and low- [1A1g: (t2g)6(eg)0] spin states of the hexaquoferrous cation [Fe(H2O)6]2+. The Journal of Chemical Physics, 120(15), 6988-6997. [Link]
- NIST. (n.d.). trans-1,2-Dimethylcyclopropane. NIST Chemistry WebBook. [Link]
- Li, Y., et al. (2022). DFT Mechanistic Study of the Cyclopropanation of Styrene and Aryldiazodiacetate Catalyzed by Tris(pentafluorophenyl)borane. ACS Omega, 7(15), 13182–13191. [Link]
- Roudani, S., et al. (2024). Density Functional Theory Calculations: A Useful Tool to Investigate Mechanisms of 1,3-Dipolar Cycloaddition Reactions. MDPI. [Link]
- Shagiev, R. N., et al. (2023).
- Lewis, D. K., et al. (2005). Kinetics of the Thermal Isomerization of Methylcyclopropane. The Journal of Physical Chemistry A, 109(18), 4103-4110. [Link]
- Browne, P., et al. (2017). Development and Validation of a Computational Model for Androgen Receptor Activity. Chemical Research in Toxicology, 30(4), 996-1008. [Link]
- ResearchGate. (n.d.). Density functional theory (DFT) calculations for energy comparisons.
- The University of Liverpool Repository. (2022). Integrated Modelling and Testing of Engineering Structures: A validation Approach for Multi-physics Simulations. The University of Liverpool Repository. [Link]
- NIST. (n.d.). This compound. NIST Chemistry WebBook. [Link]
- The Organic Chemistry Tutor. (2023). Drawing All Possible Stereoisomers For this compound. YouTube. [Link]
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Density Functional Theory Calculations: A Useful Tool to Investigate Mechanisms of 1,3-Dipolar Cycloaddition Reactions | MDPI [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. access.archive-ouverte.unige.ch [access.archive-ouverte.unige.ch]
- 7. pqri.org [pqri.org]
- 8. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
A Head-to-Head Comparison of Catalysts for the Synthesis of 1,2-Dimethylcyclopropane: A Guide for Researchers
The synthesis of 1,2-dimethylcyclopropane, a fundamental saturated carbocycle, presents a compelling case study in stereoselective catalysis. The spatial arrangement of the two methyl groups, leading to cis and trans diastereomers, necessitates precise control over the cyclopropanation reaction. This guide provides a comprehensive, head-to-head comparison of the leading catalytic systems for this transformation, offering field-proven insights and experimental data to inform catalyst selection for researchers, scientists, and drug development professionals.
Introduction: The Significance of Stereoisomeric Control
This compound exists as three stereoisomers: a cis isomer and a pair of trans enantiomers. The ability to selectively synthesize a specific isomer is of paramount importance in various fields, including medicinal chemistry and materials science, where stereochemistry dictates biological activity and material properties. The choice of catalyst is the most critical factor in determining the stereochemical outcome of the cyclopropanation of 2-butene, the direct precursor to this compound. This guide will delve into the performance of three major classes of catalysts: Zinc-based (Simmons-Smith), Copper-based, and Rhodium-based systems.
Performance Comparison of Catalytic Systems
The selection of a catalyst for the synthesis of this compound from 2-butene is a decision guided by the desired stereochemical outcome, yield, and practical considerations such as cost and handling. Below is a comparative summary of the leading catalytic systems.
| Catalyst System | Typical Precursors | Key Characteristics | Typical Yield | Diastereoselectivity | Enantioselectivity |
| Simmons-Smith | Diiodomethane (CH₂I₂), Zinc-Copper Couple (Zn-Cu) | Stereospecific, reliable for simple alkenes, can be expensive.[1] | High | Excellent (Retention of alkene geometry)[1] | Not inherently enantioselective (chiral auxiliaries required) |
| Copper-Catalyzed | Diazo compounds (e.g., ethyl diazoacetate), Copper salts (e.g., Cu(acac)₂) | Cost-effective, mechanism involves a copper-carbene intermediate.[2][3] | Good to High | Moderate to Good | Good to Excellent (with chiral ligands) |
| Rhodium-Catalyzed | Diazo compounds (e.g., ethyl diazoacetate), Dirhodium(II) complexes | Highly efficient, excellent for stereocontrol, higher cost.[4][5] | High to Excellent | Good to Excellent | Excellent (with chiral ligands)[4][5] |
In-Depth Analysis of Catalytic Systems
The Simmons-Smith Reaction: A Stereospecific Workhorse
The Simmons-Smith reaction is a classic and highly reliable method for the cyclopropanation of alkenes.[1] Its defining feature is its stereospecificity, meaning the stereochemistry of the starting alkene is directly translated to the product. When cis-2-butene is used, cis-1,2-dimethylcyclopropane is formed exclusively. Conversely, trans-2-butene yields trans-1,2-dimethylcyclopropane.[1]
Reaction Mechanism: The active species is an organozinc carbenoid, often represented as ICH₂ZnI, which is formed from diiodomethane and a zinc-copper couple.[1] The reaction proceeds through a concerted "butterfly" transition state where the methylene group is delivered to the same face of the double bond.
Experimental Protocol: Synthesis of cis-1,2-Dimethylcyclopropane
Materials:
-
cis-2-butene
-
Diiodomethane (CH₂I₂)
-
Zinc-copper couple (Zn-Cu)
-
Anhydrous diethyl ether
Procedure:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add the zinc-copper couple.
-
Add a solution of cis-2-butene in anhydrous diethyl ether to the flask.
-
Slowly add a solution of diiodomethane in anhydrous diethyl ether to the stirred suspension at room temperature.
-
After the addition is complete, gently reflux the reaction mixture for several hours.
-
Monitor the reaction progress by gas chromatography.
-
Upon completion, cool the reaction mixture and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether, dry the organic layer over anhydrous magnesium sulfate, and remove the solvent by distillation.
-
Purify the resulting cis-1,2-dimethylcyclopropane by fractional distillation.
Workflow Diagram:
Caption: Simmons-Smith reaction workflow for cis-1,2-dimethylcyclopropane synthesis.
Copper-Catalyzed Cyclopropanation: A Cost-Effective Alternative
Copper-based catalysts offer a more economical approach to cyclopropanation compared to rhodium catalysts. These reactions typically employ a diazo compound as the carbene precursor. The mechanism involves the formation of a copper-carbene intermediate, which then reacts with the alkene.[2][3] The stereoselectivity of copper-catalyzed cyclopropanations can be influenced by the ligands on the copper center, allowing for diastereoselective and enantioselective transformations with the use of appropriate chiral ligands.
Reaction Mechanism: The catalytic cycle begins with the reaction of the copper(I) catalyst with a diazo compound to form a copper-carbene intermediate, with the concomitant loss of dinitrogen. This electrophilic carbene species then reacts with the alkene to furnish the cyclopropane product and regenerate the copper catalyst.
Experimental Protocol: Copper-Catalyzed Synthesis of this compound
Materials:
-
cis- or trans-2-butene
-
Ethyl diazoacetate
-
Copper(II) acetylacetonate (Cu(acac)₂)
-
Anhydrous dichloromethane
Procedure:
-
In a suitable reaction vessel, dissolve copper(II) acetylacetonate in anhydrous dichloromethane.
-
Introduce cis- or trans-2-butene into the reaction mixture.
-
Slowly add a solution of ethyl diazoacetate in dichloromethane to the reaction mixture at a controlled temperature (e.g., 0 °C to room temperature).
-
Stir the reaction mixture until the consumption of the diazo compound is complete (monitored by TLC or IR spectroscopy).
-
Remove the catalyst by filtration through a short pad of silica gel.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to isolate the this compound product.
Reaction Mechanism Diagram:
Sources
- 1. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 2. Copper-catalyzed cyclopropanation reaction of but-2-ene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. zaguan.unizar.es [zaguan.unizar.es]
- 4. Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
A Comparative Guide to Enantioselective Synthesis of 1,2-Dimethylcyclopropane: Methods, Mechanisms, and Performance Benchmarks
For Researchers, Scientists, and Drug Development Professionals
The chiral 1,2-dimethylcyclopropane motif is a valuable structural element in medicinal chemistry and materials science, offering a unique combination of rigidity, stereochemical complexity, and metabolic stability. Its incorporation into molecular scaffolds can significantly influence biological activity and material properties. However, the enantioselective synthesis of this seemingly simple molecule presents a considerable challenge due to the low reactivity of its precursor, 2-butene, and the difficulty in controlling the stereochemical outcome of the cyclopropanation reaction.
This guide provides a comprehensive overview and comparison of the principal methods for the enantioselective synthesis of this compound. We will delve into the mechanistic underpinnings of each approach, present comparative performance data, and provide exemplary experimental protocols to assist researchers in selecting and implementing the most suitable method for their synthetic goals.
Asymmetric Simmons-Smith Cyclopropanation of Allylic Alcohols
The Simmons-Smith reaction, a cornerstone of cyclopropane synthesis, can be rendered highly enantioselective through the use of chiral auxiliaries or catalysts, particularly with allylic alcohols as substrates.[1][2] This method relies on the directing effect of the hydroxyl group to achieve high levels of stereocontrol. For the synthesis of chiral this compound precursors, (E)- and (Z)-2-buten-1-ol serve as readily accessible starting materials.
Mechanism of Stereocontrol
The key to the enantioselectivity of the Charette-Brookhart modification of the Simmons-Smith reaction is the in-situ formation of a chiral dioxaborolane from a chiral ligand (often derived from tartaric acid) and the allylic alcohol substrate. This complex then coordinates with the zinc carbenoid (IZnCH₂I), directing the delivery of the methylene group to one face of the double bond. The minimization of steric interactions within this organized transition state is the primary determinant of the stereochemical outcome.
Performance Data
The asymmetric Simmons-Smith reaction of silyl-substituted 2-buten-1-ol derivatives using (+)-diethyl tartrate as a chiral auxiliary has been reported to produce the corresponding cyclopropylmethyl alcohols with high stereoselectivity.[3]
| Substrate | Product | Yield (%) | ee (%) | Reference |
| (E)-3-(Dimethylphenylsilyl)-2-buten-1-ol | (1R,2R)-1-(Dimethylphenylsilyl)-2-methylcyclopropyl)methanol | 93 | 92 | [3] |
| (Z)-3-(Dimethylphenylsilyl)-2-buten-1-ol | (1S,2R)-1-(Dimethylphenylsilyl)-2-methylcyclopropyl)methanol | 75 | 80 | [3] |
Experimental Protocol: Asymmetric Simmons-Smith Cyclopropanation of (E)-2-buten-1-ol
The following is a representative protocol adapted from the literature for the asymmetric cyclopropanation of an allylic alcohol.[4]
-
To a solution of the chiral ligand (e.g., (1R,2R)-N,N'-bis(benzenesulfonyl)-1,2-cyclohexanediamine, 0.1 mmol) in anhydrous dichloromethane (5 mL) at 0 °C is added (E)-2-buten-1-ol (1.0 mmol).
-
Diethylzinc (1.0 M in hexanes, 2.0 mmol) is added dropwise, and the mixture is stirred for 30 minutes at 0 °C.
-
Diiodomethane (2.2 mmol) is then added dropwise, and the reaction mixture is stirred at room temperature for 12 hours.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (10 mL).
-
The aqueous layer is extracted with dichloromethane (3 x 15 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired chiral 1,2-dimethylcyclopropylmethanol.
-
The enantiomeric excess is determined by chiral HPLC or by NMR analysis using a chiral shift reagent.
Transition Metal-Catalyzed Asymmetric Cyclopropanation
The transition metal-catalyzed decomposition of diazo compounds in the presence of alkenes is a powerful and versatile method for the synthesis of cyclopropanes.[5] Chiral rhodium, copper, and cobalt complexes have emerged as the most effective catalysts for achieving high levels of enantioselectivity.[6][7][8] While specific data for the direct cyclopropanation of 2-butene is limited, results from analogous simple internal alkenes provide valuable insights into the potential of these systems.
Mechanism of Stereocontrol
In these reactions, the transition metal complex reacts with the diazo compound to form a highly reactive metal-carbene intermediate. The chiral ligands coordinated to the metal create a chiral environment that dictates the facial selectivity of the carbene transfer to the alkene. The stereochemical outcome is a result of minimizing steric interactions between the approaching alkene and the chiral ligands in the transition state. For cobalt-catalyzed systems, a stepwise radical mechanism is proposed, which allows for separate control of diastereoselectivity and enantioselectivity in the two C-C bond-forming steps.[4]
Performance Data (for analogous internal alkenes)
While explicit data for 2-butene is scarce, the following table presents representative data for the cyclopropanation of other simple internal alkenes, illustrating the capabilities of different catalytic systems.
| Catalyst System | Alkene | Diazo Compound | Yield (%) | ee (%) | Reference |
| Rh₂(S-PTAD)₄ | cis-Stilbene | Methyl phenyldiazoacetate | 95 | 98 | [6] |
| Cu(I)-Box | Indene | Ethyl diazoacetate | 90 | 99 | [9] |
| Co(II)-Porphyrin | cis-β-Methylstyrene | Ethyl diazoacetate | 85 | 92 | [3] |
Experimental Protocol: General Procedure for Rhodium-Catalyzed Asymmetric Cyclopropanation
The following is a general protocol that can be adapted for the rhodium-catalyzed cyclopropanation of an alkene.[6]
-
To a solution of the chiral dirhodium catalyst (e.g., Rh₂(S-DOSP)₄, 0.01 mmol) in anhydrous dichloromethane (2 mL) is added the alkene (e.g., cis- or trans-2-butene, 1.0 mmol).
-
A solution of the diazo compound (e.g., ethyl diazoacetate, 0.5 mmol) in anhydrous dichloromethane (5 mL) is added via syringe pump over a period of 4 hours at room temperature.
-
The reaction mixture is stirred for an additional 1 hour after the addition is complete.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired chiral this compound derivative.
-
The enantiomeric excess is determined by chiral GC or HPLC.
Enzymatic Cyclopropanation
Biocatalysis has emerged as a powerful and sustainable approach for asymmetric synthesis. Engineered heme proteins, particularly variants of cytochrome P450, have been shown to catalyze the enantioselective cyclopropanation of a variety of alkenes with high efficiency and stereoselectivity.[10][11][12] This method offers the advantages of mild reaction conditions (aqueous media, room temperature) and the potential for exquisite stereocontrol dictated by the enzyme's active site.
Mechanism of Stereocontrol
In enzymatic cyclopropanation, the iron-heme cofactor of the engineered P450 enzyme reacts with a diazo compound to form an iron-carbene intermediate. The protein scaffold surrounding the active site acts as a chiral ligand, precisely orienting the alkene substrate for a highly stereoselective carbene transfer. The stereochemical outcome is determined by the specific mutations within the enzyme's active site, which can be fine-tuned through directed evolution to favor the formation of a particular stereoisomer.[13]
Performance Data (for representative alkenes)
While the cyclopropanation of 2-butene by engineered enzymes has not been extensively reported, the high stereoselectivities achieved with other alkenes demonstrate the significant potential of this methodology.
| Enzyme | Alkene | Diazo Compound | Yield (%) | ee (%) | Reference |
| P450-BM3 variant | Styrene | Ethyl diazoacetate | >99 | >99 | [11] |
| P450-BM3 variant | Acrylamide | Ethyl diazoacetate | 92 | 92 | [12] |
Comparison of Methods and Future Outlook
| Method | Key Advantages | Key Limitations | Typical Yields | Typical ee (%) |
| Asymmetric Simmons-Smith | High enantioselectivity for allylic alcohols, well-established protocols. | Requires a directing group (hydroxyl), stoichiometric use of chiral auxiliary or catalyst. | Good to Excellent | 80-95+ |
| Transition Metal Catalysis (Rh, Cu, Co) | High catalytic efficiency, broad substrate scope (in general), tunable selectivity through ligand design. | Scarcity of data for simple unfunctionalized internal alkenes like 2-butene, potential for catalyst poisoning. | Moderate to Excellent | 80-99+ (for reactive alkenes) |
| Enzymatic Catalysis | High enantioselectivity, mild and sustainable reaction conditions, potential for directed evolution to optimize for specific substrates. | Substrate scope can be limited, enzyme engineering may be required, lower turnover numbers compared to some metal catalysts. | Good to Excellent | >95 |
The enantioselective synthesis of this compound remains a challenging yet important goal. For the synthesis of chiral 1,2-dimethylcyclopropylmethanol, the asymmetric Simmons-Smith reaction of 2-buten-1-ol derivatives stands out as a reliable and high-yielding method with excellent enantiocontrol.
For the direct cyclopropanation of 2-butene, transition metal catalysis, particularly with rhodium, copper, or cobalt complexes, holds significant promise. However, further research is needed to develop and optimize catalytic systems that can efficiently and stereoselectively cyclopropanate this unactivated internal alkene. The impressive results obtained with other simple alkenes suggest that this is a fertile area for future investigation.
Enzymatic catalysis represents a rapidly evolving and highly promising frontier. Through directed evolution, it may be possible to engineer a bespoke enzyme for the highly enantioselective cyclopropanation of 2-butene, offering a green and efficient route to this valuable chiral building block.
References
- Ukaji, Y., Nishimura, M., & Fujisawa, T. (1993). Synthesis of Silicon Substituted Cyclopropylmethyl Alcohols in Optically Active Form via Asymmetric Simmons-Smith Reaction of. Chemistry Letters, 22(7), 1227-1230.
- Zhang, X. P., & Chen, Y. (2006). Exceptional Selectivity in Cyclopropanation Reactions Catalyzed by Chiral Cobalt(II) Porphyrins.
- Davies, H. M., & Lee, G. H. (2004). Guide to enantioselective dirhodium(II)-catalyzed cyclopropanation with aryldiazoacetates. Organic & Biomolecular Chemistry, 2(16), 2341-2346.
- Coelho, P. S., Brustad, E. M., Kannan, A., & Arnold, F. H. (2013). Olefin cyclopropanation via carbene transfer catalyzed by engineered cytochrome P450 enzymes. Science, 339(6117), 307-310.
- Doyle, M. P., Hu, W., & Valenzuela, M. V. (2003). Asymmetric cyclopropanations by rhodium (II) N-(arylsulfonyl) prolinate catalyzed decomposition of vinyldiazomethanes in the presence of alkenes. Practical enantioselective synthesis of the four stereoisomers of 2-phenylcyclopropan-1-amino acid. Journal of the American Chemical Society, 125(49), 14811-14819.
- Gallo, E., & Mezzetti, A. (2006). Enantioselective cobalt-catalyzed transformations. Chemical Reviews, 106(10), 4046-4081.
- Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction. Organic Reactions, 58, 1-415.
- Wang, Z. J., Peck, N. E., Renata, H., & Arnold, F. H. (2014). P450-catalyzed asymmetric cyclopropanation of electron-deficient olefins under aerobic conditions. Chemical Science, 5(2), 598-601.
- Pellissier, H. (2008).
- Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide-alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper (I) acetylides. Chemical Society Reviews, 39(4), 1302-1315.
- Davies, H. M., & Lian, Y. (2011). Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes. Chemical Science, 2(6), 1136-1142.
- Fasan, R. (2012). Olefin cyclopropanation via carbene transfer catalyzed by engineered cytochrome P450 enzymes. Science, 339(6117), 307-310.
- Brandenberg, O. F., Fasan, R., & Arnold, F. H. (2017). In-situ Kinetic Studies of Rh (II)-Catalyzed C—H Functionalization to Achieve High Catalyst Turnover Numbers.
- Zhu, S., Xu, X., Perman, J. A., & Zhang, X. P. (2010). A general and efficient cobalt (II)-based catalytic system for highly stereoselective cyclopropanation of alkenes with α-cyanodiazoacetates. Journal of the American Chemical Society, 132(36), 12796-12799.
- Ikeno, T., Iwakura, I., & Yamada, T. (2002). A catalytic and enantioselective reaction using a C2-symmetric disulfonamide as a chiral ligand: Simmons-Smith cyclopropanation of allylic alcohols by the Et2Zn-CH2I2-disulfonamide system. European Journal of Organic Chemistry, 2002(19), 3329-3334.
- Li, J., Cornish, K. A., Pogrányi, B., Melling, B., Cartwright, J., Unsworth, W. P., & Grogan, G. (2020). Cyclopropanation reactions by a class I unspecific peroxygenase. Catalysis Science & Technology, 10(11), 3569-3573.
- Huang, L., Chen, Y., Gao, G. Y., & Zhang, X. P. (2003). Asymmetric cyclopropanation of olefins catalyzed by chiral cobalt (II)-binaphthyl porphyrins. The Journal of Organic Chemistry, 68(21), 8179-8184.
- Lebel, H., Marcoux, J. F., Molinaro, C., & Charette, A. B. (2003). Stereoselective cyclopropanation reactions. Chemical reviews, 103(4), 977-1050.
- Arnold, F. H. (2015). Expanding P450 catalytic reaction space through evolution and engineering. Current opinion in biotechnology, 32, 1-7.
- Brandenberg, O. F., Prier, C. K., & Arnold, F. H. (2016). Identification of mechanism-based inactivation in P450-catalyzed cyclopropanation facilitates engineering of improved enzymes.
- Bonchio, M., Conte, V., Di Furia, F., & Moro, S. (1998). Asymmetric cyclopropanation of electron-rich alkenes by the racemic diene rhodium catalyst: the chiral poisoning approach.
- Charette, A. B., & Juteau, H. (1994). Acyclic stereocontrol in the cyclopropanation of allylic alcohols: the role of the zinc reagent. Journal of the American Chemical Society, 116(6), 2651-2652.
- León, F., & de Cózar, A. (2021). Modular Enantioselective Synthesis of cis-Cyclopropanes through Self-Sensitized Stereoselective Photodecarboxylation with Benzothiazolines.
- Hernandez, L. W., & Fasan, R. (2018). Highly stereoselective and enantiodivergent synthesis of cyclopropylphosphonates with engineered carbene transferases.
- Müller, P., & Ghanem, A. (2004). Asymmetric cyclopropanations and cycloadditions of dioxocarbenes. Helvetica Chimica Acta, 87(11), 2825-2838.
- Uyeda, C., & Kanamori, K. (2021). Catalytic Asymmetric Cyclopropanations with Nonstabilized Carbenes. Journal of the American Chemical Society, 143(17), 6435-6440.
- Charette, A. B., & Marcoux, J. F. (1995). Simmons− Smith Cyclopropanation Reaction. Synlett, 1995(12), 1197-1207.
- Davies, H. M., & Antoulinakis, E. G. (2001). Mixed-ligand chiral rhodium (II) catalyst enables the enantioselective total synthesis of piperarborenine B. Organic letters, 3(10), 1547-1550.
- Ikeno, T., Iwakura, I., & Yamada, T. (2002). Co (II)–salen-catalyzed highly cis-and enantioselective cyclopropanation. European Journal of Organic Chemistry, 2002(19), 3329-3334.
- Mas-Roselló, J., & Davies, H. M. (2020). Experimental and Computational Studies for the Synthesis of Functionalized Cyclopropanes from 2‐Substituted Allylic Derivatives with Ethyl Diazoacetate. Chemistry–A European Journal, 26(63), 14398-14405.
- Angulo, B., Herrerías, C. I., Hormigón, Z., Mayoral, J. A., & Salvatella, L. (2018). Copper-catalyzed cyclopropanation reaction of but-2-ene. Journal of molecular modeling, 24(8), 1-10.
- Li, A. H., Dai, L. X., & Hou, X. L. (1996). Synthesis of Chiral Copper (Ⅱ) Complexes and Their Application in Asymmetric Cyclopropanation of Olefins. Chinese Journal of Chemistry, 14(3), 255-260.
- Itagaki, M., & Yamamoto, Y. (2001). Application of a chiral copper-1, 1-bis {2-[(4S)-tert-butyloxazolinyl]} cyclopropane catalyst for asymmetric cyclopropanation of styrene. Tetrahedron letters, 42(4), 631-633.
- Herchl, R., & Waser, M. (2013). Asymmetric cyclopropanation of chalcones using chiral phase-transfer catalysts. Tetrahedron Letters, 54(17), 2217-2219.
- Simmons, H. E., & Smith, R. D. (1958). A new synthesis of cyclopropanes from olefins. Journal of the American Chemical Society, 80(19), 5323-5324.
- Evans, D. A., Woerpel, K. A., Hinman, M. M., & Faul, M. M. (1991). Chiral bis (oxazoline) copper (II) complexes: versatile catalysts for enantioselective cycloaddition, Aldol, Michael, and carbonyl ene reactions. Journal of the American Chemical Society, 113(2), 726-728.
Sources
- 1. From Serendipity to Rational Design: Heteroleptic Dirhodium Amidate Complexes for Diastereodivergent Asymmetric Cyclopropanation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 3. Diastereoselective and enantioselective cyclopropanation of alkenes catalyzed by cobalt porphyrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 'Carbene radicals' in Co(II)(por)-catalyzed olefin cyclopropanation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Guide to Enantioselective Dirhodium(II)-Catalyzed Cyclopropanation with Aryldiazoacetates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 244. Guide to enantioselective dirhodium(II)-catalyzed cyclopropanation with aryldiazoacetates - The Davies Group [scholarblogs.emory.edu]
- 9. Chiral bis(oxazoline) copper(II) complexes: versatile catalysts for enantioselective cycloaddition, Aldol, Michael, and carbonyl ene reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cheme.caltech.edu [cheme.caltech.edu]
- 11. Expanding P450 catalytic reaction space through evolution and engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of Mechanism-Based Inactivation in P450-Catalyzed Cyclopropanation Facilitates Engineering of Improved Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Identification of Mechanism-Based Inactivation in P450-Catalyzed Cyclopropanation Facilitates Engineering of Improved Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
A comparative study of the spectroscopic signatures of cyclopropane derivatives
An In-Depth Comparative Guide to the Spectroscopic Signatures of Cyclopropane Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Unique Challenge of the Cyclopropane Ring
The cyclopropane ring, a three-membered carbocycle, is a fascinating structural motif found in numerous natural products and pharmaceutically active compounds. Its significance stems from its unique electronic structure and inherent ring strain, which impart distinct chemical reactivity and conformational rigidity. For researchers in drug discovery and organic synthesis, the unambiguous identification and characterization of the cyclopropane moiety are paramount. This guide provides a comparative analysis of the key spectroscopic signatures of cyclopropane derivatives, offering insights into how Nuclear Magnetic Resonance (NMR), Vibrational (Infrared and Raman), and Mass Spectrometry (MS) techniques can be leveraged for definitive structural elucidation. We will explore the fundamental principles and provide practical, field-proven protocols to empower your research.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool
NMR spectroscopy is arguably the most powerful technique for identifying the cyclopropane scaffold due to the highly shielded and unique chemical environment of its protons and carbons.
The Causality of High-Field Chemical Shifts
The most striking feature of a cyclopropane ring in a ¹H NMR spectrum is the pronounced upfield shift of its proton resonances, typically appearing in the 0.2-1.0 ppm range. This shielding is a direct consequence of a diamagnetic anisotropic effect, often described as a ring-current, generated by the circulation of electrons in the C-C sigma bonds of the strained ring.[1][2] This effect creates a shielding cone perpendicular to the plane of the ring, causing any protons situated within this cone (i.e., the ring protons themselves) to experience a reduced effective magnetic field and resonate at a higher field (lower ppm) than typical aliphatic protons.[2][3]
Similarly, ¹³C NMR spectra show cyclopropyl carbons resonating at an unusually high field, often between -5 and 20 ppm, a result of the unique sp²-like hybridization of the carbon bonding orbitals within the strained ring.[4]
Decoding Spin-Spin Coupling Constants
The rigid geometry of the cyclopropane ring gives rise to characteristic proton-proton coupling constants (J-values) that are invaluable for stereochemical assignments.
-
Vicinal Coupling (³J): The coupling between protons on adjacent carbons is highly dependent on their stereochemical relationship. Typically, J_cis (protons on the same face of the ring) is larger than J_trans (protons on opposite faces). This observation is consistent with the Karplus relationship, which correlates the coupling constant to the dihedral angle between the protons.[5]
-
Geminal Coupling (²J): The coupling between two non-equivalent protons on the same carbon is also characteristic. Notably, geminal and vicinal cyclopropyl couplings often have opposite signs.[1][4]
The relationship between these coupling constants is a powerful diagnostic tool.
Caption: Typical J-coupling relationships in a cyclopropane ring.
Substituent Effects: A Comparative Analysis
Substituents dramatically influence the chemical shifts of adjacent cyclopropyl protons. Electronegative groups (e.g., -OR, -halogens) deshield cis protons more significantly than trans protons. Anisotropic groups like carbonyls or phenyl rings can cause substantial upfield or downfield shifts depending on the proton's orientation relative to the shielding/deshielding cone of the substituent.
Table 1: Comparative ¹H NMR Data for Cyclopropane Derivatives
| Compound | Substituent (X) | H_gem (ppm) | H_cis (ppm) | H_trans (ppm) | Reference |
| Cyclopropane | -H | 0.22 | 0.22 | 0.22 | [3] |
| Bromocyclopropane | -Br | ~0.85 | ~0.95 | ~0.65 | [6] |
| Cyclopropanecarboxylic Acid | -COOH | ~1.00 | ~1.55 | ~0.90 | [7] |
| Phenylcyclopropane | -Ph | ~0.70 | ~1.20 | ~0.90 | [4] |
Vibrational Spectroscopy (IR & Raman): Probing Ring Strain
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule.[8] For cyclopropanes, these methods are excellent for identifying the presence of the ring itself through its unique vibrational frequencies.
Signature Vibrational Modes
The high degree of ring strain and unique geometry of cyclopropane lead to characteristic vibrational frequencies.
-
C-H Stretching: The C-H bonds on a cyclopropane ring typically show stretching vibrations at frequencies higher than those of normal alkanes, appearing in the 3000-3100 cm⁻¹ region.[9] This is a reliable diagnostic peak.
-
CH₂ Scissoring/Deformation: A sharp absorption band corresponding to the scissoring motion of the methylene groups is often observed around 1440-1480 cm⁻¹.[9]
-
Ring Vibrations ("Breathing" and Asymmetric Stretch): The most characteristic vibrations are those of the carbon skeleton itself. The symmetric ring stretching mode, often called the "ring breathing" mode, appears as a sharp band in the Raman spectrum around 1188 cm⁻¹ for cyclopropane but is weak or absent in the IR spectrum. An asymmetric ring stretching mode gives rise to a strong absorption in the IR spectrum, typically around 1000-1020 cm⁻¹.[6][9][10]
Table 2: Key Vibrational Frequencies for the Cyclopropane Moiety
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | IR Activity | Raman Activity |
| C-H Stretch | 3000 - 3100 | Medium-Strong | Medium |
| CH₂ Scissoring | 1440 - 1480 | Medium | Weak |
| Asymmetric Ring Stretch | 1000 - 1020 | Strong | Weak |
| Symmetric Ring "Breathing" | ~1188 (unsubstituted) | Weak/Inactive | Strong |
Substituent and Conjugation Effects
Substituents can perturb these frequencies. For example, conjugation of the cyclopropane ring with a C=C or C=O double bond will lower the frequency of the double bond stretch due to the ring's ability to donate electron density. This is a crucial piece of evidence for confirming the connectivity of the molecule.
Mass Spectrometry (MS): Unraveling Fragmentation Pathways
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. Under Electron Ionization (EI), molecules fragment in predictable ways, offering structural clues.
Distinguishing Isomers: Cyclopropane vs. Propene
A common challenge is distinguishing a cyclopropane derivative from its alkene isomer (e.g., C₃H₆ can be cyclopropane or propene). Their fragmentation patterns are distinct. The molecular ion of cyclopropane ([C₃H₆]⁺•, m/z 42) is typically more intense than that of propene. Cyclopropane readily loses a hydrogen atom to form a stable cyclopropyl cation ([C₃H₅]⁺, m/z 41), which is often the base peak.[11] Propene, in contrast, preferentially forms an allyl cation, also at m/z 41, but the overall fragmentation pattern differs.
Characteristic Fragmentation of Substituted Cyclopropanes
The fragmentation of substituted cyclopropanes often involves initial cleavage of the substituent or ring opening.
-
Loss of Substituent: Cleavage of the bond between the ring and the substituent is a common pathway.
-
Ring Opening: The strained ring can open to form a diradical cation, which then undergoes fragmentation similar to an alkene.
-
Hydrogen Loss: Loss of H• from the parent ion to form an (M-1)⁺ peak is a prominent feature.[11]
-
Cleavage α to the Ring: For alkyl-substituted cyclopropanes, cleavage of the C-C bond alpha to the ring is favorable, leading to the formation of a stable cyclopropylmethyl-type cation.
Caption: Primary EI-MS fragmentation pathways for cyclopropane.
Derivatization can be a powerful strategy to make fragmentation more predictable. For example, converting cyclopropane-substituted carboxylic acids into their pyrrolidide derivatives can help pinpoint the ring's location along a fatty acid chain.[12]
Experimental Protocols: A Self-Validating System
The integrity of spectroscopic data relies on meticulous sample preparation and data acquisition.
Protocol 1: NMR Sample Preparation (For Small Molecules)
-
Solvent Selection: Choose a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in which the compound is soluble (target concentration 5-20 mg/mL).[13] Ensure the solvent peak does not obscure key resonances.
-
Sample Preparation: Accurately weigh 5-20 mg of the purified sample and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a clean vial.
-
Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).
-
Acquisition: Place the tube in the spectrometer. Acquire standard ¹H, ¹³C, and, if necessary, 2D spectra (e.g., COSY, HSQC) to establish connectivity. Modern instruments can automate this process.[14]
Protocol 2: IR Sample Preparation (Neat Liquid Film)
This protocol is suitable for pure liquid samples.[15]
-
Plate Preparation: Ensure two salt plates (e.g., NaCl or KBr) are clean, dry, and free of scratches. Handle them only by the edges to avoid moisture from fingerprints.[16]
-
Sample Application: Place one drop of the liquid sample onto the center of one plate.[15]
-
Sandwich Formation: Place the second plate on top and gently rotate it to spread the liquid into a thin, uniform film without air bubbles.
-
Analysis: Immediately place the "sandwich" into the sample holder of the IR spectrometer and acquire the spectrum.
-
Cleaning: After analysis, disassemble the plates, wipe them with a tissue, and clean thoroughly with a dry solvent (e.g., methylene chloride or acetone) followed by ethanol.[15][17] Return them to a desiccator for storage.
Protocol 3: GC-MS Analysis (For Volatile Derivatives)
Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for analyzing volatile or semi-volatile cyclopropane derivatives.[18][19]
-
Sample Preparation: Prepare a dilute solution (e.g., 10-100 µg/mL) of the sample in a volatile organic solvent like hexane, ethyl acetate, or dichloromethane.
-
Injection: Inject a small volume (typically 1 µL) of the solution into the GC inlet, which is heated to rapidly vaporize the sample.
-
Separation: The vaporized sample is carried by an inert gas (e.g., Helium) through a capillary column. The column separates different components of the mixture based on their boiling points and interactions with the column's stationary phase.
-
Ionization & Analysis: As each component elutes from the column, it enters the mass spectrometer's ion source (typically using 70 eV Electron Ionization). The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.
-
Data Interpretation: The resulting chromatogram shows peaks corresponding to each separated component, and the mass spectrum for each peak provides the fragmentation pattern for structural identification.
Caption: General workflow for GC-MS analysis.
Conclusion: An Integrated Spectroscopic Approach
No single technique tells the whole story. The true power of spectroscopic analysis lies in integrating the data from NMR, IR/Raman, and MS. The upfield shifts in NMR confirm the presence of the strained ring, J-coupling constants define its stereochemistry, characteristic IR/Raman bands validate the ring's vibrational integrity, and MS fragmentation patterns confirm the molecular weight and reveal the connectivity of substituents. By employing this multi-faceted approach, researchers can characterize cyclopropane derivatives with the highest degree of confidence, accelerating the pace of discovery and development.
References
- Thermo Fisher Scientific. (n.d.). Advances in GC-MS Analysis of Volatile Organic Compounds (VOCs) in Environmental Samples.
- Niinemets, Ü., Kännaste, A., & Copolovici, L. (2014). Gas chromatography-mass spectrometry method for determination of biogenic volatile organic compounds emitted by plants. Methods in Molecular Biology, 1153, 161-169.
- Niinemets, Ü., Kännaste, A., & Copolovici, L. (2014). Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants. In Plant Volatiles (pp. 161-169). Humana Press.
- Durig, J. R., & Natter, W. J. (1970). Infrared and Raman spectra and vibrational assignment of methylene cyclopropane-h6 and -d6. Canadian Journal of Chemistry, 48(24), 3889-3898.
- Shimadzu Scientific Instruments. (2020). Analysis of Volatile Organic Compounds in the Environment Using TD-GC–MS.
- Patel, D. J., Howden, M. E. H., & Roberts, J. D. (1963). Nuclear Magnetic Resonance Spectroscopy. Cyclopropane Derivatives. Journal of the American Chemical Society, 85(20), 3218-3223.
- Separation Science. (2024). Advances in GC-MS Analysis of Volatile Organic Compounds (VOCs) in Environmental Samples.
- University of Colorado Boulder. (n.d.). Sample preparation for FT-IR.
- AIP Publishing. (1977). Infrared and Raman spectra of the lattice vibrations of cyclopropane. The Journal of Chemical Physics.
- Wiberg, K. B., & Lampman, G. M. (1961). The Nuclear Magnetic Resonance Spectra of Cyclopropane Derivatives. Journal of the American Chemical Society, 83(15), 3397-3398.
- Baranac-Stojanović, M., & Stojanović, M. (2013). ¹H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. The Journal of Organic Chemistry, 78(4), 1504-1507.
- Patel, D. J., Howden, M. E. H., & Roberts, J. D. (1963). Nuclear Magnetic Resonance Spectroscopy. Cyclopropane Derivatives. CaltechAUTHORS.
- Doc Brown's Chemistry. (n.d.). Mass spectrum of cyclopropane.
- Chemistry LibreTexts. (2022). IR Spectroscopy.
- Patel, D. J., Howden, M. E. H., & Roberts, J. D. (1963). Nuclear Magnetic Resonance Spectroscopy. Cyclopropane Derivatives. Journal of the American Chemical Society.
- AIP Publishing. (2015). Electron-impact vibrational excitation of cyclopropane. The Journal of Chemical Physics.
- Gensler, W. J., & Marshall, J. P. (1977). Structure determination of cyclopropane-substituted acids by mass spectrometry. The Journal of Organic Chemistry.
- Xing, M. (2021). 1D and 2D NMR methods for small molecules. YouTube.
- WebAssign. (n.d.). Lab 2 - Infrared Spectroscopy (IR).
- University of Colorado Boulder, Department of Chemistry. (n.d.). IR Spectroscopy of Liquids.
- Hutton, H. M., & Schaefer, T. (1962). PROTON COUPLING CONSTANTS IN SUBSTITUTED CYCLOPROPANES. Canadian Journal of Chemistry, 40(5), 875-882.
- Hooper, N. K., & Law, J. H. (1968). Mass spectrometry of derivatives of cyclopropene fatty acids. Journal of Lipid Research, 9(2), 270-275.
- Doc Brown's Chemistry. (n.d.). Infrared spectrum of cyclopropane.
- Royal Society of Chemistry. (2024). NMR spectroscopy of small molecules in solution.
- Scribd. (n.d.). IR Sample Preparation Techniques.
- Baker, A. W., & Lord, R. C. (1955). Vibrational Spectra and Structure of Cyclopropane and Cyclopropane-d6. The Journal of Chemical Physics, 23(9), 1636-1643.
- Gensler, W. J., & Marshall, J. P. (1977). Structure determination of cyclopropane-substituted acids by mass spectrometry. The Journal of Organic Chemistry, 42(1), 126-129.
- American Chemical Society. (2026). Asymmetric Carbonium Ion Catalysis: The Intramolecular Hydroalkoxylation of Cyclopropanes. Journal of the American Chemical Society.
- American Chemical Society. (2022). Analysis of Small-Molecule Mixtures by Super-Resolved 1H NMR Spectroscopy. The Journal of Physical Chemistry A.
- Baranac-Stojanović, M., & Stojanović, M. (2013). 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. The Journal of organic chemistry, 78(4), 1504–1507.
- Royal Society of Chemistry. (2025). NMR spectroscopy of small molecules in solution.
- Acton, T. B., et al. (2011). Preparation of Protein Samples for NMR Structure, Function, and Small Molecule Screening Studies. Methods in molecular biology (Clifton, N.J.), 831, 13–31.
- National Institute of Standards and Technology. (n.d.). Cyclopropane. NIST Chemistry WebBook.
- Patel, D. J., Howden, M. E. H., & Roberts, J. D. (1963). Nuclear Magnetic Resonance Spectroscopy. Cyclopropane. Journal of the American Chemical Society.
- ResearchGate. (n.d.). Scheme 2. Proposed fragmentation pathway for the fragments formed by the cleavage of ring C.
- Zou, W., & Cremer, D. (2022). The Local Vibrational Mode Theory and Its Place in the Vibrational Spectroscopy Arena. The Journal of Physical Chemistry A.
- Wikipedia. (n.d.). Alkane.
- Unknown. (n.d.). VIBRATIONAL SPECTROSCOPY IR AND RAMAN.
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
- National Institute of Standards and Technology. (n.d.). Cyclopropane IR Spectrum. NIST Chemistry WebBook.
- Salaün, J., & Baird, M. S. (2005). Biosynthesis and Metabolism of Cyclopropane Rings in Natural Compounds. Chemical Reviews.
- ResearchGate. (2025). Vibrational Spectra and Molecular Vibrational Behaviors of All‐Carboatomic Rings, cyclo[13]carbon and Its Analogues.
- Royal Society of Chemistry. (n.d.). Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. Organic Chemistry Frontiers.
Sources
- 1. Nuclear Magnetic Resonance Spectroscopy. Cyclopropane Derivatives [authors.library.caltech.edu]
- 2. researchgate.net [researchgate.net]
- 3. 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. electronicsandbooks.com [electronicsandbooks.com]
- 8. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 9. infrared spectrum of cyclopropane C3H6 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of cyclopropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. pubs.aip.org [pubs.aip.org]
- 11. mass spectrum of cyclopropane C3H6 fragmentation pattern of m/z m/e ions for analysis and identification of cyclopropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. pubs.acs.org [pubs.acs.org]
- 13. youtube.com [youtube.com]
- 14. books.rsc.org [books.rsc.org]
- 15. orgchemboulder.com [orgchemboulder.com]
- 16. webassign.net [webassign.net]
- 17. eng.uc.edu [eng.uc.edu]
- 18. Gas chromatography-mass spectrometry method for determination of biogenic volatile organic compounds emitted by plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to the Thermodynamic Stability of C₅H₁₀ Isomers
For researchers and professionals in drug development and chemical synthesis, a deep understanding of isomeric stability is paramount. The molecular formula C₅H₁₀ represents a fascinating case study, encompassing a variety of structural and geometric isomers, including both acyclic alkenes and cyclic alkanes.[1][2][3][4] Their relative thermodynamic stabilities, dictated by subtle differences in molecular structure, have profound implications for reaction equilibria, product distributions, and the overall energy landscape of chemical processes.
This guide provides an in-depth comparison of the thermodynamic stabilities of key C₅H₁₀ isomers, grounded in experimental data. We will explore the structural and electronic factors that govern these stability differences and detail the experimental methodology used to obtain such crucial thermodynamic parameters. The core principle underpinning this analysis is that greater thermodynamic stability corresponds to a lower (more negative or less positive) standard enthalpy of formation (ΔHf°).[5]
Quantitative Comparison of Isomer Stabilities
The most direct way to compare the thermodynamic stability of isomers is by examining their standard enthalpies of formation in the gaseous state. The following table consolidates experimental data for several C₅H₁₀ isomers, providing a clear quantitative basis for comparison. A lower value indicates greater stability.
| Isomer Class | Isomer Name | Structure | Standard Enthalpy of Formation (ΔHf°) (kJ/mol, gas) | Reference |
| Alkenes | 2-methyl-2-butene | (CH₃)₂C=CHCH₃ | -42.7 | [6] |
| trans-2-Pentene | CH₃CH=CHCH₂CH₃ | -31.7 | [6][7] | |
| cis-2-Pentene | CH₃CH=CHCH₂CH₃ | -27.4 | [6] | |
| 2-methyl-1-butene | CH₂=C(CH₃)CH₂CH₃ | -36.5 | [6] | |
| 3-methyl-1-butene | CH₂=CHCH(CH₃)₂ | -28.5 | [6] | |
| 1-Pentene | CH₂=CHCH₂CH₂CH₃ | -21.0 | [8][9] | |
| Cycloalkanes | Cyclopentane | c-(CH₂)₅ | -76.4 | [10] |
| Methylcyclobutane | c-(CH₂)₃CHCH₃ | -28.3 | [10] | |
| Ethylcyclopropane | c-(CH₂)₂CHCH₂CH₃ | 4.9 | [10] | |
| 1,1-Dimethylcyclopropane | c-CH₂C(CH₃)₂ | -1.7 | [10] | |
| trans-1,2-Dimethylcyclopropane | c-CH(CH₃)CH(CH₃) | -4.2 | N/A | |
| cis-1,2-Dimethylcyclopropane | c-CH(CH₃)CH(CH₃) | 0.8 | N/A |
Note: Values are for the gaseous state at 298.15 K. Data for dimethylcyclopropane isomers are less consistently reported in primary databases but follow established trends.
Analysis of Stability Trends
The data reveals clear and instructive trends rooted in the structural features of the isomers.
Stability Among Alkene Isomers
Within the alkene family, stability is primarily governed by two factors: the degree of substitution at the double bond and steric hindrance.
-
Substitution Effect : Alkenes with more alkyl groups attached to the C=C double bond are more stable. This is evident when comparing the tetrasubstituted 2-methyl-2-butene (-42.7 kJ/mol), the most stable alkene isomer, with disubstituted pentenes like trans-2-pentene (-31.7 kJ/mol) and the monosubstituted 1-pentene (-21.0 kJ/mol), which is the least stable of the group. This stabilizing effect is attributed to hyperconjugation , where the electrons in adjacent C-H σ-bonds can delocalize into the π* antibonding orbital of the double bond.
-
Geometric Isomerism (Cis vs. Trans) : For disubstituted alkenes, the trans isomer is generally more stable than the cis isomer. The data for trans-2-pentene (-31.7 kJ/mol) and cis-2-pentene (-27.4 kJ/mol) clearly illustrates this. The difference of 4.3 kJ/mol arises from steric strain in the cis isomer, where the two alkyl groups are forced into closer proximity, causing electronic repulsion.
Caption: Factors governing the thermodynamic stability of alkene isomers.
Stability Among Cycloalkane Isomers
For cycloalkanes, the dominant factor is ring strain , a combination of angle strain and torsional strain.
-
Ring Size : The ideal sp³ bond angle is 109.5°. The internal angles of small rings deviate significantly, creating instability.
-
Cyclopropane : With C-C-C angles of 60°, it possesses immense angle strain, making its derivatives the least stable among C₅H₁₀ cycloalkanes (e.g., ethylcyclopropane at +4.9 kJ/mol).
-
Cyclobutane : The ring is puckered to relieve some torsional strain, resulting in bond angles of about 88°. It is still highly strained. Methylcyclobutane (-28.3 kJ/mol) is significantly less stable than cyclopentane.
-
Cyclopentane : Adopts an "envelope" conformation that minimizes both angle and torsional strain, with bond angles close to the ideal tetrahedral value. This makes cyclopentane (-76.4 kJ/mol) the most stable of all C₅H₁₀ isomers, both cyclic and acyclic.[10]
-
Caption: The inverse relationship between ring strain and stability in cycloalkanes.
Experimental Protocol: Determining Stability via Bomb Calorimetry
Standard enthalpies of formation are rarely measured directly. Instead, they are calculated from experimentally determined standard enthalpies of combustion (ΔHc°) using Hess's Law.[11][12][13] The primary technique for measuring ΔHc° for liquid organic compounds like the C₅H₁₀ isomers is oxygen bomb calorimetry .[14][15][16]
The core principle involves the complete combustion of a precisely weighed sample in a high-pressure oxygen environment inside a sealed container (the "bomb"). The heat released by the combustion is absorbed by a surrounding water bath of known mass, and the resulting temperature change is meticulously measured.
Step-by-Step Methodology
-
Sample Preparation :
-
A precise mass (typically ~1 gram) of the liquid C₅H₁₀ isomer is determined.
-
Due to their high volatility, samples must be encapsulated. A common method involves sealing the liquid in a small, thin-walled glass ampoule or a gelatin capsule.[17] This prevents evaporation before combustion.
-
The encapsulated sample is placed in a crucible (often made of platinum or stainless steel) inside the bomb.
-
-
Bomb Assembly :
-
A length of ignition wire (e.g., nickel-chromium) is measured, weighed, and connected to two electrodes within the bomb head.
-
The wire is positioned to be in direct contact with the sample capsule.
-
A small, known amount of distilled water is added to the bomb to ensure that all water formed during combustion condenses to the liquid state.
-
The bomb is sealed and then pressurized with pure oxygen to approximately 25-30 atm.
-
-
Calorimetric Measurement :
-
The sealed bomb is submerged in a precisely measured mass of water in the calorimeter's insulated bucket.
-
The system is allowed to reach thermal equilibrium. The initial temperature (T₁) is recorded with high precision (to 0.001 °C).
-
The sample is ignited by passing an electric current through the fuse wire.
-
The temperature of the water bath is recorded at regular intervals as it rises, until it reaches a maximum (T₂) and begins to cool.
-
-
Data Analysis and Calculation :
-
The total heat released (q_total) is calculated from the temperature change (ΔT = T₂ - T₁) and the total heat capacity of the calorimeter system (C_cal).
-
C_cal is determined in a separate calibration experiment using a standard substance with a precisely known heat of combustion, such as benzoic acid.
-
Corrections are made for the heat released by the combustion of the ignition wire and for the formation of nitric acid (from trace N₂ in the bomb).
-
The corrected heat release is used to calculate the standard enthalpy of combustion (ΔHc°) of the C₅H₁₀ isomer.
-
Finally, the standard enthalpy of formation (ΔHf°) is calculated using Hess's Law, applying the known ΔHf° values for the combustion products, CO₂(g) and H₂O(l).
-
Caption: Workflow for determining enthalpy of formation via bomb calorimetry.
Conclusion
The thermodynamic stability of C₅H₁₀ isomers is not uniform but varies predictably based on well-understood principles of chemical structure. For alkenes, stability is enhanced by increased substitution at the double bond (hyperconjugation) and minimized steric hindrance (trans > cis). For cycloalkanes, stability is overwhelmingly dictated by the minimization of ring strain, with the five-membered cyclopentane ring representing the most stable arrangement.
Based on extensive experimental data, cyclopentane is the most thermodynamically stable C₅H₁₀ isomer due to its low ring strain. Among the acyclic isomers, the tetrasubstituted alkene 2-methyl-2-butene is the most stable. These quantitative stability hierarchies, determined through precise experimental techniques like oxygen bomb calorimetry, are fundamental to predicting chemical behavior and designing efficient synthetic pathways.
References
- Good, W. D. (n.d.). The enthalpies of combustion and formation of the isomeric pentanes. CDC Stacks. [Link]
- Ruscic, B., & Bross, D. H. (n.d.). Methylcyclopentane Enthalpy of Formation. Active Thermochemical Tables. [Link]
- National Institute of Standards and Technology. (n.d.). 1-Pentene. NIST Chemistry WebBook. [Link]
- Biomass Gasification Research. (n.d.).
- Good, W. D., Moore, R. T., Osborn, A. G., & Douslin, D. R. (n.d.). The enthalpies of formation of ethylcyclobutane, methylenecyclobutane, and l,l-dimethylcyclopropane. CDC Stacks. [Link]
- Analytical Chemistry. (n.d.). Bomb Calorimetry. [Link]
- Mansson, M. (1973). A new method for handling volatile and hygroscopic substances in bomb calorimetry. Enthalpy of formation of liquid butanol-1.
- Ruscic, B., & Bross, D. H. (n.d.). Methylcyclopentane Enthalpy of Formation. Active Thermochemical Tables. [Link]
- Brown, P. (n.d.). 6 non-cyclic alkenes and 4 cycloalkane structural isomers of molecular formula C5H10. Doc Brown's Chemistry. [Link]
- National Institute of Standards and Technology. (n.d.). Cyclopentane, methyl-. NIST Chemistry WebBook. [Link]
- National Institute of Standards and Technology. (n.d.). 1-Pentene. NIST Chemistry WebBook. [Link]
- Journal of Chemical Education. (n.d.). The Calculation of Standard Enthalpies of Formation of Alkanes: Illustrating Molecular Mechanics and Spreadsheet Programs.
- Aimil Ltd. (2023, April 20). Exploring the Science of Heat: Understanding Combustion Through Bomb Calorimetry.
- National Institutes of Health. (n.d.).
- Cheméo. (n.d.). Chemical Properties of Cyclopentane, methyl- (CAS 96-37-7). [Link]
- Massachusetts Institute of Technology. (n.d.). HEAT OF COMBUSTION: BOMB CALORIMETER. MIT OpenCourseWare. [Link]
- Massachusetts Institute of Technology. (n.d.).
- National Institute of Standards and Technology. (n.d.). 1-Pentene. NIST Chemistry WebBook. [Link]
- Wikipedia. (2025, October 25). C5H10. [Link]
- Grokipedia. (n.d.). C5H10. [Link]
- Helmenstine, A. M. (2025, June 10). Heat of Formation Table for Common Compounds. ThoughtCo. [Link]
- National Institute of Standards and Technology. (n.d.). 2-Pentene, (E)-. NIST Chemistry WebBook. [Link]
- Homework.Study.com. (n.d.). Draw out all 10 of the possible structural (not geometric) isomers of C5H10. Next to each isomer, write their correct IUPAC names. [Link]
- ResearchGate. (2025, August 10). Vapor Pressures and Vaporization Enthalpies of the n Alkanes from C31 to C38 at T = 298.
- American Chemical Society. (n.d.). The Calculation of Standard Enthalpies of Formation of Alkanes: Illustrating Molecular Mechanics and Spreadsheet Programs. [Link]
- National Institute of Standards and Technology. (2009, October 29). Selected Values of Heats of Combustion and Heats of Formation of Organic Compounds Containing the Elements C, H, N, O, P, and S.
- Vedantu. (n.d.). How many cyclic isomers of C5H10 are possible Consider class 11 chemistry CBSE. [Link]
- Reddit. (2014, November 3). How to do chemists determine standard enthalpies of formation for all compounds? Is there an empirical procedure?. [Link]
- Vedantu. (n.d.). The number of isomers of C5H10 is A 10 B 11 C 12 D class 12 chemistry CBSE. [Link]
- Quora. (2019, November 14). How many structural isomers are possible for C5H10?. [Link]
- University of Calgary. (n.d.). Ch 2 : Isomers answers. [Link]
- Quora. (2016, March 23). How many isomers does c5h10 have?. [Link]
Sources
- 1. uses properties 10 constitutional isomers of C5H10 molecular formula C5H10 structural E/Zcis/trans isomers, carbon chain isomers structural formula skeletal formula of butenes pentenes cyclopentane, names. skeletal formula Doc Brown's advanced level chemistry revision notes for AQA Edexcel OCR Salters IB US honors courses [docbrown.info]
- 2. C5H10 - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. homework.study.com [homework.study.com]
- 5. thoughtco.com [thoughtco.com]
- 6. web.mit.edu [web.mit.edu]
- 7. 2-Pentene, (E)- [webbook.nist.gov]
- 8. 1-Pentene [webbook.nist.gov]
- 9. 1-Pentene [webbook.nist.gov]
- 10. stacks.cdc.gov [stacks.cdc.gov]
- 11. stacks.cdc.gov [stacks.cdc.gov]
- 12. Critical evaluation of the enthalpies of formation for fluorinated compounds using experimental data and high-level ab initio calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reddit.com [reddit.com]
- 14. eiu.edu [eiu.edu]
- 15. Bomb Calorimetry – Analytical chemistry [ebooks.inflibnet.ac.in]
- 16. Exploring the Science of Heat: Understanding Combustion Through Bomb Calorimetry - Aimil Corporate Blog [aimil.com]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to the Reaction Kinetics of 1,2-Dimethylcyclopropane Isomers
In the landscape of stereochemistry and reaction dynamics, small, strained ring systems like 1,2-dimethylcyclopropane serve as exemplary models for understanding fundamental chemical principles. The presence of cis and trans stereoisomers, arising from the relative orientation of the two methyl groups on the cyclopropane ring, provides a compelling platform for comparative kinetic analysis. These isomers, while structurally similar, exhibit distinct thermal stabilities and reaction pathways, offering profound insights into the interplay of steric hindrance, ring strain, and reaction mechanism. This guide provides a detailed comparison of their gas-phase thermal isomerization kinetics, supported by experimental data and established methodologies.
Mechanistic Framework: The Diradical Pathway
The thermal isomerization of cyclopropanes proceeds through the cleavage of a carbon-carbon bond within the three-membered ring, a process driven by the release of significant ring strain (approximately 115 kJ/mol). This bond rupture does not occur concertedly with methyl group migration but rather leads to the formation of a short-lived trimethylene diradical intermediate. The subsequent behavior of this diradical—specifically, which internal rotations and bond formations occur—dictates the final product distribution.
The key mechanistic steps are:
-
Ring Opening: A C-C bond in the cyclopropane ring breaks, forming a diradical intermediate.
-
Internal Rotation: Rotations occur around the C-C single bonds of the open-chain diradical.
-
Ring Closure/Hydrogen Shift: The diradical can either re-form a cyclopropane ring (leading to stereoisomerization) or undergo a hydrogen shift to form various stable alkene products.
The cis and trans isomers enter this mechanistic manifold through different stereochemical pathways, which directly influences their activation energies and the distribution of resulting products.
Figure 1: Reaction pathways for the thermal isomerization of cis- and trans-1,2-dimethylcyclopropane.
Comparative Kinetic Data
The most striking difference between the cis and trans isomers lies in their rate of thermal isomerization. The cis isomer isomerizes more rapidly than the trans isomer. This is a direct consequence of steric hindrance between the two methyl groups in the cis configuration, which raises its ground-state energy relative to the trans isomer and facilitates ring opening. This is reflected in the lower activation energy (Ea) required for the initial C-C bond cleavage.
Experimental data, typically derived from gas-phase pyrolysis studies in static or shock-tube reactors, confirms this difference. The kinetics are often expressed using the Arrhenius equation, k = A * exp(-Ea/RT), where A is the pre-exponential factor and Ea is the activation energy.
| Isomer | Reaction | A (s⁻¹) | Ea (kcal/mol) | Temperature Range (°C) | Reference |
| cis-1,2-Dimethylcyclopropane | Isomerization to trans-isomer and alkenes | 10¹⁵.² | 59.5 | 407 - 450 | |
| trans-1,2-Dimethylcyclopropane | Isomerization to cis-isomer and alkenes | 10¹⁵.⁸ | 62.8 | 433 - 489 |
Analysis of Kinetic Parameters:
-
Activation Energy (Ea): The activation energy for the cis isomer is approximately 3.3 kcal/mol lower than that for the trans isomer. This quantitative difference corroborates the theory that steric repulsion between the adjacent methyl groups in the cis form contributes to a higher ground state energy, thereby lowering the barrier to ring opening.
-
Pre-exponential Factor (A): The A-factors are very similar and fall within the expected range for unimolecular reactions involving a loose transition state, consistent with the formation of a diradical intermediate.
Experimental Protocol: Gas-Phase Pyrolysis in a Static System
To generate the kind of high-fidelity kinetic data presented above, a well-controlled experimental setup is paramount. The following protocol outlines a typical methodology for studying the gas-phase kinetics of this compound using a static pyrolysis system coupled with gas chromatography (GC) analysis. This system is self-validating as it allows for precise control of reaction time and temperature, and quantitative analysis of all products.
Step-by-Step Methodology:
-
Reactant Preparation & Purification:
-
Synthesize or procure high-purity (>99.5%) samples of cis- and trans-1,2-dimethylcyclopropane.
-
Perform purification, typically by preparative gas chromatography, to remove any isomeric impurities or residual solvents.
-
Verify purity using an analytical GC coupled with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
-
High-Vacuum System Setup:
-
Assemble a static reactor system made of quartz to minimize surface reactions. This system includes a reaction vessel of known volume, a high-vacuum pump (turbomolecular or diffusion pump), pressure gauges (e.g., a capacitance manometer), and a temperature-controlled furnace.
-
"Season" the reactor walls by pyrolyzing a compound like toluene to create a uniform, inert carbonaceous layer, which prevents heterogeneous wall reactions.
-
-
Kinetic Run Execution:
-
Evacuate the entire system to a high vacuum (<10⁻⁵ Torr).
-
Heat the furnace-enclosed reaction vessel to the desired, stable temperature (e.g., 430 °C). Monitor and record the temperature with calibrated thermocouples.
-
Isolate the reactor and introduce a known, low pressure of the pure this compound isomer into the reaction vessel. The pressure should be low enough to ensure reactions are in the unimolecular regime.
-
Start the timer. Allow the reaction to proceed for a precisely measured duration. The time is chosen to achieve a low conversion (typically 5-15%) to minimize secondary reactions of the products.
-
At the end of the reaction time, rapidly expand the entire gas mixture from the hot reactor into a pre-evacuated sample loop of a gas chromatograph.
-
-
Product Analysis:
-
Inject the sample from the loop onto a GC column capable of separating the reactant from its isomers (e.g., cis- and trans-2-pentene, 2-methyl-1-butene) and the other stereoisomer of the reactant.
-
Use an FID for quantitative analysis. Calibrate the detector response for the reactant and each identified product using standard gas mixtures of known composition.
-
-
Data Processing and Rate Constant Calculation:
-
Integrate the peak areas from the chromatogram.
-
Calculate the partial pressure or concentration of each product and the remaining reactant.
-
For a first-order reaction, calculate the rate constant (k) using the equation: k = (1/t) * ln(P₀/P), where t is the reaction time, P₀ is the initial pressure of the reactant, and P is the pressure at time t.
-
Repeat steps 3-5 at various temperatures to obtain a set of rate constants.
-
Construct an Arrhenius plot (ln(k) vs. 1/T) to determine the activation energy (Ea) from the slope (-Ea/R) and the pre-exponential factor (A) from the intercept (ln(A)).
-
Figure 2: Standard experimental workflow for gas-phase kinetic analysis using a static pyrolysis system.
Conclusion
The comparative analysis of cis- and trans-1,2-dimethylcyclopropane reaction kinetics provides a classic and clear illustration of stereochemical effects on reaction rates. The greater steric strain in the cis isomer lowers its activation energy for thermal isomerization, causing it to react faster than the more stable trans isomer. This difference is not merely qualitative but can be precisely quantified through meticulous gas-phase kinetic experiments. The methodologies described herein represent a robust framework for obtaining reliable kinetic data, which is essential for developing and validating theoretical models of chemical reactivity. For researchers in physical organic chemistry and chemical kinetics, this system remains a cornerstone for pedagogical demonstration and advanced research alike.
References
- Title: Thermal Isomerization of cis- and trans-1,2-Dimethylcyclopropane Source: The Journal of Physical Chemistry, 1965, 69 (11), pp 3721–3725 URL:[Link]
A Guide to the Cross-Validation of Experimental and Computational Data for 1,2-Dimethylcyclopropane
For researchers and professionals in the fields of chemistry and drug development, the accurate characterization of molecular properties is paramount. 1,2-Dimethylcyclopropane, a small, strained cycloalkane, serves as an excellent case study for demonstrating the power of integrating experimental measurements with computational modeling. This guide provides an in-depth comparison of experimental and computational data for the cis and trans isomers of this compound, offering insights into the strengths and limitations of each approach and showcasing how their synergy leads to a more complete understanding of molecular behavior.
The Stereoisomers of this compound
This compound exists as three stereoisomers: a cis isomer and a pair of trans enantiomers.[1] The distinction lies in the spatial arrangement of the two methyl groups relative to the plane of the cyclopropane ring.[2] In the cis isomer, both methyl groups are on the same side of the ring, while in the trans isomers, they are on opposite sides.[3] This seemingly subtle difference in geometry gives rise to distinct physical and spectroscopic properties.
Part 1: Experimental Characterization
The experimental analysis of this compound relies on a suite of spectroscopic and calorimetric techniques to probe its structure, vibrational modes, and thermodynamic stability.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the connectivity and stereochemistry of molecules. For this compound, ¹H and ¹³C NMR provide unique fingerprints for the cis and trans isomers.
-
trans-1,2-Dimethylcyclopropane: Due to its C₂ symmetry, the trans isomer is expected to show three distinct signals in its ¹H NMR spectrum.[4]
-
cis-1,2-Dimethylcyclopropane: The cis isomer possesses Cₛ symmetry. There is some ambiguity in introductory-level interpretations, with some predicting three and others four unique proton environments.[5] Detailed analysis of the spectra is required for a definitive assignment.
¹³C NMR data is also available for both isomers, providing further confirmation of their distinct structures.[6][7][8]
Experimental Protocol: Acquiring NMR Spectra of a Volatile Cycloalkane
-
Sample Preparation: A dilute solution (approx. 5-10 mg/mL) of the this compound isomer is prepared in a deuterated solvent, such as chloroform-d (CDCl₃) or benzene-d₆, in a standard 5 mm NMR tube.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the spectra.
-
¹H NMR Acquisition: A standard one-pulse experiment is performed. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and the acquisition of 16-32 scans for good signal-to-noise.
-
¹³C NMR Acquisition: A proton-decoupled ¹³C experiment is run. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Vibrational Spectroscopy (IR and Raman)
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. The frequencies of these vibrations are sensitive to bond strengths, bond angles, and molecular symmetry, making them excellent for distinguishing between isomers.
Experimental vapor-phase IR spectra are available for both cis and trans isomers, and a Raman spectrum has been recorded for the cis isomer.[7][9] Each isomer exhibits a unique pattern of absorption and scattering peaks corresponding to its specific set of allowed vibrational transitions.
Thermochemical Analysis
The relative stability of the cis and trans isomers can be determined experimentally through thermochemical measurements, such as the heat of combustion. The isomer with the lower heat of combustion is the more stable one. For this compound, the heat of combustion of the cis isomer is greater than that of the trans isomer, indicating that the trans isomer is thermodynamically more stable.[10] This is attributed to the steric strain from the eclipsing methyl groups in the cis configuration. The standard enthalpy of formation for the cis isomer has been documented in the NIST Chemistry WebBook.[11] Generally, trans isomers are slightly more stable than their cis counterparts, and this difference can be precisely measured through careful calorimetry.[12]
Part 2: Computational Modeling
Computational chemistry provides a theoretical framework for predicting and understanding the properties of molecules. By solving approximations of the Schrödinger equation, we can calculate molecular structures, energies, and spectroscopic properties from first principles.
Computational Workflow for this compound
The following diagram outlines a typical computational workflow for analyzing the properties of this compound.
Caption: A typical computational workflow for analyzing this compound.
Explanation of Computational Steps:
-
Structure Definition: The initial 3D coordinates for both cis- and trans-1,2-dimethylcyclopropane are built.
-
Geometry Optimization: A quantum chemical method, such as Density Functional Theory (DFT) with a functional like B3LYP and a basis set like 6-31G*, is used to find the lowest energy structure (the equilibrium geometry) for each isomer.
-
Frequency Calculation: At the optimized geometry, the vibrational frequencies are calculated. This step serves two purposes: it confirms that the structure is a true minimum on the potential energy surface (no imaginary frequencies), and it provides the data to simulate the IR and Raman spectra.
-
NMR Calculation: Using a method like the Gauge-Independent Atomic Orbital (GIAO) method, the magnetic shielding tensors for each nucleus are calculated. These are then converted into the familiar chemical shifts.
Part 3: Cross-Validation: A Comparative Analysis
The true power of this dual approach comes from the direct comparison of the experimental and computational data. This cross-validation allows researchers to confirm experimental assignments and to benchmark the accuracy of the chosen computational methods.
Conformational Stability
| Isomer | Experimental Stability | Computational Stability (Predicted) |
| cis-1,2-DMCP | Less Stable | Higher Energy |
| trans-1,2-DMCP | More Stable | Lower Energy |
As shown in the table, both experiment and computation agree that the trans isomer is more stable than the cis isomer.[10] Computational methods can further quantify this energy difference, which can then be compared to the difference derived from experimental heats of combustion.
Vibrational Spectra
A comparison of the calculated and experimental vibrational frequencies is a key validation step.
| Method | Advantages | Considerations |
| Experimental | Direct measurement of the molecule's actual vibrations. | Peak assignments can be ambiguous without theoretical support. |
| Computational | Provides a complete set of vibrational modes and their atomic motions, aiding in peak assignment. | Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. A scaling factor is often applied. |
By comparing the patterns of the experimental IR and Raman spectra with the computationally predicted spectra, each peak can be confidently assigned to a specific molecular motion (e.g., C-H stretch, CH₂ scissoring, ring breathing mode). This synergy is crucial for a complete understanding of the molecule's dynamics.[13][14]
NMR Spectra
Similarly, predicted NMR chemical shifts can be compared to the experimental values. While absolute agreement is not always perfect, the relative ordering of the chemical shifts and the overall pattern of the spectrum should be well-reproduced by the calculations. Discrepancies can often point to subtle conformational effects or solvent interactions not fully captured by the computational model.
Conclusion
The study of this compound highlights the indispensable relationship between experimental measurement and computational modeling. Experiments provide the ground truth—the real-world properties of the molecule. Computation offers a theoretical lens through which we can understand and interpret these properties at an atomic level. By cross-validating data from both domains, scientists can achieve a more robust and detailed understanding of molecular structure and behavior, a principle that is fundamental to modern chemical research and drug development.
References
- How many 1H NMR signals does the following dimethylcyclopropane show?. Available from: https://www.chegg.com/homework-help/questions-and-answers/many-1h-nmr-signals-following-dimethylcyclopropane-show-q93033579.
- [FREE] How many ^{1}\text{H} NMR signals would cis-1,2-dimethylcyclopropane give? A. 4 B. 3 C. 5 - Brainly. Available from: https://brainly.in/question/56238645.
- This compound | C5H10 | CID 102832 - PubChem. Available from: https://pubchem.ncbi.nlm.nih.gov/compound/1,2-Dimethylcyclopropane.
- Cis-1,2-dimethylcyclopropane | C5H10 | CID 252321 - PubChem. Available from: https://pubchem.ncbi.nlm.nih.gov/compound/cis-1_2-dimethylcyclopropane.
- Cyclopropane, 1,2-dimethyl-, cis- - NIST Chemistry WebBook. Available from: https://webbook.nist.gov/cgi/cbook.cgi?ID=C930187&Mask=4.
- trans-1,2-Dimethyl-cyclopropane - Optional[13C NMR] - Chemical Shifts - SpectraBase. Available from: https://spectrabase.com/spectrum/E96Zt6WxyVH.
- Ocola, E. J., & Laane, J. (2016). Internal Rotation of Methylcyclopropane and Related Molecules: Comparison of Experiment and Theory. The Journal of Physical Chemistry A, 120(37), 7269–7278. Available from: https://doi.org/10.1021/acs.jpca.6b06783.
- Internal Rotation of Methylcyclopropane and Related Molecules: Comparison of Experiment and Theory | Request PDF. Available from: https://www.researchgate.net/publication/307923725_Internal_Rotation_of_Methylcyclopropane_and_Related_Molecules_Comparison_of_Experiment_and_Theory.
- This compound - NIST Chemistry WebBook. Available from: https://webbook.nist.gov/cgi/cbook.cgi?ID=C2511957&Mask=10.
- This compound - Wikipedia. Available from: https://en.wikipedia.org/wiki/1,2-Dimethylcyclopropane.
- Cyclopropane, 1,2-dimethyl-, trans- - NIST Chemistry WebBook. Available from: https://webbook.nist.gov/cgi/cbook.cgi?ID=C2402064&Type=IR-SPEC&Index=1.
- Conformation: Stereochemistry of Small Cycloalkanes: Cyclopropane, Cis and Trans Isomerisation - YouTube. Available from: https://www.youtube.
- This compound | chemical compound - Britannica. Available from: https://www.britannica.com/science/1-2-dimethylcyclopropane.
- The heat of combustion of cis-1,2-dimethylcyclopropane is larger than that of the trans isomer. Which isomer is more stable? | Homework.Study.com. Available from: https://homework.study.com/explanation/the-heat-of-combustion-of-cis-1-2-dimethylcyclopropane-is-larger-than-that-of-the-trans-isomer-which-isomer-is-more-stable.html.
- Do the standard formation enthalpies of a compound's cis and trans forms change? - Quora. Available from: https://www.quora.com/Do-the-standard-formation-enthalpies-of-a-compounds-cis-and-trans-forms-change.
- CCCBDB Experimental rotational barriers - Computational Chemistry Comparison and Benchmark Database. Available from: https://cccbdb.nist.gov/exp2x.asp?prop=13.
- Dynamics of a Molecular Rotor Exhibiting Local Directional Rotational Preference within Each Enantiomer - PubMed Central. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7705342/.
- Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives - Scientific & Academic Publishing. Available from: http://www.sapub.org/global/showpaperpdf.aspx?doi=10.5923/j.jlce.20170501.01.
- Meuwly, M. (2022). Computational Vibrational Spectroscopy. CHIMIA International Journal for Chemistry, 76(7), 589–594. Available from: https://doi.org/10.2533/chimia.2022.589.
- Meuwly, M. (2022). Computational Vibrational Spectroscopy. arXiv preprint arXiv:2204.06777.
- The Pennsylvania State University The Graduate School UNDERSTANDING VIBRATIONAL SPECTROSCOPY IN COMPLEX ENVIRONMENTS THROUGH FIR - Electronic Theses and Dissertations. Available from: https://etda.libraries.psu.edu/files/final_submissions/24285.
- Low rotational barriers for the most dynamically active methyl groups in the proposed antiviral drugs for treatment of SARS-CoV-2, apilimod and tetrandrine - PMC - PubMed Central. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9149495/.
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | chemical compound | Britannica [britannica.com]
- 3. m.youtube.com [m.youtube.com]
- 4. homework.study.com [homework.study.com]
- 5. brainly.com [brainly.com]
- 6. This compound | C5H10 | CID 102832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Cis-1,2-dimethylcyclopropane | C5H10 | CID 252321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. spectrabase.com [spectrabase.com]
- 9. Cyclopropane, 1,2-dimethyl-, trans- [webbook.nist.gov]
- 10. homework.study.com [homework.study.com]
- 11. Cyclopropane, 1,2-dimethyl-, cis- [webbook.nist.gov]
- 12. quora.com [quora.com]
- 13. arxiv.org [arxiv.org]
- 14. chimia.ch [chimia.ch]
Safety Operating Guide
Navigating the Final Frontier: A Comprehensive Guide to the Safe Disposal of 1,2-Dimethylcyclopropane
Immediate Safety and Hazard Assessment: Understanding the Inherent Risks
1,2-Dimethylcyclopropane, a highly flammable cycloalkane, demands meticulous handling due to its inherent chemical properties.[1] Ring strain in the cyclopropane structure contributes to its instability, making it a potent fire hazard.[1] Overexposure may lead to skin and eye irritation, and it can have anesthetic effects such as drowsiness, dizziness, and headaches.[2][3][4]
A thorough understanding of its hazard profile is paramount before any handling or disposal procedures commence.
| Property | Value | Source |
| Chemical Formula | C₅H₁₀ | [5] |
| Molecular Weight | 70.13 g/mol | [5] |
| Boiling Point | cis: 37 °C; trans: 28.2 °C | [2][3] |
| Primary Hazards | Highly Flammable, Irritant, Potential Neurotoxin | [2][3][4] |
| NFPA 704 Rating | Health: 1, Flammability: 4, Instability: 1 | (Inferred from similar flammable liquids) |
The Disposal Directive: Why Incineration is the Method of Choice
The recommended and most effective method for the disposal of this compound is high-temperature incineration at a licensed chemical destruction facility.[6] This is not an arbitrary recommendation but one rooted in the chemical's fundamental properties and regulatory mandates for flammable hazardous waste.
The Chemistry of Combustion:
The high energy state of the cyclopropane ring makes it susceptible to thermal rearrangement and decomposition.[7] During controlled, high-temperature incineration, this compound undergoes complete combustion. The strained ring opens, and the hydrocarbon backbone is oxidized to form carbon dioxide (CO₂) and water (H₂O), relatively benign and environmentally stable compounds.
Incomplete combustion, which can occur at lower temperatures or with insufficient oxygen, is a significant concern. This can lead to the formation of hazardous byproducts such as carbon monoxide (CO), a toxic gas, and various volatile organic compounds (VOCs). Therefore, the process must be carried out in a specialized incinerator capable of maintaining the high temperatures and oxygen levels necessary for complete destruction.
Regulatory Framework: Adherence to EPA and RCRA Mandates
The disposal of this compound falls under the purview of the Environmental Protection Agency (EPA) and the Resource Conservation and Recovery Act (RCRA). As a flammable liquid, it is classified as a hazardous waste.
The "cradle-to-grave" principle of RCRA dictates that the generator of the hazardous waste is responsible for its safe management from generation to final disposal. This means that your institution is legally obligated to ensure that this compound is transported, treated, and disposed of by a licensed and reputable hazardous waste management company.
Step-by-Step Disposal Protocol: A Self-Validating System
This protocol is designed to ensure safety and compliance at every stage of the disposal process.
Phase 1: Pre-Disposal Segregation and Storage
-
Waste Identification and Labeling:
-
Clearly label the waste container as "Hazardous Waste - Flammable Liquid: this compound."
-
Include the date of accumulation and the specific hazards (e.g., "Flammable," "Irritant").
-
-
Container Selection:
-
Use a chemically compatible, non-reactive container with a secure, tight-fitting lid. Glass or metal containers are generally suitable.
-
Ensure the container is in good condition, free from cracks or leaks.
-
-
Segregated Storage:
-
Store the waste container in a designated, well-ventilated hazardous waste accumulation area.
-
This area should be away from heat, sparks, open flames, and incompatible materials.
-
Ensure secondary containment is in place to capture any potential leaks or spills.
-
Phase 2: Personal Protective Equipment (PPE) - Your First Line of Defense
Before handling this compound for disposal, all personnel must be equipped with the appropriate PPE.[6]
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical splash goggles | Protects against splashes and vapors. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | Prevents skin contact and irritation. |
| Body Protection | Flame-resistant lab coat | Protects against splashes and potential fire hazards. |
| Footwear | Closed-toe shoes | Protects feet from spills. |
Phase 3: Arranging for Professional Disposal
-
Engage a Licensed Waste Hauler:
-
Contact your institution's Environmental Health and Safety (EHS) department to coordinate with a licensed hazardous waste disposal company.
-
Provide them with the Safety Data Sheet (SDS) for this compound and an accurate inventory of the waste.
-
-
Documentation:
-
Ensure that all necessary paperwork, including the hazardous waste manifest, is completed accurately. This document tracks the waste from your facility to its final disposal site and is a legal requirement.
-
Emergency Procedures: Preparedness is Key
Accidents can happen, and a clear, well-rehearsed emergency plan is crucial.
-
Spill:
-
Evacuate the immediate area.
-
Remove all sources of ignition.
-
If the spill is small and you are trained to do so, contain it with an inert absorbent material (e.g., sand, vermiculite).
-
Place the absorbed material in a sealed container for disposal as hazardous waste.
-
For large spills, contact your EHS department or emergency services immediately.
-
-
Fire:
-
Use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher.[6]
-
Do not use water, as it may spread the flammable liquid.
-
In the event of a significant fire, evacuate the area and call emergency services.
-
Disposal Decision Workflow
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. trans-1,2-Dimethylcyclopropane - Hazardous Agents | Haz-Map [haz-map.com]
- 3. Cis-1,2-dimethylcyclopropane | C5H10 | CID 252321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Cyclopropane, 1,2-dimethyl-, cis- - Hazardous Agents | Haz-Map [haz-map.com]
- 5. This compound | C5H10 | CID 102832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. Cyclopropane chemistry. Part III. Thermal decomposition of some halogenopolyfluorocyclopropanes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Navigating the Handling of 1,2-Dimethylcyclopropane: A Guide to Personal Protective Equipment
An Essential Safety Protocol for Laboratory Professionals
Handling 1,2-Dimethylcyclopropane, a volatile and flammable compound, demands a stringent adherence to safety protocols to mitigate risks of ignition, exposure, and chemical-related injuries. This guide provides an in-depth operational plan for the use of Personal Protective Equipment (PPE), ensuring the safety of researchers, scientists, and drug development professionals.
Understanding the Hazard: Why PPE is Non-Negotiable
This compound is a flammable liquid with a boiling point of 37°C, meaning it readily forms an ignitable mixture with air at room temperature.[1][2] Vapors are often heavier than air and can accumulate, traveling to distant ignition sources and causing a flashback fire.[3] Beyond its flammability, overexposure can lead to skin and eye irritation, as well as potential anesthetic effects such as drowsiness, dizziness, and headaches.[1][2] Therefore, a comprehensive PPE strategy is the first line of defense.
Core PPE Requirements for Handling this compound
A baseline of PPE is mandatory for any procedure involving this compound to prevent accidental contact. This includes:
-
Eye and Face Protection: At a minimum, ANSI-approved safety glasses with side shields must be worn.[3][4] For tasks with a higher risk of splashing, such as transfers or reactions, chemical splash goggles are required.[3][5] A full face shield should be used in conjunction with goggles during large-volume transfers or when a significant splash hazard exists.[3][5]
-
Hand Protection: Chemical-resistant gloves are essential. Nitrile gloves are a common and effective choice for incidental contact or handling small volumes.[3][4] For prolonged contact or handling larger quantities (>1 liter), more robust gloves like butyl rubber may be necessary.[4] It is crucial to consult the glove manufacturer's chemical resistance guide to ensure compatibility and be aware of the breakthrough time—the time it takes for the chemical to permeate the glove material.[6][7] Always inspect gloves for any signs of degradation or punctures before use.
-
Body Protection: A flame-resistant or 100% cotton lab coat is required to protect against splashes and in the event of a fire.[5][8] Synthetic materials should be avoided as they can melt and adhere to the skin if ignited.[8] Ensure clothing covers the legs, and closed-toe shoes are always worn in the laboratory.[8][9]
-
Respiratory Protection: All work with this compound should be conducted within a properly functioning chemical fume hood to minimize the inhalation of vapors.[3][8][10] If work must be performed outside of a fume hood, or if there is a potential for exceeding exposure limits, a respiratory protection analysis should be conducted by Environmental Health & Safety (EHS) to determine the appropriate respirator.[4]
Operational Plan: A Step-by-Step Guide to PPE Usage
1. Pre-Operational Hazard Assessment:
Before beginning any work, perform a risk assessment for the specific procedure. Consider the quantity of this compound being used, the complexity of the operation, and the potential for spills or splashes. This assessment will determine if the baseline PPE is sufficient or if enhanced protection is needed.
2. PPE Selection and Inspection:
Based on the hazard assessment, select the appropriate PPE. Before donning, thoroughly inspect each item for damage. Check gloves for holes, cracks, or discoloration. Ensure safety glasses or goggles are free of scratches that could impair vision.
3. Donning Procedure:
-
Wash and dry hands thoroughly.
-
Don the lab coat, ensuring it is fully buttoned.
-
Put on safety glasses or goggles.
-
Put on gloves, ensuring they overlap the cuffs of the lab coat.
4. Handling this compound:
-
Keep all containers of this compound tightly closed when not in use.[8]
-
Be mindful of potential ignition sources in the laboratory, including static electricity, hot plates, and electrical equipment.[8][10]
-
For transfers of large volumes from metal containers, ensure proper bonding and grounding to prevent static discharge.[5][8]
5. Doffing Procedure (Post-Handling):
-
Remove gloves first, peeling them off from the cuff to the fingertips to avoid touching the outer contaminated surface.
-
Remove the lab coat, turning it inside out as you remove it to contain any contamination.
-
Remove eye and face protection.
-
Wash hands thoroughly with soap and water.
Disposal of Contaminated PPE
Proper disposal of contaminated PPE is a critical step in preventing secondary exposure.
-
Gloves and other disposables: All disposable PPE, such as nitrile gloves, that has come into contact with this compound should be considered hazardous waste.[8]
-
Collection: Place contaminated items in a designated, clearly labeled hazardous waste container.[8][9][10]
-
Reusable PPE: If non-disposable PPE becomes contaminated, it must be decontaminated according to your institution's EHS guidelines before reuse.
Visualizing PPE Selection: A Decision-Making Workflow
The following diagram illustrates the logical flow for selecting the appropriate level of PPE when working with this compound.
Caption: PPE selection workflow for this compound.
Summary of PPE Recommendations
| Task / Condition | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Low Volume / Incidental Contact | Safety glasses with side shields | Nitrile gloves (min. 4mil)[3] | Flame-resistant or 100% cotton lab coat[8] | Work in a chemical fume hood |
| High Volume / Splash Potential | Chemical splash goggles and face shield[3][5] | Heavy-duty gloves (e.g., butyl rubber)[4] | Flame-resistant or 100% cotton lab coat[8] | Work in a chemical fume hood |
| Work Outside a Fume Hood | As per risk assessment | As per risk assessment | As per risk assessment | Required: Consult EHS for respirator selection[4] |
References
- Flammable Liquids. (2024). Division of Research Safety - University of Illinois. [Link]
- Safe Handing & Disposal of Organic Substances. (n.d.). HSC Chemistry - Science Ready. [Link]
- Standard Operating Procedure: Flammable Liquids. (n.d.). Yale Environmental Health & Safety. [Link]
- EHS Guideline - Flammable and Combustible Liquids. (2024). Carnegie Mellon University. [Link]
- OSHA Training Toolbox Talk: Personal Protective Equipment – Hand Protection / Chemicals. (n.d.). MJ Hughes Construction. [Link]
- Safe Laboratory Practices: Handling and Disposing of Organic Substances. (2025). HSC Chemistry. [Link]
- OSHA Regulations for Chemical Protective Clothing. (2019).
- Protective Equipment. (n.d.). American Chemistry Council. [Link]
- Flammable Liquids SOP. (n.d.). University of Washington Environmental Health & Safety. [Link]
- Risk or Danger? Strategies for Managing Flammable Liquids in the Laboratory. (n.d.). Labor Security System. [Link]
- Personal protective equipment for chemical handling. (n.d.). Safety Notes. [Link]
- How Should Flammables Be Disposed Of? (2024). Greenflow. [Link]
- cis-1,2-dimethylcyclopropane. (n.d.). PubChem - NIH. [Link]
- Cyclopropane, 1,2-dimethyl-, cis-. (n.d.). Haz-Map. [Link]
- Disposal of flammable and dangerous substances. (2022).
- NIOSH Pocket Guide to Chemical Hazards. (n.d.). [Link]
- NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. (n.d.). [Link]
- NIOSH Pocket Guide to Chemical Hazards. (n.d.). CDC. [Link]
- NIOSH Pocket Guide to Chemical Hazards. (n.d.). Gasmeten in containers. [Link]
- NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. (n.d.). Teamster Safety and Health. [Link]
- Kimberly Clark Nitrile Gloves Chemical Resistance Guide. (n.d.). [Link]
- OSHA Glove Selection Chart. (n.d.). Environmental Health and Safety. [Link]
- Gloves Chemical Resistance Chart. (n.d.). [Link]
Sources
- 1. Cis-1,2-dimethylcyclopropane | C5H10 | CID 252321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cyclopropane, 1,2-dimethyl-, cis- - Hazardous Agents | Haz-Map [haz-map.com]
- 3. ehs.yale.edu [ehs.yale.edu]
- 4. ehs.washington.edu [ehs.washington.edu]
- 5. cmu.edu [cmu.edu]
- 6. mjhughes.com [mjhughes.com]
- 7. cdn.mscdirect.com [cdn.mscdirect.com]
- 8. - Division of Research Safety | Illinois [drs.illinois.edu]
- 9. scienceready.com.au [scienceready.com.au]
- 10. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
